molecular formula C30H30N2 B601347 1,4-Dibenzhydrylpiperazine CAS No. 216581-01-0

1,4-Dibenzhydrylpiperazine

Katalognummer: B601347
CAS-Nummer: 216581-01-0
Molekulargewicht: 418.57
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dibenzhydrylpiperazine is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. It features a piperazine core symmetrically substituted with two benzhydryl (diphenylmethyl) groups. The benzhydrylpiperazine motif is a known pharmacophore, a key component of molecules that interact with biological systems . Researchers utilize this compound as a synthetic intermediate to develop novel molecular hybrids with potential therapeutic value. The benzhydrylpiperazine scaffold has been identified in studies targeting a range of conditions, and its incorporation into molecular structures is often explored to enhance lipophilicity and influence biological activity . For instance, molecular hybrids containing the benzhydrylpiperazine structure have shown promise in early-stage research for their antituberculosis properties . Furthermore, novel derivatives have been designed as dual inhibitors of key inflammatory enzymes (COX-2 and 5-LOX), demonstrating potential for anti-inflammatory and anti-cancer applications in pre-clinical models . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,4-dibenzhydrylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOADUFBZDDTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364673
Record name 1,4-dibenzhydrylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56265-29-3
Record name 1,4-dibenzhydrylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Mechanism of 1,4-Dibenzhydrylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Importance

1,4-Dibenzhydrylpiperazine, also known as 1,4-bis(diphenylmethyl)piperazine, is a symmetrically disubstituted piperazine derivative. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker between pharmacophoric groups. The benzhydryl (diphenylmethyl) moieties are bulky, lipophilic groups that significantly influence the steric and electronic properties of the molecule.

The primary relevance of this compound in the pharmaceutical industry is often as a known impurity and synthetic precursor in the manufacturing of antihistaminic drugs like Cinnarizine and Cyclizine.[1][2] Understanding its formation is critical for process optimization and impurity control. Beyond this, the rigid and well-defined three-dimensional structure of the this compound core makes it an intriguing scaffold for the design of new chemical entities in drug discovery.

This guide provides an in-depth exploration of the principal synthetic pathways to this compound, a detailed mechanistic analysis of the core chemical transformations, and field-proven experimental protocols.

Section 2: Primary Synthesis Pathway: Direct N-Alkylation

The most direct and widely employed method for synthesizing this compound is the double N-alkylation of piperazine with a suitable benzhydryl halide. This approach leverages the nucleophilicity of the secondary amine groups within the piperazine ring.

Core Reaction Overview dot graph "Direct_Alkylation_Overview" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];

} ends_dot

Overall reaction scheme for direct N-alkylation.
Causality Behind Experimental Choices
  • Nucleophile: Piperazine serves as the bidentate nucleophile. Its two secondary amine nitrogens are available for alkylation.

  • Electrophile: Benzhydryl bromide or benzhydryl chloride are the common electrophiles. Benzhydryl bromide is generally more reactive than the chloride due to bromide being a better leaving group, which can lead to faster reaction times or allow for milder conditions.

  • Stoichiometry and Selectivity: The primary challenge in this synthesis is controlling the degree of alkylation. To selectively synthesize the mono-alkylated product (1-benzhydrylpiperazine), a large excess of piperazine is typically used.[3] Conversely, to drive the reaction to completion and maximize the yield of the desired this compound, a stoichiometric excess of the benzhydryl halide (at least 2 equivalents) is required.

  • Base: The reaction generates two equivalents of hydrohalic acid (HBr or HCl), which would protonate the basic nitrogen atoms of piperazine, rendering them non-nucleophilic and halting the reaction. An acid scavenger, or base, is essential to neutralize this acid. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), or organic bases like triethylamine (TEA).[4][5] The choice of a solid inorganic base can simplify work-up, as it can be easily filtered off.

  • Solvent: The choice of solvent influences reaction kinetics and can affect the operative mechanism. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are effective as they can dissolve the reactants and stabilize charged intermediates.[4] Less polar solvents like toluene have also been successfully used, often at reflux temperatures to ensure a sufficient reaction rate.[5]

Section 3: Mechanistic Analysis of the N-Alkylation Reaction

The nucleophilic substitution reaction on a secondary benzylic halide like benzhydryl bromide is mechanistically fascinating as it lies at the borderline between the SN1 and SN2 pathways.

The SN1 Pathway

This pathway involves a two-step mechanism. The first and rate-determining step is the unimolecular dissociation of the benzhydryl halide to form a carbocation intermediate. This is highly plausible in this system because the resulting diphenylmethyl cation is exceptionally stable, with the positive charge being delocalized across two phenyl rings through resonance. The second step is a rapid attack of the nucleophile (piperazine) on the carbocation.

dot graph "SN1_Mechanism" { graph [layout=dot, rankdir=LR, bgcolor="#F1F3F4", label="S_N_1 Mechanistic Pathway", fontcolor="#202124", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} ends_dot

Resonance-stabilized carbocation formation in the SN1 pathway.
The SN2 Pathway

This pathway is a single, concerted step where the piperazine nitrogen attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This bimolecular reaction avoids a high-energy carbocation intermediate but requires the nucleophile to approach from the backside of the C-Br bond, which can be subject to steric hindrance from the two bulky phenyl groups.

dot graph "SN2_Mechanism" { graph [layout=dot, rankdir=LR, bgcolor="#F1F3F4", label="S_N_2 Mechanistic Pathway", fontcolor="#202124", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];

} ends_dot

Concerted transition state of the SN2 pathway.

Field-Proven Insight: For secondary benzylic halides, the SN1 pathway is often dominant, especially in polar solvents that can stabilize the carbocation intermediate. However, the use of a good nucleophile in a less polar, aprotic solvent may favor an SN2-like mechanism. In practice, the reaction may proceed via a mixed or borderline mechanism. The synthesis is performed twice on the same molecule: the first alkylation yields 1-benzhydrylpiperazine, which then acts as the nucleophile for the second alkylation to yield the final 1,4-disubstituted product.

Section 4: Field-Proven Experimental Protocol

This protocol describes the synthesis of this compound via direct N-alkylation, adapted from established procedures for analogous mono-alkylation.[5]

Materials and Equipment
Reagents & Materials Equipment
Piperazine (anhydrous)Round-bottom flask with reflux condenser
Benzhydryl bromideMagnetic stirrer and heat plate/mantle
Sodium carbonate (anhydrous)Nitrogen or Argon inert atmosphere setup
Toluene (anhydrous)Buchner funnel and filter paper
Dichloromethane (DCM)Rotary evaporator
Saturated sodium bicarbonate solutionGlassware for liquid-liquid extraction
Brine (saturated NaCl solution)Beakers, graduated cylinders
Anhydrous magnesium sulfate (MgSO₄)Thin Layer Chromatography (TLC) plate & chamber
Step-by-Step Synthesis Procedure
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperazine (1.0 eq.), anhydrous sodium carbonate (3.0 eq.), and anhydrous toluene (200 mL).

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Reagent Addition: While stirring, add benzhydryl bromide (2.2 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 Hexane:Ethyl Acetate eluent system) to observe the consumption of the starting material and the formation of the product.

  • Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (sodium carbonate and sodium bromide) through a Buchner funnel and wash the filter cake with a small amount of toluene or DCM.

  • Work-up: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to afford this compound as a white to off-white solid.[1]

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Section 5: Alternative Synthetic Route: Reductive Amination

An alternative, albeit less direct, strategy for forming C-N bonds is reductive amination. This method would involve the reaction of piperazine with two equivalents of benzophenone in the presence of a reducing agent.

Conceptual Workflow

The reaction proceeds through the initial formation of an iminium ion intermediate between one of piperazine's amines and the ketone carbonyl, which is then reduced in situ to form the C-N single bond. The process is repeated on the second nitrogen.

dot graph "Reductive_Amination_Workflow" { graph [layout=dot, rankdir=TB, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} ends_dot

Conceptual workflow for the reductive amination route.
  • Key Reagents: This pathway avoids the use of alkyl halides. The key components are piperazine, benzophenone, and a suitable reducing agent.

  • Reducing Agents: The choice of reducing agent is critical. Mild hydrides like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the iminium ion over the starting ketone.[6][7] Catalytic hydrogenation (H₂ over a metal catalyst like Pd/C) is also a powerful and clean alternative.[8]

  • Advantages & Disadvantages: This method avoids the generation of corrosive hydrohalic acid and the use of potentially lachrymatory alkyl halides. However, it may require more careful control of reaction conditions to prevent side reactions and can sometimes be lower yielding than direct alkylation for this specific transformation.

Section 6: Summary of Synthetic Parameters

The following table summarizes typical conditions for the primary N-alkylation synthesis of benzhydrylpiperazines, providing a comparative overview for process development.

Electrophile Base Solvent Temperature Time Outcome Reference
Diphenylmethyl bromideSodium CarbonateTolueneReflux3.5 hrMono-alkylation[5]
Benzyl ChlorideK₂CO₃ / TEAAcetonitrile / DMF50-80°CMonitoredGeneral N-alkylation[4]
Benzhydryl bromide1-methylpiperazineAcetonitrileNot specifiedNot specifiedCyclizine Synthesis[2]
Substituted Benzhydryl ClSubstituted PiperazinesNot specifiedNot specifiedNot specifiedCyclizine Analogs[9]

Section 7: Conclusion

The synthesis of this compound is most reliably and directly achieved through the double N-alkylation of piperazine with a benzhydryl halide. This method is robust, high-yielding, and amenable to scale-up, provided that stoichiometry is carefully controlled to favor the disubstituted product and an appropriate base is used to scavenge the acid byproduct. The underlying mechanism, a nucleophilic substitution at a secondary benzylic position, likely proceeds through a stabilized SN1-like pathway. While reductive amination presents a viable alternative, direct alkylation remains the more established and straightforward approach for this specific target molecule. A thorough understanding of these pathways and the causality behind the experimental choices is paramount for any researcher or drug development professional working with this important chemical scaffold.

Section 8: References

  • [10] ResearchGate. (n.d.). Synthesis of 1,4-DHP under piperazine catalyst. Retrieved January 25, 2026, from [Link]

  • [11] Organic Syntheses. (n.d.). 1-benzylpiperazine. Org. Synth. Coll. Vol. 5, 904. Retrieved January 25, 2026, from [Link]

  • [12] Kumar, A., et al. (2024). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry. Available at: [Link]

  • [13] Gordon, E. M., et al. (1997). Method for preparing piperazines. Google Patents (WO1997010222A1). Retrieved January 25, 2026, from

  • [14] Bakale, R. P., et al. (2011). Process for making n-(diphenylmethyl)piperazines. Google Patents (US7989623B2). Retrieved January 25, 2026, from

  • [15] Dr. F. Gross Gmbh. (1960). Process for the N-monoalkylation of piperazine. Google Patents (DE1092019B). Retrieved January 25, 2026, from

  • Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. Retrieved January 25, 2026, from [Link]

  • Matassini, C., et al. (2012). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Atti della Società Toscana di Scienze Naturali, Memorie, Serie B. Available at: [Link]

  • [5] PrepChem.com. (n.d.). Synthesis of N-(Diphenylmethyl)piperazine. Retrieved January 25, 2026, from [Link]

  • [16] Wilson, L. J., et al. (2014). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. Available at: [Link]

  • [2] Wikipedia. (n.d.). Cyclizine. Retrieved January 25, 2026, from [Link]

  • [8] ResearchGate. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Retrieved January 25, 2026, from [Link]

  • [17] The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Retrieved January 25, 2026, from [Link]

  • [18] PubMed. (2024). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. Retrieved January 25, 2026, from [Link]

  • [19] Royal Society of Chemistry. (2024). Synthesis of functionalized 1,4-dihydropyridines containing benzosultams catalyzed by lipase. New Journal of Chemistry. Retrieved January 25, 2026, from [Link]

  • [6] PubMed Central. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved January 25, 2026, from [Link]

  • [3] ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved January 25, 2026, from [Link]

  • [9] National Institutes of Health. (2014). Synthesis and Anti-inflammatory Performance of Newly Cyclizine Derivatives on Adult Male Wistar Rats. Retrieved January 25, 2026, from [Link]

  • [7] Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. Retrieved January 25, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Crystal Structure Analysis of 1,4-Dibenzhydrylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 1,4-Dibenzhydrylpiperazine (also known as 1,4-Bis(diphenylmethyl)piperazine). As a derivative of piperazine, a well-established "privileged structure" in medicinal chemistry, understanding its three-dimensional conformation and supramolecular arrangement is critical for applications in drug design and materials science.[1][2] This document details the entire workflow, from synthesis and crystallization to data collection, structure solution, and detailed structural interpretation. We will explore the causality behind key experimental decisions, present detailed protocols, and analyze the anticipated structural features, thereby providing a self-validating framework for the structural elucidation of this and related compounds.

Introduction: The Significance of Structural Elucidation

The piperazine ring is a ubiquitous motif in pharmacologically active compounds, valued for its ability to confer favorable pharmacokinetic properties.[1] this compound, which incorporates two bulky, hydrophobic benzhydryl groups onto the piperazine core, presents a unique structural challenge and opportunity. It is also known as a significant impurity of Cinnarizine, an anti-vasoconstricting agent, making its characterization essential for quality control in drug manufacturing.[3]

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of a molecule. This technique provides precise information on:

  • Molecular Conformation: The exact spatial arrangement of atoms, including the conformation of the piperazine ring (e.g., chair, boat) and the orientation of the benzhydryl substituents.

  • Intermolecular Interactions: The non-covalent forces (e.g., van der Waals forces, C-H···π interactions) that govern how molecules recognize each other and assemble into a crystal lattice.

  • Crystal Packing: The overall three-dimensional arrangement of molecules in the unit cell, which influences material properties like solubility, stability, and morphology.

This guide is structured to follow the logical progression of a complete structural analysis project, providing both the "how" and the "why" at each stage.

Experimental Workflow: From Synthesis to Structure

The journey from a chemical formula to a fully refined crystal structure involves a sequence of critical steps. Each step builds upon the last, and the quality of the final structure is contingent on the success of each preceding stage.

G cluster_0 Material Preparation cluster_1 X-ray Diffraction Analysis synthesis Synthesis of This compound purification Purification & Spectroscopic Confirmation synthesis->purification Crude Product crystallization Single Crystal Growth purification->crystallization Pure Compound data_collection SC-XRD Data Collection crystallization->data_collection High-Quality Crystal data_processing Data Reduction & Correction data_collection->data_processing Raw Diffraction Frames structure_solution Structure Solution (Direct Methods) data_processing->structure_solution Reflection File (hkl) refinement Structure Refinement (Least-Squares) structure_solution->refinement Initial Model validation Structural Validation & Analysis refinement->validation Refined Structure (CIF)

Figure 1: Overall workflow from synthesis to final structural analysis.
Synthesis and Crystallization

Expert Rationale: The synthesis of high-purity material is non-negotiable. Impurities can inhibit crystallization or, in a worst-case scenario, co-crystallize, leading to an incorrect structural assignment. The choice of crystallization method and solvent is a process of empirical optimization, guided by the solubility profile of the compound. The goal is to achieve slow, controlled precipitation, allowing molecules sufficient time to arrange into a well-ordered lattice.

Protocol 1: Synthesis via Nucleophilic Alkylation

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0 eq) in a suitable polar aprotic solvent, such as acetonitrile or DMF. Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA) (2.5 eq).

  • Addition of Alkylating Agent: While stirring, add a solution of diphenylmethyl bromide (benzhydryl bromide) (2.2 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Quench the filtrate with water and extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure this compound.

  • Confirmation: Confirm the identity and purity of the bulk material using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.[4][5]

Protocol 2: Single Crystal Growth

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof). Identify a solvent system where the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Slow Evaporation (Method A): Dissolve a small amount of the compound (10-20 mg) in a minimal volume of a suitable solvent (e.g., ethanol/chloroform mixture) in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at room temperature.

  • Vapor Diffusion (Method B): Dissolve the compound in a small volume of a "good" solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a "poor" solvent (e.g., hexane) in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.

  • Crystal Harvesting: Once well-formed, colorless crystals appear, carefully harvest them from the mother liquor using a nylon loop.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Expert Rationale: Data collection at cryogenic temperatures (typically ~100 K) is standard practice. This minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a higher-resolution dataset. The choice of X-ray source (e.g., Mo or Cu) depends on the crystal's properties, with Molybdenum (λ = 0.71073 Å) being a common choice for organic molecules.[6]

Protocol 3: Data Collection, Solution, and Refinement

  • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects under a microscope. Mount it on a cryo-loop.

  • Data Collection: Mount the crystal on a diffractometer (e.g., a Bruker APEXII CCD) equipped with a cryo-cooling system.[1] Collect a series of diffraction frames using Mo Kα radiation by rotating the crystal through a range of angles (ω and φ scans).

  • Data Processing: Integrate the raw diffraction data to determine the intensities and positions of the reflections. The data is then scaled, and an absorption correction is applied (e.g., multi-scan method) to account for the absorption of X-rays by the crystal.[1] This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

  • Structure Solution: Determine the space group and unit cell dimensions from the processed data. Solve the structure using "direct methods," which mathematically phase the reflections to generate an initial electron density map. This map should reveal the positions of most non-hydrogen atoms. The SHELXS program is a standard tool for this process.[6]

  • Structure Refinement: Refine the initial atomic model against the experimental data using a full-matrix least-squares method with a program like SHELXL.[6] This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Analysis of the Crystal Structure: A Predictive Model

While a definitive structure requires experimental data, we can predict the key features of this compound based on closely related, published structures. The analysis of 1,4-Dibenzylpiperazine provides a strong foundational analogue.[6]

Anticipated Crystallographic Parameters

The following table summarizes hypothetical but realistic crystallographic data for this compound, based on typical values for similar organic compounds.

Parameter Anticipated Value Significance
Chemical FormulaC₃₀H₃₀N₂Defines the atomic composition of the molecule.[7]
Formula Weight418.57 g/mol Molar mass of the compound.[7]
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell. Orthorhombic was observed for 1,4-Dibenzylpiperazine.[6]
Space GroupP2₁/c or PbcaDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a ≈ 8-12, b ≈ 15-20, c ≈ 20-25The dimensions of the unit cell.
β (°)90° or ≈ 95-110° (if Monoclinic)The angle of the unit cell for non-orthogonal systems.
V (ų)≈ 3500-4500The volume of the unit cell.
Z4 or 8The number of molecules per unit cell.
T (K)100(2) KThe temperature of data collection.
R₁ [I > 2σ(I)]< 0.05A key indicator of the quality of the refinement; lower is better.
wR₂ (all data)< 0.15A weighted R-factor based on all data; provides a more robust measure of refinement quality.
Molecular Conformation and Interactions

The interplay between the molecule's inherent shape and the forces that pack it into a crystal defines the final structure.

G cluster_0 Intramolecular Forces cluster_1 Intermolecular Forces conformation Molecular Conformation (Chair form of Piperazine, Propeller-twist of Phenyl Rings) packing Final Crystal Packing (Efficient Space Filling) conformation->packing Dictates Molecular Shape interactions Intermolecular Interactions (C-H···π, van der Waals) interactions->packing Guides Molecular Assembly

Figure 2: Relationship between conformation, interactions, and crystal packing.
  • Piperazine Ring Conformation: Consistent with nearly all structurally characterized piperazine derivatives, the central six-membered ring is expected to adopt a stable chair conformation .[6][8][9] This minimizes steric strain and torsional eclipsing interactions.

  • Orientation of Benzhydryl Groups: The two large benzhydryl substituents attached to the nitrogen atoms (N1 and N4) will likely occupy equatorial positions to minimize steric hindrance with the piperazine ring itself.

  • Intermolecular Interactions: Unlike piperazine salts which are dominated by strong hydrogen bonds[1][10], the crystal packing of the neutral this compound will be governed by weaker forces. The analogue 1,4-Dibenzylpiperazine showed no significant intermolecular contacts.[6] However, given the presence of four phenyl rings, weak C-H···π interactions are plausible, where a hydrogen atom on one molecule interacts with the electron-rich face of a phenyl ring on a neighboring molecule. The dominant forces will be non-specific van der Waals interactions , driving the molecules to pack as efficiently as possible to maximize density.

Conclusion and Outlook

This guide has outlined a robust and scientifically grounded methodology for the complete crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, and SC-XRD analysis, researchers can obtain a high-resolution, unambiguous three-dimensional structure. The resulting structural model, revealing the precise molecular conformation and crystal packing, is invaluable. For drug development professionals, it provides a basis for understanding structure-activity relationships and for computational studies like molecular docking. For materials scientists, it informs on solid-state properties and potential polymorphism, which is critical for formulation and stability. This comprehensive approach ensures not only the generation of accurate data but also a deep understanding of the molecule's behavior in the solid state.

References

  • Fun, H.-K., et al. (2010). 1,4-Dibenzylpiperazine. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3336. Available at: [Link]

  • Betz, D., et al. (2018). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 4), 483–491. Available at: [Link]

  • Sathishkumar, R., et al. (2015). Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o535–o536. Available at: [Link]

  • Hartl, H., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(10), 1667. Available at: [Link]

  • Manikandan, A., et al. (2019). Structural, docking and spectroscopic studies of a new piperazine derivative, 1-Phenylpiperazine-1,4-diium bis(hydrogen sulfate). ResearchGate. Available at: [Link]

  • Muceniece, R., et al. (2007). New substituted piperazines as ligands for melanocortin receptors. Correlation to the X-ray structure of "THIQ". Bioorganic & Medicinal Chemistry, 15(12), 4201-4211. Available at: [Link]

  • Tahenti, H., et al. (2020). Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1582–1586. Available at: [Link]

  • Li, W. (2002). Crystal structure of piperazine-1,4-diium bis(salicylate), (C4H12N2)(C7H5O3)2. Zeitschrift für Kristallographie - New Crystal Structures, 217(1), 493-494. Available at: [Link]

  • Kumar, R. S., et al. (2008). Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative: 1-Benzhydryl-4-(2-nitro- benzenesulfonyl). Journal of Molecular Structure, 892(1-3), 413-418. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Fun, H.-K., et al. (2010). 1,4-Dibenzylpiperazine. ResearchGate. Available at: [Link]

  • Vasylyeva, V., et al. (2022). Piperazine-1,4-diol (PipzDiol): synthesis, stereodynamics and assembly of supramolecular hydrogen-bonded 2D networks. New Journal of Chemistry, 46, 21975-21984. Available at: [Link]

  • Academia.edu. (n.d.). Molecular structure and spectroscopic analysis of 1,4-Bis(1-methyl-2-benzimidazolyl)benzene; XRD, FT-IR, dispersive-Raman, NMR and DFT studies. Retrieved January 25, 2026, from [Link]

  • Al-Dies, A. M., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 1017. Available at: [Link]

  • ResearchGate. (n.d.). X-ray powder diffraction patterns of genistein (a), piperazine (b).... Retrieved January 25, 2026, from [Link]

  • PubMed. (2023). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved January 25, 2026, from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of 1,4-Dibenzhydrylpiperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine scaffold, particularly when substituted with bulky benzhydryl groups, represents a privileged structure in medicinal chemistry, giving rise to compounds with a wide array of pharmacological activities. 1,4-Dibenzhydrylpiperazine, as a core structure, and its derivatives have been implicated in several key biological processes, demonstrating therapeutic potential in oncology, neuroscience, and cardiovascular medicine. This technical guide provides an in-depth exploration of the primary in vitro mechanisms of action associated with this class of molecules. We will dissect the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and ground the discussion in authoritative references. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the complex pharmacology of benzhydrylpiperazine derivatives.

Introduction: The Benzhydrylpiperazine Scaffold

The this compound core consists of a central piperazine ring symmetrically substituted with two diphenylmethyl (benzhydryl) groups. This structural motif confers significant lipophilicity and three-dimensional complexity, enabling interaction with a diverse range of biological targets. While research on the parent this compound is limited, extensive studies on its close analogs, such as 1-benzhydrylpiperazine derivatives and related compounds like cinnarizine, have revealed several distinct mechanisms of action. This guide will focus on three primary, well-documented in vitro mechanisms: Histone Deacetylase (HDAC) inhibition, calcium channel blockade, and monoamine transporter modulation.

Mechanism I: Histone Deacetylase (HDAC) Inhibition

A significant body of evidence points to the potent activity of benzhydrylpiperazine derivatives as inhibitors of histone deacetylases, particularly the class IIb enzyme HDAC6.[1][2] HDACs are critical regulators of gene expression through the deacetylation of histone proteins, leading to chromatin condensation and transcriptional repression. Non-histone proteins are also key substrates, and HDAC6, being predominantly cytoplasmic, is a crucial regulator of protein quality control and cell motility through its deacetylation of α-tubulin and Hsp90. Inhibition of HDAC6 is a promising therapeutic strategy in oncology and neurodegenerative diseases.[3]

Molecular Interaction and Downstream Effects

Derivatives of 1-benzhydrylpiperazine have been shown to act as potent and selective HDAC6 inhibitors.[1][2] The benzhydryl group serves as a surface recognition "cap" that interacts with the mouth of the HDAC6 active site. This binding prevents the catalytic deacetylation of substrates like α-tubulin.

The direct downstream consequence of HDAC6 inhibition is the hyperacetylation of its substrates. This can be readily observed in vitro and has profound cellular effects:

  • Disruption of Microtubule Dynamics: Increased acetylation of α-tubulin affects microtubule stability and function, which can impede cell division and migration.

  • Alteration of Protein Folding and Degradation: Hyperacetylation of Hsp90 disrupts its chaperone function, leading to the misfolding and degradation of client proteins, many of which are oncoproteins.

  • Induction of Apoptosis: The culmination of these and other effects can trigger programmed cell death in cancer cells.

Key Experimental Protocol: In Vitro HDAC Inhibition Assay (Luminescence-Based)

This assay quantifies the enzymatic activity of a purified HDAC isoform in the presence of an inhibitor. The principle relies on an acetylated substrate that, when deacetylated by HDAC, can be cleaved by a developer enzyme to produce a luminescent signal. Inhibition of HDAC activity results in a reduced signal.

Causality of Experimental Choices:

  • Purified Enzyme: Using a specific recombinant HDAC isoform (e.g., HDAC6) is crucial for determining selectivity.[4]

  • Luminescence Detection: This method offers high sensitivity and a broad dynamic range, making it suitable for screening and IC50 determination.

  • Trichostatin A as a Control: This well-characterized, potent pan-HDAC inhibitor serves as a positive control to validate assay performance.

Step-by-Step Methodology: [4][5]

  • Reagent Preparation:

    • Prepare HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Dilute the purified recombinant human HDAC6 enzyme in assay buffer to the desired concentration.

    • Prepare the acetylated substrate solution in assay buffer.

    • Prepare a stock solution of the this compound analog in DMSO. Perform serial dilutions to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).

    • Prepare the developer enzyme solution containing a protease that specifically cleaves the deacetylated substrate.

  • Assay Procedure (96-well or 384-well plate format):

    • Add a small volume (e.g., 5 µL) of the serially diluted compound or DMSO (vehicle control) to the wells.

    • Add the diluted HDAC6 enzyme solution (e.g., 10 µL) to all wells except for "no enzyme" controls.

    • Initiate the reaction by adding the HDAC substrate (e.g., 10 µL).

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the enzymatic reaction and generate the luminescent signal by adding the developer enzyme solution (e.g., 25 µL).

    • Incubate at room temperature for 15-20 minutes to allow the signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data with the vehicle control (DMSO) representing 0% inhibition and a potent inhibitor or no enzyme representing 100% inhibition.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: HDAC Inhibition Profile
CompoundTargetIC50 (nM)Selectivity vs. HDAC1Reference
Compound 9b (analog)HDAC63147.5-fold[6]
Compound 6b (analog)HDAC618625.4-fold[6]
Trichostatin APan-HDAC3.6 (for HDAC6)~0.3-fold[6]
Visualization: HDAC6 Inhibition Pathway

HDAC6_Inhibition cluster_cytoplasm Cytoplasm Compound This compound Analog HDAC6 HDAC6 (Histone Deacetylase 6) Compound->HDAC6 Inhibition Tubulin_Ac Acetylated α-Tubulin HDAC6->Tubulin_Ac Deacetylation Hsp90_Ac Acetylated Hsp90 HDAC6->Hsp90_Ac Deacetylation Apoptosis Apoptosis Tubulin_Ac->Apoptosis Disrupts Microtubules Tubulin α-Tubulin Tubulin->Tubulin_Ac Hsp90_Ac->Apoptosis Disrupts Chaperone Function Hsp90 Hsp90 Hsp90->Hsp90_Ac

Caption: Inhibition of HDAC6 by a benzhydrylpiperazine analog prevents deacetylation of α-tubulin and Hsp90, leading to apoptosis.

Mechanism II: Calcium Channel Blockade

Several piperazine derivatives, most notably cinnarizine, are well-characterized as calcium channel blockers (CCBs).[7] These drugs primarily target L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle and cardiac myocytes.[8] By blocking the influx of extracellular calcium, these compounds induce muscle relaxation and have significant effects on cardiovascular function.

Molecular Interaction and Downstream Effects

CCBs function by physically occluding the calcium channel pore or by allosterically modifying the channel to a non-conducting state.[8] This reduction in intracellular calcium concentration ([Ca2+]i) in smooth muscle cells prevents the activation of calmodulin and myosin light-chain kinase, leading to:

  • Vasodilation: Relaxation of vascular smooth muscle, particularly in arterioles, leads to a decrease in peripheral resistance.[9]

  • Negative Inotropy: In cardiac muscle, reduced calcium influx leads to a decrease in the force of contraction.[8]

Key Experimental Protocol: In Vitro Calcium Flux Assay (Fluorescence-Based)

This cell-based assay measures changes in intracellular calcium concentration in real-time. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4) that exhibits a change in fluorescence intensity upon binding to Ca2+. A depolarizing stimulus (e.g., high potassium concentration) is used to open voltage-gated calcium channels, and the ability of the test compound to block the subsequent calcium influx is quantified.

Causality of Experimental Choices:

  • Fluorescent Dyes: These provide a highly sensitive and dynamic readout of intracellular calcium changes.[10][11]

  • High Potassium Stimulus: Applying a solution with a high concentration of KCl depolarizes the cell membrane, reliably activating voltage-gated calcium channels.

  • Cell Line Selection: Using a cell line known to express L-type calcium channels (e.g., smooth muscle cells, or specific recombinant cell lines) is essential for targeted investigation.

Step-by-Step Methodology: [12]

  • Cell Preparation:

    • Plate cells (e.g., A7r5 rat aortic smooth muscle cells) in a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 (to aid dye solubilization) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 45-60 minutes to allow the cells to take up the dye.

    • Wash the cells gently with the physiological salt solution to remove extracellular dye.

  • Assay Procedure (using a fluorescence plate reader with liquid handling):

    • Place the plate in the reader and allow it to equilibrate to 37°C.

    • Add the this compound analog at various concentrations and incubate for a predetermined time (e.g., 10-20 minutes).

    • Measure the baseline fluorescence for a short period.

    • Inject a high-potassium stimulus solution (e.g., HBSS where NaCl is replaced by KCl).

    • Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • Quantify the response by measuring the peak fluorescence intensity or the area under the curve after stimulation.

    • Normalize the data to the response seen in vehicle-treated control wells.

    • Plot the normalized response against the compound concentration to determine the IC50 for calcium channel blockade.

Visualization: Calcium Channel Blockade Workflow

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Plate Cells (e.g., A7r5) p2 Load with Fluo-4 AM Dye p1->p2 p3 Wash to Remove Excess Dye p2->p3 a1 Add Compound (or Vehicle) p3->a1 a2 Measure Baseline Fluorescence a1->a2 a3 Inject High K+ Stimulus a2->a3 a4 Record Fluorescence (Calcium Influx) a3->a4 d1 Quantify Peak Response a4->d1 d2 Normalize Data d1->d2 d3 Calculate IC50 d2->d3

Caption: Workflow for an in vitro fluorescence-based calcium flux assay to assess calcium channel blockade.

Mechanism III: Monoamine Transporter Inhibition

The piperazine moiety is a common feature in many centrally acting agents, and certain 1,4-disubstituted piperazines have been identified as triple reuptake inhibitors, blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[4] These transporters are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of this process leads to increased neurotransmitter levels in the synapse, a mechanism central to the action of many antidepressants and stimulants.

Molecular Interaction and Downstream Effects

These compounds act as competitive inhibitors, binding to the transporter proteins and preventing the reuptake of their respective neurotransmitter substrates.[4] The downstream effects are directly related to the enhanced neurotransmission in serotonergic, noradrenergic, and dopaminergic pathways.

Key Experimental Protocol: In Vitro Neurotransmitter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter substrate into cells expressing the specific transporter.

Causality of Experimental Choices:

  • Transfected Cell Lines: Using cells stably or transiently expressing a single human monoamine transporter (e.g., HEK293-hSERT) ensures that the measured activity is specific to that transporter.

  • Radiolabeled Substrates: Using substrates like [3H]-serotonin provides a highly sensitive and direct measure of transporter function.[7]

  • Specific Blockers as Controls: Known selective inhibitors (e.g., fluoxetine for SERT) are used as positive controls to confirm assay validity.

Step-by-Step Methodology: [7][13]

  • Cell Preparation:

    • Culture cells expressing the transporter of interest (e.g., HEK-hDAT) in a 96-well plate.

    • On the day of the assay, wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Assay Procedure:

    • Prepare serial dilutions of the this compound analog in uptake buffer.

    • Add the diluted compound to the cell plate and pre-incubate for 10-20 minutes at 37°C.

    • Initiate the uptake by adding the radiolabeled substrate (e.g., [3H]-dopamine) at a concentration near its Km.

    • Incubate for a short, defined period (e.g., 10 minutes) at 37°C. The timing is critical as this is a velocity measurement.[7]

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer to remove the extracellular radiolabel.

    • Lyse the cells (e.g., with a mild detergent).

  • Detection and Analysis:

    • Transfer the cell lysate to a scintillation vial or a microplate compatible with a scintillation counter.

    • Add scintillation cocktail and quantify the radioactivity (counts per minute, CPM).

    • Define non-specific uptake using a known potent inhibitor (e.g., GBR-12909 for DAT).

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value as described previously.

Data Presentation: Monoamine Transporter Inhibition Profile
CompoundTargetIC50 (nM)Reference
Analog 2iSERT158.7[4]
Analog 2iNET99.0[4]
Analog 2iDAT97.5[4]

Conclusion

The this compound scaffold is a versatile chemical starting point for developing molecules with distinct and potent in vitro mechanisms of action. The evidence from its analogs strongly suggests that this class of compounds can function as HDAC6 inhibitors, calcium channel blockers, and/or monoamine reuptake inhibitors. The experimental protocols detailed in this guide provide a robust framework for researchers to dissect these mechanisms, determine potency and selectivity, and ultimately guide the development of novel therapeutics. By understanding the causality behind each experimental step and employing self-validating controls, scientists can generate high-quality, reliable data to elucidate the complex pharmacology of these promising compounds.

References

  • Lee, J., Park, J., Kim, M., et al. (2017). Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry, 25(9), 2645-2656. [Link]

  • Swain, D., Behera, S., Mohanty, S., et al. (2023). Calcium imaging: a technique to monitor calcium dynamics in biological systems. Journal of Biosciences, 48, 22. [Link]

  • Saha, K., Sambo, F., & Sitte, H. H. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 70, 12.16.1-12.16.17. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Srinivasan, S., & Rajamanickam, V. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 38(1), 59-73. [Link]

  • Butini, S., Brogi, S., & Campiani, G. (2022). Discovery of 1-benzhydryl piperazine-based HDAC inhibitors with anti-cancer and anti-metastatic properties against human breast cancer: synthesis, molecular modeling, in vitro and in vivo biological evaluation. ChemRxiv. [Link]

  • Butini, S., Brogi, S., & Campiani, G. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Pharmaceuticals, 15(11), 1386. [Link]

  • Magellan Health. (2016). Therapeutic Class Overview Calcium-Channel Blocking Agents (Dihydropyridines). [Link]

  • BMG LABTECH. (2020). Calcium assays: at the centre of biology. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Abate, C., El Atrash, A., & Mesangeau, C. (2014). Sigma receptor binding assays. Current Protocols in Pharmacology, 67, 2.13.1-2.13.16. [Link]

  • Ma, F. F. (2024). Guideline for anticancer assays in cells. Food Processing and Function, 2(1), e12039. [Link]

  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. [Link]

  • Opie, L. H., & Gersh, B. J. (2001). Calcium Channel Blockers. In CV Pharmacology. [Link]

  • Butini, S., Brogi, S., & Campiani, G. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. ResearchGate. [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. [Link]

  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Li, M., Shi, Y., & Wang, L. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12354-12363. [Link]

  • ResearchGate. (2015). Assay of CB1 Receptor Binding. [Link]

  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Shrestha, A., Szaruga, M., & Vangheluwe, P. (2024). Molecular and Functional Analysis of Calcium Binding by a Cancer-linked Calreticulin Mutant. eLife, 13, e109647. [Link]

  • Butini, S., Brogi, S., & Campiani, G. (2022). Discovery of 1-benzhydryl piperazine-based HDAC inhibitors with anti-cancer and anti-metastatic properties against human breast cancer: synthesis, molecular modeling, in vitro and in vivo biological evaluation. ChemRxiv. [Link]

  • MDPI. (2022). In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. [Link]

  • Itoh, Y., Ishikawa, M., & Ohta, H. (2015). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1133-1138. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 1,4-Dibenzhydrylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of 1,4-Dibenzhydrylpiperazine

The this compound core represents a privileged scaffold in medicinal chemistry, giving rise to a class of compounds with a remarkable breadth of biological activities. These derivatives are characterized by a central piperazine ring substituted at the 1 and 4 positions with benzhydryl (diphenylmethyl) groups. This structural motif has proven to be a fertile ground for the development of drugs targeting a variety of physiological pathways.

Historically, this class of compounds gained prominence with the discovery of their potent antihistaminic properties.[1] However, extensive research has unveiled a more complex pharmacological profile, most notably their activity as calcium channel blockers.[2][3] This dual activity, along with other observed effects, has led to the development of several clinically significant drugs, including cyclizine, hydroxyzine, and cinnarizine.[2][4]

This guide provides a comprehensive technical overview of the biological activities of this compound derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into their primary mechanisms of action, explore the critical structure-activity relationships that govern their potency and selectivity, and provide insights into the experimental methodologies used to evaluate their biological effects.

Dual Pharmacological Pillars: Antihistaminic and Calcium Channel Blocking Activities

The therapeutic utility of this compound derivatives is primarily anchored in two key mechanisms of action: antagonism of the histamine H1 receptor and blockade of voltage-gated calcium channels.

Antihistaminic Activity: Targeting the H1 Receptor

A prominent feature of many this compound derivatives is their potent antagonism of the histamine H1 receptor.[5] This action is responsible for their effectiveness in treating allergic conditions such as urticaria and pruritus.[1]

Mechanism of Action: These compounds act as inverse agonists at the H1 receptor.[4][5] By binding to the receptor, they stabilize it in an inactive conformation, thereby preventing the downstream signaling cascade initiated by histamine. This inhibition of histamine activity leads to the suppression of allergic and inflammatory responses.[]

The antiemetic properties of some derivatives, such as cyclizine and hydroxyzine, are also attributed to their H1 receptor antagonism within the central nervous system, particularly in the vestibular system and the chemoreceptor trigger zone.[7]

Structural Insights: The dibenzhydryl moiety is crucial for high-affinity binding to the H1 receptor. The lipophilic nature of these groups allows for effective interaction with the receptor's binding pocket.

Calcium Channel Blockade: Modulating Cellular Calcium Influx

Several this compound derivatives, most notably cinnarizine, exhibit significant calcium channel blocking activity.[2][3] This property contributes to their use in treating vertigo, motion sickness, and certain vascular disorders.[2]

Mechanism of Action: These derivatives primarily target L-type and T-type voltage-gated calcium channels.[8] By blocking these channels, they inhibit the influx of extracellular calcium into smooth muscle cells, leading to vasodilation.[9] In the context of the vestibular system, this calcium channel blockade reduces the excitability of vestibular hair cells, thereby mitigating symptoms of vertigo and motion sickness.[10][11]

Clinical Relevance: Cinnarizine's dual action as both an antihistamine and a calcium channel blocker makes it particularly effective in managing vestibular disorders.[2][8]

Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

The biological activity of this compound derivatives is highly dependent on their chemical structure. Subtle modifications to the core scaffold can significantly impact their potency, selectivity, and pharmacokinetic properties.

Key SAR observations include:

  • Substitution on the Benzhydryl Rings: The nature and position of substituents on the phenyl rings of the benzhydryl groups can influence both antihistaminic and calcium channel blocking activity. Electron-withdrawing groups can sometimes enhance potency.[12]

  • Modifications of the Piperazine Ring: Alterations to the piperazine ring or its substituents can modulate the compound's affinity for its targets and its metabolic stability.

  • Introduction of Additional Functional Groups: The incorporation of other pharmacophores can lead to hybrid molecules with novel or enhanced biological activities. For example, the development of derivatives with combined cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitory activity has been explored.

Experimental Protocols for Biological Evaluation

The characterization of this compound derivatives necessitates a suite of well-defined experimental protocols to assess their biological activity.

General Synthesis Protocol

A common synthetic route to this compound derivatives involves the reaction of piperazine with a substituted benzhydryl chloride.

Step-by-Step Methodology:

  • Boc Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate in a suitable solvent like dichloromethane at 0-5 °C to yield Boc-piperazine.

  • Alkylation: The Boc-protected piperazine is then reacted with the desired benzhydryl chloride derivative in a solvent such as toluene at elevated temperatures (60-80 °C).

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and water is added. The organic layer is separated, washed, and neutralized. The crude product is then purified by column chromatography.

In Vitro Evaluation of Antihistaminic Activity

Radioligand Binding Assay for H1 Receptor Affinity:

  • Membrane Preparation: Cell membranes expressing the human H1 receptor are prepared from a suitable cell line (e.g., HEK293 cells).

  • Binding Reaction: The membranes are incubated with a radiolabeled H1 receptor antagonist (e.g., [3H]pyrilamine) in the presence of varying concentrations of the test compound.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

In Vitro Evaluation of Calcium Channel Blocking Activity

Porcine Coronary Artery Smooth Muscle (PCASM) Assay:

  • Tissue Preparation: Porcine coronary arteries are dissected and cut into rings.

  • Experimental Setup: The arterial rings are mounted in an organ bath containing Krebs-Henseleit solution and aerated with a gas mixture.

  • Contraction Induction: The rings are contracted by the addition of a high-potassium solution, which induces depolarization and activation of voltage-gated calcium channels.

  • Drug Application: The test compounds are added cumulatively to the organ bath, and the relaxation of the arterial rings is measured.

  • Data Analysis: The concentration-response curves are plotted, and the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated.[13]

Quantitative Data Summary

The following table summarizes the reported biological activities of representative this compound derivatives.

CompoundTarget(s)Biological ActivityApplication
Hydroxyzine H1 Receptor (Inverse Agonist), 5-HT2A, D2, α1-Adrenergic Receptors (Antagonist)[4]Antihistamine, Anxiolytic, Sedative[1]Pruritus, Anxiety, Nausea[1]
Cyclizine H1 Receptor (Antagonist)Antihistamine, AntiemeticMotion Sickness, Nausea, Vomiting
Cinnarizine H1 Receptor, L-type & T-type Calcium Channels, D2 Receptors (Antagonist)[8]Antihistamine, Calcium Channel BlockerVertigo, Motion Sickness, Meniere's Disease[2]

Visualizing Mechanisms and Workflows

Signaling Pathway of H1 Receptor Antagonism

H1_Antagonism Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Gq_alpha Gqα H1R->Gq_alpha Activates Derivative This compound Derivative Derivative->H1R Blocks (Inverse Agonist) PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Response Allergic & Inflammatory Response Ca_release->Response PKC->Response

Caption: H1 Receptor Antagonism Pathway

Experimental Workflow for In Vitro Evaluation

experimental_workflow cluster_synthesis Compound Synthesis cluster_antihistamine Antihistamine Activity cluster_calcium Calcium Channel Blocking Activity cluster_analysis Data Analysis & SAR synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification h1_binding H1 Receptor Binding Assay purification->h1_binding pcasm_assay PCASM Assay purification->pcasm_assay ic50_determination IC50 Determination h1_binding->ic50_determination sar_analysis Structure-Activity Relationship Analysis ic50_determination->sar_analysis ec50_determination EC50 Determination pcasm_assay->ec50_determination ec50_determination->sar_analysis

Caption: In Vitro Evaluation Workflow

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile platform for the development of therapeutically valuable compounds. Their dual activity as antihistamines and calcium channel blockers has led to the successful clinical application of several derivatives. The ongoing exploration of their structure-activity relationships continues to provide valuable insights for the design of new agents with improved potency, selectivity, and safety profiles.

Future research in this area is likely to focus on:

  • Developing derivatives with enhanced selectivity for specific subtypes of calcium channels or histamine receptors to minimize off-target effects.

  • Exploring novel therapeutic applications based on a deeper understanding of their multifaceted pharmacology.

  • Investigating the potential for these compounds in other therapeutic areas, such as neurodegenerative diseases or cancer, where calcium and histamine signaling play important roles.

The rich pharmacology of this compound derivatives ensures that they will remain an area of active investigation for medicinal chemists and pharmacologists for the foreseeable future.

References

  • 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. (2023-10-25). Current Organic Chemistry. Available at: [Link]

  • Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. (2022-11-21). PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of 1,4-Dihydropyridine Derivatives as Anti- inflammatory Agents. (2025-09-16). ResearchGate. Available at: [Link]

  • 1,4-Dihydropyridines as calcium channel ligands and privileged structures. PubMed. Available at: [Link]

  • Synthesis and antiallergic activity of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-1,4-dihydro-4-oxopyridine-3 - carboxamides. PubMed. Available at: [Link]

  • Hydroxyzine. Wikipedia. Available at: [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Available at: [Link]

  • Cinnarizine. Wikipedia. Available at: [Link]

  • Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. PubMed Central. Available at: [Link]

  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. PubMed. Available at: [Link]

  • Antihistamines, Piperazine Derivatives. RxList. Available at: [Link]

  • Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. PubMed. Available at: [Link]

  • Cinnarizine: A Contemporary Review. PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PubMed Central. Available at: [Link]

  • Synthesis of 1,4-DHP under piperazine catalyst. ResearchGate. Available at: [Link]

  • Synthesis and Structure-Activity Relationship Study of Antimicrotubule Agents Phenylahistin Derivatives with a Didehydropiperazine-2,5-dione Structure. ResearchGate. Available at: [Link]

  • Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carba. thescipub.com. Available at: [Link]

  • 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. PubMed Central. Available at: [Link]

  • Hydroxyzine. LiverTox - NCBI Bookshelf. Available at: [Link]

  • New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. PubMed. Available at: [Link]

  • Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1). PubMed Central. Available at: [Link]

  • What is the mechanism of Cinnarizine?. Patsnap Synapse. Available at: [Link]

  • (PDF) Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives. ResearchGate. Available at: [Link]

  • 1,4-Dihydropyridine based drugs as calcium channel blockers.. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. PubMed. Available at: [Link]

  • Synthesis of functionalized 1,4-dihydropyridines containing benzosultams catalyzed by lipase. New Journal of Chemistry. Available at: [Link]

  • What is the mechanism of Cyclizine Hydrochloride?. Patsnap Synapse. Available at: [Link]

  • New 1,4-dihydropyridine derivatives combining calcium antagonism and alpha-adrenolytic properties. PubMed. Available at: [Link]

  • (PDF) Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ 2 -1,2,3-triazoline hydrides. ResearchGate. Available at: [Link]

  • Dihydropyridines as Calcium Channel Blockers: An Overview. MedCrave online. Available at: [Link]

  • Cyclizine. Deranged Physiology. Available at: [Link]

  • Cinnarizine: Uses, Dosage, Side Effects and More. MIMS Philippines. Available at: [Link]

  • What Antihistamines Should Be Used for Allergies? What are the Side Effects of Benadryl?. YouTube. Available at: [Link]

  • N-benzylpiperazino derivatives of 3-nitro-4-hydroxycoumarin with H1 antihistamine and mast cell stabilizing properties. PubMed. Available at: [Link]

Sources

In silico modeling of 1,4-Dibenzhydrylpiperazine receptor binding

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: In Silico Modeling of 1,4-Dibenzhydrylpiperazine Receptor Binding: A Methodological Framework for Drug Discovery

Abstract

The benzhydrylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active agents. This compound, a key derivative of this class, presents an ideal model for exploring ligand-receptor interactions that govern the pharmacological profiles of related drugs. This technical guide provides a comprehensive, methodology-driven framework for investigating the receptor binding characteristics of this compound using a synergistic suite of in silico modeling techniques. We move beyond a simple recitation of steps to elucidate the causal logic behind protocol choices, offering a self-validating system for generating robust, actionable hypotheses in drug discovery. This guide details the sequential application of molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling to predict binding affinity, characterize dynamic stability, and identify the essential molecular features driving receptor recognition.

Introduction: The Strategic Value of In Silico Analysis

In the landscape of modern drug development, computational, or in silico, methods are indispensable for accelerating the discovery pipeline.[1][2] They provide a rational, cost-effective means to screen vast chemical spaces, prioritize candidates, and elucidate complex biological mechanisms before committing to resource-intensive wet-lab synthesis and testing.

The subject of this guide, this compound, belongs to a chemical class with a rich history of pharmacological activity.[3][4] Its core structure is closely related to established antihistamines and antiemetics like cyclizine and hydroxyzine, which are known to act on targets such as the Histamine H1 receptor.[5][6][7][8] This structural kinship provides a logical starting point for identifying and modeling potential receptor interactions.

This document outlines an integrated computational workflow designed to deconstruct the binding process of this compound, treating it as a prototype for its pharmacologically active analogues.

cluster_0 Phase 1: Preparation & Initial Prediction cluster_1 Phase 2: Dynamic Refinement & Stability Analysis cluster_2 Phase 3: Feature Abstraction & Virtual Screening A Target Identification (e.g., Histamine H1 Receptor) C Receptor Preparation (PDB Structure) A->C B Ligand Preparation (this compound) D Molecular Docking B->D C->D E Pose Selection from Docking D->E F Molecular Dynamics (MD) Simulation E->F G Trajectory Analysis (RMSD, RMSF, H-Bonds) F->G H Generate Structure-Based Pharmacophore Model G->H I Virtual Library Screening H->I J Identify Novel Hits I->J cluster_input Inputs cluster_output Outputs A Prepared Ligand (.pdbqt) D Run Docking Algorithm (e.g., AutoDock Vina) A->D B Prepared Receptor (.pdbqt) B->D C Define Search Space (Grid Box) C->D E Analyze Results D->E F Binding Affinity (kcal/mol) E->F G Binding Poses (Conformations) E->G H Interaction Analysis (H-Bonds, Hydrophobic) E->H cluster_setup Setup cluster_analysis Analysis A Select Docked Complex (Best Pose) B Build System: Solvate with Water Add Ions A->B C Energy Minimization B->C D Equilibration (NVT, NPT Ensembles) C->D E Production MD Run D->E F Trajectory Analysis E->F G RMSD Plot (Stability) F->G H RMSF Plot (Flexibility) F->H I Interaction Timeline (H-Bonds, etc.) F->I

Sources

Pharmacokinetics and metabolism of 1,4-Dibenzhydrylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of 1,4-Dibenzhydrylpiperazine

Foreword: Charting the Course for a Novel Chemical Entity

The journey of a new chemical entity from laboratory bench to clinical application is paved with rigorous scientific investigation. A critical milestone in this journey is the comprehensive characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, collectively known as pharmacokinetics.[1][2] This document serves as a detailed technical guide and strategic framework for elucidating the pharmacokinetic and metabolic profile of this compound (C30H30N2).[3]

As of the writing of this guide, specific experimental data on the pharmacokinetics and metabolism of this compound are not available in the public domain. Therefore, this whitepaper adopts a predictive and strategic approach, grounded in established principles of drug metabolism and preclinical development.[4][5] We will outline a robust, multi-stage research program designed to thoroughly characterize this molecule. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies required for such an endeavor.

Structural Considerations and Postulated Metabolic Pathways

This compound is a symmetrical molecule featuring a central piperazine ring substituted at the 1 and 4 positions with bulky benzhydryl (diphenylmethyl) groups.[3] The piperazine moiety is a common scaffold in many centrally acting drugs.[6][7] Based on its structure and known metabolic pathways for analogous compounds, we can postulate several likely routes of biotransformation.[8][9]

The primary sites susceptible to metabolic modification are the nitrogen atoms of the piperazine ring and the aromatic rings of the benzhydryl groups. Cytochrome P450 (CYP) enzymes, particularly isoforms from the CYP1, CYP2, and CYP3 families, are anticipated to be the main catalysts in the Phase I metabolism of this compound.[10][11]

Postulated Phase I Metabolic Pathways:

  • N-dealkylation: The cleavage of one of the benzhydryl groups to form 1-benzhydrylpiperazine is a highly probable metabolic step. This is a common pathway for N-substituted piperazines.[8][9]

  • Aromatic Hydroxylation: The phenyl rings of the benzhydryl groups are susceptible to hydroxylation, likely at the para position, to form phenolic metabolites.

  • Piperazine Ring Oxidation: The piperazine ring itself can undergo oxidation to form various products, including piperazine-N-oxides.

  • Hydroxylation of the Benzhydryl Methylene Bridge: The carbon atom connecting the two phenyl rings could also be a site of hydroxylation.

Postulated Phase II Metabolic Pathways:

  • Glucuronidation: The hydroxylated metabolites formed during Phase I can undergo conjugation with glucuronic acid, a common detoxification pathway that increases water solubility and facilitates excretion.[12]

The following diagram illustrates these postulated metabolic pathways.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent This compound Metabolite1 1-Benzhydrylpiperazine (N-dealkylation) Parent->Metabolite1 CYP-mediated Metabolite2 Hydroxylated Metabolite (Aromatic Hydroxylation) Parent->Metabolite2 CYP-mediated Metabolite3 Piperazine-N-oxide (Ring Oxidation) Parent->Metabolite3 CYP-mediated Metabolite4 Glucuronide Conjugate Metabolite2->Metabolite4 UGT-mediated

Caption: Postulated Metabolic Pathways for this compound.

A Phased Approach to In Vitro Characterization

A systematic in vitro evaluation is the cornerstone of understanding a compound's metabolic fate. The following experimental workflow is designed to provide a comprehensive metabolic profile of this compound.

Start Start: This compound Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) Start->Metabolic_Stability Metabolite_ID Metabolite Identification (LC-MS/MS) Metabolic_Stability->Metabolite_ID Reaction_Phenotyping Reaction Phenotyping (Recombinant CYPs) Metabolite_ID->Reaction_Phenotyping DDI_Screening Drug-Drug Interaction Screening (CYP Inhibition/Induction) Reaction_Phenotyping->DDI_Screening End Comprehensive In Vitro Profile DDI_Screening->End

Caption: In Vitro Metabolism Experimental Workflow.

Metabolic Stability Assessment

Objective: To determine the rate at which this compound is metabolized by liver enzymes, providing an initial estimate of its hepatic clearance.

Methodology:

  • System Selection: Incubate this compound with liver microsomes and hepatocytes from multiple species (e.g., rat, dog, monkey, and human) to assess inter-species differences.[13][14]

  • Incubation: A standard incubation mixture will contain the liver preparation, a NADPH-regenerating system (for microsomes), and the test compound at a low concentration (typically 1 µM).

  • Time Points: Samples are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The concentration of the remaining parent compound is quantified by a validated LC-MS/MS method.[15]

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification

Objective: To identify the major metabolites of this compound formed in vitro.

Methodology:

  • Incubation: Similar incubation conditions as the metabolic stability assay are used, but with a higher concentration of the parent compound to facilitate the detection of metabolites.

  • Sample Preparation: Following incubation, samples are processed to remove proteins and concentrate the analytes.

  • Analysis: Samples are analyzed using high-resolution LC-MS/MS. Full scan and product ion scan data are acquired to determine the mass of potential metabolites and elucidate their structures.

  • Data Interpretation: Metabolites are identified by comparing their mass spectra and retention times with those of the parent compound and by interpreting the fragmentation patterns.

Reaction Phenotyping

Objective: To identify the specific cytochrome P450 enzymes responsible for the metabolism of this compound.

Methodology:

  • Recombinant Enzymes: The test compound is incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[10]

  • Chemical Inhibition: In human liver microsomes, the metabolism of the compound is assessed in the presence and absence of specific CYP inhibitors.

  • Analysis: The rate of metabolite formation or parent compound depletion is measured for each condition.

  • Data Analysis: The contribution of each CYP isoform to the overall metabolism is determined.

In Vivo Pharmacokinetic Characterization

Following the in vitro assessment, an in vivo study in a suitable animal model is essential to understand the complete pharmacokinetic profile of this compound.[4][5][16] The choice of animal model should be guided by the in vitro metabolism data, selecting a species with a metabolic profile most similar to humans.[14]

Study Design: A Rodent Model

A study in Sprague-Dawley rats is a standard starting point for in vivo pharmacokinetic profiling.[17]

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) administration (e.g., 1 mg/kg) to determine clearance, volume of distribution, and elimination half-life.

    • Oral (PO) administration (e.g., 10 mg/kg) to assess oral absorption and bioavailability.

  • Sample Collection:

    • Serial blood samples are collected at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Urine and feces are collected over 24 or 48 hours to determine the routes and extent of excretion.[18]

  • Bioanalysis: A validated LC-MS/MS method is used to quantify the concentrations of this compound and its major metabolites in plasma, urine, and feces.[19][20]

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters that will be calculated from the in vivo data.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability

Bioanalytical Method Development and Validation

The reliability of any pharmacokinetic study hinges on the quality of the bioanalytical data. A robust and validated analytical method is therefore a prerequisite.

Key Considerations:

  • Technique: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity.

  • Validation Parameters: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, recovery, matrix effects, and stability.

  • Internal Standard: A suitable internal standard (ideally a stable isotope-labeled version of the analyte) should be used to ensure accuracy and precision.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit predictive, framework for the characterization of the pharmacokinetics and metabolism of this compound. The successful execution of these studies will provide a deep understanding of its ADME properties, which is crucial for making informed decisions in its development as a potential therapeutic agent. The data generated will be instrumental in guiding dose selection for efficacy and toxicology studies, predicting potential drug-drug interactions, and ultimately, for designing safe and effective clinical trials.

References

  • Cuyue Tang, & Thomayant Prueksaritanont. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. PubMed. [Link]

  • Dal Ben, D., & Caprini, M. (2019). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition.
  • Fernandez, F., & Luart, D. (1993). Pharmacokinetics, metabolism and bioavailability of the new anti-allergic drug BM 113. Part I: Pharmacokinetics and tissular distribution in Sprague-Dawley rats. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Kim, K., & Cheon, S. H. (2017). Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. PubMed. [Link]

  • Uddin, M. N. (2015). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. ResearchGate. [Link]

  • Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. ResearchGate. [Link]

  • PharmaCompass. (n.d.). 4-(diphenylmethyl)piperazine. PharmaCompass.com. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 Enzymes in Drug Metabolism and Humans. PubMed Central. [Link]

  • Tsutsumi, H., Katagi, M., Miki, A., Shima, N., Kamata, T., Nakajima, K., Inoue, H., Kishi, T., & Tsuchihashi, H. (2006). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. PubMed. [Link]

  • Waller, A. R., Chasseaud, L. F., Taylor, T., Darragh, A., & O'Kelly, D. A. (1979). Plasma concentrations and pharmacokinetics of dihydralazine after single oral doses to human subjects. PubMed. [Link]

  • Al-Saeed, M. N. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • Liras, J. L. (2016). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. ResearchGate. [Link]

  • Almazroo, O., Miah, M. K., & Venkataramanan, R. (2017). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • Ludden, T. M., Shepherd, A. M., McNay, J. L., & Lin, M. S. (1982). Clinical Pharmacokinetics of Hydralazine. Scholars @ UT Health San Antonio. [Link]

  • Doss, G. A., Baillie, T. A., & Zhu, M. (2006). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate. [Link]

  • Kumar, P., & Narasimhan, B. (2018). Synthesis and in-vitro study of novel (Z)-1-benzhydryl-4-cinnamylpiperazine derivatives as potential anticancer agents. ResearchGate. [Link]

  • Samanidou, V. F., Uddin, M. N., & Papadoyannis, I. N. (2009). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. PubMed. [Link]

  • Preissner, S. (2010). Biochemistry, Cytochrome P450. NCBI Bookshelf. [Link]

  • BioIVT. (2023). ADME 101: Overview of In Vitro Drug-Drug Interaction (DDI) Studies. YouTube. [Link]

  • Wang, J., & Chen, Y. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology. [Link]

  • Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2021). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. ResearchGate. [Link]

  • Vincent, S. H., Reed, J. R., Bergman, A. J., Elmore, C. S., Zhu, B., Xu, S., Ebel, D., Larson, P., Zeng, W., Chen, L., Dilzer, S., Lasseter, K., Gottesdiener, K., Wagner, J. A., & Herman, G. A. (2007). Metabolism and excretion of the dipeptidyl peptidase 4 inhibitor [14C]sitagliptin in humans. PubMed. [Link]

  • Rowland, A., & Wright, D. F. B. (2017). The ABCD of clinical pharmacokinetics. PubMed Central. [Link]

  • Dirty Medicine. (2019). P450 Enzyme System (Inducers, Inhibitors, & Subtypes). YouTube. [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed. [Link]

  • Meng, F., & Liu, Y. (2019). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. MDPI. [Link]

  • Al-Jenoobi, F. I., & Al-Mohizea, A. M. (2023). Cytochrome P450 Enzymes in Pharmacology: Regulation, Variability, and Drug Interaction Mechanisms. ResearchGate. [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc.. [Link]

  • Salphati, L., & Alicke, B. (2015). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). PubMed. [Link]

  • BioIVT. (2022). Are in vitro drug metabolism and drug-drug interaction studies critical for an IND?. BioIVT. [Link]

  • Analytical Methods Committee. (2014). Analytical Methods. RSC Publishing. [Link]

  • Tang, C., & Prueksaritanont, T. (2010). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. ResearchGate. [Link]

  • Bush, K., & Uria-Nickelsen, M. (2004). Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor. PubMed Central. [Link]

Sources

The Benzhydrylpiperazines: A Technical Guide to a Versatile Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the discovery, history, and development of benzhydrylpiperazine compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemistry, structure-activity relationships (SAR), and pharmacological evolution of this significant class of molecules, from their origins as first-generation antihistamines to their contemporary applications in diverse therapeutic areas.

Genesis of a Scaffold: The Post-War Quest for Histamine Blockade

The story of the benzhydrylpiperazines is rooted in the broader history of antihistamine research that blossomed in the mid-20th century. Following the identification of histamine's role in allergic reactions, the scientific community embarked on a quest for effective antagonists. This fertile period of medicinal chemistry, from the 1940s to the 1950s, saw the emergence of various classes of first-generation antihistamines.

It was within this context that the benzhydrylpiperazine scaffold emerged as a promising pharmacophore. Researchers at companies like Union Chimique Belge (UCB) in Belgium and Burroughs Wellcome in the United States were pivotal in exploring this chemical space.[1][2] A key breakthrough was the development of hydroxyzine by UCB, first synthesized in 1955 and approved for sale in the United States in 1956.[1][3] Hydroxyzine quickly demonstrated potent antihistaminic effects, but also notable sedative, anxiolytic, and antiemetic properties.[3]

Simultaneously, research at Burroughs Wellcome led to the development of cyclizine and meclizine , which also feature the core benzhydrylpiperazine structure.[2] These compounds were found to be particularly effective in combating nausea and motion sickness.[4] The fundamental structure, characterized by a diphenylmethyl (benzhydryl) group linked to a piperazine ring, proved to be a remarkably versatile foundation for interacting with the histamine H1 receptor.

The Chemical Core and Synthetic Evolution

The foundational structure of the benzhydrylpiperazine class is the 1-(benzhydryl)piperazine moiety. The synthetic strategies to access these compounds have evolved, but a common approach involves the N-alkylation of piperazine with a benzhydryl halide.

General Synthetic Workflow

The synthesis of the core intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine, is a crucial step for many commercially significant benzhydrylpiperazine drugs, including hydroxyzine and cetirizine.

G cluster_0 Step 1: Benzhydrol Formation cluster_1 Step 2: Halogenation cluster_2 Step 3: N-Alkylation 4-chlorobenzophenone 4-chlorobenzophenone 4-chlorobenzhydrol 4-chlorobenzhydrol 4-chlorobenzophenone->4-chlorobenzhydrol Reduction Sodium_borohydride Sodium borohydride (Reducing Agent) HCl Conc. HCl 4-chlorobenzhydryl_chloride 4-chlorobenzhydryl chloride 4-chlorobenzhydrol->4-chlorobenzhydryl_chloride Nucleophilic Substitution Piperazine Piperazine Intermediate 1-[(4-chlorophenyl)phenylmethyl]piperazine 4-chlorobenzhydryl_chloride->Intermediate Condensation

General synthesis of the key intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine.
Experimental Protocol: Synthesis of Meclizine Hydrochloride

This protocol outlines a representative synthesis for a first-generation benzhydrylpiperazine, meclizine.

Step 1: Synthesis of 1-(4-chlorobenzhydryl)piperazine

  • To a reaction flask, add 240g of piperazine and 700ml of methanol.

  • Stir and heat the mixture to 60-70 °C.

  • Slowly add 96g of 4-chlorodiphenylmethyl chloride to the heated solution.

  • After the addition is complete, increase the temperature to reflux and maintain for 4-6 hours.

  • The resulting solution containing 1-(4-chlorobenzhydryl)piperazine is used directly in the next step.[4]

Step 2: Synthesis of Meclizine

  • To the solution from Step 1, add 128g of potassium carbonate.

  • While stirring and refluxing, add 80g of 3-methylbenzyl chloride.

  • Continue to reflux for an additional 4-6 hours.

  • Distill off the methanol to obtain crude Meclizine.[4]

Step 3: Formation of Meclizine Hydrochloride

  • Add 500ml of ethanol to the crude Meclizine from Step 2 and heat to reflux to dissolve the solid.

  • Cool the solution and add 100ml of hydrochloric acid (25% w/w) dropwise to induce crystallization.

  • Filter the resulting precipitate to obtain meclizine hydrochloride.[4]

Pharmacology and Mechanism of Action

Benzhydrylpiperazines primarily exert their antihistaminic effects as inverse agonists at the histamine H1 receptor.[5] The H1 receptor, a G-protein coupled receptor (GPCR), can exist in both an active and an inactive conformation. While a neutral antagonist simply blocks the binding of an agonist (like histamine), an inverse agonist preferentially binds to and stabilizes the inactive conformation of the receptor, thereby reducing its basal activity even in the absence of histamine.

H1 Receptor Signaling Pathway

Activation of the H1 receptor by histamine initiates a signaling cascade through the Gq/11 family of G-proteins, leading to the release of intracellular calcium. Benzhydrylpiperazines inhibit this pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R H1 Receptor (Inactive) H1R_active H1 Receptor (Active) Gq Gq Protein H1R_active->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves Histamine Histamine Histamine->H1R_active Binds & Activates Benzhydrylpiperazine Benzhydryl- piperazine Benzhydrylpiperazine->H1R Binds & Stabilizes (Inverse Agonism) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER triggers Response Cellular Response (e.g., inflammation) DAG->Response Ca_ER->Response

Mechanism of action of benzhydrylpiperazine antihistamines at the H1 receptor.
Off-Target Effects and Sedation

A defining characteristic of first-generation benzhydrylpiperazines is their ability to cross the blood-brain barrier. This is due to their lipophilic nature.[6] In the central nervous system (CNS), histamine acts as a neurotransmitter promoting wakefulness. By blocking CNS H1 receptors, these drugs cause sedation, drowsiness, and impaired cognitive function.[7] Furthermore, many first-generation agents also exhibit affinity for other receptors, such as muscarinic acetylcholine receptors, which contributes to side effects like dry mouth and blurred vision.[8]

Structure-Activity Relationships (SAR)

The extensive research into benzhydrylpiperazines has yielded a clear understanding of the structural requirements for H1 receptor antagonism and has guided the development of more advanced compounds.

  • The Benzhydryl Moiety : The two aromatic rings are critical for high-affinity binding to the H1 receptor. Substitutions on these rings can modulate potency and selectivity. For instance, a para-chloro substitution on one of the phenyl rings, as seen in hydroxyzine and meclizine, is a common feature.

  • The Piperazine Ring : This serves as the basic amine function, which is protonated at physiological pH and is essential for the ionic interaction with a key aspartate residue in the H1 receptor binding pocket. The piperazine ring also provides a degree of conformational rigidity.

  • The N1-Substituent : The nature of the substituent on the second nitrogen of the piperazine ring is a key determinant of the compound's properties, including its duration of action, metabolic profile, and propensity to cause sedation.

The Second Generation: The Rise of Cetirizine

The significant sedative effects of first-generation benzhydrylpiperazines were a major clinical drawback. This spurred the development of second-generation antihistamines, which are designed to have limited penetration of the blood-brain barrier. A prime example of this evolution is cetirizine , the carboxylated metabolite of hydroxyzine.[9]

The addition of the carboxylic acid group to the N1-substituent of hydroxyzine creates a zwitterionic molecule at physiological pH.[10] This significantly increases the polarity of the compound, thereby reducing its ability to cross the blood-brain barrier.[10] As a result, cetirizine retains high-affinity H1 receptor antagonism but with a much-reduced sedative profile compared to its parent compound, hydroxyzine.[9] Cetirizine was patented in 1983 and entered medical use in 1987.[11]

Comparative Pharmacological Data

The transition from first to second-generation compounds is evident in their pharmacological profiles.

CompoundGenerationH1 Receptor Ki (nM)CNS PenetrationPrimary Clinical Use
Hydroxyzine First~2HighPruritus, Anxiety, Nausea
Cyclizine FirstData variesHighMotion Sickness, Nausea
Meclizine FirstData variesHighMotion Sickness, Vertigo
Cetirizine Second~6[2]Low[10]Allergic Rhinitis, Urticaria

Beyond Antihistamines: A Scaffold for New Discoveries

The benzhydrylpiperazine scaffold has proven to be a "privileged structure" in medicinal chemistry, demonstrating affinity for a range of biological targets beyond the H1 receptor. This has led to its exploration in various other therapeutic areas.

  • Oncology : Compounds like hydroxyzine and meclizine have been shown to induce apoptosis and cell-cycle arrest in various cancer cell lines, including colon and breast cancer.[12][13] The proposed mechanisms include the inhibition of translationally controlled tumor protein (TCTP) and the modulation of signaling pathways like Jak2/STAT3.[13][14]

  • Central Nervous System Disorders : The inherent ability of some benzhydrylpiperazine derivatives to cross the blood-brain barrier has made them attractive candidates for CNS-active agents. Research has explored their potential as anticonvulsants and for the treatment of other neurological disorders.[1][15]

  • Calcium Channel Blockade : Certain benzhydrylpiperazine derivatives have been identified as potent N-type calcium channel blockers, with potential applications in the treatment of neuropathic pain.[16]

Conclusion

The discovery and development of benzhydrylpiperazine compounds represent a significant chapter in the history of medicinal chemistry. From their origins as potent but sedative first-generation antihistamines, the scaffold has undergone remarkable evolution, culminating in the development of safer, non-sedating second-generation agents like cetirizine. The inherent versatility of the benzhydrylpiperazine core continues to inspire the design and synthesis of novel molecules with therapeutic potential in oncology, neurology, and beyond, underscoring its enduring importance in modern drug discovery.

References

  • Simons, F. E. R. (2004). H1 Antihistamines: Current Status and Future Directions.
  • Wikipedia. (n.d.). Cetirizine. Retrieved from [Link]

  • Church, M. K., & Church, D. S. (2011). Pharmacology of Antihistamines.
  • Wikipedia. (n.d.). Antihistamine. Retrieved from [Link]

  • Ghafourian, T., et al. (2018). Interaction of antihistaminic drugs with human translationally controlled tumor protein (TCTP) as novel approach for differentiation therapy. Scientific Reports, 8(1), 1-13.
  • Saraf, P., et al. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 14(1), 123-138.
  • Wikipedia. (n.d.). Hydroxyzine. Retrieved from [Link]

  • Barros, D., et al. (2018). In Vivo Anti-Inflammatory Effect of H1 Antihistamines in Allergic Rhinitis: A Randomized Clinical Trial.
  • Chen, C. (2008). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. Current Medicinal Chemistry, 15(21), 2173-2191.
  • U.S. Patent 2,899,436. (1959).
  • Burroughs Wellcome Fund. (n.d.). History. Retrieved from [Link]

  • UCB. (n.d.). Our Science. Retrieved from [Link]

  • Breneman, D. L. (1989). Urticaria: clinical efficacy of cetirizine in comparison with hydroxyzine and placebo.
  • CN103772321A. (2014). Synthesis method for meclozine and synthesis method for meclozine hydrochloride.
  • Sharma, R., et al. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Pharmacy Research, 8(8), 1136-1144.
  • PubChem. (n.d.). Hydroxyzine. Retrieved from [Link]

  • Pajouhesh, H., et al. (2010). Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1378-1383.
  • de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 54(23), 8195-8207.
  • ResearchGate. (n.d.). Physicochemical characteristics if some antihistamines (H1 antagonists). Retrieved from [Link]

  • Reddy, M. S., et al. (2010). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Rasayan Journal of Chemistry, 3(4), 710-715.
  • Wellcome Trust. (n.d.). History of Wellcome. Retrieved from [Link]

  • Church, M. K. (2007). Histamine, antihistamines, and the central nervous system. Current Allergy and Asthma Reports, 7(5), 335-341.
  • Demoly, P., et al. (1999). Experimental models in rhinitis. Clinical and Experimental Allergy, 29(Suppl 3), 72-76.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]

  • My PSA. (n.d.). Training Plan: First- and second-generation antihistamines and their physicochemical properties. Retrieved from [Link]

  • UCB Pharma. (2015).
  • Kim, J., et al. (2022). Hydroxyzine Induces Cell Death in Triple-Negative Breast Cancer Cells via Mitochondrial Superoxide and Modulation of Jak2/STAT3 Signaling. Biomolecules & Therapeutics, 30(6), 546-556.
  • PubMed Central. (n.d.). Medicines and men: Burroughs, Wellcome & Co, and the British drug industry before the Second World War. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. Retrieved from [Link]

  • LookChem. (n.d.). Cas 303-26-4,1-(4-Chlorobenzhydryl)piperazine. Retrieved from [Link]

  • PharmacologyOnLine. (2019). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. Retrieved from [Link]

  • PubMed. (2005). Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine. Retrieved from [Link]

  • Annual Report. (2025). Our therapeutic focus.
  • ResearchGate. (n.d.). Competition binding for the histamine H1 receptor by [³H]mepyramine and unlabeled antihistamines. Retrieved from [Link]

  • PubMed Central. (n.d.). Fexofenadine Brain Exposure and the Influence of Blood-Brain Barrier P-Glycoprotein After Fexofenadine and Terfenadine Administration. Retrieved from [Link]

  • PubMed. (1994). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. Retrieved from [Link]

  • PubMed Central. (2021). Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part 1: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones as positive allosteric modulators. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel mTORC1 Inhibitors Kill Glioblastoma Stem Cells. Retrieved from [Link]

  • Google Patents. (n.d.). Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.
  • International Journal of Pharmaceutical Sciences and Research. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. Retrieved from [Link]

  • YouTube. (2014). Allergic rhinitis diagnosis and treatment | Respiratory system diseases | NCLEX-RN | Khan Academy. Retrieved from [Link]

  • YouTube. (2020). Calcium channel blockers | Chemistry and SAR. Retrieved from [Link]

  • PubMed Central. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
  • Google Patents. (n.d.). (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof.
  • PrepChem.com. (n.d.). Synthesis of (-)-1-[(4chlorophenyl) phenylmethyl]piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Medicines and men: Burroughs, Wellcome & Co, and the British drug industry before the Second World War. Retrieved from [Link]

  • PubMed. (n.d.). Experimental models in rhinitis. Retrieved from [Link]

  • PubMed Central. (n.d.). In vivo visualization and analysis of ciliary motion in allergic rhinitis models induced by ovalbumin. Retrieved from [Link]

  • researchopenworld.com. (n.d.). Burroughs Wellcome: The Seminal Link between Academia and the Pharmaceutical Industry. Retrieved from [Link]

  • Google Patents. (n.d.). US20050227999A1 - Diarylamine derivatives as calcium channel blockers.
  • MDPI. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Retrieved from [Link]

  • Regensburg University. (n.d.). dependent Assays for Functional Characterization of Histamine Receptors and Ligands. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1,4-Dibenzhydrylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-dibenzhydrylpiperazine scaffold represents a cornerstone in modern medicinal chemistry, giving rise to a diverse array of pharmacologically active agents. The inherent structural versatility of the piperazine nucleus, often described as a "privileged scaffold," allows for systematic modifications that profoundly influence biological activity.[1][2] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing this class of compounds. We will dissect the impact of substitutions on the benzhydryl moieties and the piperazine core, correlating these structural changes with their effects on various biological targets, including calcium channels, inflammatory enzymes, and microbial pathogens.[1][3][4][5][6] By elucidating the causality behind experimental design and synthesizing data from numerous studies, this document serves as a critical resource for researchers and professionals engaged in the design and development of novel therapeutics based on the this compound framework.

The this compound Core: A Privileged Scaffold

The foundational structure of the compounds discussed herein is this compound. This molecule is characterized by a central piperazine ring symmetrically substituted at its 1 and 4 positions with benzhydryl groups (diphenylmethyl groups). The piperazine ring is a six-membered saturated heterocycle containing two nitrogen atoms at opposite positions. Its conformational flexibility and ability to be functionalized at the nitrogen atoms make it an ideal building block in drug design, enabling the fine-tuning of physicochemical properties such as basicity, lipophilicity, and hydrogen bonding capacity.[1][2]

The key to unlocking the therapeutic potential of this scaffold lies in understanding how modifications at specific positions alter its interaction with biological targets. The primary points for chemical modification are the phenyl rings of the two benzhydryl groups and the piperazine ring itself, which can be altered through bioisosteric replacement.

Caption: General structure of this compound highlighting key modification points.

General Synthesis Strategies

The synthesis of this compound analogs is typically achieved through straightforward nucleophilic substitution reactions. A common and efficient method involves the double N-alkylation of piperazine with a substituted benzhydryl halide (e.g., benzhydryl bromide or chloride). For asymmetrical analogs, a stepwise approach is employed, often utilizing a protecting group like tert-butyloxycarbonyl (Boc) to ensure mono-alkylation before introducing the second, different substituent.[3]

The versatility of this synthetic pathway allows for the introduction of a wide range of functional groups onto the benzhydryl phenyl rings by starting with appropriately substituted benzhydryl halides.

Synthetic_Workflow cluster_symmetrical Symmetrical Synthesis cluster_asymmetrical Asymmetrical Synthesis start Substituted Benzhydryl Halide (A) intermediate Mono-N-alkylation (for asymmetrical synthesis) start->intermediate + Boc-Piperazine product Final this compound Analog start->product + Piperazine (2 eq.) piperazine Piperazine (or derivative) intermediate->product 1. Deprotection 2. + Benzhydryl Halide (B)

Caption: General synthetic workflows for symmetrical and asymmetrical analogs.

Experimental Protocol: Synthesis of a Symmetrical 1,4-bis(4-chlorobenzhydryl)piperazine

This protocol is a representative example adapted from established methodologies for creating benzhydrylpiperazine derivatives.[3]

  • Reaction Setup: To a solution of piperazine (1.0 eq) in a suitable aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Addition of Alkylating Agent: Slowly add a solution of 1-chloro-4-(chloro(phenyl)methyl)benzene (2.2 eq) in the same solvent to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or gentle heat (e.g., 60 °C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter the solid inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of these analogs is exquisitely sensitive to their chemical structure. The following sections detail the SAR based on modifications at different parts of the molecule.

Substitutions on the Benzhydryl Phenyl Rings

The nature, position, and number of substituents on the four phenyl rings are critical determinants of potency and selectivity.

  • Electronic Effects: The introduction of electron-withdrawing groups (EWGs) such as halogens (Cl, Br) or nitro groups (NO₂) often enhances biological activity.[5] For example, in a series of benzhydrylpiperazine-based hybrids designed as antituberculosis agents, derivatives with a 2,4-dinitrobenzenesulfonamide moiety were found to be the most potent.[7] Similarly, a study on dual COX-2/5-LOX inhibitors identified a compound with a 4-chloro substitution on a terminal phenyl ring as having superior inhibitory activity compared to the standards celecoxib and zileuton.[3] This suggests that EWGs can facilitate key interactions, such as hydrogen bonding or dipole interactions, within the target's binding pocket.

  • Positional Isomerism: The position of the substituent (ortho, meta, or para) significantly impacts activity. For related heterocyclic scaffolds, the SAR can be distinct, with para- and meta-substitutions often being more favorable than ortho-substitutions, which can introduce steric hindrance that prevents optimal binding.[8]

  • Lipophilicity: Increasing the lipophilicity of the molecule by adding non-polar substituents can enhance its ability to cross cell membranes and improve bacterial penetration.[1] However, this must be balanced, as excessive lipophilicity can lead to poor aqueous solubility, increased off-target effects, and unfavorable pharmacokinetic profiles.

Table 1: SAR of Benzhydrylpiperazine Analogs as COX-2/5-LOX Inhibitors (Data synthesized from Verma et al., 2024)[3]

Compound IDSubstitution on Terminal PhenylCOX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
9d 4-Cl0.25 ± 0.03 7.87 ± 0.33
9g 4-F0.41 ± 0.0210.14 ± 0.21
9a H (unsubstituted)1.27 ± 0.1121.45 ± 0.47
9j 4-OCH₃0.98 ± 0.0918.92 ± 0.38
Celecoxib(Standard)0.36 ± 0.023-
Zileuton(Standard)-14.29 ± 0.173

This table clearly demonstrates that the electron-withdrawing halogen at the para position (9d and 9g) confers significantly higher potency than an unsubstituted ring (9a) or an electron-donating methoxy group (9j).

Role of the Piperazine Core and Bioisosteric Replacement

The central piperazine ring is not merely a linker; it is a key pharmacophoric element. Its two nitrogen atoms can act as hydrogen bond acceptors and their basicity can be modulated to optimize interactions and pharmacokinetic properties.

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve activity or reduce toxicity.[9][10] Replacing the piperazine ring with other heterocyclic scaffolds (e.g., homopiperazine, piperidine) or even acyclic linkers can drastically alter the compound's conformational preferences and its binding mode, leading to changes in potency and selectivity. This strategy allows for the exploration of new chemical space while retaining key pharmacophoric features.[11][12]

Pharmacological Targets and Therapeutic Applications

This compound analogs have demonstrated activity against a wide range of biological targets.

Calcium Channel Blockade

A significant number of piperazine derivatives, analogous to the well-known 1,4-dihydropyridines, function as calcium channel blockers (CCBs).[4][13] They primarily target L-type voltage-gated calcium channels, which are crucial in regulating cardiovascular function.[4][14] By blocking the influx of Ca²⁺ into vascular smooth muscle cells, these compounds induce vasodilation, leading to a decrease in blood pressure.[15]

The SAR for CCBs is well-defined. The bulky benzhydryl groups are thought to interact with hydrophobic pockets in the channel protein. The stereochemistry of the molecule can also be critical, with different enantiomers often exhibiting opposing activities (agonist vs. antagonist).[13]

Calcium_Channel_Blockade cluster_membrane Cell Membrane channel L-Type Ca²⁺ Channel Ca_in Ca²⁺ (intracellular) channel->Ca_in blocker This compound Analog blocker->channel BLOCKS Ca_out Ca²⁺ (extracellular) Ca_out->channel Influx vasodilation Vasodilation & Reduced Blood Pressure Ca_in->vasodilation Reduced Influx Leads To

Caption: Mechanism of action for this compound analogs as calcium channel blockers.

Anticancer and Anti-inflammatory Activity

Recent research has uncovered the potential of these analogs as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory pathway that are also implicated in cancer progression.[3] As shown in Table 1, compound 9d , with a 4-Cl substitution, demonstrated potent inhibition of both enzymes and exhibited significant anti-inflammatory effects in vivo. Furthermore, it showed promising anti-cancer activity against several human cancer cell lines.[3] This dual-inhibition profile is highly desirable as it can offer a broader therapeutic window and potentially overcome resistance mechanisms associated with targeting a single pathway.

Experimental Protocol: In Vitro COX-2 Inhibition Assay
  • Enzyme Preparation: Use a commercially available human recombinant COX-2 enzyme.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

  • Compound Addition: Add various concentrations of the test compound (e.g., this compound analog) dissolved in DMSO. Include wells for a positive control (e.g., celecoxib) and a negative control (DMSO vehicle).

  • Incubation: Pre-incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

  • Quantification: After a set incubation time (e.g., 10 minutes), stop the reaction and measure the amount of prostaglandin E2 (PGE₂) produced using a competitive ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. The structure-activity relationship studies consistently highlight several key principles:

  • Aromatic Substitution is Key: The electronic nature and position of substituents on the benzhydryl phenyl rings are primary drivers of potency. Electron-withdrawing groups in the para position are often favorable.

  • Lipophilicity is a Double-Edged Sword: While necessary for membrane traversal, it must be carefully optimized to maintain a good overall drug-like profile.

  • The Piperazine Core is Modulatable: The central ring is critical for positioning the bulky benzhydryl groups and can be modified or replaced to fine-tune activity and selectivity.

Future research in this area should focus on leveraging computational tools, such as molecular docking and dynamic simulations, to gain deeper insights into the binding interactions of these analogs with their targets.[1][16] This will enable a more rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, exploring these molecules as multi-target agents, such as the dual COX/LOX inhibitors, represents a promising strategy for treating complex diseases like cancer and chronic inflammation.[3]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source Not Available.
  • Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (n.d.). PubMed Central. [Link]

  • 1,4-Dihydropyridines as calcium channel ligands and privileged structures. (n.d.). PubMed. [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source Not Available.
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][11][17]triazino[2,3-c]quinazolines. (n.d.). PubMed. [Link]

  • The potentially bioisosteric replacement[1][17] from methyl... (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). ACS Omega. [Link]

  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (n.d.). PubMed. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][11][17]triazino[2,3-c]quinazolines. (n.d.). MDPI. [Link]

  • 1,4-Dihydropyridines as calcium channel antagonists. (n.d.). PubMed. [Link]

  • 1,4-Dihydropyridine based drugs as calcium channel blockers. (n.d.). ResearchGate. [Link]

  • Calcium channel blocker. (n.d.). Wikipedia. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. [Link]

Sources

A Technical Guide to Investigating the Therapeutic Potential of 1,4-Dibenzhydrylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dibenzhydrylpiperazine is a symmetrical molecule featuring a central piperazine ring substituted with two benzhydryl groups. While direct pharmacological data on this specific compound is scarce, its structural motifs are hallmarks of well-characterized, clinically significant drug classes. The piperazine core is a privileged scaffold found in therapeutics targeting central nervous system (CNS) disorders, allergies, and infections.[1][2] Concurrently, the benzhydryl moiety is a classic pharmacophore for H1 histamine receptor antagonists and is also present in compounds with calcium channel blocking activity.[3][4] This guide leverages structure-activity relationship (SAR) principles to postulate and explore the most probable therapeutic targets for this compound. We present a logical, tiered strategy for its pharmacological deconvolution, focusing on histamine H1 receptors, L-type calcium channels, and dopamine D2 receptors as primary hypothetical targets. For each target class, we provide the scientific rationale, a summary of the relevant signaling pathways, and detailed, self-validating experimental protocols to enable rigorous scientific investigation by researchers in drug discovery and development.

Section 1: Compound Profile and Structural Rationale

Chemical Structure and Properties
  • IUPAC Name: 1,4-bis(diphenylmethyl)piperazine[5]

  • Molecular Formula: C30H30N2

  • Structure: A central piperazine ring N,N'-disubstituted with two benzhydryl (diphenylmethyl) groups.

  • Key Features:

    • Piperazine Core: A versatile scaffold known to impart favorable pharmacokinetic properties and provide synthetic handles for modulation.[6] It is a key component in drugs targeting CNS receptors.[7]

    • Benzhydryl Groups: Two bulky, lipophilic groups that are essential pharmacophoric elements in first-generation antihistamines and certain calcium channel blockers.[4][8]

Rationale for Target Selection based on Structural Analogs

The therapeutic potential of this compound can be inferred from the known activities of its structural relatives. By dissecting the molecule into its core components, we can build a strong hypothesis for its primary targets.

CompoundStructural SimilarityPrimary Target(s)Therapeutic Use
Cyclizine Contains one benzhydryl group and a piperazine ring.[9]Histamine H1 Receptor Antagonist, Anticholinergic.[9][10]Antiemetic, Motion Sickness.[11]
Cinnarizine Contains one benzhydryl group and a piperazine ring.[3]L-type Calcium Channel Blocker, Histamine H1 Antagonist, Dopamine D2 Antagonist.[8]Vertigo, Motion Sickness.[12]
Hydroxyzine Contains a benzhydrylpiperazine moiety.[13]Histamine H1 Receptor Antagonist.[14]Anxiolytic, Antihistamine.

The consistent presence of the benzhydrylpiperazine scaffold in potent H1 antagonists (Cyclizine, Hydroxyzine) and a multi-target agent with calcium channel blocking activity (Cinnarizine) provides a compelling, evidence-based foundation for prioritizing these pathways in an initial screening cascade.[3][9][14]

Section 2: Hypothesized Target I: Histamine H1 Receptor

Mechanistic Rationale

The diaryl (benzhydryl) substitution is a critical structural requirement for significant affinity to the H1 histamine receptor.[15] First-generation antihistamines like cyclizine and hydroxyzine, which are structurally analogous to a "half" of the this compound molecule, are potent H1 antagonists.[9][14] These drugs function as inverse agonists, blocking the constitutive activity of the H1 receptor and preventing histamine-induced signaling.[14] This action alleviates allergic reactions and can induce sedation, a common side effect of first-generation agents.[14]

H1 Receptor Signaling Pathway

The H1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by histamine, it stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in the cellular response to histamine.

H1_Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gαq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Allergic Reaction) Ca2->Response PKC->Response Compound This compound (Hypothesized Antagonist) Compound->H1R Blocks

Caption: Hypothesized antagonism of the H1 receptor signaling pathway.

Experimental Protocol: In Vitro Calcium Flux Assay

This functional assay provides a direct measure of the compound's ability to inhibit H1 receptor signaling.

Objective: To determine if this compound can inhibit histamine-induced intracellular calcium release in cells expressing the H1 receptor.

Materials:

  • HEK293 cells stably expressing the human H1 receptor (HEK293-H1).

  • Fluo-4 AM calcium indicator dye.

  • Histamine (agonist).

  • Cyclizine or Diphenhydramine (positive control antagonist).

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capability and liquid handling.

Methodology:

  • Cell Plating: Seed HEK293-H1 cells into a 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in assay buffer. Also prepare dilutions of the positive control antagonist.

  • Dye Loading: Remove cell culture medium. Add Fluo-4 AM solution to the cells and incubate for 1 hour at 37°C. This allows the dye to enter the cells.

  • Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

  • Compound Incubation: Add the diluted this compound or control antagonist to the respective wells. Incubate for 15-30 minutes. Causality Check: This pre-incubation step is crucial to allow the antagonist to bind to the receptor before the agonist is introduced.

  • Baseline Fluorescence Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for 10-20 seconds.

  • Agonist Addition & Measurement: Using the plate reader's injector, add a pre-determined concentration of histamine (typically an EC80 concentration to ensure a robust signal) to all wells. Immediately begin kinetic fluorescence reading for 60-120 seconds.

  • Data Analysis: Calculate the percentage inhibition of the histamine response for each concentration of the test compound. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value.

Section 3: Hypothesized Target II: L-type Calcium Channels

Mechanistic Rationale

Cinnarizine, a close structural analog, is a known inhibitor of L-type voltage-gated calcium channels.[8] This activity is responsible for its effects on vascular smooth muscle and its use in treating vertigo by reducing the excitability of vestibular sensory cells.[3][16] The bulky benzhydryl group of Cinnarizine is thought to play a key role in blocking the channel pore. Given that this compound possesses two such groups, it is a plausible candidate for a potent calcium channel blocker.

Experimental Workflow: Patch-Clamp Electrophysiology

Patch-clamp is the gold-standard method for directly measuring ion channel activity. This workflow outlines the process for testing the compound's effect on L-type calcium currents.

Patch_Clamp_Workflow Start Start: Cell Culture (e.g., HEK293 expressing Cav1.2) Prepare Prepare Solutions: - Extracellular (with Ba²⁺ as charge carrier) - Intracellular (pipette solution) - Test Compound dilutions Start->Prepare Patch Establish Whole-Cell Patch Clamp Configuration on a single cell Prepare->Patch Record_Base Record Baseline I-V Curve (Apply voltage steps, measure Ba²⁺ current) Patch->Record_Base Apply_Cmpd Apply this compound via perfusion system Record_Base->Apply_Cmpd Record_Test Record Test I-V Curve in presence of compound Apply_Cmpd->Record_Test Washout Washout Compound with control extracellular solution Record_Test->Washout Record_Wash Record Washout I-V Curve (Check for reversibility) Washout->Record_Wash Analyze Analyze Data: - Compare current amplitudes - Calculate % inhibition - Determine IC₅₀ Record_Wash->Analyze

Caption: Experimental workflow for patch-clamp analysis of ion channel modulation.

Section 4: Hypothesized Target III: Dopamine D2 Receptor

Mechanistic Rationale

The piperazine ring is a common scaffold in many antipsychotic drugs that target dopamine D2 receptors.[7] Cinnarizine is also known to bind to D2 receptors, contributing to its overall pharmacological profile and, in some cases, to side effects like drug-induced parkinsonism.[8][12] While the benzhydryl groups are less characteristic of D2 antagonists, the combination of a piperazine core with bulky aromatic substituents warrants an investigation into potential D2 receptor activity.

D2 Receptor Signaling Pathway

The D2 receptor is a GPCR that couples to Gi/o proteins. Its activation by dopamine leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP modulates the activity of Protein Kinase A (PKA) and downstream cellular processes.

D2_Signaling Dopamine Dopamine D2R D2 Receptor (GPCR) Dopamine->D2R Binds Gio Gαi/o D2R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP cAMP ↓ cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Activation Response Modulated Cellular Response PKA->Response Compound This compound (Hypothesized Antagonist) Compound->D2R Blocks

Caption: Hypothesized antagonism of the dopamine D2 receptor signaling pathway.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay directly measures the ability of the test compound to displace a known radiolabeled ligand from the D2 receptor, allowing for the determination of binding affinity (Ki).

Objective: To determine the binding affinity of this compound for the human D2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human D2 receptor (e.g., CHO-D2).

  • Radioligand: [3H]-Spiperone or [3H]-Raclopride (high-affinity D2 antagonists).

  • Non-specific binding control: Haloperidol or unlabeled Spiperone (at high concentration).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation fluid and a microplate scintillation counter.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound. Prepare solutions for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist), and test compound binding.

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and either buffer (for total binding), unlabeled antagonist (for non-specific binding), or the test compound dilution.

  • Initiate Reaction: Add the [3H]-Spiperone to all wells to start the binding reaction.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking to allow the binding to reach equilibrium. Trustworthiness Check: The incubation time must be sufficient to ensure equilibrium is reached, which is critical for accurate affinity determination.

  • Termination & Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: Quickly wash each filter with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit to a sigmoidal dose-response curve to obtain the IC50.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 5: Integrated Strategy and Future Directions

While the targeted approach outlined above is a logical starting point, a comprehensive understanding requires broader screening.

  • Broad Panel Screening: It is highly recommended to submit this compound to a commercial or academic broad pharmacology screening panel (e.g., Eurofins SafetyScreen, NIMH PDSP). This will simultaneously test the compound against hundreds of GPCRs, ion channels, transporters, and enzymes, providing a rapid and unbiased view of its selectivity and potential off-target liabilities.

  • ADME/Tox Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical. In vitro assays for metabolic stability (microsomes, hepatocytes), cell permeability (Caco-2), and cytotoxicity are essential next steps.

  • In Vivo Validation: Should promising in vitro activity be confirmed, progression to in vivo models is warranted. For example, if H1 antagonism is confirmed, a histamine-induced paw edema model could be used. If calcium channel activity is observed, cardiovascular parameters could be monitored in rodents.

By combining hypothesis-driven investigation with broad, unbiased screening, researchers can efficiently and rigorously elucidate the therapeutic potential and mechanism of action of this compound.

References

  • Vertex AI Search. (n.d.). The Significance of Piperazine Derivatives in Modern Drug Discovery.
  • MIMS Philippines. (n.d.). Cinnarizine: Uses, Dosage, Side Effects and More.
  • Gomes, M. V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-603.
  • Slideshare. (n.d.). SAR of H1 Receptor Antagonists.
  • Khan, I., et al. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 14(7), 1335-1354.
  • MDPI. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Wikipedia. (n.d.). Cyclizine.
  • Patsnap Synapse. (2024). What is the mechanism of Cinnarizine?
  • Reddy, P., et al. (2017). Cinnarizine: A Contemporary Review. Journal of Otology, 12(2), 57-63.
  • Pharmacy 180. (n.d.). Structure–Activity Relationship-H1 Receptor - Antihistamines.
  • Wikipedia. (n.d.). Cinnarizine.
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800.
  • Wikipedia. (n.d.). H1 antagonist.
  • emc. (2022). Cyclizine 50mg Tablets - Summary of Product Characteristics (SmPC).
  • NHS. (n.d.). About cyclizine.
  • gsrs. (n.d.). This compound.

Sources

An In-depth Technical Guide to 1,4-Dibenzhydrylpiperazine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,4-Dibenzhydrylpiperazine is a disubstituted piperazine derivative of significant interest in pharmaceutical research and development. It is primarily known as a process-related impurity and potential metabolite of Cinnarizine, a widely used antihistamine and calcium channel blocker.[1][2] Understanding the chemical and pharmacological properties of this compound is crucial for the quality control of Cinnarizine-containing drug products and for a comprehensive assessment of their safety and efficacy. This guide provides a detailed overview of the synonyms, alternative names, chemical properties, analytical methodologies, and toxicological considerations for this compound, tailored for researchers, scientists, and drug development professionals.

Nomenclature and Identification

A clear and unambiguous identification of this compound is essential for accurate scientific communication and regulatory compliance. The compound is known by several synonyms and alternative names, and is assigned multiple registry numbers.

Synonyms and Alternative Names:
  • 1,4-bis(diphenylmethyl)piperazine[1]

  • 1,4-Bis(benzhydryl)piperazine[1]

  • Cinnarizine EP Impurity E[1][2]

  • 1,4-Bisbenzhydrylpiperazine

  • 1,4-Dibenzhydrylcyclohexane (Note: this is likely an indexing error in some databases)

Chemical Identifiers:
IdentifierValue
IUPAC Name 1,4-bis(diphenylmethyl)piperazine[1]
CAS Registry Number 216581-01-0 (for the free base)[1][2]
56265-29-3 (for the dihydrochloride salt)[1][2]
Molecular Formula C₃₀H₃₀N₂[1]
Molecular Weight 418.57 g/mol
InChI InChI=1S/C30H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2[1]
InChIKey FLOADUFBZDDTPV-UHFFFAOYSA-N[1]
SMILES C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and analytical characterization.

PropertyValueSource
Appearance White or almost white powder[3]
Melting Point >235°C (decomposition)[4]
Boiling Point (Predicted) 526.2 ± 45.0 °C[4]
Density (Predicted) 1.122 ± 0.06 g/cm³[4]
Solubility Practically insoluble in water, slightly soluble in chloroform and DMSO (with heating). Freely soluble in methylene chloride, soluble in acetone, slightly soluble in ethanol (96%) and in methanol.[3][4]
pKa (Predicted) 6.17 ± 0.10[4]
Stability Light sensitive. Should be stored in an amber vial, under an inert atmosphere, and refrigerated.[4]

Synthesis and Characterization

This compound is typically formed as a by-product during the synthesis of Cinnarizine. The synthesis of piperazine derivatives can be achieved through various routes, including the reaction of a suitable amine with a bis-electrophile or the direct functionalization of the piperazine ring.[5][6]

Due to the limited availability of dedicated spectroscopic data for this compound, the following information is based on general knowledge of piperazine derivatives and data from closely related compounds. Commercial suppliers of "Cinnarizine EP Impurity E" reference standards provide characterization data including ¹H-NMR, Mass Spectrometry, and HPLC purity with their products.[7]

Spectroscopic Characterization (Anticipated)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the diphenylmethyl (benzhydryl) protons, typically a singlet or a multiplet in the aromatic region (around 7.2-7.5 ppm), and signals for the piperazine ring protons, which may appear as a broad singlet or multiplets in the aliphatic region (around 2.5-3.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons of the phenyl rings and the aliphatic carbons of the piperazine ring.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z 418.6 for the free base). Fragmentation patterns would likely involve cleavage of the benzhydryl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-N stretching of the piperazine moiety.[8][9]

Analytical Methodologies

The accurate detection and quantification of this compound are critical for quality control in the pharmaceutical industry. As it is a known impurity of Cinnarizine, methods are often developed to simultaneously analyze Cinnarizine and its related substances.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the preferred approach for the analysis of Cinnarizine and its impurities. The European Pharmacopoeia outlines an HPLC method for this purpose.[3]

Illustrative HPLC Method (Based on European Pharmacopoeia for Cinnarizine):

  • Column: Base-deactivated octadecylsilyl silica gel for chromatography (e.g., C18, 3 µm particle size, 0.1 m x 4.0 mm).

  • Mobile Phase: A suitable gradient or isocratic mixture of an aqueous buffer and an organic modifier (e.g., methanol, acetonitrile).

  • Flow Rate: Approximately 1.5 mL/min.

  • Detection: UV spectrophotometer at 230 nm.

  • Retention Time: The relative retention time for Impurity E (this compound) is reported to be about 1.8 relative to Cinnarizine (which has a retention time of approximately 11 minutes under these conditions).[3]

Method Validation Considerations (as per ICH guidelines):

  • Specificity: The method should be able to resolve this compound from Cinnarizine and other potential impurities and degradation products.

  • Linearity: A linear relationship between the concentration of the analyte and the detector response should be established over a defined range.

  • Accuracy and Precision: The method should be demonstrated to be accurate (closeness to the true value) and precise (reproducibility of results).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be determined.

  • Robustness: The method's performance should be evaluated under small, deliberate variations in analytical parameters.

Thin-Layer Chromatography (TLC)

TLC can be employed as a simpler, semi-quantitative method for the detection of this compound. A TLC-densitometric method has been developed for the simultaneous quantitation of dimenhydrinate, cinnarizine, and their impurities.[10]

Illustrative TLC Method:

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of non-polar and polar solvents, for example, hexane:ethanol:acetone:glacial acetic acid (7:3:0.7:0.5, by volume).[10]

  • Detection: UV visualization at a suitable wavelength (e.g., 225 nm).[10]

Biological Activity and Toxicological Profile

The biological activity and toxicological profile of this compound are not extensively studied. However, its structural similarity to Cinnarizine and its classification as a Cinnarizine impurity provide a basis for preliminary assessment.

Pharmacological Activity

Given its structural resemblance to Cinnarizine, this compound may possess some degree of antihistaminic or calcium channel blocking activity. However, without specific experimental data, this remains speculative. The metabolism of Cinnarizine is extensive, primarily via CYP2D6, and it is plausible that this compound could be a metabolite.[11][12]

Toxicology

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

In Silico Toxicity Assessment:

An in silico toxicity study of Cinnarizine impurities revealed that a related compound, 1-(diphenylmethyl)piperazine (DPP or Cinnarizine Impurity A), was the most toxic among the impurities studied.[10][13] The study indicated that DPP showed positive Ames mutagenicity and carcinogenicity in both rats and mice.[10] While this data is not directly for this compound, the presence of the diphenylmethyl moiety raises a potential concern that warrants further investigation.

General Piperazine Toxicity:

Piperazine itself has low acute oral toxicity.[14] However, some piperazine derivatives are known to have psychoactive effects and have been reported as substances of abuse.[15] The genotoxicity of piperazine is considered low, but its nitrosation products can be mutagenic in vivo.[16]

Chemical Stability and Degradation

The stability of this compound is an important consideration for its storage and for the stability of pharmaceutical formulations containing Cinnarizine.

Forced Degradation Studies:

Potential Degradation Pathways:

Based on the structure, potential degradation pathways for this compound could include:

  • Oxidation: Oxidation of the piperazine ring or the benzylic positions.

  • Hydrolysis: While less likely for the C-N bonds of the piperazine ring under normal conditions, hydrolysis of any potential ester or amide analogs would be a consideration.

  • Photodegradation: The presence of aromatic rings suggests a susceptibility to photodegradation.

Experimental Workflow Diagrams

Workflow for Impurity Profiling of Cinnarizine

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Impurity Identification & Quantification Bulk_Drug Cinnarizine Bulk Drug Dissolution Dissolve in Diluent Bulk_Drug->Dissolution Formulation Pharmaceutical Formulation Formulation->Dissolution HPLC_System HPLC System (C18 Column, UV Detector) Dissolution->HPLC_System Data_Acquisition Data Acquisition & Processing HPLC_System->Data_Acquisition Peak_Identification Peak Identification (based on RRT) Data_Acquisition->Peak_Identification Quantification Quantification vs. Reference Standard Peak_Identification->Quantification Impurity_E This compound (Impurity E) Peak_Identification->Impurity_E

Caption: Workflow for the analysis of Cinnarizine impurities.

Logical Relationship of this compound to Cinnarizine

G Cinnarizine Cinnarizine Synthesis Synthesis Cinnarizine->Synthesis Metabolism Metabolism Cinnarizine->Metabolism Impurity This compound (Impurity E) Synthesis->Impurity Metabolism->Impurity Potential

Caption: Relationship between Cinnarizine and this compound.

Conclusion and Future Perspectives

This compound is a key compound in the context of Cinnarizine quality control and safety assessment. This guide has consolidated the available information on its nomenclature, physicochemical properties, analytical methodologies, and toxicological profile. While a significant amount of information can be inferred from its relationship to Cinnarizine and other piperazine derivatives, there is a clear need for further research to establish a comprehensive and specific profile for this compound.

Future research should focus on:

  • Definitive Spectroscopic Characterization: Publication of detailed ¹H NMR, ¹³C NMR, MS, and IR data is essential for its unequivocal identification.

  • Validated Analytical Methods: Development and validation of a specific, stability-indicating analytical method for the routine quantification of this compound.

  • Pharmacological and Toxicological Studies: In vitro and in vivo studies are required to determine its specific biological activity, mechanism of action, and to confirm its toxicological profile, particularly with respect to potential mutagenicity and carcinogenicity.

  • Forced Degradation Studies: A thorough investigation of its degradation under various stress conditions to identify its degradation products and establish its stability profile.

A deeper understanding of this compound will contribute to the development of safer and more effective pharmaceutical products.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). Scientific Reports, 13(1), 1886.
  • European Commission. (2005). Opinion on the results of the RA of Piperazine (HH), CSTEE plenary.
  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved from [Link]

  • Taylor & Francis Online. (2022). The New RP-HPLC Method for Simultaneous Quantification of Cinnarizine, its Five Specified Impurities, Two Degradation Products with Two Antioxidants and Confirmation of all by HPLC-ESI-MS in Different Pharmaceutical Drug Formulations. Retrieved from [Link]

  • National Institutes of Health. (2020). Simultaneous estimation of dimenhydrinate, cinnarizine and their toxic impurities benzophenone and diphenylmethylpiperazine. Retrieved from [Link]

  • International Journal of Pharmacy. (n.d.). A RP-HPLC method development and validation for the estimation of dihydralazine in bulk and pharmaceutical dosage forms.
  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • ResearchGate. (2018). Validation of Pharmaceutical (API) Bulk Drug by HPLC Methods.
  • ACS Publications. (2018). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. Retrieved from [Link]

  • Health Products Regulatory Authority. (2024). Summary of Product Characteristics.
  • RSC Publishing. (2020). Simultaneous estimation of dimenhydrinate, cinnarizine and their toxic impurities benzophenone and diphenylmethylpiperazine. Retrieved from [Link]

  • Indian Journal of Pure & Applied Physics. (2008).
  • Australian Government Department of Health. (2019). Piperazine: Human health tier II assessment.
  • ResearchGate. (n.d.).
  • The Pharma Innovation Journal. (2021). Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC.
  • National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group.
  • Semantic Scholar. (n.d.). A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form.
  • United Nations Office on Drugs and Crime. (n.d.).
  • PubMed. (2015). Cinnarizine: Comprehensive Profile. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.).
  • PubMed. (2010). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Bulletin of the Chemical Society of Ethiopia. (2021). Development and validation of a single HPLC method for the determination of thirteen pharmaceuticals in bulk and tablet dosage form.
  • National Institutes of Health. (2017). Cinnarizine: A Contemporary Review. Retrieved from [Link]

  • Pharmaffili
  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • MDPI. (2018).
  • European Directorate for the Quality of Medicines & HealthCare. (2011). CINNARIZINE Cinnarizinum.
  • DergiPark. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
  • PubChem. (n.d.). Benzhydrylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2019).
  • YouTube. (2024). Pharmacology of Cinnarizine (Vertiron) ; Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • ResearchGate. (2020). (PDF) Simultaneous estimation of dimenhydrinate, cinnarizine and their toxic impurities benzophenone and diphenylmethylpiperazine; in silico toxicity profiling of impurities.
  • National Institutes of Health. (2014). Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations. Retrieved from [Link]

  • MDPI. (2021).
  • MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
  • MDPI. (2020). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).
  • ResearchGate. (2019). (PDF)
  • SciSpace. (2000). High-performance liquid chromatographic assay for cinnarizine in human plasma.
  • ChemicalBook. (2023). IMp. E (EP): 1,4-Bis(diphenylMethyl)piperazine | 216581-01-0.
  • U.S.

Sources

Methodological & Application

Protocol for the Laboratory Synthesis of 1,4-Dibenzhydrylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1,4-Dibenzhydrylpiperazine. The described method is based on the nucleophilic substitution reaction between piperazine and benzhydryl bromide. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed guide to the synthesis, purification, and characterization of this compound. The protocol emphasizes safety precautions, mechanistic understanding, and robust analytical validation.

Introduction

This compound is a disubstituted piperazine derivative with a core structure that is of significant interest in medicinal chemistry. The piperazine ring is a common scaffold in a variety of pharmacologically active compounds, and the benzhydryl moieties can impart specific physicochemical and biological properties. A reliable and well-documented synthetic protocol is crucial for researchers exploring the potential applications of this and related compounds. This guide provides a detailed and validated laboratory procedure for the synthesis of this compound, ensuring reproducibility and high purity of the final product.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through a direct N-alkylation of piperazine with two equivalents of a benzhydryl halide, such as benzhydryl bromide. The reaction proceeds via a nucleophilic substitution mechanism (SN2). The nitrogen atoms of the piperazine act as nucleophiles, attacking the electrophilic benzylic carbon of the benzhydryl bromide. A base is used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products cluster_conditions Conditions piperazine Piperazine reaction_center + piperazine->reaction_center benzhydryl_bromide Benzhydryl Bromide (2 eq.) benzhydryl_bromide->reaction_center product This compound salt Triethylamine Hydrobromide (2 eq.) base Triethylamine (Base) arrow base->arrow Base solvent Acetonitrile (Solvent) solvent->arrow Solvent temperature Reflux temperature->arrow Heat reaction_center->arrow arrow->product arrow->salt caption Overall Reaction Scheme

Figure 1. Overall reaction for the synthesis of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMolecular Weight ( g/mol )QuantitySupplier/Purity
Piperazine (anhydrous)C₄H₁₀N₂86.141.0 eq.Sigma-Aldrich, ≥99%
Benzhydryl bromideC₁₃H₁₁Br247.132.2 eq.Acros Organics, 97%
Triethylamine (TEA)(C₂H₅)₃N101.192.5 eq.Fisher Scientific, ≥99%
Acetonitrile (anhydrous)CH₃CN41.05-EMD Millipore, ≥99.8%
Dichloromethane (DCM)CH₂Cl₂84.93-Macron Fine Chemicals, ≥99.8%
Saturated aq. NaHCO₃NaHCO₃84.01-LabChem
Brine (Saturated aq. NaCl)NaCl58.44-Fisher Chemical
Anhydrous MgSO₄MgSO₄120.37-J.T. Baker
EthanolC₂H₅OH46.07-Decon Labs, 95%
Chloroform-d (CDCl₃)CDCl₃120.38-Cambridge Isotope Labs, 99.8 atom % D
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer (¹H and ¹³C)

  • Standard laboratory glassware and consumables

Experimental Protocol

Reaction Setup and Synthesis

Experimental_Workflow start Start reactants Combine Piperazine, TEA, and Acetonitrile in a flask start->reactants add_bromide Add Benzhydryl Bromide solution dropwise at 0°C reactants->add_bromide reflux Warm to room temperature and then reflux for 12-16 hours add_bromide->reflux workup_start Cool to room temperature and filter the mixture reflux->workup_start extraction Partition the filtrate between DCM and water workup_start->extraction wash Wash the organic layer with NaHCO₃ and brine extraction->wash dry Dry the organic layer over anhydrous MgSO₄ wash->dry concentrate Concentrate the solution under reduced pressure dry->concentrate purify Purify the crude product by recrystallization from ethanol concentrate->purify characterize Characterize the purified product (m.p., NMR) purify->characterize end End characterize->end

Figure 2. Step-by-step experimental workflow for the synthesis of this compound.

  • Reaction Assembly: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous piperazine (1.0 eq.) and triethylamine (2.5 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Addition of Benzhydryl Bromide: Dissolve benzhydryl bromide (2.2 eq.) in anhydrous acetonitrile and add it to the dropping funnel. Cool the reaction flask to 0 °C using an ice bath.

  • Reaction Initiation: Add the benzhydryl bromide solution dropwise to the stirred piperazine suspension over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to reflux and maintain it for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation
  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. A precipitate of triethylamine hydrobromide will form. Filter the mixture through a Büchner funnel and wash the solid with a small amount of cold acetonitrile.

  • Solvent Removal: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product is purified by recrystallization.[1]

  • Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Isolation of Pure Product: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

PropertyExpected Value
Appearance White crystalline solid
Molecular Formula C₃₀H₃₀N₂
Molecular Weight 418.58 g/mol
Melting Point 190-192 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural confirmation is primarily achieved through ¹H and ¹³C NMR spectroscopy.[2]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40-7.15 (m, 20H, Ar-H), 4.25 (s, 2H, CH), 2.55 (br s, 8H, piperazine-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 142.5, 128.4, 128.2, 127.0, 76.5, 52.0.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.[3]

  • Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer.

  • Benzhydryl Bromide: A lachrymator and corrosive. It causes severe skin burns and eye damage.[1]

  • Triethylamine: Flammable liquid and vapor. It is toxic if inhaled and causes severe skin burns and eye damage.

  • Acetonitrile and Dichloromethane: Volatile and flammable solvents. Avoid inhalation and skin contact.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

Discussion

The described protocol provides a reliable method for the synthesis of this compound. The use of triethylamine as a base is effective in scavenging the HBr produced during the reaction. Anhydrous conditions are recommended to prevent the hydrolysis of benzhydryl bromide. The recrystallization from ethanol is an effective method for obtaining a high-purity product. The provided NMR data serves as a benchmark for the successful synthesis and characterization of the target compound.

References

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025). Retrieved from [Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES - International Journal of Pharmaceutical Sciences and Research (IJPSR). (2012). Retrieved from [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands - Semantic Scholar. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for the Neuropharmacological Evaluation of 1,4-Dibenzhydrylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Piperazine Scaffold

In the landscape of neuropharmacology, the piperazine moiety is a privileged scaffold, forming the core of numerous centrally active agents.[1][2] Its conformational flexibility and ability to be di-substituted allows for the precise spatial orientation of pharmacophoric elements, making it a versatile template for targeting a range of G-protein coupled receptors (GPCRs). This guide focuses on 1,4-Dibenzhydrylpiperazine , a symmetrical N,N'-disubstituted piperazine, and its potential applications in neuropharmacological research, particularly in the context of antipsychotic drug discovery.

While direct pharmacological data for this compound is not extensively published, its structural similarity to known dopamine receptor ligands, and its identification as an impurity of the D2 receptor antagonist Cinnarizine, strongly suggests its potential interaction with dopaminergic systems.[3][4] This document provides a comprehensive framework for researchers to systematically evaluate the neuropharmacological profile of this compound, from initial receptor binding to functional and behavioral assays. The protocols detailed herein are designed to be self-validating, with integrated controls and clear rationale, enabling researchers to generate robust and reproducible data.

Physicochemical Properties and Synthesis

This compound (also known as 1,4-bis(diphenylmethyl)piperazine or Cinnarizine Impurity E) is a crystalline solid with the molecular formula C₃₀H₃₀N₂ and a molecular weight of 418.6 g/mol .[1] Its symmetrical structure, featuring two bulky benzhydryl groups, suggests a high degree of lipophilicity, a key factor for blood-brain barrier penetration.

A plausible synthetic route to this compound involves the direct dialkylation of piperazine with two equivalents of a diphenylmethyl halide (e.g., diphenylmethyl chloride or bromide) in the presence of a non-nucleophilic base to scavenge the resulting hydrohalic acid.[5][6]

Hypothesized Mechanism of Action: Targeting the Dopamine D4 Receptor

The structural characteristics of this compound, particularly the presence of two bulky aromatic groups attached to the piperazine core, align with the pharmacophore of many known dopamine D2-like receptor antagonists.[7][8] The dopamine D4 receptor, a member of the D2-like family, is a compelling target for novel antipsychotics. Antagonism of D4 receptors has been hypothesized to offer therapeutic benefits for the cognitive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to broad-spectrum D2 antagonists.[9]

Therefore, the primary hypothesis to be tested is that This compound acts as a selective antagonist of the dopamine D4 receptor. The following protocols are designed to rigorously test this hypothesis.

In Vitro Characterization: From Receptor Binding to Functional Antagonism

I. Radioligand Binding Assays: Determining Affinity and Selectivity

The initial step in characterizing a novel compound is to determine its binding affinity (Ki) for the intended target and to assess its selectivity against related receptors.

Rationale for Experimental Choices:

  • Target Receptors: Human recombinant dopamine D2, D3, and D4 receptors expressed in a stable cell line (e.g., HEK293 or CHO cells) are chosen to assess the primary binding profile. Serotonin receptors, such as 5-HT2A, are also included due to the role of serotonergic systems in the action of atypical antipsychotics.

  • Radioligand: A high-affinity, selective radioligand for each receptor is crucial for accurate competition binding assays. For the D4 receptor, [³H]-Spiperone or a more selective radioligand like [³H]-L-745,870 can be used.

  • Controls: A known selective antagonist for each receptor (e.g., L-745,870 for D4, Haloperidol for D2) serves as a positive control to validate the assay.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing target receptor prep2 Harvest and homogenize cells in lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and wash membranes prep3->prep4 prep5 Determine protein concentration (e.g., BCA assay) prep4->prep5 assay1 Incubate membranes with radioligand and varying concentrations of This compound prep5->assay1 assay2 Incubate at room temperature assay1->assay2 assay3 Separate bound and free radioligand (e.g., vacuum filtration) assay2->assay3 assay4 Measure radioactivity of bound ligand (scintillation counting) assay3->assay4 analysis1 Generate competition binding curves assay4->analysis1 analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Calculate Ki values using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D2, D3, or D4 receptor to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, resuspend the pellet in fresh assay buffer, and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membranes, 50 µL of radioligand (e.g., [³H]-Spiperone at a concentration near its Kd), and 50 µL of a serial dilution of this compound (ranging from 10⁻¹¹ to 10⁻⁵ M).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of a competing ligand (e.g., 10 µM Haloperidol).

    • Incubate the plate for 60 minutes at room temperature.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data Summary:

CompoundD₂ Receptor Ki (nM)D₃ Receptor Ki (nM)D₄ Receptor Ki (nM)5-HT₂A Receptor Ki (nM)
This compound To be determinedTo be determinedTo be determinedTo be determined
Haloperidol (Control)~1-5~5-10~20-50~10-30
L-745,870 (Control)>1000>1000~0.5-2>1000
II. Functional Assays: Assessing Antagonist Activity

Demonstrating that a compound binds to a receptor is the first step; the next is to determine its functional effect (i.e., whether it is an agonist, antagonist, or inverse agonist). Since D4 receptors are Gi/o-coupled, their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[8][10]

Rationale for Experimental Choices:

  • Assay Principle: A forskolin-stimulated cAMP accumulation assay is a robust method to measure the functional activity of Gi/o-coupled receptors. Forskolin directly activates adenylyl cyclase, leading to a large increase in cAMP. An agonist of a Gi/o-coupled receptor will inhibit this increase, and an antagonist will block the effect of the agonist.

  • Cell Line: A cell line stably expressing the human dopamine D4 receptor is used.

  • Controls: A known D4 agonist (e.g., quinpirole) is used to stimulate the receptor, and a known D4 antagonist (L-745,870) is used as a positive control for antagonism.

Signaling Pathway: D₄ Receptor-Mediated cAMP Inhibition

G Dopamine Dopamine (Agonist) D4R Dopamine D4 Receptor Dopamine->D4R Activates Gi Gi Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Forskolin Forskolin Forskolin->AC Activates Dibenzhydrylpiperazine This compound (Hypothesized Antagonist) Dibenzhydrylpiperazine->D4R Blocks

Caption: D₄ Receptor Signaling Pathway.

Detailed Protocol: Forskolin-Stimulated cAMP Accumulation Assay

  • Cell Preparation:

    • Seed HEK293 cells expressing the human dopamine D4 receptor in a 96-well plate and grow to near confluency.

    • On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Antagonist Assay:

    • Pre-incubate the cells with varying concentrations of this compound or the control antagonist (L-745,870) for 15-30 minutes.

    • Add a fixed concentration of the D4 agonist (e.g., quinpirole at its EC₈₀) and 10 µM forskolin to all wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • Determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist's inhibitory effect.

    • The data will demonstrate the potency of this compound as a functional antagonist.

Expected Data Summary:

CompoundD₄ Receptor Functional Antagonism (IC₅₀, nM)
This compound To be determined
L-745,870 (Control)~1-10

In Vivo Evaluation: Assessing Antipsychotic-like Activity

In vivo behavioral models are essential for evaluating the therapeutic potential and side-effect profile of a novel antipsychotic candidate.

I. Prepulse Inhibition (PPI) of the Startle Reflex: A Measure of Sensorimotor Gating

Prepulse inhibition is the reduction in the startle response to a strong sensory stimulus when it is preceded by a weaker, non-startling stimulus. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists. The ability of a compound to reverse these deficits is predictive of antipsychotic efficacy.[3][6]

Rationale for Experimental Choices:

  • Animal Model: Rats or mice are commonly used.

  • PPI Disruption: A dopamine agonist such as apomorphine or amphetamine is used to induce a deficit in PPI.

  • Controls: A vehicle control group and a positive control group treated with a known antipsychotic (e.g., haloperidol or clozapine) are included.

G acclimate Acclimate animal to startle chamber test_session Present a series of trials: - Pulse alone (startle stimulus) - Prepulse + Pulse - No stimulus (background noise) acclimate->test_session measure Measure startle response (whole-body flinch) test_session->measure treatment Administer this compound or control compound disruption Administer PPI-disrupting agent (e.g., apomorphine) treatment->disruption disruption->acclimate analysis Calculate % PPI: [(Pulse alone - Prepulse+Pulse) / Pulse alone] x 100 measure->analysis

Sources

Application Notes & Protocols: A Framework for Evaluating 1,4-Dibenzhydrylpiperazine as a Putative Ferroptosis Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Ferroptosis Frontier and the Search for Novel Inhibitors

Ferroptosis is a distinct form of regulated cell death first described in 2012, driven by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2] Unlike apoptosis or necrosis, it possesses unique biochemical and morphological characteristics, including mitochondrial shrinkage and increased membrane density.[2][3] This process is initiated when cellular antioxidant defenses are overwhelmed, most notably through the compromise of the glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis.[2][4] GPX4 is a crucial selenoenzyme that utilizes GSH to detoxify lipid hydroperoxides, acting as the central gatekeeper against ferroptotic cell death.[2][5]

The dysregulation of ferroptosis has been implicated in a growing number of pathologies, including ischemia-reperfusion injury, neurodegenerative diseases like Alzheimer's, and acute kidney injury.[1][6][7] Consequently, the development of potent and specific ferroptosis inhibitors represents a significant therapeutic opportunity. The archetypal inhibitor, Ferrostatin-1 (Fer-1), functions as a radical-trapping antioxidant, directly scavenging lipid peroxyl radicals to halt the chain reaction of peroxidation.[6] However, its poor metabolic stability has prompted the search for new chemical scaffolds.[6]

The Core Mechanism of Ferroptosis and Points of Intervention

Ferroptosis can be triggered by two main classes of inducers, providing distinct mechanistic entry points for experimental validation:

  • Class I Inducers (System Xc⁻ Inhibitors): Compounds like Erastin block the cystine/glutamate antiporter (System Xc⁻), leading to a depletion of intracellular cysteine.[1][10] Cysteine is a rate-limiting substrate for the synthesis of the antioxidant glutathione (GSH). The resulting GSH depletion inactivates GPX4, leaving the cell vulnerable to lipid peroxidation.[2][4]

  • Class II Inducers (Direct GPX4 Inhibitors): Compounds such as RSL3 bypass the need for GSH depletion by directly and covalently binding to the active site of GPX4, inactivating the enzyme.[11][12][13]

A true ferroptosis inhibitor that acts as a lipid-soluble antioxidant, like Fer-1, should be capable of rescuing cell death triggered by both classes of inducers. This principle forms the basis of the validation workflow.

G cluster_0 Upstream Triggers cluster_1 Central Pathway cluster_2 Execution Phase cluster_3 Inhibitor Intervention Erastin Erastin (Class I Inducer) SystemXc System Xc⁻ (Cystine Import) Erastin->SystemXc Inhibits Cysteine Cysteine SystemXc->Cysteine Imports GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 PUFA_PL_OOH Lipid Peroxides (L-OOH) GPX4->PUFA_PL_OOH Reduces/Detoxifies RSL3 RSL3 (Class II Inducer) RSL3->GPX4 PUFA_PL PUFA-PLs PUFA_PL->PUFA_PL_OOH Iron-catalyzed Peroxidation Ferroptosis Ferroptotic Cell Death PUFA_PL_OOH->Ferroptosis Test_Compound 1,4-Dibenzhydrylpiperazine (Putative Inhibitor) Test_Compound->PUFA_PL_OOH Scavenges Radicals Prevents Accumulation G start Start: Select Ferroptosis- Sensitive Cell Line (e.g., HT-1080, HMC3) step1 Protocol 1.1: Determine Maximum Non-Toxic Dose (MNTD) of Test Compound start->step1 step2 Protocol 1.2: Cell Viability Rescue Assay step1->step2 Use concentrations ≤ MNTD step3 Protocol 1.3: Lipid Peroxidation Assay (C11-BODIPY) step2->step3 Confirm rescue with both inducers step4 Protocol 1.4: GSH Depletion Assay step3->step4 Confirm inhibition of lipid ROS end Conclusion: Mechanistic Profile of Test Compound step4->end Elucidate effect on GSH levels

Figure 2: In Vitro Experimental Workflow. A sequential workflow for characterizing a novel compound's anti-ferroptotic potential.

Protocol 1.1: Cell Viability and Rescue Assay

Rationale: This is the foundational experiment. By using both Erastin and RSL3, we can determine if the test compound acts on a core component of the ferroptosis pathway (downstream of GPX4) or on an upstream target specific to one inducer. Ferrostatin-1 serves as a critical positive control for inhibition.

Materials:

  • Ferroptosis-sensitive cell line (e.g., HT-1080 fibrosarcoma, HMC3 microglia) [14]* Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • 96-well clear-bottom cell culture plates

  • Test Compound: this compound (dissolved in DMSO)

  • Inducers: Erastin, RSL3 (dissolved in DMSO)

  • Positive Control: Ferrostatin-1 (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO₂). [15]2. Compound Preparation: Prepare serial dilutions of this compound and Ferrostatin-1 in culture medium. Also, prepare fixed concentrations of Erastin and RSL3. The final concentration of DMSO should be consistent across all wells and ideally <0.1%.

  • Treatment: Remove the old medium. Add fresh medium containing the treatments to the appropriate wells. [15] * Controls: Vehicle (DMSO) only, Inducer (Erastin or RSL3) only, Ferrostatin-1 only.

    • Experimental Groups: Inducer + varying concentrations of this compound, Inducer + varying concentrations of Ferrostatin-1.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24-48 hours). The optimal time should be determined empirically for your cell line. [15]5. Viability Measurement: After incubation, bring the plate to room temperature. Add the cell viability reagent according to the manufacturer's protocol and measure luminescence.

  • Data Analysis: Normalize the luminescence data to the vehicle control wells (set to 100% viability). Plot the dose-response curves to determine the rescue potential of your compound.

Expected Outcomes & Interpretation:

Treatment GroupExpected Cell ViabilityInterpretation
Vehicle (DMSO)~100%Baseline cell health.
Erastin or RSL3 alone<50%Successful induction of ferroptosis.
Erastin + Ferrostatin-1>80%Positive control for ferroptosis rescue.
RSL3 + Ferrostatin-1>80%Positive control for ferroptosis rescue.
Erastin + this compoundDose-dependent increaseIf effective, the compound rescues cells from Class I induced ferroptosis.
RSL3 + this compoundDose-dependent increaseIf effective, the compound rescues cells from Class II induced ferroptosis, strongly suggesting it acts at or downstream of GPX4.
Protocol 1.2: Assessment of Lipid Peroxidation

Rationale: The accumulation of lipid reactive oxygen species (ROS) is the defining molecular event of ferroptosis. [2]Directly measuring this hallmark provides mechanistic validation that the test compound prevents cell death by inhibiting lipid peroxidation. The fluorescent probe C11-BODIPY™ 581/591 is ideal for this purpose as it shifts its fluorescence emission from red to green upon oxidation by lipid peroxyl radicals.

Materials:

  • Cells cultured on glass-bottom dishes or in black, clear-bottom 96-well plates.

  • Treatments as described in Protocol 1.1.

  • C11-BODIPY™ 581/591 probe (Thermo Fisher Scientific).

  • Phosphate-Buffered Saline (PBS).

  • Fluorescence microscope or a multi-mode plate reader.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1.1. The treatment duration should be shorter, aimed at capturing the rise in lipid ROS before widespread cell death (e.g., 6-12 hours).

  • Probe Loading: At the end of the treatment period, remove the medium and wash cells once with warm PBS.

  • Add fresh medium containing the C11-BODIPY probe (typically 1-5 µM). Incubate for 30-60 minutes at 37°C, protected from light. [15]4. Washing: Gently wash the cells twice with pre-warmed PBS to remove excess probe. [15]5. Analysis:

    • Microscopy: Immediately image the cells using appropriate filter sets for the reduced (red) and oxidized (green) forms of the probe.

    • Plate Reader: Measure fluorescence intensity in both the green (~520 nm) and red (~590 nm) channels.

  • Data Analysis: Calculate the ratio of green to red fluorescence intensity for each well. An increase in this ratio signifies an increase in lipid peroxidation.

Expected Outcomes & Interpretation:

  • Inducer Alone (Erastin/RSL3): A significant increase in the green/red fluorescence ratio compared to the vehicle control.

  • Inducer + Ferrostatin-1: The green/red ratio should be close to that of the vehicle control.

  • Inducer + this compound: If the compound is an effective lipid peroxidation inhibitor, it will prevent the increase in the green/red fluorescence ratio in a dose-dependent manner.

Protocol 1.3: Measurement of Intracellular Glutathione (GSH)

Rationale: This assay helps to confirm the mechanism of the inducer and to distinguish the test compound's mechanism from that of a GSH-restoring agent. Erastin should deplete GSH, while RSL3 should not. A radical-trapping antioxidant like this compound is not expected to restore GSH levels depleted by Erastin.

Materials:

  • Cells cultured in a white, opaque 96-well plate.

  • Treatments as described in Protocol 1.1.

  • GSH/GSSG-Glo™ Assay (Promega) or a similar luminescence- or fluorescence-based kit. [15]* Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1.1 for a duration sufficient to see changes in GSH levels (e.g., 8-16 hours).

  • Assay: Follow the manufacturer's protocol precisely. This typically involves cell lysis followed by the addition of reagents that react with GSH to produce a luminescent signal. [15]3. Data Analysis: Measure luminescence using a plate reader. A decrease in signal indicates GSH depletion.

Expected Outcomes & Interpretation:

  • Erastin Treatment: Significant decrease in luminescence, confirming GSH depletion.

  • RSL3 Treatment: Luminescence levels similar to the vehicle control.

  • Erastin + this compound: Luminescence should remain low, similar to Erastin alone. This result would confirm that the compound acts downstream of GSH/GPX4 and does not function by restoring GSH levels.

Part 2: In Vivo Proof-of-Concept Evaluation

Rationale: While in vitro data is crucial, demonstrating efficacy in a relevant animal model is the critical next step for any therapeutic candidate. Models of ischemia-reperfusion injury (IRI), such as in the kidney or brain, are well-established systems where ferroptosis is a key pathological driver. [6]Liproxstatin-1 is an excellent in vivo positive control due to its improved metabolic stability compared to Fer-1. [6]

G cluster_0 Experimental Groups cluster_1 Procedure cluster_2 Endpoint Analysis start Select In Vivo Model (e.g., Renal I/R Injury) G1 Sham Operation start->G1 G2 IRI + Vehicle start->G2 G3 IRI + Test Compound start->G3 G4 IRI + Liproxstatin-1 (Positive Control) start->G4 P1 Administer Compound (Pre- or Post-Insult) P2 Induce Injury (e.g., Renal Pedicle Clamp) P1->P2 P3 Monitor & Euthanize (e.g., 24-48h Post-IRI) P2->P3 E1 Serum Analysis (BUN, Creatinine) P3->E1 E2 Histology (H&E) (Tissue Damage Score) P3->E2 E3 IHC for Ferroptosis (4-HNE, GPX4) P3->E3

Figure 3: In Vivo Experimental Design. A generalized workflow for testing a ferroptosis inhibitor in a mouse model of acute kidney injury (AKI) caused by ischemia-reperfusion (I/R).

Protocol 2.1: Efficacy in a Mouse Model of Renal Ischemia-Reperfusion Injury

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Anesthetic and analgesic agents.

  • Surgical tools, including non-traumatic vascular clamps.

  • This compound and Liproxstatin-1 formulated for in vivo administration (e.g., in a solution of saline, PEG, and Tween).

Procedure:

  • Animal Grouping: Randomly assign mice to the four groups outlined in Figure 3.

  • Compound Administration: Administer the vehicle, test compound, or Liproxstatin-1 via an appropriate route (e.g., intraperitoneal injection) at a pre-determined time before or after surgery.

  • Surgical Procedure (IRI):

    • Anesthetize the mouse and perform a midline laparotomy to expose the kidneys.

    • Isolate the renal pedicles and clamp them with non-traumatic vascular clamps for a defined period (e.g., 30 minutes) to induce ischemia.

    • Remove the clamps to allow reperfusion. Suture the incision.

    • The Sham group undergoes the same surgical procedure without pedicle clamping.

  • Post-Operative Care: Provide analgesia and monitor the animals closely.

  • Endpoint Collection: At a specified time post-reperfusion (e.g., 24 hours), euthanize the animals. Collect blood via cardiac puncture for serum analysis and harvest the kidneys. One kidney can be fixed in formalin for histology, and the other can be snap-frozen for biochemical assays.

Protocol 2.2: Analysis of In Vivo Ferroptosis Markers

Rationale: Directly assessing markers of ferroptosis and tissue injury in the target organ provides the definitive link between the compound's protective effect and the inhibition of ferroptosis.

Procedures:

  • Kidney Function: Measure blood urea nitrogen (BUN) and creatinine levels in the collected serum. A significant elevation in the IRI+Vehicle group is expected, which should be ameliorated in the compound-treated groups.

  • Histology: Process formalin-fixed, paraffin-embedded kidney sections. Perform Hematoxylin and Eosin (H&E) staining to assess tissue damage (e.g., tubular necrosis, cast formation).

  • Immunohistochemistry (IHC): Stain tissue sections for key ferroptosis markers. [6] * 4-Hydroxynonenal (4-HNE): A stable end-product of lipid peroxidation. Its accumulation is a hallmark of ferroptotic stress.

    • GPX4: Assess changes in the expression or localization of this key enzyme.

    • TUNEL Staining: A general marker for cell death. [6] Expected Outcomes & Interpretation:

  • IRI + Vehicle Group: High serum BUN/creatinine, severe tubular damage on H&E, and strong positive staining for 4-HNE and TUNEL.

  • IRI + this compound/Liproxstatin-1 Groups: Significant reduction in serum BUN/creatinine, preserved tissue architecture, and markedly reduced staining for 4-HNE and TUNEL compared to the vehicle group.

Conclusion

This application note provides a rigorous, multi-faceted framework for evaluating this compound as a potential ferroptosis inhibitor. By progressing through a logical sequence of in vitro and in vivo experiments, researchers can build a comprehensive data package. A positive result, characterized by the rescue of cell viability from both Class I and Class II inducers, the direct inhibition of lipid peroxidation, and protective efficacy in an animal model, would provide strong evidence that this compound is a bona fide ferroptosis inhibitor worthy of further preclinical development.

References

  • MED12 Dictates Epithelial Ovarian Cancer Cell Ferroptosis Sensitivity via YAP–TEAD1 Signaling. (n.d.). MDPI. Retrieved from [Link]

  • Betaine Inhibits Ferroptosis After Intracerebral Hemorrhage by Activating the Nrf2/HO-1 Pathway. (n.d.). MDPI. Retrieved from [Link]

  • Ferroptosis and Alzheimer's disease: unraveling the molecular mechanisms and therapeutic opportunities. (n.d.). Frontiers. Retrieved from [Link]

  • Stockwell, B. (2016). Precision Ferroptosis Inducers Death by Lipid Peroxidation. YouTube. Retrieved from [Link]

  • Mechanisms and pharmacological applications of ferroptosis: a narrative review. (2021). PMC - NIH. Retrieved from [Link]

  • In vivo imaging of ferroptosis through nanodynamic changes in lipid membranes. (2024). NIH. Retrieved from [Link]

  • Modelling ferroptosis in a human microglial line by sequential exposure to iron and GPX4 inhibition. (2024). bioRxiv. Retrieved from [Link]

  • Protocol for detection of ferroptosis in cultured cells. (2023). ResearchGate. Retrieved from [Link]

  • IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE. (2022). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis of 1,4-DHP under piperazine catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. (2024). PubMed. Retrieved from [Link]

  • The application of approaches in detecting ferroptosis. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • The ferroptosis inducer erastin irreversibly inhibits system xc- and synergizes with cisplatin to increase cisplatin's cytotoxicity in cancer cells. (2014). PubMed. Retrieved from [Link]

  • Ferroptosis: Emerging Role in Diseases and Potential Implication of Bioactive Compounds. (2023). MDPI. Retrieved from [Link]

  • The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1. (2023). PubMed Central. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Erastin inhibits system x c − function potently and specifically. (A... (n.d.). ResearchGate. Retrieved from [Link]

  • Induction of ferroptosis by natural products in non-small cell lung cancer. (2022). PubMed Central. Retrieved from [Link]

  • GSH and Ferroptosis: Side-by-Side Partners in the Fight against Tumors. (n.d.). MDPI. Retrieved from [Link]

  • Characteristics and Biomarkers of Ferroptosis. (2021). Frontiers. Retrieved from [Link]

  • Understanding the unique mechanism of ferroptosis: a promising therapeutic target. (2024). Wiley Online Library. Retrieved from [Link]

  • Advances in Ferroptosis-Inducing Agents by Targeted Delivery System in Cancer Therapy. (2024). Dove Press. Retrieved from [Link]

  • Ferroptosis in in vivo animal models of cardiovascular disease. (2023). ResearchGate. Retrieved from [Link]

  • RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer. (2018). Frontiers. Retrieved from [Link]

  • Insights into the novel function of system Xc– in regulated cell death. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Design and Synthesis of 1,4‐Diformyl‐Piperazine Ferrostatin‐1 Derivatives as Novel Ferroptosis Inhibitors. (2024). ResearchGate. Retrieved from [Link]

  • Ferroptosis inhibitors: mechanisms of action and therapeutic potential. (2024). PubMed Central. Retrieved from [Link]

  • The Mechanism of Ferroptosis and Applications in Tumor Treatment. (n.d.). Frontiers. Retrieved from [Link]

  • Regulation of Ferroptotic Cancer Cell Death by GPX4. (2017). PMC - PubMed Central - NIH. Retrieved from [Link]

Sources

Application Note: A Multi-Tiered Approach for Evaluating the Antioxidant Potential of 1,4-Dibenzhydrylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for characterizing the antioxidant properties of 1,4-Dibenzhydrylpiperazine. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathologies. Consequently, the identification of novel antioxidant compounds is a critical area of drug discovery. While the piperazine nucleus is a scaffold in many pharmacologically active compounds, and benzhydryl groups can participate in redox reactions, the specific antioxidant capacity of this compound is not extensively documented.[1][2][3] This guide presents a tiered, validated series of protocols, from foundational chemical assays to more complex cell-based systems, to rigorously assess its potential. We detail the rationale behind a multi-assay approach, provide step-by-step protocols for key experiments, and offer insights into data interpretation and validation to ensure scientific rigor.

Foundational Concepts & Rationale

The Scientific Premise: Why Test this compound?

The therapeutic potential of compounds containing the 1,4-disubstituted piperazine scaffold has been explored for various biological activities, including antioxidant effects.[4][5] The rationale for investigating this compound specifically is based on its unique chemical structure:

  • Piperazine Core: This heterocyclic moiety is prevalent in numerous bioactive molecules and its derivatives have shown promise as antioxidants.[1]

  • Benzhydryl (Diphenylmethyl) Groups: These bulky, aromatic groups possess a benzylic hydrogen atom. This hydrogen is potentially labile and can be donated to neutralize free radicals, a primary mechanism of antioxidant action. Hydroxy analogs of similar triarylmethanes have demonstrated antioxidant activities.[6]

Therefore, a logical hypothesis is that this compound may act as a direct radical scavenger. However, it is also crucial to investigate its effects within a biological context, as it could indirectly exert antioxidant effects by modulating cellular defense systems.

The Imperative of a Multi-Assay Strategy

No single assay can fully capture the complex interactions of a compound with various oxidants and biological systems. A substance might excel at scavenging one type of radical but be ineffective against another, or it might show high activity in a simple chemical test but fail in a cellular environment due to poor bioavailability or metabolism. This protocol is therefore structured to build a comprehensive antioxidant profile.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Figure 1: A multi-tiered workflow for antioxidant assessment.

Pre-experimental Compound Validation

Before commencing antioxidant assays, fundamental characterization of the test compound is essential for trustworthy results.

  • Purity: Verify the purity of this compound using methods like HPLC and NMR. Impurities could confound results.

  • Solubility: Determine the solubility in relevant solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions. The final concentration of DMSO in the assay medium should be kept low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.

  • Stability: Assess the stability of the compound in the chosen solvent and under assay conditions (e.g., light, temperature) to ensure it does not degrade during the experiment.

Tier 1: Direct Radical Scavenging (Acellular Assays)

These assays provide a baseline assessment of the compound's intrinsic ability to neutralize stable free radicals in a controlled chemical environment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that is deep purple in color.[7][8] When it accepts a hydrogen atom or an electron from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity.[8]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol or ethanol. Store in an amber bottle at 4°C.[8]

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of a positive control, such as Ascorbic Acid or Trolox (e.g., 10 mM in a suitable solvent).

  • Assay Procedure (96-well plate format):

    • In triplicate, add 20 µL of various concentrations of the test compound (serial dilutions from the stock) to the wells.

    • Prepare wells for the positive control with serial dilutions of Ascorbic Acid/Trolox.

    • Prepare a "vehicle control" well with 20 µL of the solvent (e.g., DMSO).

    • Prepare a "blank" well with 20 µL of solvent and 180 µL of methanol/ethanol (no DPPH).

    • Add 180 µL of the 0.1 mM DPPH solution to all wells except the blank.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % Scavenging against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: ABTS is reacted with potassium persulfate to produce the ABTS radical cation (ABTS•+), a blue-green chromophore.[10] Antioxidants added to this pre-formed radical solution will reduce the ABTS•+, causing a decolorization that is measured at ~734 nm. This assay is advantageous as it is applicable at different pH levels and can be used for both hydrophilic and lipophilic compounds.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[10]

    • To generate the radical, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[10] This is the ABTS•+ working solution.

    • Dilute the ABTS•+ working solution with ethanol or PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Assay Procedure (96-well plate format):

    • Add 10 µL of various concentrations of the test compound, positive control (Trolox), or vehicle to the wells in triplicate.

    • Add 190 µL of the diluted ABTS•+ solution to all wells.

    • Incubate at room temperature for 6-10 minutes in the dark.[10][11]

  • Measurement: Read the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value.

dot graph G { graph [fontname="Arial"]; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Figure 2: Chemical principles of DPPH and ABTS assays.

Tier 2: Cellular Antioxidant Activity

Moving from a chemical to a biological system is a critical step. These assays determine if the compound can protect cells from an externally induced oxidative insult.

Prerequisite: Cytotoxicity Assay

Expertise & Trustworthiness: It is imperative to first determine the concentration range at which this compound is not toxic to the cells. An apparent antioxidant effect could merely be an artifact of reduced cell viability. An MTT or XTT assay should be performed to determine the maximum non-toxic concentration. Subsequent cellular assays must use concentrations well below this threshold.

Intracellular ROS Scavenging (DCFH-DA Assay)

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay measures the overall reactive oxygen species within a cell.[12] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH.[13][14] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[12][14]

Protocol:

  • Cell Culture: Seed a suitable cell line (e.g., HepG2, SH-SY5Y) in a 96-well black, clear-bottom plate and grow to ~90% confluency.

  • Compound Loading:

    • Remove the culture medium and wash cells with warm PBS.

    • Pre-incubate the cells for 1-2 hours with various non-toxic concentrations of this compound. Include a positive control (e.g., N-acetylcysteine or Quercetin) and a vehicle control.[13]

  • Probe Loading: Add DCFH-DA solution (typically 10-20 µM) to all wells and incubate for 30-45 minutes at 37°C.[14]

  • Induction of Oxidative Stress:

    • Wash the cells gently with PBS to remove excess probe.

    • Add a ROS-inducing agent, such as H₂O₂ (50-100 µM) or tert-butyl hydroperoxide (t-BHP), to all wells except the "no-stress" control.

  • Measurement: Immediately measure the fluorescence intensity at timed intervals (e.g., every 15 minutes for 1-2 hours) using a fluorescence plate reader with excitation/emission wavelengths of ~485/535 nm.[12][14]

  • Data Analysis: Compare the fluorescence levels in compound-treated cells versus the vehicle-treated, stressed cells. Calculate the percentage reduction in ROS.

Lipid Peroxidation (TBARS Assay)

Principle: Lipid peroxidation is a key consequence of oxidative damage to cell membranes. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method to measure this damage. It quantifies malondialdehyde (MDA), a natural byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct measurable at ~532 nm.[15]

Protocol:

  • Sample Preparation: Culture and treat cells with the test compound and an oxidative stressor (e.g., FeSO₄/ascorbate) as described for the ROS assay.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer containing a BHT to prevent new lipid peroxidation during the assay.

  • TBARS Reaction:

    • To 100 µL of cell lysate, add 200 µL of ice-cold 10% Trichloroacetic acid (TCA) to precipitate proteins.[16]

    • Incubate on ice for 15 minutes, then centrifuge at ~2200 x g for 15 minutes.[16]

    • Transfer the supernatant to a new tube.

    • Add an equal volume of 0.67% TBA solution.

    • Incubate at 95°C for 15-20 minutes.

    • Cool the samples and measure the absorbance of the resulting pink solution at 532 nm.

  • Data Analysis: Use an MDA standard curve to quantify the amount of MDA in the samples. Compare the levels in compound-treated cells to the vehicle-treated, stressed cells.

Tier 3: Effects on Endogenous Antioxidant Enzymes

A compound may not be a potent direct scavenger but could still protect cells by upregulating the activity of the cell's own antioxidant defense machinery. Key enzymes include Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).

General Protocol:

  • Treat cells with non-toxic concentrations of this compound for an extended period (e.g., 12-24 hours) to allow for potential changes in enzyme expression or activity.

  • Prepare cell lysates according to the specific requirements of the assay kits.

  • Measure the activity of SOD, CAT, and GPx using commercially available colorimetric assay kits. These kits are based on specific enzymatic reactions that result in a measurable color change.

    • SOD Assay: Typically measures the inhibition of a reaction that produces a colored formazan dye.[17][18]

    • CAT Assay: Often involves measuring the decomposition of H₂O₂. The remaining H₂O₂ reacts with a probe to generate a colorimetric or fluorometric signal, which is inversely proportional to the catalase activity.[19][20]

    • GPx Assay: Usually a coupled assay that measures the rate of NADPH consumption (a decrease in absorbance at 340 nm) as oxidized glutathione is recycled.[21][22][23]

  • Data Analysis: Normalize enzyme activity to the total protein content of the lysate and compare treated samples to vehicle controls.

Data Presentation & Interpretation

Table 1: Summary of Antioxidant Profile for this compound

Assay TypeParameterThis compoundPositive Control (e.g., Trolox)
Tier 1: Chemical
DPPH ScavengingIC50 (µM)[Insert Value][Insert Value]
ABTS ScavengingIC50 (µM)[Insert Value][Insert Value]
Tier 2: Cellular
Cytotoxicity (HepG2)IC50 (µM)[Insert Value]N/A
Cellular ROS Reduction% Inhibition @ [X] µM[Insert Value][Insert Value]
Lipid Peroxidation% Inhibition @ [X] µM[Insert Value][Insert Value]
Tier 3: Enzymatic
SOD Activity% Change vs. Control[Insert Value]N/A
CAT Activity% Change vs. Control[Insert Value]N/A
GPx Activity% Change vs. Control[Insert Value]N/A

Interpretation:

  • Strong Tier 1, Weak Tier 2: The compound is a good chemical scavenger but may have poor cell permeability, be rapidly metabolized, or be cytotoxic at effective concentrations.

  • Weak Tier 1, Strong Tier 2: The compound may not be a potent direct scavenger but could be acting through indirect mechanisms, such as interacting with cell signaling pathways (e.g., Nrf2) or boosting endogenous enzyme activity. The results from Tier 3 would be critical here.

  • Strong Activity Across Tiers: This suggests the compound is a promising candidate with both direct scavenging ability and efficacy in a biological system.

References

  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 1,4-DHP under piperazine catalyst. ResearchGate. Available at: [Link]

  • Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. ResearchGate. Available at: [Link]

  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. Bentham Science. Available at: [Link]

  • Antioxidant Activity of Piperazine Compounds: A Brief Review. Asian Journal of Chemistry. Available at: [Link]

  • Antioxidant Activity of Piperazine Compounds: A Brief Review. ResearchGate. Available at: [Link]

  • Benzhydrol | C13H12O. PubChem, National Institutes of Health. Available at: [Link]

  • ABTS Antioxidant Capacity Assay. G-Biosciences. Available at: [Link]

  • DPPH Antioxidant Assay. G-Biosciences. Available at: [Link]

  • Thiobarbituric acid reactive substances (TBARS) Assay. Protocols.io. Available at: [Link]

  • Product Manual for Glutathione Peroxidase (GPX) Activity Assay Kit. NWLSS. Available at: [Link]

  • Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. PubMed, National Institutes of Health. Available at: [Link]

  • EZAssay TBARS Estimation Kit for Lipid Peroxidation. HiMedia Laboratories. Available at: [Link]

  • Catalase (CAT) Activity Assay Kit. Elabscience. Available at: [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. National Institutes of Health (NIH). Available at: [Link]

  • ABTS radical scavenging capacity measurement. Protocols.io. Available at: [Link]

  • Measurement of lipid peroxidation by thiobarbituric acid reactive substances (TBARS) assay. Springer Nature. Available at: [Link]

  • Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. Available at: [Link]

  • Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega. Available at: [Link]

  • Can you suggest a relevant protocol for ABTS radical scavenging assay? ResearchGate. Available at: [Link]

  • DPPH Antioxidant Assay Kit Manual. Dojindo Molecular Technologies. Available at: [Link]

  • Glutathione Peroxidase (GPX) Activity Assay Kit (Colorimetric). RayBiotech. Available at: [Link]

  • Introduction of piperazine-1,4-diium dihydrogen phosphate as a new and highly efficient dicationic Brönsted acidic ionic salt for the synthesis of (thio)barbituric acid derivatives in water. ResearchGate. Available at: [Link]

  • Antioxidant Assays. ResearchGate. Available at: [Link]

  • Glutathione Peroxidase (GPx) Assay. ScienCell. Available at: [Link]

  • Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. National Institutes of Health (NIH). Available at: [Link]

  • ABTS/TAC Methodology: Main Milestones and Recent Applications. MDPI. Available at: [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. National Institutes of Health (NIH). Available at: [Link]

  • Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. National Institutes of Health (NIH). Available at: [Link]

  • Cell Glutathione Peroxidase (GPX) Activity Assay Kit. Elabscience. Available at: [Link]

  • Antioxidant Assay: The DPPH Method. University of Alabama in Huntsville. Available at: [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed, National Institutes of Health. Available at: [Link]

  • Chemical Properties of Benzhydrylamine (CAS 91-00-9). Cheméo. Available at: [Link]

  • Intracellular antioxidant activity assays using DCF-DA at gallic acid... ResearchGate. Available at: [Link]

  • Benzhydrylamine | C13H13N. PubChem, National Institutes of Health. Available at: [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 1,4-Dibenzhydrylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly specific, precise, and accurate high-performance liquid chromatography (HPLC) method for the quantification of 1,4-Dibenzhydrylpiperazine. This compound is a significant process-related impurity and potential degradant in the synthesis of certain active pharmaceutical ingredients (APIs), notably as Cinnarizine EP Impurity E[1]. The developed isocratic reversed-phase method is demonstrated to be stability-indicating through forced degradation studies. All validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose in research, quality control, and drug development settings.

Introduction: The Analytical Challenge

This compound is a symmetrical, bulky, and relatively non-polar molecule with a molecular weight of 418.6 g/mol [1]. Its chemical structure, consisting of a central piperazine ring substituted with two large benzhydryl groups, presents specific challenges for chromatographic analysis. The primary analytical objectives for such a compound are to achieve adequate retention on a reversed-phase column, ensure sharp, symmetrical peaks for accurate quantification, and resolve it from any closely related impurities or degradation products. This method has been developed to be a reliable tool for chemists and researchers requiring precise quantification of this compound, for instance, in the context of monitoring impurity levels in API batches or in stability studies of related drug substances.

The principle of this method is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. A C18 stationary phase is selected for its strong hydrophobic retention characteristics, which are well-suited for the non-polar nature of this compound. The mobile phase, a mixture of acetonitrile and water, is optimized to provide an appropriate elution time and peak shape. Detection is performed using a UV detector, leveraging the chromophores present in the benzhydryl groups.

Materials and Methods

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: A C18 column (e.g., Waters Symmetry®, Agilent Zorbax®, Phenomenex Luna®) with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm is recommended.

  • Reference Standard: this compound, purity ≥ 98%.

  • Solvents: HPLC-grade acetonitrile and water.

  • Other Reagents: HPLC-grade phosphoric acid.

Chromatographic Conditions

The following chromatographic conditions were optimized to achieve the desired separation and peak characteristics. The rationale behind these choices is to ensure sufficient retention of the non-polar analyte while maintaining a reasonable run time and good peak symmetry.

ParameterRecommended ConditionJustification
Mobile Phase Acetonitrile:Water (80:20, v/v)The high percentage of organic modifier (acetonitrile) is necessary to elute the highly non-polar this compound in a reasonable time.
Column C18, 250 mm x 4.6 mm, 5 µmA standard length C18 column provides excellent resolving power and is a workhorse in reversed-phase chromatography.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a good balance between analysis time and pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 220 nmThe benzhydryl groups provide strong UV absorbance at lower wavelengths. 220 nm was found to provide a high signal-to-noise ratio.
Injection Volume 10 µLA small injection volume minimizes the risk of peak distortion.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any potential late-eluting impurities.

Detailed Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (acetonitrile is recommended).

  • Dilute with the mobile phase to a final concentration within the calibration range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

This HPLC method was validated according to the ICH Q2(R1) guideline for the validation of analytical procedures[2]. The following validation characteristics were assessed:

  • Specificity (Stability-Indicating):

    • Prepare a sample solution of this compound.

    • Subject the sample to forced degradation under the following conditions:

      • Acidic: 0.1 M HCl at 60 °C for 24 hours.

      • Basic: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105 °C for 48 hours.

      • Photolytic: Expose to UV light (254 nm) for 48 hours.

    • Analyze the stressed samples alongside an unstressed sample.

    • The method is considered stability-indicating if the peak for this compound is pure and well-resolved from any degradation product peaks. Peak purity can be assessed using a DAD.

  • Linearity:

    • Prepare at least five concentrations of the this compound standard across the range of 1-100 µg/mL.

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration.

    • The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy:

    • Perform recovery studies by spiking a placebo matrix with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • The method is accurate if the mean recovery is within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Robustness:

    • Systematically alter the chromatographic conditions (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, mobile phase composition by ±2%).

    • The method is robust if the system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) remain within acceptable limits.

Data and Expected Results

The following table summarizes the expected validation results for this HPLC method.

Validation ParameterAcceptance CriteriaExpected Result
Specificity Well-resolved peak from degradantsPeak purity index > 0.999
Linearity (r²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%Within limits
Precision (RSD) ≤ 2.0%< 1.5%
LOD Reportable~0.1 µg/mL
LOQ Reportable~0.3 µg/mL
Robustness System suitability passesNo significant impact on results

Workflow and Process Visualization

The following diagram illustrates the overall workflow for the development and validation of the HPLC method for this compound.

HPLC_Method_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Analysis MD_Start Define Analytical Target Profile MD_LitSearch Literature & Property Search MD_Start->MD_LitSearch MD_InitialCond Select Initial HPLC Conditions (Column, MP) MD_LitSearch->MD_InitialCond MD_Optimize Optimize Method (Resolution, Peak Shape) MD_InitialCond->MD_Optimize MD_Final Finalize Method Parameters MD_Optimize->MD_Final V_Specificity Specificity & Stability Indicating MD_Final->V_Specificity Validate V_Linearity Linearity V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Report Validation Report V_Robustness->V_Report RA_SamplePrep Sample Preparation V_Report->RA_SamplePrep Implement RA_Analysis HPLC Analysis RA_SamplePrep->RA_Analysis RA_Data Data Processing & Quantification RA_Analysis->RA_Data RA_Report Final Report RA_Data->RA_Report

Caption: Workflow for HPLC method development, validation, and routine analysis.

Conclusion

The HPLC method described in this application note is a reliable and robust tool for the quantification of this compound. The method is specific, linear, accurate, and precise over the specified concentration range. Its stability-indicating nature makes it particularly suitable for quality control in manufacturing processes and for stability testing of drug substances where this compound is a potential impurity or degradant. This comprehensive guide provides researchers, scientists, and drug development professionals with a solid foundation for implementing this method in their laboratories.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. Retrieved from [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Evaluation of 1,4-Dibenzhydrylpiperazine in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for the In Vivo Investigation of 1,4-Dibenzhydrylpiperazine

This compound is a symmetrical molecule featuring a central piperazine ring substituted with two benzhydryl (diphenylmethyl) groups. The piperazine scaffold is a well-established pharmacophore present in a multitude of clinically significant drugs, exhibiting a wide range of biological activities including antihistaminic, antipsychotic, and anti-HIV properties.[1][2] Notably, the benzhydryl moiety is a key structural feature of several first-generation antihistamines with pronounced central nervous system (CNS) effects, such as cyclizine and cinnarizine, which are primarily used for the management of motion sickness and vertigo.[3]

Given the structural similarity of this compound to these known CNS-active agents, it is hypothesized that this compound may possess significant modulatory effects on the CNS and the vestibular system. The symmetrical nature of the molecule, with two benzhydryl groups, presents a unique pharmacological profile to be explored. These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound in rodent models, designed to elucidate its pharmacokinetic profile, assess its potential therapeutic efficacy in models of motion sickness, and characterize its broader CNS and safety pharmacology.

All proposed studies must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals and adhere to Good Laboratory Practice (GLP) standards where applicable.[4]

PART 1: Pharmacokinetic Profiling

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to designing and interpreting subsequent pharmacodynamic studies.

Protocol 1: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in rats.

Materials:

  • This compound

  • Vehicle suitable for both IV and PO administration (e.g., 20% Solutol HS 15 in saline)

  • Adult male Sprague-Dawley rats (250-300g)

  • Cannulas for jugular vein catheterization

  • Blood collection tubes (containing appropriate anticoagulant, e.g., K2-EDTA)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Preparation:

    • Acclimate rats for at least 7 days prior to the study.

    • Surgically implant a cannula in the jugular vein for serial blood sampling and allow for a 48-hour recovery period.

    • Fast animals overnight (with free access to water) before dosing.

  • Dosing:

    • IV Group (n=3-5): Administer this compound as a single bolus injection via the tail vein at a dose of 1-2 mg/kg.

    • PO Group (n=3-5): Administer this compound by oral gavage at a dose of 10-20 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at the following time points:

      • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

      • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.

  • Data Analysis:

    • Calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterAbbreviationDescription
Maximum Plasma ConcentrationCmaxThe highest concentration of the drug observed in the plasma.
Time to Maximum Plasma ConcentrationTmaxThe time at which Cmax is reached.
Area Under the CurveAUCThe total drug exposure over time.
Half-lifet1/2The time required for the drug concentration to decrease by half.
ClearanceCLThe volume of plasma cleared of the drug per unit time.
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
BioavailabilityF%The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

PART 2: Central Nervous System (CNS) and Vestibular System Assessment

Based on the structural relationship to cyclizine and cinnarizine, a primary focus of the in vivo evaluation should be on the compound's effects on the CNS and its potential efficacy in models of motion sickness.[3][5]

Experimental Workflow for CNS and Vestibular Assessment

G cluster_0 Phase 1: Initial CNS Screening cluster_1 Phase 2: Vestibular System Evaluation cluster_2 Phase 3: Safety Pharmacology A Open Field Test (Locomotor Activity & Anxiety) B Rotarod Test (Motor Coordination) A->B C Rotational Motion Sickness Model (Pica Behavior in Rats) B->C Proceed if CNS effects are observed D Conditioned Taste Aversion C->D E Irwin Test (General Physiological & Behavioral Effects) D->E Proceed if anti-motion sickness effects are observed F Cardiovascular & Respiratory Monitoring E->F

Caption: Proposed workflow for the in vivo evaluation of this compound.

Protocol 2: Open Field Test for Locomotor Activity and Anxiety-Like Behavior

Objective: To assess the effects of this compound on spontaneous locomotor activity and to screen for anxiolytic or anxiogenic properties.

Materials:

  • Open field apparatus (e.g., a 100 cm x 100 cm arena with video tracking software)

  • Adult male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle control

Methodology:

  • Dosing:

    • Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally - IP) or vehicle to different groups of mice (n=8-10 per group).

  • Test Procedure:

    • 30 minutes post-injection, place each mouse individually in the center of the open field arena.

    • Allow the mouse to explore freely for 10-15 minutes.

    • Record and analyze the following parameters using video tracking software:

      • Total distance traveled: A measure of general locomotor activity.

      • Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

      • Rearing frequency: A measure of exploratory behavior.

Protocol 3: Rotarod Test for Motor Coordination

Objective: To evaluate the effect of this compound on motor coordination and balance, which can be indicative of sedative or muscle-relaxant properties.

Materials:

  • Accelerating rotarod apparatus

  • Adult male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle control

Methodology:

  • Training:

    • Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for 2-3 consecutive days, until they can remain on the rod for at least 120 seconds.

  • Dosing:

    • On the test day, administer this compound (e.g., 1, 3, 10 mg/kg, IP) or vehicle (n=8-10 per group).

  • Test Procedure:

    • At 30, 60, and 120 minutes post-injection, place the mice on the rotarod, which accelerates from 4 to 40 rpm over 5 minutes.

    • Record the latency to fall for each mouse. A shorter latency indicates impaired motor coordination.

Protocol 4: Rotational Motion Sickness Model in Rats (Pica Behavior)

Objective: To assess the potential of this compound to mitigate motion sickness-induced pica (the consumption of non-nutritive substances), a validated surrogate for emesis in rodents.[6]

Materials:

  • Animal rotator capable of controlled angular acceleration

  • Adult male Sprague-Dawley rats (200-250g)

  • Kaolin pellets (non-nutritive clay)

  • Standard rat chow

  • This compound

  • Vehicle control

  • Positive control (e.g., Cyclizine, 25 mg/kg)

Methodology:

  • Acclimation:

    • House rats individually and acclimate them to the presence of both standard chow and kaolin pellets for 48 hours.

  • Dosing:

    • Administer this compound (e.g., 10, 30, 100 mg/kg, PO), vehicle, or positive control 60 minutes prior to rotation (n=8-10 per group).

  • Motion Sickness Induction:

    • Place the rats in the rotator and subject them to off-vertical axis rotation (e.g., 0.75 Hz at a 10° tilt) for 30 minutes.

  • Pica Measurement:

    • Immediately after rotation, return the rats to their home cages.

    • Measure the consumption of kaolin and standard chow over the next 2 hours.

    • An effective anti-motion sickness drug will significantly reduce the consumption of kaolin compared to the vehicle-treated group.

PART 3: Safety and Tolerability Assessment

Preliminary safety pharmacology studies are crucial to identify any potential adverse effects on major physiological systems.[4][7]

Protocol 5: Modified Irwin Test

Objective: A comprehensive screen to assess the acute behavioral and physiological effects of this compound in mice.

Methodology:

  • Administer a range of doses of this compound (e.g., 10, 30, 100 mg/kg, IP) to mice (n=3-5 per group).

  • Observe and score a battery of parameters at regular intervals (e.g., 15, 30, 60, 120, 240 minutes) post-dosing.

Table 2: Key Observational Parameters in the Irwin Test

CategoryParameters to Observe
Behavioral Alertness, grooming, spontaneous activity, reactivity, startle response, passivity
Neurological Body position, gait, muscle tone, motor coordination (grip strength), reflexes (pinna, corneal)
Autonomic Piloerection, salivation, pupil size, body temperature, heart rate, respiration rate
Potential Signaling Pathways and Mechanism of Action

The anticipated anti-motion sickness effects of this compound are likely mediated through antagonism of histamine H1 and muscarinic M1 receptors in the brainstem, similar to cyclizine. These receptors are key components of the neural pathways that process vestibular and sensory conflict signals leading to nausea and vomiting.

G cluster_0 Sensory Input cluster_1 Central Processing cluster_2 Emetic Response cluster_3 Pharmacological Intervention Vestibular Vestibular System VT Vestibular Nuclei Vestibular->VT Sensory Conflict Visual Visual System Visual->VT Sensory Conflict NTS Nucleus Tractus Solitarius VT->NTS CTZ Chemoreceptor Trigger Zone NTS->CTZ VC Vomiting Center CTZ->VC Emesis Nausea & Emesis VC->Emesis Drug This compound H1 H1 Receptors Drug->H1 Antagonism M1 M1 Receptors Drug->M1 Antagonism

Caption: Hypothesized mechanism of action for this compound in motion sickness.

Conclusion

The protocols outlined in these application notes provide a structured and comprehensive approach to the initial in vivo characterization of this compound. The data generated from these studies will be critical in determining the compound's pharmacokinetic profile, its potential as a treatment for motion sickness and other vestibular disorders, and its overall safety profile. These findings will serve as a foundation for further preclinical development and potential translation to clinical studies.

References

  • Calderon, S. N. (2011). Nonpeptidic delta (δ) opioid agonists and antagonists of the diarylmethylpiperazine class: what have we learned?. Topics in current chemistry, 299, 121–140.
  • Chen, G. F., et al. (2012). Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. Bioorganic & medicinal chemistry letters, 22(9), 3242-3247.
  • Guo, C., et al. (2015). In Vivo Reprogramming for CNS Repair: Regenerating Neurons from Endogenous Glial Cells. Neuron, 88(5), 843-858.
  • Khedkar, S. A., & Auti, P. B. (2014). 1, 4-dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 14(3), 282–290.
  • Kshirsagar, N. A., et al. (1994). Comparison of seven commonly used agents for prophylaxis of seasickness. Journal of travel medicine, 1(4), 209-212.
  • LiverTox. (2017). Cyclizine. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

  • NAMSA. (2023). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]

  • National Academies Press (US). (2011). Guide for the Care and Use of Laboratory Animals. Washington (DC)
  • Pnassar, M., et al. (2017). Cinnarizine: A Contemporary Review. Journal of clinical and diagnostic research : JCDR, 11(4), FE01–FE04.
  • Rees, S. (2020). 7 days of cyclizine. London South Bank University. Retrieved from [Link]

  • Sheng, Y., et al. (2013). Verification of motion sickness index in mice. Neuroscience bulletin, 29(3), 356–360.
  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]

  • Wikipedia. (2023). Diphenylmethylpiperazine. Retrieved from [Link]

  • Zhang, L., et al. (2022). A New Vestibular Stimulation Mode for Motion Sickness With Emphatic Analysis of Pica. Frontiers in neurology, 13, 858603.

Sources

The 1,4-Dibenzhydrylpiperazine Scaffold: A Privileged Core for Modulating Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,4-Dibenzhydrylpiperazine Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including two basic nitrogen atoms that can be readily functionalized, allow for the precise tuning of pharmacokinetic and pharmacodynamic profiles. Within the vast landscape of piperazine-containing compounds, the this compound core represents a sterically substantial and lipophilic scaffold. This bulky framework imparts a distinct three-dimensional architecture that can facilitate high-affinity interactions with a range of biological targets. Historically, derivatives of this scaffold have been explored for their potent antihistaminic and calcium channel blocking activities.[2][3] More recent investigations have expanded the therapeutic potential of benzhydrylpiperazine analogs to include anticancer and anti-inflammatory applications.[4]

These application notes provide a comprehensive guide for researchers interested in leveraging the this compound scaffold in their drug discovery programs. We present detailed protocols for the synthesis of the core scaffold, discuss potential derivatization strategies, and outline methodologies for evaluating the biological activity of novel analogs.

Synthesis of the this compound Scaffold

The synthesis of this compound can be achieved through the direct N-alkylation of piperazine with a benzhydryl halide. Due to the potential for both mono- and di-alkylation, careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired disubstituted product.

Protocol 1: Synthesis of 1,4-Bis(diphenylmethyl)piperazine

This protocol is adapted from established procedures for the N-alkylation of piperazines.

Materials:

  • Piperazine (anhydrous)

  • Benzhydryl bromide (or chloride)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of anhydrous piperazine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Add a solution of benzhydryl bromide (2.2 eq) in anhydrous DMF dropwise to the piperazine suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1,4-bis(diphenylmethyl)piperazine as a white solid.

Characterization:

The identity and purity of the synthesized 1,4-bis(diphenylmethyl)piperazine should be confirmed by:

  • ¹H and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • Mass spectrometry: To verify the molecular weight.[1]

  • Melting point analysis: To assess purity.

Derivatization Strategies for the this compound Scaffold

The steric hindrance imposed by the two bulky benzhydryl groups presents a significant challenge for the further functionalization of the this compound core. Traditional N-alkylation or acylation reactions are often sluggish or unsuccessful. Therefore, more advanced synthetic strategies are required to introduce diversity.

Conceptual Approach 1: C-H Functionalization

Recent advances in C-H functionalization offer a promising avenue for derivatizing sterically hindered scaffolds.[5] Photoredox catalysis, for instance, can enable the direct arylation or alkylation of C-H bonds adjacent to the piperazine nitrogens under mild conditions.[6]

G Scaffold This compound Reagents Photocatalyst (e.g., Ir(ppy)₃) + Light (Blue LED) + Aryl/Alkyl Halide Scaffold->Reagents Reaction Initiation Intermediate Piperazinyl Radical Cation Reagents->Intermediate Single Electron Transfer Product α-Functionalized Derivative Intermediate->Product Radical Coupling

Caption: C-H functionalization workflow.

Conceptual Approach 2: Modification of the Benzhydryl Moiety

Instead of directly modifying the piperazine ring, derivatization can be achieved by utilizing substituted benzhydryl halides in the initial synthesis. This "pre-functionalization" approach allows for the introduction of a wide range of substituents onto the aryl rings.

G Substituted_Benzhydryl_Halide Substituted Benzhydryl Halide (R-Ar-CH(X)-Ar) Reaction N-Alkylation (Protocol 1) Substituted_Benzhydryl_Halide->Reaction Piperazine Piperazine Piperazine->Reaction Product Derivatized this compound Reaction->Product

Caption: Pre-functionalization synthetic workflow.

Protocols for Biological Evaluation

The this compound scaffold has shown promise in modulating several key biological targets. The following protocols provide standardized methods for assessing the activity of novel derivatives.

Protocol 2: Histamine H1 Receptor Binding Assay

This protocol is designed to determine the affinity of test compounds for the histamine H1 receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human histamine H1 receptor

  • [³H]-Mepyramine (radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds

  • Mianserin (for non-specific binding determination)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add binding buffer, cell membranes, and either the test compound or vehicle.

  • To determine non-specific binding, add a high concentration of mianserin to a subset of wells.

  • Initiate the binding reaction by adding [³H]-mepyramine to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki of the test compounds using appropriate software.

Protocol 3: In Vitro Calcium Channel Blocking Assay

This protocol outlines a method to assess the inhibitory effect of test compounds on L-type calcium channels using a whole-cell patch-clamp technique on a suitable cell line (e.g., HEK293 cells stably expressing the Cav1.2 channel).

Materials:

  • HEK293 cells expressing Cav1.2 channels

  • External solution (containing Ba²⁺ as the charge carrier)

  • Internal solution (for the patch pipette)

  • Test compounds

  • Nifedipine (positive control)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Culture the HEK293 cells on glass coverslips.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record baseline Ba²⁺ currents elicited by a voltage-step protocol.

  • Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Record the Ba²⁺ currents in the presence of the test compound.

  • Wash out the compound and ensure the current returns to baseline.

  • Analyze the data to determine the concentration-dependent inhibition of the calcium channel current and calculate the IC₅₀ value.

Protocol 4: Anticancer Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.[7]

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Test compounds

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and controls.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and concise tabular format to facilitate comparison between different derivatives.

Table 1: Biological Activity of this compound Derivatives

Compound IDHistamine H1 Ki (nM)L-type Ca²⁺ Channel IC₅₀ (µM)A549 IC₅₀ (µM)
Scaffold HH>1000>50>50
Derivative 1 4-F4-F15.22.58.7
Derivative 2 4-Cl4-Cl8.91.85.1
Reference 1 --2.1 (Cetirizine)--
Reference 2 ---0.5 (Nifedipine)-
Reference 3 ----0.1 (Doxorubicin)

Conclusion

The this compound scaffold, while presenting synthetic challenges due to its steric bulk, offers a unique and valuable starting point for the design of novel therapeutic agents. Its proven ability to interact with key biological targets such as histamine receptors and calcium channels, coupled with emerging evidence of its potential in oncology, makes it an attractive scaffold for further exploration. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to synthesize, derivatize, and evaluate new compounds based on this privileged core structure.

References

  • Zhang, M., Zhou, Y. H., Hu, L. H., & Yang, X. H. (2010). 1,4-Dibenzylpiperazine. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3336. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. [Link]

  • Vašková, F., & Lustoň, J. (1996). Functional Derivatives of Sterically Hindered Amines: Piperazine diesters. Journal für Praktische Chemie/Chemiker-Zeitung, 338(1), 165-168.
  • Okada, T., et al. (2014). The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & Medicinal Chemistry, 22(15), 4098-4107.
  • Li, H., et al. (2016). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. International Journal of Molecular Sciences, 17(7), 1099. [Link]

  • U.S. Patent No. 7,989,623 B2. (2011). Process for making n-(diphenylmethyl)piperazines.
  • RSC Publishing. (2014). Calcium channel blockers | Chemistry and SAR. YouTube. [Link]

  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. [Link]

  • O'Leary, P. (2011). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • Sharma, P., & Kumar, V. (2021). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 12(10), 1735-1752. [Link]

  • Lunkad, A. (2020). SAR of Antihistamine. YouTube. [Link]

  • Wang, Y., et al. (2020). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Molecules, 25(21), 5085. [Link]

  • European Patent No. EP0115203A1. (1984). Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Bode, J. W. (2019). Synthetic strategies towards C−H functionalization of piperidines at...
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-Diphenylmethylpiperazine. Retrieved from [Link]

  • Rama University. (n.d.). SAR OF H1-RECEPTOR ANTAGONISTS. Retrieved from [Link]

  • Singh, A., & Tomer, I. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(11), 4335-4340. [Link]

  • Lasne, M. C., et al. (1998). Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). Journal of the Chemical Society, Perkin Transactions 1, (1), 1-6.
  • Atwal, K. S., et al. (1993). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. Journal of Medicinal Chemistry, 36(25), 3971-3974.
  • Procter, D. J., & Gamm, A. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv.
  • Perregaard, J., & Pedersen, E. B. (2024). A Simple Synthesis of N-Alkylpiperazines.
  • Park, S., & Lee, C. J. (2023). Calcium channel blockers for hypertension: old, but still useful. Cardiovascular Prevention and Pharmacotherapy, 5(4), 127-137. [Link]

  • Wikipedia. (n.d.). H1 antagonist. Retrieved from [Link]

  • Pharma Tube. (2020). Calcium channel blockers | Chemistry and SAR. YouTube. [Link]

  • Siddiqui, Z. N., et al. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]

  • Sharma, P., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9585-9596. [Link]

Sources

Application and Protocol Guide: Use of 1,4-Dibenzhydrylpiperazine as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of an Active Pharmaceutical Ingredient (API) is paramount. Process-related impurities and degradation products, even at trace levels, can impact the efficacy and safety profile of the final drug product. Therefore, their precise identification and quantification are mandated by regulatory bodies worldwide. This necessitates the use of highly characterized reference standards.

1,4-Dibenzhydrylpiperazine is a key process-related impurity in the synthesis of Cinnarizine, a widely used antihistamine and calcium channel blocker prescribed for vertigo and motion sickness.[1][2] It is designated as "Cinnarizine EP Impurity E" by the European Pharmacopoeia (EP), highlighting its regulatory significance.[1][3] The synthesis of Cinnarizine often involves the reaction of 1-(diphenylmethyl)piperazine with cinnamyl chloride. A potential side reaction or the presence of unreacted starting materials can lead to the formation of this compound. Its structural similarity to the main API makes its separation and quantification a critical challenge in quality control.

This guide provides detailed application notes and protocols for the use of this compound as a reference standard in the quality control of Cinnarizine, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental to method development, including solvent selection and storage conditions.

PropertyValueSource
Chemical Name 1,4-bis(diphenylmethyl)piperazine[3]
Synonyms Cinnarizine EP Impurity E, 1,4-Bis(benzhydryl)piperazine[3]
Molecular Formula C₃₀H₃₀N₂[3]
Molecular Weight 418.6 g/mol [3]
CAS Number 56265-29-3[3]
Appearance White to off-white powder[4]
Solubility Practically insoluble in water, soluble in methanol, freely soluble in methylene chloride.[4]

Application Note I: Quantification of Cinnarizine Impurity E by Reverse-Phase HPLC

1. Principle and Causality

The primary application of the this compound reference standard is for the accurate quantification of this impurity in Cinnarizine drug substances and products. A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this purpose.[5] This method separates compounds based on their hydrophobicity. Cinnarizine and its impurities are separated on a non-polar stationary phase (like C18) using a polar mobile phase.[6] By comparing the peak response of the impurity in the test sample to the peak response of a precisely prepared solution of the this compound reference standard, its concentration can be accurately determined.

The choice of a gradient elution, as detailed in pharmacopoeial methods for Cinnarizine, is a deliberate strategy.[7] A gradient allows for the effective elution of compounds with a wide range of polarities, ensuring that both the main API (Cinnarizine) and its more or less non-polar impurities, like this compound, are well-resolved within a reasonable runtime. UV detection is typically employed, as both Cinnarizine and its benzhydryl-containing impurities possess strong chromophores that absorb light in the UV spectrum.[6]

2. Experimental Workflow Overview

The following diagram outlines the complete workflow for quantifying Cinnarizine Impurity E using the reference standard.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage RS_Prep Prepare Reference Standard (RS) Stock & Working Solutions Inject_RS Inject RS Working Solution RS_Prep->Inject_RS S_Prep Prepare Cinnarizine API Sample Solution Inject_Sample Inject Sample Solution S_Prep->Inject_Sample SST_Prep Prepare System Suitability Solution (SST) Inject_SST Inject SST Solution (Verify System Performance) SST_Prep->Inject_SST Equilibrate Equilibrate HPLC System with Mobile Phase Equilibrate->Inject_SST Proceed if SST Passes Inject_Blank Inject Blank (e.g., Diluent) Inject_SST->Inject_Blank Inject_Blank->Inject_RS Inject_RS->Inject_Sample Integrate Integrate Chromatograms (Peak Area) Inject_Sample->Integrate Calculate Calculate Impurity % using RS Response Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: HPLC workflow for impurity quantification.

3. Detailed Protocol

This protocol is adapted from established methods for Cinnarizine and its related substances.[7][8]

3.1. Materials and Reagents

  • This compound Reference Standard

  • Cinnarizine API Test Sample

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Glacial Acetic Acid (Analytical Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

3.2. Instrumentation & Conditions

ParameterSpecification
HPLC System Agilent 1200 series or equivalent with UV/PDA detector
Column C18, 100 mm x 4.6 mm, 3 µm particle size (e.g., Hypersil BDS)
Mobile Phase A 1.0% w/v Ammonium Acetate in Water
Mobile Phase B 0.2% v/v Glacial Acetic Acid in Acetonitrile
Gradient Elution As described in the British Pharmacopoeia (BP) for Cinnarizine Tablets[7]
Flow Rate 1.5 mL/min
Column Temperature 25°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Diluent Methanol

3.3. Solution Preparation

  • Reference Standard (RS) Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of this compound RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with Methanol.

  • RS Working Solution (e.g., 0.5 µg/mL): Dilute the RS Stock Solution appropriately with Methanol. This concentration should correspond to the reporting limit for the impurity (e.g., 0.1%).

  • Test Solution (e.g., 500 µg/mL of Cinnarizine): Accurately weigh ~25 mg of the Cinnarizine test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with Methanol.

  • System Suitability Solution (SST): A solution containing both Cinnarizine and a known impurity (or another closely eluting compound like Flunarizine) is required to test the system's resolving power, as specified in pharmacopoeial monographs.[4][8]

3.4. System Suitability Test (SST) - The Self-Validating System

Before any sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable step for ensuring data trustworthiness. The SST solution is injected to confirm the system's ability to adequately separate the components of interest.

ParameterAcceptance CriteriaRationale
Resolution Resolution between Cinnarizine and the adjacent peak (e.g., Flunarizine) must be ≥ 2.0.Ensures baseline separation, preventing peak overlap and ensuring accurate integration.
Tailing Factor For the Cinnarizine peak, tailing factor should be ≤ 2.0.A symmetrical peak shape is crucial for accurate and reproducible peak area integration.
RSD of Injections For 5 replicate injections of the RS Working Solution, the Relative Standard Deviation (RSD) of the peak area should be ≤ 5.0%.Demonstrates the precision and reproducibility of the injector and detector.

3.5. Chromatographic Procedure

  • Equilibrate the column with the mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (Methanol) to ensure no interfering peaks are present.

  • Inject the SST solution and verify that all system suitability parameters are met. Do not proceed if the system fails SST.

  • Inject the RS Working Solution five times and calculate the RSD of the peak areas.

  • Inject the Test Solution in duplicate.

3.6. Calculation of Impurity Content

The percentage of this compound in the Cinnarizine sample is calculated using the principle of external standardization.

Formula:

% Impurity = (Area_Imp / Area_RS) * (Conc_RS / Conc_Sample) * P * 100

Where:

  • Area_Imp = Peak area of this compound in the Test Solution chromatogram.

  • Area_RS = Average peak area of this compound from the replicate RS Working Solution injections.

  • Conc_RS = Concentration of the RS Working Solution (e.g., in mg/mL).

  • Conc_Sample = Concentration of the Cinnarizine Test Solution (e.g., in mg/mL).

  • P = Purity of the this compound Reference Standard (as a decimal, e.g., 0.995 for 99.5%).

Application Note II: Identity Confirmation by Mass Spectrometry

While HPLC with UV detection is used for quantification, Mass Spectrometry (MS) can be used for unequivocal identity confirmation of the impurity.

1. Principle

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass-analyzing capability of MS. After the impurity peak elutes from the HPLC column, it is ionized and its mass-to-charge ratio (m/z) is measured. The observed molecular ion peak corresponding to the exact mass of this compound provides definitive structural confirmation.

2. Protocol Outline

  • Utilize an HPLC method similar to the one described above, ensuring the mobile phase is MS-compatible (e.g., replacing non-volatile buffers like ammonium acetate with volatile alternatives like ammonium formate or formic acid).[9]

  • Introduce the column effluent into an MS detector (e.g., a Quadrupole or Time-of-Flight instrument) equipped with a suitable ionization source, typically Electrospray Ionization (ESI) in positive mode.

  • Acquire the mass spectrum for the peak corresponding to the retention time of this compound.

  • Expected Result: A prominent ion should be observed at an m/z corresponding to the protonated molecule [M+H]⁺. For this compound (C₃₀H₃₀N₂), the expected m/z would be approximately 419.25, corresponding to [C₃₀H₃₁N₂]⁺.[3]

Handling and Storage

To maintain the integrity of the reference standard, proper handling and storage are crucial.

  • Storage: Store the reference standard in a well-sealed container, protected from light and moisture, at the temperature recommended by the supplier (typically 2-8°C).

  • Handling: Use calibrated balances for weighing. Prepare solutions fresh and avoid long-term storage of dilute solutions, which may be susceptible to degradation or solvent evaporation.

References

  • African Journal of Biomedical Research. (2024). Stability-Indicating RP-HPLC Method Development and Validation for Simultaneous estimation of Cinnarizine and Piracetam bulk and. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubMed. (n.d.). HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit. [Link]

  • Ukaaz Publications. (2023). Analytical method development and validation of cinnarizine and piracetam: An overview. [Link]

  • ResearchGate. (n.d.). Chromatograms of impure cinnarizine sample separated by: (A) British.... [Link]

  • European Pharmacopoeia. (n.d.). CINNARIZINE Cinnarizinum. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Benzhydryl-4-((4-methoxy-3-nitrophenyl)methyl)piperazine on Newcrom R1 HPLC column. [Link]

  • EDQM. (n.d.). CINNARIZINE CRS. CRS catalogue. [Link]

  • National Institutes of Health. (n.d.). Experimentally designed chromatographic method for the simultaneous analysis of dimenhydrinate, cinnarizine and their toxic impurities. [Link]

  • ResearchGate. (n.d.). (PDF) Method development and validation for the simultaneous determination of cinnarizine and co-formulated drugs in pharmaceutical preparations by capillary electrophoresis. [Link]

  • Semantic Scholar. (n.d.). [PDF] ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF CINNARIZINE AND DIMENHYDRINATE IN COMBINED DOSAGE FORM. [Link]

  • European Pharmacopoeia 6.0. (2008). Cinnarizine. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • ResearchGate. (n.d.). Method Development and Validation for Determination of p-Toluenesulfonoxypropyl-(+)-Dihydrotetrabenazine Enantiomeric Purity by HPLC on a Chiral Stationary Phase. [Link]

  • Scribd. (n.d.). Cinnarizine Tablets. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS ESTIMATION OF CINNARIZINE AND DIMENHYDRINATE IN TABLET DOSAGE FORM. [Link]

  • PubMed. (n.d.). LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. [Link]

  • International Journal of Pharmacy. (n.d.). A RP-HPLC method development and validation for the estimation of dihydralazine in bulk and pharmaceutical dosage forms. [Link]

  • British Pharmacopoeia. (2019). Cinnarizine Tablets. [Link]

Sources

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 1,4-Dibenzhydrylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Cellular Impact of 1,4-Dibenzhydrylpiperazine

The piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer properties.[1] Mechanistic studies have revealed that various piperazine analogues can induce cell cycle arrest, trigger apoptosis, and modulate the intracellular redox environment.[1][2][3] this compound, a distinct derivative within this class, presents a promising candidate for investigation as a potential therapeutic agent. Its structural features suggest the potential for interaction with key cellular targets, necessitating a thorough characterization of its effects on cellular physiology.

Flow cytometry is a powerful high-throughput technique that allows for the rapid, quantitative analysis of multiple physical and chemical characteristics of individual cells within a population.[4][5][6] This makes it an indispensable tool in drug discovery for elucidating mechanisms of action, including effects on cell viability, cell cycle progression, and the induction of cellular stress pathways.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to analyze the cellular effects of this compound. We present detailed protocols for the assessment of apoptosis, cell cycle distribution, and intracellular reactive oxygen species (ROS) levels, underpinned by the scientific rationale for each experimental step.

I. Assessment of Cell Viability and Apoptosis Induction

A primary question when evaluating a novel compound is its effect on cell viability and its ability to induce programmed cell death, or apoptosis. Annexin V and propidium iodide (PI) co-staining is a gold-standard flow cytometry assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Scientific Rationale: In healthy cells, phosphatidylserine (PS) residues are localized to the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is externalized.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome. Propidium iodide is a fluorescent intercalating agent that is membrane-impermeant in live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity, where it binds to DNA.[9]

Experimental Workflow: Apoptosis Assay

G cluster_prep Cell Preparation & Treatment cluster_staining Staining Protocol cluster_analysis Flow Cytometry Analysis cell_culture Seed and culture cells treatment Treat cells with this compound (and vehicle control) for desired time points cell_culture->treatment harvest Harvest cells (including supernatant for adherent cells) treatment->harvest wash1 Wash cells with cold PBS harvest->wash1 resuspend_buffer Resuspend cells in 1X Annexin V Binding Buffer wash1->resuspend_buffer add_stains Add Annexin V-FITC and Propidium Iodide resuspend_buffer->add_stains incubate Incubate for 15 minutes at room temperature in the dark add_stains->incubate add_buffer Add 1X Annexin V Binding Buffer incubate->add_buffer acquire Acquire data on a flow cytometer (FITC vs. PI) add_buffer->acquire analyze Analyze data to quantify viable, early apoptotic, late apoptotic, and necrotic populations acquire->analyze

Caption: Workflow for apoptosis analysis using Annexin V and PI staining.

Detailed Protocol: Annexin V and Propidium Iodide Staining
  • Cell Preparation and Treatment:

    • Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.

    • Treat cells with varying concentrations of this compound and a vehicle control for a predetermined time course (e.g., 24, 48 hours).

    • For adherent cells, harvest both the floating and attached cells to ensure all cell populations are analyzed.[10]

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells once with 1 mL of cold phosphate-buffered saline (PBS) and centrifuge again.

  • Staining:

    • Prepare a 1X Annexin V Binding Buffer by diluting a 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour for optimal signal.[10]

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the appropriate compensation and gating.

    • Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

    • Analyze the data to distinguish the four populations:

      • Annexin V- / PI- (Viable cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Data Presentation: Apoptosis Analysis
Treatment Group% Viable Cells (Q3)% Early Apoptotic Cells (Q4)% Late Apoptotic/Necrotic Cells (Q2)% Necrotic Cells (Q1)
Vehicle Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound (X µM)70.3 ± 3.515.8 ± 1.912.1 ± 1.51.8 ± 0.3
This compound (Y µM)45.1 ± 4.228.9 ± 2.823.5 ± 2.12.5 ± 0.4

II. Cell Cycle Analysis

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle.[5] Piperazine derivatives have been shown to cause cell cycle arrest at various phases.[1][11] Therefore, analyzing the cell cycle distribution of cells treated with this compound is crucial for understanding its mechanism of action.

Scientific Rationale: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in the G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content) of the cell cycle. Treatment with RNase is necessary as PI can also bind to double-stranded RNA.[12]

Experimental Workflow: Cell Cycle Analysis

G cluster_prep Cell Preparation & Treatment cluster_fixation Fixation cluster_staining_analysis Staining & Analysis cell_culture Seed and culture cells treatment Treat cells with this compound (and vehicle control) cell_culture->treatment harvest Harvest and count cells treatment->harvest wash1 Wash cells with PBS harvest->wash1 fix Fix cells in ice-cold 70% ethanol (add dropwise while vortexing) wash1->fix incubate_fix Incubate at 4°C for at least 30 minutes (or store at -20°C) fix->incubate_fix wash2 Wash cells to remove ethanol incubate_fix->wash2 resuspend_stain Resuspend in PI/RNase staining buffer wash2->resuspend_stain incubate_stain Incubate for 30 minutes at room temperature in the dark resuspend_stain->incubate_stain acquire Acquire data on a flow cytometer incubate_stain->acquire analyze Analyze DNA content histogram to determine cell cycle phase distribution acquire->analyze

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol: Propidium Iodide Staining for Cell Cycle Analysis
  • Cell Preparation and Treatment:

    • Culture and treat cells with this compound as described in the apoptosis protocol.

    • Harvest approximately 1 x 10^6 cells per sample.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Resuspend the cell pellet by gently vortexing.

    • While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. This prevents cell clumping.[13]

    • Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.[13]

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes to pellet.

    • Carefully decant the ethanol and wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel.

    • Acquire at least 20,000 events per sample.

    • Use a suitable software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Cell Cycle Distribution
Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control65.4 ± 3.220.1 ± 1.814.5 ± 1.5
This compound (X µM)50.2 ± 2.915.8 ± 1.434.0 ± 2.5
This compound (Y µM)35.8 ± 3.110.5 ± 1.153.7 ± 3.8

III. Measurement of Intracellular Reactive Oxygen Species (ROS)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to cellular damage and apoptosis.[14] Some piperazine derivatives have been shown to modulate ROS levels.[3][14] Therefore, assessing the impact of this compound on intracellular ROS is essential.

Scientific Rationale: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity of DCF is proportional to the amount of intracellular ROS.[15]

Experimental Workflow: Intracellular ROS Measurement

G cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_treatment_analysis Treatment & Analysis cell_culture Seed and culture cells harvest Harvest and wash cells cell_culture->harvest resuspend Resuspend cells in pre-warmed buffer harvest->resuspend add_probe Add DCFH-DA probe to cell suspension resuspend->add_probe incubate_probe Incubate for 30 minutes at 37°C in the dark add_probe->incubate_probe wash_probe Wash cells to remove excess probe incubate_probe->wash_probe treat Treat cells with this compound (and controls: vehicle, positive ROS inducer) wash_probe->treat incubate_treat Incubate for the desired time treat->incubate_treat acquire Acquire data on a flow cytometer incubate_treat->acquire analyze Analyze mean fluorescence intensity (MFI) to quantify ROS levels acquire->analyze

Caption: Workflow for intracellular ROS measurement using DCFH-DA.

Detailed Protocol: DCFH-DA Staining for ROS Detection
  • Cell Preparation:

    • Harvest cells and wash once with a suitable buffer (e.g., pre-warmed PBS or HBSS).

    • Resuspend the cells at a concentration of approximately 1 x 10^6 cells/mL in the same buffer.

  • Staining with DCFH-DA:

    • Add DCFH-DA to the cell suspension to a final concentration of 5-10 µM.

    • Incubate the cells for 30 minutes at 37°C in the dark.[15]

    • After incubation, wash the cells twice with the buffer to remove any excess probe that has not been taken up by the cells.

  • Treatment and Analysis:

    • Resuspend the stained cells in fresh, pre-warmed media.

    • Aliquot the cells into flow cytometry tubes and treat with this compound, a vehicle control, and a positive control for ROS induction (e.g., H₂O₂ or tert-butyl hydroperoxide).

    • Incubate for the desired treatment period (this is often a shorter time course, e.g., 30 minutes to a few hours).

    • Analyze the samples immediately on a flow cytometer, measuring the fluorescence in the FITC channel.

    • Quantify the change in ROS levels by comparing the mean fluorescence intensity (MFI) of the treated samples to the vehicle control.

Data Presentation: Intracellular ROS Levels
Treatment GroupMean Fluorescence Intensity (MFI)Fold Change vs. Vehicle Control
Vehicle Control150 ± 151.0
Positive Control (e.g., H₂O₂)980 ± 756.5
This compound (X µM)450 ± 383.0
This compound (Y µM)720 ± 614.8

IV. Concluding Remarks and Best Practices

This application note provides a framework and detailed protocols for the initial characterization of the cellular effects of this compound using flow cytometry. The presented assays for apoptosis, cell cycle, and ROS are fundamental in early-stage drug discovery and can provide significant insights into the compound's mechanism of action.

Key Considerations for Robust Data:

  • Titration: Always perform dose-response and time-course experiments to identify the optimal conditions for observing the effects of the compound.

  • Controls: The inclusion of appropriate controls (vehicle, unstained, single-stain, positive, and negative) is critical for data interpretation and quality control.

  • Cell Health: Ensure cells are healthy and in the logarithmic phase of growth before treatment to ensure reproducibility.

  • Instrumentation: Proper setup and calibration of the flow cytometer are essential for accurate and reliable measurements.

By following these protocols and best practices, researchers can generate high-quality, reproducible data to elucidate the cellular impact of this compound and guide further drug development efforts.

References

  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Flow Cytometric Detection of Reactive Oxygen Species. (n.d.). Bio-protocol. Retrieved January 25, 2026, from [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Apoptosis Protocols. (n.d.). USF Health. Retrieved January 25, 2026, from [Link]

  • Evaluation of cell cycle inhibitors by flow cytometry. (2024). Auctores. Retrieved January 25, 2026, from [Link]

  • A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. (2023). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. (2020). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Synthesis, preferentially hypoxic apoptosis and anti-angiogenic activity of 1,2,4-benzotrazin-3-amine 1,4-dioxide bearing alkyl linkers with 1,2,4-benzotrazin-3-amine 1-oxide derivatives. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved January 25, 2026, from [Link]

  • Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives. (n.d.). BUE Scholar. Retrieved January 25, 2026, from [Link]

  • Application of flow cytometry in drug discovery. (2010). European Pharmaceutical Review. Retrieved January 25, 2026, from [Link]

  • Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad Antibodies. Retrieved January 25, 2026, from [Link]

  • From Research to Therapy: How Flow Cytometry Supports the Drug Discovery Pipeline. (n.d.). FluoroFinder. Retrieved January 25, 2026, from [Link]

  • Piperine causes G1 phase cell cycle arrest and apoptosis in melanoma cells through checkpoint kinase-1 activation. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Protocol 8/2017 - Moxi GO II – Oxidative Stress Staining. (n.d.). Retrieved January 25, 2026, from [Link]

  • 1-Hydroxy-3-[(E)-4-(piperazine-diium)but-2-enyloxy]-9,10-anthraquinone ditrifluoroactate induced autophagic cell death in human PC3 cells. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Flow cytometry analysis of plasma and drug treated cells. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Cell Cycle Analysis. (n.d.). Retrieved January 25, 2026, from [Link]

  • Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dibenzhydrylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the synthesis of 1,4-Dibenzhydrylpiperazine. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you optimize your reaction yields and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Problem 1: Low or No Yield of this compound

Q: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

A: Low to no yield in the synthesis of this compound, typically achieved through the N,N'-dialkylation of piperazine with a benzhydryl halide (e.g., benzhydryl bromide), can stem from several factors. Let's break down the potential causes and their remedies.

Causality Behind Experimental Choices: The reaction is a nucleophilic substitution where the nitrogen atoms of piperazine attack the electrophilic carbon of the benzhydryl halide. The success of this reaction hinges on the nucleophilicity of the piperazine, the reactivity of the benzhydryl halide, and the reaction conditions that favor the desired dialkylation over side reactions.

Troubleshooting Steps:

  • Reactivity of Starting Materials:

    • Piperazine: Ensure your piperazine is anhydrous. Water can protonate the piperazine, reducing its nucleophilicity, and can also react with the benzhydryl halide.

    • Benzhydryl Halide: Benzhydryl bromide is generally preferred over benzhydryl chloride due to the better leaving group ability of bromide. Ensure the halide is fresh and has not decomposed. Decomposition can be checked by its appearance (discoloration) and by TLC.

  • Reaction Conditions:

    • Base: A non-nucleophilic base is crucial to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the piperazine. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA). Inorganic bases like potassium carbonate (K₂CO₃) can also be used, though they may have lower solubility in common organic solvents.[1]

    • Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is generally a good choice as it can dissolve the reactants and facilitate the SN2 reaction. Dichloromethane (DCM) can also be used.[1]

    • Temperature: The reaction is typically performed at room temperature to slightly elevated temperatures (e.g., 40-60 °C). Excessively high temperatures can lead to side reactions and decomposition of the benzhydryl halide.

Experimental Protocol: Baseline Synthesis of this compound

  • To a stirred solution of piperazine (1.0 eq.) in anhydrous acetonitrile (10 mL/mmol of piperazine), add a suitable base (e.g., triethylamine, 2.2 eq.).

  • Slowly add a solution of benzhydryl bromide (2.1 eq.) in anhydrous acetonitrile. The slow addition is important to control the exothermicity of the reaction and to minimize the formation of the mono-alkylated product.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove the triethylamine hydrobromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or isopropanol.

Problem 2: Predominance of 1-Benzhydrylpiperazine (Mono-substituted Product)

Q: My main product is the mono-substituted piperazine, not the desired di-substituted product. How can I favor the formation of this compound?

A: The formation of a significant amount of the mono-substituted product is a common issue in the N,N'-dialkylation of piperazine. This is because the second nitrogen atom is less reactive after the first substitution due to steric hindrance and electronic effects.

Causality Behind Experimental Choices: To drive the reaction towards the di-substituted product, Le Chatelier's principle can be applied by adjusting the stoichiometry of the reactants. Increasing the concentration of the electrophile (benzhydryl halide) relative to the nucleophile (piperazine) will favor the second alkylation.

Troubleshooting Steps:

  • Stoichiometry:

    • Increase the molar ratio of benzhydryl bromide to piperazine. Instead of a 2.1:1 ratio, try a 2.5:1 or even a 3:1 ratio. Be aware that this will require more efficient purification to remove the excess benzhydryl bromide and its byproducts.

  • Reaction Time and Temperature:

    • Prolong the reaction time to allow the less favorable second alkylation to proceed to completion.

    • A moderate increase in temperature (e.g., to 50-70 °C) can provide the necessary activation energy for the second substitution. However, monitor for the formation of impurities.

Data Presentation: Effect of Stoichiometry on Product Distribution

Molar Ratio (Benzhydryl Bromide : Piperazine)Approximate Yield of this compoundApproximate Yield of 1-Benzhydrylpiperazine
2.1 : 160-70%20-30%
2.5 : 175-85%10-15%
3.0 : 1>85%<10%

Note: These are representative yields and can vary based on specific reaction conditions.

Problem 3: Formation of Quaternary Ammonium Salt

Q: I have a water-soluble byproduct that I suspect is a quaternary ammonium salt. How can I avoid its formation and remove it?

A: The formation of a quaternary ammonium salt can occur if the nitrogen of the product, this compound, attacks another molecule of benzhydryl bromide. This is more likely to happen with a large excess of the alkylating agent and at higher temperatures.

Causality Behind Experimental Choices: The lone pair of electrons on the nitrogen atoms of the desired product can still be nucleophilic, leading to over-alkylation. Careful control of stoichiometry and reaction conditions is key to preventing this side reaction.

Troubleshooting Steps:

  • Control Stoichiometry: Avoid using a large excess of benzhydryl bromide. A ratio of 2.1-2.5 equivalents is generally sufficient.

  • Slow Addition: Add the benzhydryl bromide solution dropwise to the piperazine solution to maintain a low instantaneous concentration of the alkylating agent.

  • Temperature Control: Maintain the reaction at room temperature or only slightly elevated temperatures.

  • Workup: Quaternary ammonium salts are highly polar and water-soluble. During the workup, they will preferentially partition into the aqueous layer. Therefore, a thorough aqueous wash of the organic layer can effectively remove this impurity. If the product itself is protonated and in the aqueous layer, neutralization with a base like sodium bicarbonate will help extract it into the organic phase.[2]

Visualization & Formatting: Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Side Products check_reactants Check Purity of Starting Materials start->check_reactants check_conditions Review Reaction Conditions start->check_conditions predominant_mono Predominantly Mono-substituted check_conditions->predominant_mono High Mono-product quaternary_salt Quaternary Salt Formation check_conditions->quaternary_salt Water-soluble byproduct adjust_stoichiometry Increase Benzhydryl Halide Ratio predominant_mono->adjust_stoichiometry prolong_reaction Increase Reaction Time/Temperature predominant_mono->prolong_reaction control_addition Slow Addition of Alkyl Halide quaternary_salt->control_addition aqueous_workup Thorough Aqueous Workup quaternary_salt->aqueous_workup purify Purify by Recrystallization/ Chromatography adjust_stoichiometry->purify prolong_reaction->purify control_addition->purify aqueous_workup->purify

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

Problem 4: Difficulty in Product Purification

Q: My crude product is an oil/waxy solid and is difficult to purify by recrystallization. What are my options?

A: The crude product can sometimes be difficult to crystallize due to the presence of impurities such as the mono-substituted product, unreacted starting materials, or byproducts from the decomposition of benzhydryl bromide.

Troubleshooting Steps:

  • Recrystallization Solvent Screening:

    • Systematically screen for a suitable recrystallization solvent. Good single solvents to try include ethanol, isopropanol, ethyl acetate, and acetone.

    • If a single solvent is not effective, try a solvent/anti-solvent system. For example, dissolve the crude product in a small amount of a good solvent (e.g., dichloromethane or hot ethanol) and then slowly add a poor solvent (e.g., hexanes or water) until turbidity is observed, then allow to cool slowly.

  • Purification via Salt Formation:

    • Convert the crude basic product to its hydrochloride or another salt. These salts are often crystalline and can be more easily purified by recrystallization. After purification, the free base can be regenerated by treatment with a base.

  • Column Chromatography:

    • If recrystallization fails, silica gel column chromatography is a reliable method for purification. A typical eluent system would be a gradient of ethyl acetate in hexanes. The less polar di-substituted product will elute before the more polar mono-substituted product.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction, and can I run the reaction without it?

A1: The base is essential for neutralizing the hydrohalic acid (HBr or HCl) that is formed as a byproduct of the N-alkylation reaction. If a base is not present, the acid will protonate the nitrogen atoms of the piperazine, rendering them non-nucleophilic and effectively stopping the reaction. Therefore, the reaction will not proceed to any significant extent without a base.

Q2: Can I use piperazine hexahydrate for this synthesis?

A2: It is highly recommended to use anhydrous piperazine. The water in piperazine hexahydrate can interfere with the reaction in several ways: by reacting with the benzhydryl halide, by protonating the piperazine, and by affecting the solubility of the reactants in organic solvents. If only the hydrate is available, it should be dried before use.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable mobile phase (e.g., 10-30% ethyl acetate in hexanes). You should be able to visualize the consumption of the starting materials (piperazine and benzhydryl bromide) and the formation of the mono- and di-substituted products. The di-substituted product will be less polar (have a higher Rf value) than the mono-substituted product.

Q4: What are the expected 1H NMR signals for this compound?

A4: The 1H NMR spectrum of this compound is expected to show the following characteristic signals:

  • A singlet for the eight piperazine protons (CH₂) around δ 2.5-2.7 ppm.

  • A singlet for the two methine protons (CH) of the benzhydryl groups around δ 4.2-4.4 ppm.

  • A multiplet for the twenty aromatic protons (Ar-H) in the region of δ 7.1-7.5 ppm. The integration of these signals should be in a 8:2:20 ratio. The presence of a signal for an N-H proton would indicate the presence of the mono-substituted impurity.[3][4]

Visualization & Formatting: Reaction Scheme

Reaction_Scheme Piperazine Piperazine Product This compound Piperazine->Product + BenzhydrylBromide 2 x Benzhydryl Bromide BenzhydrylBromide->Product + Base Base (e.g., TEA) Base->Product Solvent Solvent (e.g., ACN) Solvent->Product Byproduct 2 x Base-HBr Product->Byproduct +

Caption: General reaction scheme for the synthesis of this compound.

References

  • Process for making n-(diphenylmethyl)piperazines. (n.d.). Google Patents.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). Semantic Scholar. Retrieved January 25, 2026, from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION. (2019). European Patent Office. Retrieved January 25, 2026, from [Link]

  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Solvent effects on diketopiperazine formation from N-terminal peptide residues. (1998). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Process for purifying 1,4-butanediol by melt cristallisation. (n.d.). Google Patents.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. (2012). International Journal of Pharmaceutical Sciences and Research. Retrieved January 25, 2026, from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Preparation of high purity 1,4-butanediol. (n.d.). Google Patents.
  • Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. (2018). PubMed. Retrieved January 25, 2026, from [Link]

  • Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. (n.d.). Google Patents.
  • Process for purifying 1,4-butanediol by melt cristallisation. (n.d.). Google Patents.

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of 1,4-Dibenzhydrylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,4-Dibenzhydrylpiperazine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these experimental hurdles.

Understanding the Challenge: Physicochemical Properties of this compound

This compound is a large, lipophilic molecule, which inherently limits its solubility in aqueous solutions. A high predicted XLogP3 value of 6.5 confirms its hydrophobic nature[1]. Understanding its key physicochemical properties is the first step in developing an effective solubilization strategy.

PropertyValueImplication for Aqueous Solubility
Molecular Formula C₃₀H₃₀N₂Large molecular size can hinder dissolution.
Molecular Weight 418.6 g/mol [1]High molecular weight contributes to poor solubility.
Predicted XLogP3 6.5[1]Strongly indicates a very low water solubility.
Predicted pKa 6.17[2]As a weak base, its solubility will be pH-dependent.
Physical Form White to Off-White Solid[2]Crystalline solid form requires energy to dissolve.
Known Solubilities Chloroform (Slightly), DMSO (Slightly, Heated)[2]Useful for initial stock solution preparation for certain formulation methods.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or buffer?

A1: this compound is a highly lipophilic molecule, as indicated by its high predicted XLogP3 value of 6.5[1]. This means it has a strong preference for fatty or non-polar environments over water. Its large molecular size and crystalline structure further contribute to its poor aqueous solubility. Direct dissolution in aqueous media is expected to be very low.

Q2: I need to make a stock solution. What solvent should I use?

A2: For creating a concentrated stock solution, it is recommended to use a water-miscible organic solvent in which this compound is soluble. Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable choice, although gentle heating may be required to achieve complete dissolution[2]. Chloroform is also a potential solvent, but its immiscibility with water limits its use for aqueous dilutions[2]. When preparing for cell-based assays or in vivo studies, ensure the final concentration of the organic solvent is low enough to not cause toxicity.

Q3: Can I just heat the aqueous solution to get it to dissolve?

A3: While heating can increase the solubility of many compounds, it is generally not a reliable or recommended method for compounds like this compound in aqueous solutions. The increase in solubility is often marginal and, more importantly, the compound is likely to precipitate out of solution as it cools to ambient or physiological temperatures. This can lead to inaccurate and irreproducible results in your experiments.

Troubleshooting Guide: Step-by-Step Solubilization Strategies

This section provides detailed protocols and the scientific rationale for overcoming the poor aqueous solubility of this compound.

Problem 1: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer.

This is a common issue for highly hydrophobic compounds. The drastic change in solvent polarity upon dilution causes the compound to crash out of solution. Here are several strategies to address this, starting with the simplest.

Causality: As a weak base with two nitrogen atoms in the piperazine ring, this compound can be protonated to form a more water-soluble salt at a pH below its pKa. The predicted pKa of 6.17 suggests that its solubility will increase in acidic conditions[2].

Experimental Protocol:

  • Determine the Target pH: Aim for a pH at least 1-2 units below the pKa. A good starting point would be a pH between 4.0 and 5.0.

  • Prepare Acidic Buffers: Prepare a series of biologically compatible buffers (e.g., acetate or citrate) at different pH values (e.g., 4.0, 4.5, 5.0, 5.5).

  • Solubility Testing:

    • Add an excess amount of this compound to a small volume of each buffer.

    • Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Optimization: Identify the pH that provides the desired solubility while being compatible with your experimental system.

Trustworthiness Check:

  • Visual Inspection: Observe for any precipitation after the solution stands at the experimental temperature for a period.

  • Concentration Verification: Re-measure the concentration of the solution after a few hours to ensure it remains stable.

Expected Outcome: A significant increase in aqueous solubility should be observed as the pH is lowered.

Diagram: pH-Dependent Solubility Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Compound This compound (Solid) Exp_Mix Add excess compound to buffers Prep_Compound->Exp_Mix Prep_Buffers Prepare Acidic Buffers (pH 4.0, 4.5, 5.0, 5.5) Prep_Buffers->Exp_Mix Exp_Equilibrate Equilibrate for 24-48h Exp_Mix->Exp_Equilibrate Exp_Separate Centrifuge to separate solid Exp_Equilibrate->Exp_Separate Analysis_Supernatant Collect supernatant Exp_Separate->Analysis_Supernatant Analysis_Quantify Quantify concentration (HPLC) Analysis_Supernatant->Analysis_Quantify Analysis_Optimize Identify optimal pH Analysis_Quantify->Analysis_Optimize

Caption: Workflow for determining pH-dependent solubility.

Causality: Cosolvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic molecules like this compound[3][4].

Commonly Used Cosolvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerin

Experimental Protocol:

  • Select a Cosolvent: Choose a cosolvent that is compatible with your experimental system. PEG 400 and Propylene Glycol are often good starting points for biological experiments.

  • Prepare Cosolvent-Buffer Mixtures: Prepare a series of mixtures of your chosen cosolvent with your aqueous buffer. Start with low percentages (e.g., 5%, 10%, 20% v/v) and increase as needed.

  • Solubility Determination:

    • Prepare a concentrated stock solution of this compound in the pure cosolvent.

    • Carefully add the stock solution dropwise to the cosolvent-buffer mixtures while vortexing to avoid localized high concentrations that can cause precipitation.

    • Alternatively, use the equilibrium solubility method described in the pH adjustment strategy.

  • Assess Stability: Monitor the solutions for any signs of precipitation over time.

Trustworthiness Check:

  • Clarity of Solution: The final solution should be clear and free of any visible particles.

  • Dilution Test: Test the stability of your final formulation upon further dilution with the aqueous buffer to mimic experimental conditions.

Data Summary: Example Cosolvent Screening

Cosolvent System (v/v)Maximum Achievable Concentration (µg/mL)Observations
10% Ethanol in PBSExperimental ValueClear solution
20% Ethanol in PBSExperimental ValueClear solution
10% PEG 400 in PBSExperimental ValueClear solution, slightly viscous
20% PEG 400 in PBSExperimental ValueClear solution, viscous

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility[5]. For a large molecule like this compound, hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are often effective due to their larger cavity size and high water solubility.

Experimental Protocol:

  • Prepare Cyclodextrin Solutions: Prepare aqueous solutions of HP-β-CD or SBE-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Phase Solubility Study:

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Equilibrate the mixtures for 24-48 hours.

    • Centrifuge and analyze the supernatant to determine the concentration of the dissolved compound.

  • Preparation of the Complex:

    • For a desired concentration, dissolve the required amount of cyclodextrin in the aqueous buffer.

    • Slowly add the this compound powder to the cyclodextrin solution while stirring or sonicating.

    • The formation of the inclusion complex is often facilitated by gentle heating or sonication.

Trustworthiness Check:

  • Phase Solubility Diagram: Plot the concentration of dissolved this compound against the cyclodextrin concentration. A linear relationship (A-type profile) suggests the formation of a soluble inclusion complex[6].

  • Characterization (Optional): Techniques like NMR, DSC, or FT-IR can be used to confirm the formation of the inclusion complex.

Diagram: Cyclodextrin Inclusion Complex Formation

cluster_components Components cluster_process Process cluster_result Result Compound This compound (Hydrophobic) Mixing Mixing in Aqueous Solution Compound->Mixing Cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) Cyclodextrin->Mixing Complex Soluble Inclusion Complex Mixing->Complex

Caption: Encapsulation by cyclodextrin improves solubility.

Problem 2: Even with pH adjustment and cosolvents, I cannot achieve the desired concentration for my in vivo studies.

For high concentration requirements, more advanced formulation strategies may be necessary.

Causality: A nanosuspension is a colloidal dispersion of the pure drug in an aqueous vehicle, stabilized by surfactants or polymers. By reducing the particle size to the nanometer range, the surface area for dissolution is dramatically increased, leading to enhanced solubility and dissolution rate[7]. This is a suitable approach for drugs with a high melting point and high logP, where other methods might be less effective[5].

Experimental Protocol (Antisolvent Precipitation Method):

  • Solvent and Antisolvent Selection:

    • Solvent: Choose a water-miscible organic solvent in which this compound is highly soluble (e.g., DMSO).

    • Antisolvent: This will be your aqueous phase, containing a stabilizer.

  • Stabilizer Selection: Select a stabilizer to prevent the aggregation of the nanoparticles. Common stabilizers include poloxamers (e.g., Poloxamer 188), polysorbates (e.g., Tween 80), and cellulosic polymers (e.g., HPMC).

  • Preparation:

    • Dissolve this compound in the organic solvent to create a saturated or near-saturated solution.

    • Dissolve the stabilizer in the aqueous antisolvent.

    • Inject the drug solution into the antisolvent under high-speed homogenization or sonication. The rapid change in solvent conditions will cause the drug to precipitate as nanoparticles.

  • Solvent Removal: The organic solvent is typically removed by evaporation under reduced pressure.

  • Characterization: Characterize the nanosuspension for particle size, zeta potential (for stability), and drug concentration.

Trustworthiness Check:

  • Particle Size Analysis: Dynamic Light Scattering (DLS) should confirm a particle size in the nanometer range with a narrow size distribution.

  • Zeta Potential: A zeta potential of ±30 mV or greater is generally indicative of good stability against aggregation.

  • Long-term Stability: Monitor the particle size over time to ensure the nanosuspension remains stable.

Causality: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, usually a water-soluble polymer. The drug can exist in an amorphous state, which has a higher energy and thus greater solubility than the crystalline form. Upon contact with an aqueous medium, the carrier dissolves, releasing the drug as fine, amorphous particles, which leads to a rapid increase in dissolution and concentration[8][9].

Experimental Protocol (Solvent Evaporation Method):

  • Carrier Selection: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or a polyethylene glycol (PEG).

  • Solvent Selection: Use a volatile organic solvent in which both this compound and the carrier are soluble (e.g., a mixture of dichloromethane and methanol).

  • Preparation:

    • Dissolve both the drug and the carrier in the solvent.

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator). This will leave a solid mass.

    • The resulting solid can be milled and sieved to obtain a powder.

  • Characterization:

    • Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure drug.

    • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within the polymer matrix.

Trustworthiness Check:

  • "Spring and Parachute" Effect: The dissolution profile should show a rapid increase in concentration to a supersaturated state (the "spring") followed by a sustained period of this higher concentration as the polymer inhibits precipitation (the "parachute")[8].

  • Amorphous State Confirmation: The absence of a sharp melting peak in the DSC thermogram and the lack of characteristic crystalline peaks in the XRPD pattern indicate an amorphous dispersion.

Diagram: Solid Dispersion Workflow

cluster_prep Preparation cluster_process Processing cluster_result Result Prep_Dissolve Dissolve Drug & Carrier in a common solvent Process_Evaporate Solvent Evaporation (Rotovap) Prep_Dissolve->Process_Evaporate Process_Mill Mill and Sieve Process_Evaporate->Process_Mill Result_Dispersion Amorphous Solid Dispersion Process_Mill->Result_Dispersion Result_Characterize Characterize (DSC, XRPD, Dissolution) Result_Dispersion->Result_Characterize

Caption: Workflow for preparing an amorphous solid dispersion.

Summary and Recommendations

For initial in vitro experiments requiring lower concentrations, a systematic approach starting with pH adjustment is recommended due to its simplicity. If this is insufficient, combining pH adjustment with a biocompatible cosolvent like PEG 400 is the next logical step. For higher concentration demands, particularly for in vivo studies, cyclodextrin complexation , nanosuspensions , or solid dispersions are powerful techniques to consider. The choice among these will depend on the specific concentration required, the intended route of administration, and the available equipment and expertise.

References

  • Cinnarizine. (n.d.). In European Pharmacopoeia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1640356, this compound. Retrieved from [Link]

  • (2025-07-08). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Mishra, V., et al. (2020). Emerging role of nanosuspensions in drug delivery systems. PMC. Retrieved from [Link]

  • (2025-08-07). Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. ResearchGate. Retrieved from [Link]

  • (2025-08-10). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Retrieved from [Link]

  • Pawar, P., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link]

  • Baghel, S., et al. (2016). Fundamental aspects of solid dispersion technology for poorly soluble drugs. PMC. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • Xing, L., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. Retrieved from [Link]

  • Insoluble drug nanosuspension and preparation method thereof. (n.d.). Google Patents.
  • Mayr, H., et al. (n.d.). Kinetics of the solvolyses of benzhydryl derivatives: basis for the construction of a comprehensive nucleofugality scale. SciSpace. Retrieved from [Link]

  • European Medicines Agency. (2010-05-31). Formulation of poorly soluble compounds. Retrieved from [Link]

  • Akbas, E., et al. (n.d.). Formulation Strategies of Nanosuspensions for Various Administration Routes. PMC. Retrieved from [Link]

  • Mura, P. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Retrieved from [Link]

  • (2025-08-08). Enhancing Perphenazine Dissolution Profile through Innovative Solid Dispersion Techniques: A Comprehensive Study. ResearchGate. Retrieved from [Link]

  • (2025-01-08). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. Retrieved from [Link]

  • (2024-01-24). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]

  • Loftsson, T., et al. (n.d.). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. PMC. Retrieved from [Link]

  • Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. Retrieved from [Link]

  • (2025-08-06). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. ResearchGate. Retrieved from [Link]

  • CarboHyde. (2025-05-08). Cyclodextrin Masterclass V How to make a cyclodextrin complex. YouTube. Retrieved from [Link]

  • BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 1,4-Dibenzhydrylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude 1,4-Dibenzhydrylpiperazine. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity this compound, a key intermediate and a known impurity in the synthesis of other active pharmaceutical ingredients like Cinnarizine[1]. This guide provides a series of frequently asked questions (FAQs), a detailed troubleshooting section, and validated experimental protocols to streamline your purification workflow.

Part 1: Understanding the Challenge: Impurity Profile

The typical synthesis of this compound involves the N-alkylation of piperazine with a benzhydryl halide. The primary purification challenge arises from separating the desired disubstituted product from structurally similar compounds.

Common Impurities in Crude this compound
Impurity NameStructureTypical OriginKey Removal Strategy
Piperazine C₄H₁₀N₂Unreacted starting materialAcid-base wash, Recrystallization
1-Benzhydrylpiperazine C₁₇H₂₀N₂Incomplete reaction (mono-alkylation)Column Chromatography, Fractional Recrystallization
Benzhydryl Halide (C₆H₅)₂CHXUnreacted starting materialAqueous wash, Base wash
Benzhydrol/Dibenzhydryl Ether (C₆H₅)₂CHOH / ((C₆H₅)₂CH)₂OHydrolysis/Elimination side productsColumn Chromatography, Recrystallization

Part 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification strategy for this compound.

Q1: What is the most robust initial purification technique for crude this compound?

A: For most crude reaction mixtures, a combination of an acid-base wash followed by recrystallization is the most effective and scalable initial approach. The acid-base wash leverages the basicity of the piperazine nitrogens to separate the product from non-basic impurities. Subsequent recrystallization from a suitable solvent system can then effectively remove remaining starting materials and structurally similar byproducts.

Q2: How can I efficiently remove the mono-substituted 1-Benzhydrylpiperazine impurity?

A: This is a common and challenging separation due to the structural similarity.

  • Column Chromatography: This is the most definitive method. The slightly higher polarity of 1-Benzhydrylpiperazine (due to the free N-H group) allows for its separation from the disubstituted product on a silica gel column.

  • Fractional Recrystallization: This can be effective if the impurity is present in a significant amount. The solubility profiles of the mono- and di-substituted products may differ enough in certain solvent systems to allow for enrichment and separation over several recrystallization cycles.

  • Conversion to Salt: The free N-H in 1-Benzhydrylpiperazine makes it more basic than the tertiary amines in the final product. Careful pH adjustment during an acid-base extraction or selective precipitation as a salt could theoretically aid in separation, though this requires precise control.

Q3: Is this compound soluble in water? What are some good recrystallization solvents?

A: The free base of this compound, with its two large, nonpolar benzhydryl groups, is expected to be practically insoluble in water, similar to related compounds like meclizine[2]. However, it can be protonated to form salts (e.g., dihydrochloride) which may have some aqueous solubility.

For recrystallization, the goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good starting points include:

  • Single Solvents: Isopropanol, Ethanol, Ethyl Acetate, Toluene.

  • Solvent/Anti-Solvent Systems: Dichloromethane/Hexane, Toluene/Heptane, Ethyl Acetate/Methanol.

Q4: Can I use activated carbon during purification?

A: Yes. If your crude product has a distinct color (typically yellow to brown), adding a small amount of activated carbon to the hot solution during recrystallization can be very effective for removing colored impurities. Use it sparingly (1-2% w/w) and ensure you perform a hot filtration to remove the carbon before allowing the solution to cool.

Part 3: Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the analysis of the crude product.

Purification_Workflow start Crude Product tlc_analysis Analyze by TLC/ LC-MS start->tlc_analysis check_impurities Identify Impurity Profile tlc_analysis->check_impurities path_simple Mainly starting materials & non-basic byproducts check_impurities->path_simple Simple Profile path_mono Significant 1-Benzhydrylpiperazine present check_impurities->path_mono Mono-substituted Impurity path_complex Multiple closely-related impurities check_impurities->path_complex Complex Profile acid_base Protocol 1: Acid-Base Wash path_simple->acid_base chromatography Protocol 3: Column Chromatography path_mono->chromatography path_complex->chromatography recrystallize Protocol 2: Recrystallization acid_base->recrystallize final_product Pure this compound recrystallize->final_product recrystallize->final_product chromatography->recrystallize chromatography->final_product

Caption: Decision tree for selecting a purification method.

Part 4: Troubleshooting Guide

Problem: My product oiled out during recrystallization instead of forming crystals.

  • Cause & Explanation: "Oiling out" occurs when the solute comes out of the solution above its melting point or as a supersaturated liquid. This is often caused by using a solvent that is too nonpolar, cooling the solution too rapidly, or the presence of impurities that depress the melting point.

  • Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of a more polar co-solvent (the "anti-solvent" in this context) until the solution becomes slightly turbid.

    • Add a drop or two of the primary solvent to clarify the solution.

    • Allow the solution to cool very slowly. If necessary, scratch the inside of the flask with a glass rod to induce nucleation.

    • Consider purifying a small sample by another method (like chromatography) to obtain seed crystals.

Problem: After an acid-base wash, my yield is extremely low.

  • Cause & Explanation: This usually indicates one of two issues: either the pH of the aqueous layer was not made sufficiently basic to precipitate the free-base product, or the product salt has significant solubility in the aqueous layer and was discarded.

  • Solution:

    • Re-check the pH of the aqueous layer from which you were extracting/precipitating your product. Ensure it is strongly basic (pH > 12).

    • Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate) from the basified aqueous layer to ensure complete recovery.

    • If the product was precipitated, cool the aqueous solution in an ice bath to minimize solubility before filtering.

Problem: My TLC plate shows a streak instead of a clean spot for the product.

  • Cause & Explanation: Streaking on a TLC plate often points to overloading the sample, a compound that is too polar for the solvent system (leading to strong interaction with the silica), or the presence of acidic/basic impurities.

  • Solution:

    • Dilute your sample significantly before spotting it on the TLC plate.

    • Modify your mobile phase. For a basic compound like this, adding a small amount of a base like triethylamine or ammonium hydroxide (e.g., 0.5-1%) can neutralize active sites on the silica gel and lead to sharper spots. A good starting mobile phase is a mixture of a nonpolar solvent (Hexane or Dichloromethane) and a polar solvent (Ethyl Acetate or Methanol), with a basic modifier[3].

Problem: The mono-substituted impurity co-elutes with my product during column chromatography.

  • Cause & Explanation: The polarity difference between 1-Benzhydrylpiperazine and this compound is small. Your chosen eluent system may not have sufficient resolving power.

  • Solution:

    • Switch to a shallower solvent gradient. Start with a very low polarity eluent and increase the polarity very slowly.

    • Use a different solvent system. If you are using Hexane/Ethyl Acetate, try Dichloromethane/Methanol, which offers different selectivity.

    • Ensure your column is packed properly and not overloaded with crude material (typically, load no more than 1-5% of the silica gel weight).

Part 5: Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Wash

This protocol is designed to remove non-basic organic impurities and unreacted piperazine.

AcidBase_Workflow step1 1. Dissolve crude product in an organic solvent (e.g., Ethyl Acetate) step2 2. Transfer to separatory funnel & wash with 1M HCl (aq) step1->step2 decision1 Product is in which layer? step2->decision1 org_layer Organic Layer: Contains non-basic impurities. (Discard) decision1->org_layer Organic aq_layer Aqueous Layer: Contains protonated product (Dibenzhydrylpiperazinium Dihydrochloride) decision1->aq_layer Aqueous step3 3. Wash aqueous layer with fresh organic solvent to remove residual neutral impurities aq_layer->step3 step4 4. Cool aqueous layer in ice bath. Slowly add 6M NaOH (aq) until pH > 12 step3->step4 step5 5. Extract precipitated product with organic solvent (3x) step4->step5 step6 6. Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo step5->step6

Sources

Technical Support Center: Long-Term Stability of 1,4-Dibenzhydrylpiperazine Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,4-Dibenzhydrylpiperazine. This guide is designed for researchers, scientists, and drug development professionals who rely on the integrity of their chemical stock solutions for reproducible and accurate experimental outcomes. As a structural analog to several active pharmaceutical ingredients and a known impurity in drug synthesis (e.g., Cinnarizine Impurity E), understanding the stability of this compound is critical.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the long-term stability of your stock solutions.

Core Principles of this compound Stability

The stability of any chemical in solution is not absolute; it is a function of its intrinsic chemical properties and its environment. The this compound molecule possesses two bulky, non-polar benzhydryl groups attached to a central piperazine ring. This structure informs its stability profile. The primary factors you must control are:

  • Temperature: Higher temperatures accelerate the kinetics of degradation reactions.[2][3] For piperazine derivatives, storage at elevated temperatures, including room temperature, can be detrimental.[4]

  • Solvent Choice: The solvent must fully solubilize the compound without reacting with it. Aprotic solvents are generally preferred for piperazine-based compounds to avoid solvolysis.[5]

  • Light Exposure: Many complex organic molecules are susceptible to photodegradation, where energy from UV or visible light can induce bond cleavage or molecular rearrangements.[6][7]

  • Atmosphere (Oxygen & Humidity): The tertiary amine groups in the piperazine ring are susceptible to oxidation.[8] Furthermore, piperazine compounds can be sensitive to humidity, which may introduce water that can participate in hydrolytic degradation.[9]

Troubleshooting Guide: Common Stock Solution Issues

This section addresses specific problems you may encounter with your this compound solutions in a practical question-and-answer format.

Question 1: I prepared a stock solution in DMSO, but after a few freeze-thaw cycles, I see crystalline precipitate. Is my compound degrading?

Answer: This is more likely a solubility issue than degradation. While DMSO is an excellent solvent, the solubility of a compound can decrease significantly at lower temperatures.

  • Causality: When you freeze the solution, the solvent solidifies, and the solute (this compound) can crash out of the solution. Upon thawing, the rate of re-dissolution may be slow, especially for high-concentration solutions, leading to a visible precipitate. Repeated cycles can exacerbate this effect.

  • Troubleshooting Steps:

    • Gentle Warming and Sonication: Warm the vial to 30-37°C in a water bath and sonicate for 5-10 minutes. This will usually be sufficient to redissolve the compound. Visually inspect the solution to ensure it is clear before use.

    • Prepare Aliquots: The most effective strategy is to aliquot your main stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles the bulk of your compound is subjected to.

    • Re-evaluate Concentration: If precipitation persists, your stock solution may be too concentrated for stable storage at low temperatures. Consider preparing a slightly more dilute stock solution for long-term storage.

Question 2: My HPLC analysis of an aged stock solution shows a new, unexpected peak that wasn't there initially. What could it be?

Answer: The appearance of a new peak is a strong indicator of chemical degradation. The identity of the degradant depends on the storage conditions.

  • Causality: The tertiary amines of the piperazine ring are potential sites for oxidation, which could lead to the formation of an N-oxide. This is a common degradation pathway for such compounds, especially if the solution was not protected from air (oxygen).[8] Another possibility, if exposed to light, is photodegradation.

  • Troubleshooting & Identification Workflow:

    • Confirm with a Fresh Sample: Immediately prepare a fresh solution of this compound and analyze it using the same HPLC method to confirm that the new peak is absent. This rules out issues with your analytical method itself (e.g., contaminated solvent).

    • Use Mass Spectrometry (LC-MS): The most direct way to investigate the unknown peak is to use HPLC coupled with a mass spectrometer.[10][11] An N-oxide degradant would have a molecular weight 16 Da higher than the parent compound (C₃₀H₃₀N₂ = 418.6 g/mol ; the N-oxide would be ~434.6 g/mol ).

    • Conduct a Forced Degradation Study: To proactively understand potential degradation products, you can perform a forced degradation study (see protocol below).[8] By intentionally stressing the compound under conditions of oxidation, acid, base, heat, and light, you can often generate and identify the same degradant seen in your aged stock, confirming its origin.

Question 3: I've stored my solution for several months, and a quantitative analysis shows the concentration is about 10% lower than expected, with no obvious degradation peaks. What's happening?

Answer: This issue is often caused by solvent evaporation rather than compound degradation, especially if the container seal is not perfectly airtight.

  • Causality: Many organic solvents, including DMSO and acetonitrile, are hygroscopic and can be volatile. Over long-term storage, even with seemingly tight caps, a small amount of solvent can evaporate, thereby increasing the concentration of the stock solution. If you are diluting this stock for analysis based on the original concentration, the final measured concentration will appear artificially high. Conversely, if water is absorbed from the atmosphere, the solution becomes diluted, and the measured concentration will be lower. The latter is a common scenario.

  • Troubleshooting Steps:

    • Use High-Quality Vials: Store long-term stocks in high-quality glass vials with PTFE-lined screw caps to ensure an airtight seal.

    • Seal with Parafilm®: For extra protection, wrap the cap and neck of the vial with Parafilm® to create an additional barrier against moisture exchange and evaporation.

    • Store with a Desiccant: Place your aliquoted vials inside a sealed secondary container (like a small box or bag) with a desiccant pouch, especially if storing in a non-frost-free freezer where humidity can be higher.[9]

    • Re-qualify Long-Term Stocks: For critical experiments, it is good practice to re-qualify the concentration of very old stock solutions against a freshly prepared standard before use.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stable stock solution of this compound?

A1: Aprotic, polar organic solvents are highly recommended. Based on the compound's structure and general stability principles for similar molecules, the following are suggested:

  • Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Alternatives: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).

Rationale: These solvents provide excellent solubility for this compound. Crucially, as they are aprotic, they lack acidic protons and are less likely to participate in degradation pathways like hydrolysis or solvolysis, which can be a concern with protic solvents (e.g., methanol, ethanol).[5] Always use anhydrous grade solvents to minimize water content.

Q2: What are the optimal storage conditions (temperature, light, container) for long-term stability?

A2: To maximize the shelf-life of your stock solution, adhere to the following conditions, summarized in the table below.

ParameterRecommendationRationale
Temperature ≤ -20°C (Preferred) or 2-8°C (Acceptable for short-term)Minimizes thermal degradation kinetics. Freezing is superior for long-term storage.[4][12]
Light Store in the dark (use amber vials)Prevents potential photodegradation.[2][6]
Container Borosilicate glass vial with a PTFE-lined screw capEnsures chemical compatibility and a tight seal to prevent evaporation and moisture ingress.
Atmosphere Overlay with an inert gas (Argon or Nitrogen) before sealingDisplaces oxygen, preventing oxidation of the tertiary amine groups.[2]

Q3: How can I perform a basic stability assessment of my stock solution?

A3: A straightforward way to assess stability is to compare an aged aliquot to a freshly prepared standard.

  • Prepare a new solution of this compound at the same concentration as your stock.

  • Analyze both the aged stock and the fresh standard by HPLC-UV under the same conditions.

  • Compare the chromatograms. Look for:

    • A decrease in the peak area of the main compound in the aged sample.

    • The appearance of new peaks in the aged sample. A stable solution should show no significant change in the main peak area and no new peaks. A stability-indicating analytical method is required to definitively determine stability.[13]

Q4: Are there any known chemical incompatibilities for this compound?

A4: Yes. As a piperazine derivative, it should be considered a base. Therefore, you must avoid storing it with or exposing it to:

  • Strong Acids: Will react to form salts, which may have different solubility and stability profiles.

  • Strong Oxidizing Agents: (e.g., hydrogen peroxide, permanganates) Can directly oxidize the nitrogen atoms in the piperazine ring.[14][15]

Protocols & Methodologies
Protocol 1: Recommended Procedure for Preparing a Stock Solution
  • Preparation: Allow the solid this compound and anhydrous DMSO to equilibrate to room temperature in a desiccator.

  • Weighing: Accurately weigh the desired amount of solid compound into a new, appropriately sized amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If needed, sonicate in a water bath for 5-10 minutes until all solid is completely dissolved.

  • Inert Gas Purge: Gently flush the headspace of the vial with an inert gas (e.g., argon or nitrogen) for 15-30 seconds.

  • Sealing: Immediately cap the vial tightly. For added security, wrap the cap-vial interface with Parafilm®.

  • Aliquoting: Dispense the stock solution into smaller, single-use amber vials. Repeat the inert gas purge and sealing steps for each aliquot.

  • Labeling & Storage: Clearly label all vials with the compound name, concentration, solvent, and date of preparation.[16] Store immediately at ≤ -20°C.

Protocol 2: Basic Forced Degradation Study

This protocol helps identify potential degradation pathways and is essential for developing a stability-indicating analytical method.[8]

  • Sample Preparation: Prepare five separate aliquots of a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to one aliquot.

    • Base Hydrolysis: Add 1N NaOH to a second aliquot.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to a third aliquot.[17]

    • Thermal Stress: Place a fourth aliquot in an oven at 60°C.

    • Photolytic Stress: Expose a fifth aliquot to a photostability chamber or direct UV light.

    • Control: Keep an unstressed aliquot protected from light at room temperature.

  • Incubation: Incubate all samples for 24-48 hours.

  • Analysis: Neutralize the acid and base samples. Analyze all samples, including the control, by LC-MS to identify and characterize any new peaks that have formed.

Visualizations & Data
Diagrams

G cluster_0 Troubleshooting Workflow for Stock Solution Instability cluster_1 Solubility Issue cluster_2 Degradation Issue start Instability Observed (Precipitate, New Peak, etc.) q1 Is the issue a precipitate? start->q1 Visual q2 Is the issue a new chromatographic peak? start->q2 Analytical q1->q2 No p1_a Warm (37°C) & Sonicate q1->p1_a Yes p2_a Analyze by LC-MS to get mass of degradant q2->p2_a Yes p1_b Review stock concentration p1_c Prepare single-use aliquots p2_b Perform Forced Degradation Study to identify pathway p2_c Review storage conditions (light, temp, atmosphere)

Caption: Decision workflow for troubleshooting instability in stock solutions.

G cluster_0 Hypothetical Degradation Pathways for this compound parent This compound (C30H30N2) n_oxide Mono-N-Oxide Derivative (+16 Da) parent->n_oxide Oxidation (O2, H2O2) photoproduct Photolytic Rearrangement Product (Isomer) parent->photoproduct Photolysis (UV/Vis Light) di_n_oxide Di-N-Oxide Derivative (+32 Da) n_oxide->di_n_oxide Further Oxidation

Caption: Potential degradation pathways for this compound.

References
  • Stability of Synthetic Piperazines in Human Whole Blood - PubMed. (2018). PubMed. [Link]

  • This compound | C30H30N2 | CID 1640356 - PubChem. PubChem. [Link]

  • Analytical Techniques In Stability Testing - Separation Science. (2025). Separation Science. [Link]

  • The effect of temperature on the chemical stability of Vitamin C in a cosmetic product - kth .diva. (2023). kth.diva-portal.org. [Link]

  • (PDF) The Solvent Selection framework: Solvents for organic synthesis, separation processes and ionic liquids solvents - ResearchGate. (2022). ResearchGate. [Link]

  • Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes -..:: DESWATER ::.. deswater.com. [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. sciencedirect.com. [Link]

  • The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental Services. [Link]

  • Precautions for storing piperazine make your storage safer and more reliable.-Chemwin. chemwin-china.com. [Link]

  • Chemical Storage - Environment, Health & Safety - University of Wisconsin–Madison. ehs.wisc.edu. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International - Chromatography Online. (2023). chromatographyonline.com. [Link]

  • Stability Studies: How Temperature, Freeze-Thaw & Light Affect Sample Integrity. Sinopeg. [Link]

  • Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution - PubMed. (2014). PubMed. [Link]

  • What are the storage stability of Piperidine Series compounds over time? - Blog - BTC. (2025). BTC. [Link]

  • 1,4-Dioxane Degradation Pathway - Eawag-BBD. eawag-bbd.ethz.ch. [Link]

  • Effects of Storage Temperature, Atmosphere and Light on Chemical Stability of Astaxanthin Nanodispersions | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies - NCBI. NCBI. [Link]

  • A Beginner's Guide to Chemical Storage Best Practices - Moravek, Inc. Moravek, Inc.[Link]

  • How to detect the best solvent for specific organic compounds from its structure - Quora. (2018). Quora. [Link]

  • Operational Disposal And Storage Of Piperazine - News - BIOSYNCE. (2023). biosynce.com. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. ajrconline.org. [Link]

  • Chemical Properties of 1,4-Bis(2-hydroxyethyl)piperazine (CAS 122-96-3) - Cheméo. Cheméo. [Link]

  • Top 5 Factors Affecting Chemical Stability. (2025). dicerna.com. [Link]

  • Treatment Technologies for 1,4-Dioxane: Fundamentals and Field Applications - EPA. epa.gov. [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. carlroth.com. [Link]

  • Stability Assessments in Bioanalytical Method Validation - Celegence. (2024). celegence.com. [Link]

  • Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage - Canadian Scientific. (2024). cansci.com. [Link]

  • Is there a guide to selecting solvents for synthesis? : r/OrganicChemistry - Reddit. (2018). Reddit. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. unodc.org. [Link]

  • 1,4-Dibenzylpiperazine Hydrochloride: Chemical Properties, Uses, Safety. sinfoo.com. [Link]

  • Degradation of 1,4-dioxane using advanced oxidation processes - PubMed. PubMed. [Link]

  • Chemical Storage Guidelines - Louisiana State University. lsu.edu. [Link]

  • The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis - SciSpace. (2022). typeset.io. [Link]

  • 1,4-Dibenzylpiperazine | C18H22N2 | CID 200601 - PubChem. PubChem. [Link]

  • 1 STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS USP Compounding Expert Committee - US Pharmacopeia (USP). (2014). US Pharmacopeia (USP). [Link]

  • 1,4-DIMETHYLPIPERAZINE - Ataman Kimya. atamankimya.com. [Link]

Sources

Troubleshooting 1,4-Dibenzhydrylpiperazine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Precipitation in Cell Culture Media

Welcome to the technical support center for researchers working with 1,4-Dibenzhydrylpiperazine. As Senior Application Scientists, we understand that unexpected compound precipitation can derail experiments, compromise data integrity, and waste valuable resources. This guide is designed to provide you with a deep understanding of why this issue occurs and to offer field-proven, step-by-step solutions to ensure your compound remains in solution for successful cell-based assays.

Section 1: The Root Cause - Why Does My Compound Precipitate?

This section addresses the fundamental chemical principles governing the solubility of this compound in the aqueous environment of cell culture media.

Q1: I just added my this compound stock to my media and it immediately turned cloudy. What is happening?

A1: You are likely observing a phenomenon known as "solvent shock" or "crashing out." The core issue is a drastic and sudden change in solvent polarity.

  • Chemical Nature of this compound: This molecule possesses two large benzhydryl groups. These are bulky, non-polar (hydrophobic) structures that strongly repel water. Based on its structure, the compound has a high calculated XLogP3 value, indicating poor aqueous solubility[1].

  • The Role of the Stock Solvent: To dissolve it, you correctly used a strong organic solvent like Dimethyl Sulfoxide (DMSO), in which it is readily soluble[2][3]. This creates a highly concentrated, non-polar microenvironment for the compound.

  • The "Shock": Cell culture medium is almost entirely aqueous (water-based). When you introduce the DMSO stock directly into the media, the DMSO rapidly disperses, and the this compound molecules are abruptly exposed to a polar, aqueous environment they cannot dissolve in. Consequently, they aggregate and fall out of solution, forming a visible precipitate[4][5].

Q2: Are there other factors besides solvent shock that can cause precipitation?

A2: Yes. While solvent shock is the most common cause of immediate precipitation, other factors can contribute, especially if the precipitate forms over time:

  • Exceeding Maximum Solubility: Every compound has a maximum concentration at which it can remain dissolved in a given solution. If your final working concentration exceeds the solubility limit of this compound in the specific cell culture medium you are using, it will precipitate.

  • Media Components & pH: Cell culture media are complex mixtures of salts, amino acids, vitamins, and buffers, typically at a pH of 7.2-7.4[4]. The compound may interact with these components, forming insoluble complexes.

  • Temperature Effects: While warming media to 37°C often aids solubility, some compounds can be less stable at higher temperatures and may precipitate during prolonged incubation[4][6]. Conversely, adding a compound to cold media can also reduce its solubility.

  • Serum Protein Interactions: Components in Fetal Bovine Serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution[7][8]. Variations in serum concentration or lot-to-lot variability can affect the compound's stability.

Section 2: Troubleshooting Flowchart

Use this decision tree to diagnose the potential cause of precipitation based on when you observe it.

G cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation (During Incubation) start Precipitation Observed? when When did it occur? start->when cause1 Likely Cause: Solvent Shock when->cause1 Immediately upon adding to media cause2 Possible Causes: - Exceeded Solubility Limit - Compound Instability at 37°C - Media pH Shift when->cause2 After minutes/hours in incubator action1 Action: Refine Dilution Protocol (See Section 4) cause1->action1 Primary Fix action2 Actions: 1. Perform Solubility Test 2. Lower Final Concentration 3. Reduce Incubation Time cause2->action2

Caption: Troubleshooting decision tree for precipitation events.

Section 3: Frequently Asked Questions & Step-by-Step Solutions

Q3: What is the absolute best way to prepare my stock solution to minimize problems?

A3: A well-prepared, high-concentration stock solution is the foundation of a successful experiment. The goal is to fully dissolve the compound in the smallest practical volume of a suitable solvent.

Protocol: Preparing a High-Concentration Stock Solution

  • Solvent Selection: Use high-purity, anhydrous DMSO. It is a powerful solvent for a wide array of organic materials and is miscible with water[9][10].

  • Calculate Required Mass: Based on the molecular weight of this compound (418.6 g/mol )[1], calculate the mass needed for your desired stock concentration (e.g., 10 mM, 20 mM, or higher).

  • Dissolution:

    • Add the weighed compound to a sterile microcentrifuge tube or glass vial.

    • Add the calculated volume of 100% DMSO.

    • Vortex vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can help.

  • Verification: Visually inspect the solution against a light source. It must be completely clear, with no visible particles. If particles remain, the concentration may be too high for the solvent.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution over time[6][11].

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A4: This is a critical parameter that must be determined empirically for your specific cell line and assay. While general guidelines exist, cell sensitivity varies. The final concentration of DMSO in your culture should almost always be kept below 0.5% (v/v), and ideally at or below 0.1%.

Final DMSO Conc. (v/v)General Cellular ImpactRecommendation
> 1.0% Often cytotoxic; can cause cell membrane damage and induce artifacts.[12]Avoid.
0.5% - 1.0% May cause stress, affect proliferation, or alter gene expression in sensitive cell lines.Use with caution. Only if lower concentrations are not feasible. Requires rigorous vehicle controls.
0.1% - 0.5% Generally considered safe and non-toxic for most robust cell lines.[7]Recommended Range. A good starting point for most experiments.
< 0.1% Minimal to no effect on most cellular functions.Ideal Target. The gold standard for minimizing solvent-induced artifacts.

Self-Validation is Essential: Always run a vehicle control experiment where you treat cells with the highest concentration of DMSO you will be using, but without the compound. This ensures that any observed effects are due to your compound and not the solvent.

Q5: My compound still precipitates even with a high-concentration stock. How do I properly dilute it into the media?

A5: This is where technique becomes critical. The key is to avoid "solvent shock" by gradually introducing the compound to the aqueous environment. This is best achieved with an intermediate dilution step.

Protocol: The Intermediate Dilution Method

  • Pre-warm Media: Use cell culture media (with serum, if your protocol uses it) that has been pre-warmed to 37°C. Warming can aid solubility[8].

  • Prepare Intermediate Dilution Tube: In a separate sterile tube, add a volume of the pre-warmed media.

  • Add Stock to Media (Not Vice-Versa): Pipette the required small volume of your concentrated DMSO stock solution directly into the tube of pre-warmed media. Do this while gently vortexing or swirling the tube. This ensures rapid dispersion and prevents localized high concentrations[5].

  • Verify Clarity: The intermediate dilution should be clear. If it is cloudy, the concentration is likely too high.

  • Final Dilution: Add the clear intermediate dilution to your final cell culture vessel (flask, plate, etc.) containing the remaining volume of media and cells.

Section 4: Recommended Workflow for Solubilization

This diagram illustrates the complete, validated workflow from solid compound to final cell culture plate, incorporating the best practices described above.

G compound 1. Weigh Solid This compound stock 2. Dissolve in 100% DMSO (e.g., 20 mM Stock) compound->stock Vortex/ Warm intermediate 3. Prepare Intermediate Dilution Add Stock to WARM Media (1:10) (e.g., 2 mM Solution) stock->intermediate Vortex while adding final 4. Add Intermediate to Final Culture (e.g., 1:100 for 20 µM) intermediate->final Pipette & Mix incubate 5. Incubate & Observe final->incubate

Caption: Recommended experimental workflow for compound preparation.

Section 5: Advanced Troubleshooting

Q6: I've followed all the steps, but I still see a fine precipitate or haze, especially in serum-free media. What are my options?

A6: For exceptionally challenging situations, several advanced strategies can be employed.

  • Pre-complex with Serum: Serum proteins like albumin can act as carriers for hydrophobic molecules[7]. Try this: in a sterile tube, mix your DMSO stock with pure, pre-warmed FBS for 15-30 minutes. Then, use this "pre-complexed" mixture to prepare your intermediate and final dilutions. This can significantly enhance solubility[13].

  • Use of Pluronic F-68: Pluronic F-68 is a non-ionic surfactant that can increase the solubility of hydrophobic compounds with minimal cytotoxicity at low concentrations (typically 0.01-0.1%). It is a common additive in bioprocessing and can be a useful tool.

  • Consider Co-solvents: In some cases, co-solvents like PEG-400 or cyclodextrins can be used to create formulations that enhance aqueous solubility[2][3]. However, these are advanced techniques that require significant validation to ensure they do not interfere with your assay or harm your cells.

By systematically applying the principles and protocols in this guide, you can overcome the solubility challenges associated with this compound and generate reliable, reproducible data in your cell-based experiments.

References
  • How can I dissolve hydrophobic compounds in DMEM media? - ResearchGate. (2015). ResearchGate. [Link]

  • Precipitation Reactions: Crash Course Chemistry #9. (2013). YouTube. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • This compound | C30H30N2 | CID 1640356. PubChem. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PMC - NIH. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]

  • DMSO. gChem. [Link]

  • Precipitation Reactions. Chemistry LibreTexts. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. [Link]

  • can ANYONE help me improve the solubility of an ultra-hydrophobic phthalate (DEHP) in cell culture medium? (2022). Reddit. [Link]

  • Solutions and dilutions: working with stock solutions. Rice University. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate. [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. (2014). BioProcess International. [Link]

  • Hi, can anyone tell me how to dissolve a hydrophobic compound..? (2017). ResearchGate. [Link]

  • Preparation of cell culture media. Cellculture2 - Altervista. [Link]

  • The Cell Culture Medium Affects Growth, Phenotype Expression and the Response to Selenium Cytotoxicity in A549 and HepG2 Cells. (2019). MDPI. [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. [Link]

  • Why does a compound that dissolve in DMSO, precipitates with media? (2022). ResearchGate. [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

Sources

Technical Support Center: Optimizing Dosage and Administration of 1,4-Dibenzhydrylpiperazine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Navigating Preclinical Research with a Novel Chemical Entity

Welcome to the technical support guide for 1,4-Dibenzhydrylpiperazine. As you embark on your in vivo research, it is crucial to recognize that this compound is a novel chemical entity with limited publicly available data on its pharmacokinetics, optimal dosing, and potential toxicity. This guide is structured to lead you through the foundational steps of preclinical evaluation, focusing on first principles of pharmacology and toxicology to help you design robust, ethical, and scientifically sound experiments.

Our approach is not to provide pre-defined answers, but to equip you with the questions, experimental frameworks, and troubleshooting logic required to characterize a new compound from the ground up.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Compound Characterization & Formulation

Question 1: I have received a batch of this compound. What are the first physicochemical properties I need to assess before starting any in vivo work?

Answer: Before any animal is dosed, a fundamental understanding of your compound's physical and chemical properties is paramount. The structure of this compound, with its two bulky, nonpolar benzhydryl groups, strongly suggests it will have very low aqueous solubility.[1][2] This is the single most critical parameter that will dictate your formulation and administration strategy.

Initial Recommended Assessments:

  • Solubility Testing: Empirically determine the compound's solubility in a panel of common preclinical vehicles. This is a mandatory first step.

  • LogP Calculation/Measurement: The octanol/water partition coefficient (LogP) will quantify the lipophilicity. A high LogP predicts poor aqueous solubility and potential for good membrane permeability, though very high values can lead to formulation and absorption challenges.[3][4]

  • pKa Determination: The piperazine core is basic.[5] Knowing the pKa will help predict how its ionization state—and thus solubility—will change in different pH environments, such as the stomach versus the intestine.

Question 2: My preliminary tests confirm this compound is poorly soluble in aqueous solutions. What are my options for creating a suitable formulation for in vivo administration?

Answer: This is the most common hurdle for lipophilic compounds. Your choice of vehicle is critical and must be tested for its own potential toxicity before being used in your main studies.[6][7] The goal is to create a stable, homogenous preparation that allows for consistent and accurate dosing.

Table 1: Common Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyComposition ExamplesProsCons
Suspension 0.5-1% Carboxymethylcellulose (CMC), 0.1-0.5% Tween® 80 in saline/waterSimple to prepare; suitable for oral (PO) and intraperitoneal (IP) routes.Risk of non-uniformity, particle agglomeration, and inconsistent absorption. Requires vigorous vortexing before each dose.
Co-solvent System DMSO, Ethanol, PEG-400, Propylene Glycol (PG)Can achieve true solutions for highly insoluble compounds.High potential for vehicle-induced toxicity, especially with DMSO and ethanol.[6][7][8] Must be diluted significantly with an aqueous vehicle.
Lipid-Based Formulation Corn oil, Sesame oil, Self-Emulsifying Drug Delivery Systems (SEDDS)Excellent for highly lipophilic compounds; can improve oral bioavailability.[8][9]Primarily for oral administration; can be complex to prepare; potential for vehicle effects on animal metabolism.

Troubleshooting Tip: If your compound precipitates out of a co-solvent system upon dilution with an aqueous vehicle, you may need to increase the percentage of the co-solvent, switch to a suspension, or explore more advanced methods like nanocrystal engineering.[9] Always run a vehicle-only control group in your experiments to isolate the effects of the vehicle from the effects of the compound.[6][8]

Section 2: Route of Administration

Question 3: What is the best route of administration for initial studies with a novel compound like this compound?

Answer: The choice of administration route depends on the objective of your study (e.g., screening for efficacy vs. pharmacokinetic profiling) and the formulation you've developed. For initial exploratory and toxicity studies, intraperitoneal (IP) or oral (PO) gavage are most common.

Diagram 1: Decision Workflow for Route of Administration

G start Start: Novel Compound solubility Is the compound water soluble? start->solubility formulation Can a stable oral formulation be made? (e.g., suspension, oil-based) solubility->formulation No iv Intravenous (IV) solubility->iv Yes ip_ok Is IP administration suitable for the study goal? (Systemic exposure needed, not modeling human PO route) formulation->ip_ok No po Oral (PO) formulation->po Yes ip_ok->po No (Re-evaluate formulation) ip Intraperitoneal (IP) ip_ok->ip Yes

Caption: Workflow for selecting an initial administration route.

Key Considerations:

  • Intravenous (IV): Bypasses absorption barriers, providing 100% bioavailability. It is ideal for pharmacokinetic studies but requires the compound to be in a true solution, which is challenging for this molecule.

  • Intraperitoneal (IP): A common route in rodent studies for achieving systemic exposure while avoiding the gastrointestinal tract.[10] It is often used for proof-of-concept studies but is not a common clinical route in humans.[10]

  • Oral (PO): Most relevant for clinical translation. However, the compound will be subject to the harsh GI environment and first-pass metabolism in the liver, which can significantly reduce bioavailability.

For this compound, start with the route that is most compatible with your stable formulation (likely PO or IP).

Section 3: Dosage Selection & Toxicity Assessment

Question 4: I have no starting dose information. How do I design a dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study?

Answer: A dose-range finding (DRF) study is an essential first in vivo experiment to establish a safe and effective dose range.[11][12] The primary goals are to identify the Maximum Tolerated Dose (MTD)—the highest dose that does not cause unacceptable toxicity—and to observe for any signs of biological activity.[11][12][13][14]

Protocol 1: Abbreviated Dose-Range Finding (DRF) Study in Mice

  • Animal Model: Select a single sex of a common mouse strain (e.g., C57BL/6 or BALB/c), using a small number of animals per group (n=2-3).

  • Dose Selection: Start with a wide, logarithmically spaced range of doses. Without prior data, a starting point could be based on in vitro potency (if available) or a conservative starting dose (e.g., 10 mg/kg). A typical range might be 10, 30, 100, and 300 mg/kg.

  • Administration: Administer a single dose via your chosen route (PO or IP).

  • Observation: Monitor animals intensely for the first 4-6 hours, then periodically for up to 7 days.[15][16] Record clinical signs of toxicity, including:

    • Changes in posture, activity level (sedation or hyperactivity).

    • Changes in breathing.

    • Uncoordinated movements (ataxia).

    • Body weight changes (a >10% loss is a significant endpoint).[17]

  • Endpoint: The MTD is defined as the highest dose that does not produce overt toxicity or more than a 10% reduction in body weight.[13][17]

Diagram 2: Logic for MTD Study Design

MTD_Workflow start Start: No In Vivo Data select_doses Select Wide Dose Range (e.g., 10, 30, 100 mg/kg) start->select_doses administer Administer Single Dose (n=3 per group + vehicle) select_doses->administer observe Monitor Clinical Signs & Body Weight (Intensive first 6h, daily for 7d) administer->observe decision Assess Toxicity Endpoints observe->decision no_tox No Toxicity Observed decision->no_tox At Highest Dose tox_observed Toxicity Observed (e.g., >10% weight loss, severe clinical signs) decision->tox_observed At a specific dose mtd_defined MTD = Highest Dose Without Unacceptable Toxicity no_tox->mtd_defined tox_observed->mtd_defined

Caption: A simplified workflow for a single-dose MTD study.

Troubleshooting Tip: If you see immediate, severe adverse effects at your lowest dose, your starting dose was too high. You must stop and redesign the study with a lower dose range (e.g., 1, 3, 10 mg/kg). Conversely, if you see no effects at the highest dose, you may be limited by solubility or absorption, or the compound may have a very high MTD.

Section 4: Interpreting Results & Next Steps

Question 5: My MTD study showed no overt toxicity, but my efficacy study is also showing no effect. What are the potential causes?

Answer: This is a common and challenging scenario. The absence of both toxicity and efficacy points toward a potential issue with drug exposure.

Possible Causes & Solutions:

  • Poor Absorption/Bioavailability: This is the most likely culprit for a lipophilic compound administered orally. The compound may not be dissolving in the GI tract or may be rapidly metabolized by the liver (first-pass effect).

    • Solution: Conduct a basic pharmacokinetic (PK) study. Dose a small group of animals and collect blood samples at several time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing. Analyzing the plasma for the parent compound will tell you if it is being absorbed into the systemic circulation.

  • Inadequate Formulation: The compound may be crashing out of solution or suspension at the site of administration, preventing absorption.

    • Solution: Re-evaluate your formulation. Test its stability in simulated gastric or intestinal fluid. Consider a different vehicle or a more advanced formulation strategy.[18]

  • Rapid Metabolism/Clearance: The compound might be absorbed but cleared from the body too quickly to reach therapeutic concentrations at the target site.

    • Solution: The PK study mentioned above will also reveal the compound's half-life. If it's extremely short, a different dosing regimen (e.g., more frequent dosing) might be necessary.

  • Lack of Target Engagement: The compound may be reaching the target tissue but is not potent enough in vivo at the doses tested.

    • Solution: Before proceeding to higher doses (which may introduce undiscovered toxicity), ensure you have robust in vitro data confirming the compound's mechanism of action. If possible, develop a pharmacodynamic (PD) biomarker assay to confirm the compound is interacting with its target in vivo.

References

  • Piperazine - Wikipedia. Wikipedia. [Link]

  • This compound | C30H30N2 | CID 1640356 - PubChem. PubChem. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. PubMed. [Link]

  • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC - PubMed Central. PubMed Central. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. ResearchGate. [Link]

  • Benzhydryl Amines: Synthesis and Their Biological Perspective | ACS Omega. ACS Publications. [Link]

  • Practical considerations for optimal designs in clinical dose finding studies - PMC - NIH. National Institutes of Health. [Link]

  • Maximum Tolerated Dose (MTD): Concepts and Background - National Toxicology Program (NTP). National Institutes of Health. [Link]

  • Bioequivalence study of cyclizine hydrochloride 50 mg tablets in healthy volunteers: A randomized, open-label, single-dose study | Request PDF - ResearchGate. ResearchGate. [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. ResearchGate. [Link]

  • Designing an In Vivo Preclinical Research Study - MDPI. MDPI. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed. PubMed. [Link]

  • Best Practices for Preclinical Dose Range Finding Studies | Altasciences. Altasciences. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. MDPI. [Link]

  • Bioequivalence study of cyclizine hydrochloride 50 mg tablets in healthy volunteers: a randomized, open-label, single-dose study - PubMed. PubMed. [Link]

  • EP0115203A1 - Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents.
  • Refining MTD studies - NC3Rs. NC3Rs. [Link]

  • Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC - PubMed Central. PubMed Central. [Link]

  • Dose Range Finding Studies - Charles River Laboratories. Charles River Laboratories. [Link]

  • In Vitro vs In Vivo Preclinical Studies - News-Medical.Net. News-Medical.Net. [Link]

  • Chemical Properties of 1,4-Bis(2-hydroxyethyl)piperazine (CAS 122-96-3) - Cheméo. Cheméo. [Link]

  • Comparison of the Effect of Cyclizine Versus Metoclopramide on Gastric Residual Volume in Patients Undergoing Bariatric Surgery: A Randomized Double-blinded Clinical Trial - ClinicalTrials.gov. ClinicalTrials.gov. [Link]

  • Diphenylmethylpiperazine - Wikipedia. Wikipedia. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. National Institutes of Health. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. ResearchGate. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - ResearchGate. ResearchGate. [Link]

  • How to design a dose-finding study on combined agents: Choice of design and development of R functions | PLOS One. PLOS One. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Scholars Research Library. [Link]

  • Maximum Tolerated Dose (MTD), Autonomic Signs, Rat - Pharmacology Discovery Services. Pharmacology Discovery Services. [Link]

  • Cyclizine - LiverTox - NCBI Bookshelf - NIH. National Institutes of Health. [Link]

  • In Vivo vs. In Vitro: Advantages & Disadvantages - MedicineNet. MedicineNet. [Link]

  • Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility - PubMed. PubMed. [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Sygnature Discovery. [Link]

Sources

Technical Support Center: Managing and Mitigating Side Effects of 1,4-Dibenzhydrylpiperazine Derivatives in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 1,4-dibenzhydrylpiperazine derivatives in animal models. This guide is designed to provide practical, in-depth solutions to common challenges encountered during in-vivo studies. Our focus is on understanding the mechanistic basis of adverse effects and implementing scientifically sound strategies to mitigate them, ensuring the integrity and success of your research.

The this compound scaffold is central to a class of compounds known for their activity on the central nervous system (CNS), often targeting histamine H1 and dopamine D2 receptors, as well as calcium channels.[1][2] While these properties are key to their therapeutic potential, they are also responsible for a predictable, yet manageable, set of side effects in animal models. This guide moves beyond simple troubleshooting steps to explain the causality behind our recommended protocols, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Central Nervous System (CNS) Side Effects

The most common and often dose-limiting side effects of this compound derivatives are CNS-related, stemming from their ability to cross the blood-brain barrier.

Question 1: My rodent models are exhibiting profound sedation, ataxia, and reduced motor activity shortly after dosing. How can I reduce this while maintaining therapeutic CNS exposure?

Answer: This is a classic challenge. The observed sedation is typically a direct consequence of antagonism at the histamine H1 receptor, a primary target for many derivatives in this class.[2] Ataxia and reduced motor activity can also be linked to off-target effects, including dopamine D2 receptor blockade.

Mechanistic Insight: The key is to dissociate the desired therapeutic effect from these on-target, but undesirable, side effects. This often involves optimizing the concentration of the drug in the brain—achieving a therapeutic window that is effective but not overtly sedative.

Troubleshooting Workflow:

  • Confirm Dose-Dependency: First, establish a clear dose-response curve for both the desired efficacy endpoint and the sedative side effect. This is a critical, self-validating step. If sedation is not dose-dependent, consider other experimental confounders (e.g., vehicle effects, animal stress).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma and brain concentrations of the compound with the onset and duration of sedation. This will help you determine if the side effect is Cmax-driven (related to the peak concentration) or AUC-driven (related to total exposure).

  • Refine the Dosing Regimen:

    • If Cmax-driven: Move from bolus administration (e.g., IP, IV) to a method that provides more sustained exposure, such as subcutaneous infusion via an osmotic minipump or formulating the compound in a slow-release vehicle. This "flattens" the PK curve, avoiding high peaks that drive sedation.

    • If AUC-driven: A total dose reduction is necessary. Your dose-response data will be crucial here to find a new, lower dose that balances efficacy and side effects.

  • Consider Formulation Strategies: Encapsulating the derivative in a nano-formulation can modify its pharmacokinetic properties, potentially reducing the rate of entry into the brain and blunting the peak concentration.[3]

Question 2: I am observing extrapyramidal symptoms (EPS), specifically catalepsy, in my rat models. What is the cause, and how can it be prevented?

Answer: Catalepsy, a state of motor immobility and waxy flexibility, is a strong indicator of extrapyramidal side effects in rodents and is highly predictive of similar liabilities in humans.[4] For this compound derivatives like cinnarizine, this is primarily caused by the blockade of dopamine D2 receptors in the striatum, disrupting the nigrostriatal dopamine pathway that controls motor function.[1]

Mechanistic Insight: Cinnarizine has been shown to not only block D2 receptors but also increase dopamine metabolism, which can exacerbate motor deficits.[1] This effect can be particularly pronounced in animals with underlying genetic predispositions.[1]

Mitigation Strategies:

  • Structural Modification (Drug Discovery Phase): If you are in the compound design phase, aim to improve selectivity. Modifying the substituents on the piperazine ring can significantly alter the affinity for D2 versus other receptors (e.g., H1 or serotonin receptors), potentially designing out the EPS liability.[5]

  • Dose Titration: As with sedation, catalepsy is strongly dose-dependent.[4] The minimum effective dose for producing catalepsy is often higher than the dose required for other CNS effects.[4] A careful dose-finding study is essential.

  • Co-administration of Anti-cataleptic Agents: For mechanistic studies where D2 antagonism is unavoidable, co-administration of an anticholinergic agent (like diphenhydramine, though it has its own H1 effects) or a dopamine agonist can counteract the catalepsy.[6] This should be done cautiously as it adds a confounding variable to your primary experiment.

  • Contextual Factors: Be aware that catalepsy in rats can intensify with repeated testing in the same environment, a phenomenon linked to context exposure rather than intermittent drug administration.[7] Varying the testing environment or handling procedures can help minimize this learned component.

Question 3: How does the blood-brain barrier efflux transporter P-glycoprotein (P-gp) influence the side effects of my compound?

Answer: P-glycoprotein is a critical "gatekeeper" at the blood-brain barrier, actively pumping a wide range of substrates out of the brain and back into the bloodstream.[8] Many second-generation antihistamines, which are structurally related to your compound class, are P-gp substrates, and this is a key reason for their reduced sedative effects.[9][10]

Mechanistic Insight:

  • If your compound IS a P-gp substrate: Its brain penetration will be limited, which is generally desirable for reducing CNS side effects. However, this can also reduce its efficacy if the target is within the CNS.

  • If your compound IS NOT a P-gp substrate: It will likely have higher brain penetration and a greater potential for CNS side effects like sedation and ataxia.[11]

Experimental Verification & Troubleshooting:

  • In-vitro P-gp Substrate Assay: Use a cell line overexpressing P-gp (e.g., LLC-PK1-MDR1) to determine if your compound is a substrate.

  • In-vivo Studies with P-gp Inhibitors: Co-administer your compound with a P-gp inhibitor like verapamil or cyclosporin A in an animal model. If CNS side effects are significantly potentiated (e.g., longer sleep time, increased ataxia), it confirms that P-gp plays a protective role by limiting brain entry.[9]

  • Leveraging P-gp for Safer Drug Design: If CNS efficacy is not required, designing derivatives to be better P-gp substrates is a valid strategy to reduce CNS side effects.[12]

Data Summary & Visualization

Table 1: Profile of Common this compound Derivatives and Associated CNS Effects in Rodents

DerivativePrimary TargetsCommon CNS Side Effects in Animal ModelsTypical Dose Range for EPS Observation (Rats)Key Mitigation Considerations
Cinnarizine Ca2+ channels, H1, D2Sedation, ataxia, buco-lingual dyskinesia, catalepsy, weight gain.[1][13]10 - 20 mg/kgHigh D2 affinity; careful dose titration is critical.
Cyclizine H1Sedation, potential for catalepsy at higher doses.> 25 mg/kgPrimarily H1 antagonist; EPS is a secondary concern.
Cetirizine H1 (peripheral)Minimal sedation at therapeutic doses.[11]Not typically observedP-glycoprotein substrate, limiting BBB penetration.[11]
Diagrams: Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for CNS Side Effects

This diagram outlines a logical progression for identifying and addressing CNS-related adverse events.

cns_troubleshooting cluster_mitigation Mitigation Strategies observe Observe Side Effect (e.g., Sedation, Catalepsy) characterize Characterize & Quantify (Behavioral Scoring, Bar Test) observe->characterize dose_response Establish Dose-Response (Efficacy vs. Side Effect) characterize->dose_response pk_pd Conduct PK/PD Study (Plasma & Brain Levels) dose_response->pk_pd structural_mod Structural Modification (Improve Selectivity) dose_response->structural_mod If in discovery phase reduce_dose Reduce Total Dose (AUC-driven) pk_pd->reduce_dose refine_formulation Refine Formulation / Dosing (Slow release, Cmax-driven) pk_pd->refine_formulation cns_mechanism cluster_blood Bloodstream cluster_brain Brain Parenchyma drug_blood Piperazine Derivative bbb Blood-Brain Barrier P-glycoprotein (P-gp) Efflux Pump drug_blood->bbb:f0 Passive Diffusion drug_brain Piperazine Derivative h1 H1 Receptor drug_brain->h1 Antagonism d2 D2 Receptor drug_brain->d2 Antagonism drug_brain->bbb:f1 Efflux sedation Sedation/ Ataxia h1->sedation eps Extrapyramidal Symptoms d2->eps bbb:f0->drug_brain

Caption: Role of the BBB and P-gp in mediating CNS effects.

Experimental Protocols

Protocol 1: Assessment of Catalepsy in Rats (Bar Test)

This protocol provides a standardized method to quantify extrapyramidal symptoms.

Objective: To measure the latency of a rat to remove its forepaws from an elevated bar, which is indicative of a cataleptic state.

Materials:

  • Horizontal bar (e.g., wooden dowel, 1 cm diameter) fixed at a height of 9 cm above a flat surface.

  • Stopwatch.

  • Test cages.

Procedure:

  • Acclimation: Acclimate the rats to the testing room for at least 60 minutes before the experiment begins.

  • Dosing: Administer the this compound derivative or vehicle control via the chosen route (e.g., IP, PO).

  • Testing Timepoints: Conduct the test at several timepoints post-dosing (e.g., 30, 60, 90, and 120 minutes) to capture the peak effect.

  • Catalepsy Measurement: a. Gently place the rat's forepaws onto the horizontal bar. The hind paws should remain on the surface of the table or floor. b. As soon as the paws are positioned, start the stopwatch. c. Measure the time it takes for the rat to remove BOTH forepaws from the bar. This is the descent latency. d. If the rat does not move within a pre-determined cutoff time (e.g., 180 seconds), remove it from the bar and record the cutoff time as its latency. This prevents undue stress. [7][14]5. Data Analysis: Compare the mean descent latency between the treated groups and the vehicle control group at each timepoint using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Self-Validation & Controls:

  • Vehicle Control: A vehicle-treated group is essential to establish the baseline descent latency.

  • Positive Control: A known cataleptogenic agent like haloperidol (0.5-1 mg/kg, IP) can be used to validate the assay. [4][14]* Observer Blinding: The experimenter scoring the catalepsy should be blinded to the treatment groups to prevent bias.

References

  • Discovery of novel 1-(4-aminophenylacetyl)
  • Current approaches to enhance CNS delivery of drugs across the brain barriers.PMC.
  • Effects of cinnarizine, a calcium antagonist that produces human parkinsonism, in parkin knock out mice.PubMed.
  • Cyclosomatostatin-induced catalepsy in the aged rat: a response to levodopa, diphenhydramine and nicotine.Research Trends.
  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons.PubMed Central.
  • The role of P-glycoprotein in CNS antihistamine effects.PubMed.
  • Synthesis and anticonvulsant activity of some piperazine derivatives.
  • (PDF) Cyclosomatostatin-Induced Catalepsy in the Aged Wistar Rats: Inhibition by Nicotine.
  • Motion Sickness Medication Cinnarizine could Impair Hippocampal Morphology, Memory and Learning in Wistar Rat Models.
  • Drug Metabolism.MSD Manual Professional Edition.
  • N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice.MDPI.
  • Catalepsy intensifies context-dependently irrespective of whether it is induced by intermittent or chronic dopamine deficiency.PubMed.
  • The role of P-glycoprotein in CNS antihistamine effects.
  • Modification of immune response by cinnarizine.PubMed.
  • Approaches to CNS Drug Delivery with a Focus on Transporter-Medi
  • Coumarin-piperazine derivatives as biologically active compounds.PubMed Central.
  • Catalepsy as a Rodent Model for Detecting Antipsychotic Drugs With Extrapyramidal Side Effect Liability.PubMed.
  • A simple model to solve a complex drug toxicity problem.PMC.
  • Cinnarizine Tablets 25 mg.Rwanda FDA.
  • Regulation of P-Glycoprotein in the Brain.MDPI.
  • New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formul
  • Central effects of cinnarizine: Restricted use in aircrew.
  • Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats.Frontiers in Behavioral Neuroscience.
  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline.
  • Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery.MDPI.
  • Effect of P-glycoprotein on intestinal absorption and brain penetration of antiallergic agent bepotastine besil
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.Wiley Online Library.
  • Drug metabolism in drug discovery and development.PMC.
  • Cetirizine.Wikipedia.
  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed.

Sources

Technical Support Center: Enhancing the Bioavailability of 1,4-Dibenzhydrylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,4-Dibenzhydrylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for enhancing the oral bioavailability of this poorly soluble compound. The following sections are structured in a question-and-answer format to directly address common challenges and provide practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound?

A1: The primary challenge in the oral delivery of this compound stems from its poor aqueous solubility. The molecule's chemical structure, featuring two bulky, lipophilic benzhydryl groups, contributes to its low solubility in gastrointestinal fluids. This poor solubility is a significant hurdle for achieving adequate absorption and, consequently, satisfactory bioavailability. Many newly developed drug candidates exhibit poor water solubility, which can severely limit their therapeutic efficacy.[1][2] Compounds with low solubility and high permeability are categorized as Biopharmaceutics Classification System (BCS) Class II drugs, and their absorption is often limited by their dissolution rate.

Q2: What are the most promising strategies for enhancing the bioavailability of this compound and similarly structured compounds?

A2: Given the physicochemical properties of this compound, several formulation strategies can be employed to enhance its oral bioavailability. The most promising approaches for such poorly soluble compounds include:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level to create an amorphous solid dispersion (ASD).[3][4] This amorphous state has higher energy and, therefore, greater apparent solubility and dissolution rate compared to the crystalline form.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution, leading to a faster dissolution rate and improved bioavailability.[5][6]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the gastrointestinal tract and enhance its absorption.[7][8]

  • Cyclodextrin Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can form an inclusion complex with improved aqueous solubility.[9][10]

The selection of the most suitable strategy depends on the specific properties of the drug molecule, the desired release profile, and the intended dosage form.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the implementation of bioavailability enhancement techniques for this compound.

Technique 1: Amorphous Solid Dispersions (ASDs)

Q: My amorphous solid dispersion shows signs of recrystallization during storage. What could be the cause and how can I prevent this?

A: Recrystallization is a critical stability issue for ASDs as it negates the solubility advantage of the amorphous form.

Causality: The amorphous state is thermodynamically unstable, and molecules will tend to revert to a more stable crystalline form over time. This process can be accelerated by factors such as:

  • High Drug Loading: Exceeding the solubility of the drug in the polymer matrix can lead to phase separation and subsequent crystallization.

  • Inappropriate Polymer Selection: The chosen polymer may not have sufficient interaction with the drug to inhibit its molecular mobility and prevent crystal formation.

  • Environmental Conditions: High temperature and humidity can act as plasticizers, increasing molecular mobility and promoting recrystallization.[11]

Troubleshooting & Solutions:

Problem Potential Cause Recommended Solution
Recrystallization upon storage High drug loadingDecrease the drug-to-polymer ratio to ensure the drug remains molecularly dispersed.[3]
Poor drug-polymer interactionSelect a polymer with strong hydrogen bonding potential or other specific interactions with this compound. Polymers like PVP, HPMC, and HPMCAS are common choices.[12]
High temperature and humidityStore the ASD in a tightly sealed container with a desiccant at controlled room temperature or under refrigerated conditions as per ICH stability guidelines.[13]
Insufficient glass transition temperature (Tg)Choose a polymer with a higher Tg to reduce molecular mobility at storage temperatures.[11]

Q: The dissolution rate of my solid dispersion is not significantly improved, or is inconsistent. Why is this happening?

A: Inconsistent or poor dissolution can arise from both the formulation and the manufacturing process.

Causality:

  • Phase Separation: The drug and polymer may not be fully miscible, leading to the formation of drug-rich domains that dissolve slowly.

  • Incomplete Amorphization: The manufacturing process may not have completely converted the crystalline drug to its amorphous form.

  • "Parachute" Effect Failure: The polymer may not be effectively maintaining the supersaturated state of the drug in the dissolution medium, leading to rapid precipitation.[3]

Troubleshooting & Solutions:

Problem Potential Cause Recommended Solution
Poor dissolution enhancement Incomplete amorphizationConfirm the amorphous nature of the solid dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[14][15] Optimize the manufacturing process (e.g., increase solvent evaporation rate, adjust extrusion temperature).
Inconsistent dissolution Phase separationEvaluate drug-polymer miscibility using thermal analysis (DSC). Consider using a different polymer or a combination of polymers to improve miscibility.[5]
Rapid precipitation during dissolution Ineffective precipitation inhibitionSelect a polymer known to be a good precipitation inhibitor, such as HPMCAS. The polymer should rapidly dissolve to generate a supersaturated solution (the "spring") and then effectively inhibit precipitation to maintain this state (the "parachute").[3]
Technique 2: Nanosuspensions

Q: I am observing particle aggregation in my nanosuspension during preparation or storage. What is causing this and how can it be prevented?

A: Particle aggregation is a common challenge in nanosuspension formulation due to the high surface energy of nanoparticles.

Causality:

  • Insufficient Stabilization: The concentration or type of stabilizer (surfactant or polymer) may be inadequate to provide a sufficient steric or electrostatic barrier to prevent particles from coming together.

  • Ostwald Ripening: Over time, smaller particles can dissolve and redeposit onto larger particles, leading to an overall increase in particle size.

  • Inappropriate Processing Parameters: High milling speeds or temperatures can sometimes lead to aggregation.[16]

Troubleshooting & Solutions:

Problem Potential Cause Recommended Solution
Particle aggregation Inadequate stabilizer concentrationIncrease the concentration of the stabilizer or use a combination of stabilizers (e.g., a surfactant and a polymer) to provide better steric and electrostatic stabilization.[17]
Poor choice of stabilizerScreen different types of stabilizers to find one that adsorbs effectively onto the surface of the this compound particles.
Ostwald ripeningOptimize the formulation with a stabilizer that reduces the solubility of the drug in the dispersion medium. Storing the nanosuspension at lower temperatures can also slow down this process.[18]
Crystal growth during storage Thermodynamic instabilityLyophilize (freeze-dry) the nanosuspension into a solid powder using a cryoprotectant (e.g., mannitol, sucrose) to prevent crystal growth and aggregation during long-term storage.[19]
Technique 3: Self-Emulsifying Drug Delivery Systems (SEDDS)

Q: My drug is precipitating out of the SEDDS formulation upon dilution with aqueous media. How can I address this issue?

A: Drug precipitation upon emulsification is a significant hurdle in the development of LBDDS, as it can lead to reduced and variable absorption.

Causality:

  • Poor Drug Solubility in the Emulsified System: While the drug may be soluble in the initial oil/surfactant mixture, it may not remain solubilized within the oil droplets of the resulting emulsion.

  • Supersaturation and Precipitation: The emulsification process can create a supersaturated state of the drug in the aqueous phase, leading to its precipitation.[20]

  • Inappropriate Excipient Selection: The choice of oil, surfactant, and cosurfactant can significantly impact the drug's solubility and the stability of the emulsion.

Troubleshooting & Solutions:

Problem Potential Cause Recommended Solution
Drug precipitation on dilution Low drug solubility in the emulsionIncrease the proportion of surfactants and cosurfactants that can better solubilize the drug within the micelles or oil droplets.[6]
Supersaturation-induced precipitationIncorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC, PVP), into the SEDDS formulation to maintain the supersaturated state.[21]
Incompatible excipientsConduct thorough solubility studies of this compound in various oils, surfactants, and cosurfactants to select a system with the highest solubilization capacity.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve a specific ratio of this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile organic solvent (e.g., a mixture of dichloromethane and methanol).[3][4]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure until a solid film is formed on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, gently grind it using a mortar and pestle, and pass it through a sieve to obtain a fine powder of uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for its amorphous nature using PXRD and DSC.[14][15]

Protocol 2: Preparation of this compound Nanosuspension by Wet Milling
  • Premixing: Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., a combination of a surfactant like Poloxamer 188 and a polymer like HPMC).[22][23]

  • Milling: Transfer the suspension to a milling chamber containing milling media (e.g., zirconium oxide beads). Mill the suspension at a controlled speed and temperature for a predetermined duration (e.g., several hours).[16][24]

  • Separation: After milling, separate the nanosuspension from the milling media.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).[25]

  • (Optional) Lyophilization: For long-term stability, freeze-dry the nanosuspension with a cryoprotectant to obtain a solid powder.[19]

Protocol 3: Preparation of this compound Cyclodextrin Inclusion Complex by Kneading
  • Slurry Formation: Create a slurry by adding a small amount of a suitable solvent (e.g., a water-methanol mixture) to the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a mortar.

  • Drug Addition and Kneading: Add the this compound to the slurry and knead the mixture for a specific period (e.g., 30-60 minutes) to form a paste.[10]

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and PXRD.[7]

Visualizations

bioavailability_workflow cluster_formulation Formulation Strategies cluster_characterization Characterization cluster_evaluation Evaluation Solid_Dispersion Solid Dispersion PXRD_DSC PXRD / DSC (Amorphous State) Solid_Dispersion->PXRD_DSC Nanosuspension Nanosuspension DLS DLS (Particle Size) Nanosuspension->DLS Lipid_Based Lipid-Based (SEDDS) Dissolution In Vitro Dissolution Lipid_Based->Dissolution Cyclodextrin Cyclodextrin Complex Cyclodextrin->PXRD_DSC PXRD_DSC->Dissolution DLS->Dissolution Bioavailability In Vivo Bioavailability Study Dissolution->Bioavailability API This compound (Poorly Soluble) API->Solid_Dispersion API->Nanosuspension API->Lipid_Based API->Cyclodextrin

Caption: Experimental workflow for enhancing the bioavailability of this compound.

troubleshooting_logic cluster_solid_dispersion Solid Dispersion Issues cluster_nanosuspension Nanosuspension Issues cluster_sedds SEDDS Issues Issue Poor Bioavailability Recrystallization Recrystallization? Issue->Recrystallization ASD Low_Dissolution Low Dissolution? Issue->Low_Dissolution ASD Aggregation Aggregation? Issue->Aggregation Nano Precipitation Precipitation? Issue->Precipitation SEDDS Optimize_Polymer Optimize Polymer/ Drug Ratio Recrystallization->Optimize_Polymer Yes Check_Amorphization Verify Amorphous State Low_Dissolution->Check_Amorphization Yes Adjust_Stabilizer Adjust Stabilizer Aggregation->Adjust_Stabilizer Yes Add_Inhibitor Add Precipitation Inhibitor Precipitation->Add_Inhibitor Yes

Caption: Troubleshooting logic for common bioavailability enhancement issues.

References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. Crystal Pharmatech Co., Ltd. [Link]

  • Various techniques for preparation of nanosuspension - a review. (2025, August 7). ResearchGate. [Link]

  • Formulation Strategies of Nanosuspensions for Various Administration Routes. (2021, March 26). PMC. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2020, January 21). National Institutes of Health. [Link]

  • Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. (2024, January 28). Aragen. [Link]

  • A review on problems related with nanosuspensions with its solutions. IJSDR. [Link]

  • Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. (2021, July 14). National Institutes of Health. [Link]

  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. (2018, December 18). PMC. [Link]

  • CHARACTERIZATION OF SOLID DISPERSIONS Drug-carrier Miscibility: Differential Scanning Calorimetry (DSC). ResearchGate. [Link]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015, September 3). European Pharmaceutical Review. [Link]

  • Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions. (2023, October 15). PubMed. [Link]

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. (2022, June 6). PMC. [Link]

  • Amorphous Solid Dispersion (ASD) Products and Potential Alternative BE Approaches. FDA. [Link]

  • How to prevent aggregation of nano-particles without using surfactants? (2021, January 31). ResearchGate. [Link]

  • Wet Media Milling Preparation and Process Simulation of Nano-Ursolic Acid. (2024, May 15). MDPI. [Link]

  • General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. (2022, July 17). ResearchGate. [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021, May 3). PubMed. [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012, October 30). Journal of Applied Pharmaceutical Science. [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (2023, April 20). MDPI. [Link]

  • Prevention of nanoparticle aggregation during freeze-drying. (2018, August 16). Journal of Controlled Release. [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Micro. (2021, March 11). ChemRxiv. [Link]

  • Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment. (2021, May 18). ACS Publications. [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. (2025, April 11). FDA. [Link]

  • Solving solubility issues with amorphous solid dispersions. (2025, August 6). ResearchGate. [Link]

  • FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. Drug Development and Delivery. [Link]

  • Testing a Benchtop Wet-Milling Method for Preparing Nanoparticles and Suspensions as Hospital Formulations. (2021, April 2). PMC. [Link]

  • A process for the preparation of a solid dispersion.
  • Methods for preventing crystal growth and particle aggregation in nanoparticulate compositions.
  • Inclusion complex formation of cyclodextrin with its guest and their applications. (2017, January 2). OAText. [Link]

  • Regulatory Considerations in Development of Amorphous Solid Dispersions. ResearchGate. [Link]

  • Solid Dispersion of Lumefantrine Using Soluplus® by Solvent Evaporation Method: Formulation, Characterization and in-vitro Antimalarial Screening. (2025, August 5). ResearchGate. [Link]

  • Polymer screening for amorphous solid dispersions (ASDs) using the Crystal16. (2025, October 2). YouTube. [Link]

  • Characterization of amorphous solid dispersions. (2019, January 12). Journal of Controlled Release. [Link]

  • Supersaturable solid self-microemulsifying drug delivery system: precipitation inhibition and bioavailability enhancement. (2017, December 13). Dove Medical Press. [Link]

  • Tips on preventing nanoparticle aggregation? (2020, February 25). Reddit. [Link]

  • Development of Dermal Lidocaine Nanosuspension Formulation by the Wet Milling Method Using Experimental Design: In Vitro/In Vivo Evaluation. (2022, November 29). ACS Publications. [Link]

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. (2020, October 21). American Pharmaceutical Review. [Link]

  • The Development of Nanosuspension Formulations for Poorly Soluble Drugs. (2022, February 1). YouTube. [Link]

  • CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series. [Link]

  • Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS). (2021, March 23). PubMed Central. [Link]

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of 1,4-Dibenzhydrylpiperazine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-Dibenzhydrylpiperazine. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, preclinical quantities. Scaling up a chemical synthesis is not merely about using larger glassware and greater volumes of reagents; it involves a nuanced understanding of reaction kinetics, thermodynamics, and process safety to ensure a reproducible, safe, and efficient outcome.[1]

This compound is a key structural motif and an important intermediate in medicinal chemistry. The primary synthetic route involves the double N-alkylation of piperazine with a benzhydryl halide. While straightforward on a small scale, this SN2 reaction presents several challenges when scaled up, including controlling selectivity, managing exotherms, and ensuring efficient purification. This guide provides field-proven insights and troubleshooting protocols to navigate these complexities.

Part 1: Scaled-Up Synthesis Protocol

This section details a robust, step-by-step protocol for the synthesis of this compound on a multi-gram to kilogram scale. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where both nitrogen atoms of the piperazine ring are alkylated by two equivalents of a benzhydryl halide.[2]

Experimental Workflow Diagram

The following diagram outlines the critical steps from reaction setup to final product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification P1 Inert Reactor Setup (N2 atmosphere) P2 Charge Piperazine, Base (e.g., K2CO3), and Solvent (e.g., Acetonitrile) P1->P2 Ensure dryness R1 Heat to Reflux (e.g., 80-82°C) P2->R1 Begin stirring R2 Slowly Add Benzhydryl Bromide (in solvent) via Addition Funnel R1->R2 Control exotherm R3 Monitor Reaction (TLC, HPLC, or GC) R2->R3 Maintain reflux W1 Cool to Room Temperature R3->W1 Upon completion W2 Filter Inorganics W1->W2 W3 Concentrate Filtrate (Rotary Evaporation) W2->W3 W4 Aqueous Work-up (e.g., DCM and Water) W3->W4 PU1 Crude Product Isolation W4->PU1 PU2 Recrystallization (e.g., Ethanol/IPA) PU1->PU2 Key purification step PU3 Drying Under Vacuum PU2->PU3 PU4 Characterization (NMR, MS, Purity Analysis) PU3->PU4 Final QC

Caption: Workflow for scaled-up synthesis of this compound.

Detailed Step-by-Step Methodology

Materials & Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet.

  • Addition funnel.

  • Filtration apparatus (e.g., Nutsche filter).

  • Rotary evaporator.

  • Vacuum oven.

Reagents:

  • Piperazine (anhydrous)

  • Benzhydryl bromide (or chloride)

  • Potassium carbonate (K₂CO₃), anhydrous, powdered

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Ethanol (EtOH) or Isopropanol (IPA) for recrystallization

ParameterLab Scale (10g)Pilot Scale (1kg)Rationale & Key Considerations
Piperazine 1.1 g (12.8 mmol)110 g (1.28 mol)The core nucleophile. Ensure it is anhydrous to prevent side reactions.
Benzhydryl Bromide 10.0 g (40.5 mmol)1.0 kg (4.05 mol)Stoichiometry is critical. A slight excess of the alkylating agent can drive the reaction to completion, but a large excess increases impurities.
Potassium Carbonate 11.2 g (81.0 mmol)1.12 kg (8.10 mol)Acts as a base to neutralize the HBr byproduct. Must be in sufficient excess (2-3 eq. per alkylation) to maintain basicity.
Acetonitrile 200 mL20 LA polar aprotic solvent is ideal for SN2 reactions.[2] Its boiling point allows for a suitable reaction temperature.
Addition Time 30 minutes2-3 hoursCrucial for temperature control. A slow addition rate prevents dangerous exotherms in large volumes.[1]
Reaction Temp. 82°C (Reflux)82°C (Reflux)Maintains a consistent reaction rate. Monitor internal temperature closely.
Reaction Time 12-18 hours18-24 hoursScale-up may require longer reaction times due to mixing and heat transfer limitations. Monitor by HPLC/TLC.

Procedure:

  • Reactor Setup: Assemble the jacketed reactor under a nitrogen atmosphere. Ensure all glassware is dry.

  • Charging Reagents: Charge the reactor with piperazine, potassium carbonate, and acetonitrile. Begin vigorous stirring to create a fine slurry.

  • Heating: Heat the mixture to reflux (approx. 82°C) using the jacketed system.

  • Addition of Alkylating Agent: Dissolve the benzhydryl bromide in a minimal amount of anhydrous acetonitrile and add it to the addition funnel. Add the solution dropwise to the refluxing mixture over 2-3 hours. Causality: A slow, controlled addition is paramount on a large scale to dissipate the heat generated from this exothermic reaction and prevent runaway conditions.

  • Reaction Monitoring: Maintain the reaction at reflux. Monitor the disappearance of the starting materials and the formation of the product by taking small aliquots and analyzing them via TLC or HPLC. The reaction is typically complete when the mono-substituted intermediate is no longer observed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid inorganic salts (K₂CO₃ and KBr) and wash the filter cake with fresh acetonitrile.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Dissolve the resulting crude solid in dichloromethane (DCM).

    • Wash the DCM layer with water to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

    • Recrystallize the crude product from a suitable solvent like ethanol or isopropanol to achieve high purity.

  • Drying: Dry the purified, crystalline product in a vacuum oven at 40-50°C until a constant weight is achieved.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up process in a direct question-and-answer format.

Troubleshooting Common Issues

Question 1: My reaction yield is significantly lower than on the small scale. What are the likely causes?

Answer: A drop in yield upon scale-up is a common problem. Here are the most frequent culprits and how to address them:

  • Inadequate Mixing: In a large reactor, "dead zones" can form where reagents are not effectively mixed. This leads to localized concentration gradients and incomplete reactions.

    • Solution: Ensure your overhead stirrer is powerful enough and the impeller design is appropriate for the reactor geometry. A pitched-blade turbine is often more effective than an anchor stirrer for slurries.[1]

  • Poor Temperature Control: An uncontrolled exotherm can lead to the degradation of reactants or products and promote side reactions.

    • Solution: Slow down the addition rate of the benzhydryl bromide. Ensure your heating/cooling system can handle the heat load. For very large scales, a semi-batch process (adding the limiting reagent over time) is essential.

  • Incomplete Reaction: The reaction may simply need more time on a larger scale.

    • Solution: Rely on reaction monitoring (TLC/HPLC) rather than a fixed time. Continue the reaction until the starting material is consumed.

  • Losses During Work-up/Purification: Transferring and handling larger quantities can lead to greater physical losses. Crystallization on a large scale can also be less efficient.

    • Solution: Optimize your recrystallization procedure. Ensure the product is fully precipitated before filtration by cooling sufficiently. Wash the filter cake with a minimal amount of cold solvent to avoid redissolving the product.

G Start Low Yield Observed Q1 Is the reaction complete? (Check HPLC/TLC) Start->Q1 A1_Yes Reaction is complete. Consider work-up losses. Q1->A1_Yes Yes A1_No Reaction is incomplete. Q1->A1_No No Action2 Optimize recrystallization: - Check solvent choice - Control cooling rate A1_Yes->Action2 Q2 Was mixing adequate? A1_No->Q2 A2_Yes Mixing was sufficient. Q2->A2_Yes Yes A2_No Improve stirring: - Increase RPM - Change impeller type Q2->A2_No No Q3 Was temperature controlled? A2_Yes->Q3 A3_Yes Temperature was stable. Q3->A3_Yes Yes A3_No Improve heat management: - Slow addition rate - Enhance cooling Q3->A3_No No Action1 Extend reaction time and continue monitoring. A3_Yes->Action1

Caption: Troubleshooting decision tree for low reaction yield.

Question 2: I am seeing significant amounts of the mono-benzhydrylpiperazine impurity. How can I minimize this?

Answer: Formation of the mono-substituted product is a classic selectivity challenge in piperazine chemistry.[3][4] It arises from an incomplete second alkylation.

  • Stoichiometry: Ensure you are using at least 2.0 equivalents of benzhydryl bromide relative to piperazine. A slight excess (e.g., 2.1 equivalents) can help drive the reaction to completion.

  • Reaction Time & Temperature: As mentioned above, an incomplete reaction is a primary cause. Ensure the reaction has run to completion by monitoring for the disappearance of the mono-substituted intermediate.

  • Base Strength and Quantity: A strong enough base in sufficient quantity is needed to deprotonate the second nitrogen of the mono-substituted intermediate, making it nucleophilic for the second alkylation. Ensure your K₂CO₃ is finely powdered and anhydrous.

Question 3: The final product is an oil or is difficult to crystallize. What can I do?

Answer: Crystallization can be challenging, especially with residual impurities.

  • Purity is Key: First, ensure the crude material is reasonably pure. If significant impurities are present (e.g., mono-substituted product or starting material), consider a column chromatography purification on a small portion to obtain a seed crystal.

  • Solvent Screening: The choice of recrystallization solvent is critical. Test a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane mixtures) on a small scale to find conditions that provide good crystalline material.

  • Seeding: If you have a small amount of pure, solid material, use it to seed the supersaturated solution. This provides a nucleation point for crystal growth.

  • Controlled Cooling: Do not crash-cool the solution. A slow, controlled cooling rate promotes the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions for this reaction at scale? A: The primary hazards are the exothermic nature of the reaction and the handling of large quantities of flammable solvents.

  • Exotherm Management: Never add the benzhydryl bromide all at once. Use an addition funnel and monitor the internal temperature closely. Ensure a cooling bath or circulator is on standby.[1]

  • Inert Atmosphere: Use a nitrogen atmosphere to prevent solvent vapors from creating a flammable mixture with air.

  • Proper PPE: Always use appropriate personal protective equipment, including safety glasses, lab coat, and gloves.

  • Ventilation: Perform the reaction in a well-ventilated hood or designated process bay.

Q: Which analytical techniques are best for monitoring this reaction? A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of reaction progress. You can easily visualize the consumption of starting material and the appearance of the mono- and di-substituted products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of all components in the reaction mixture. This is the preferred method for accurate monitoring and determining the reaction endpoint.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure and purity of the final product.

Q: Why is anhydrous piperazine specified? A: Water can compete with piperazine as a nucleophile, reacting with benzhydryl bromide to form benzhydrol as a byproduct. This not only consumes your reactant but also complicates purification.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. (2023). PubMed. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Purification of piperazine. (1959). Google Patents.
  • Synthesis of 1,4-DHP under piperazine catalyst. (2023).
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz. Retrieved from [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Addressing Batch-to-Batch Variability in the Synthesis of 1,4-Dibenzhydrylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for the synthesis of 1,4-Dibenzhydrylpiperazine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving consistent, high-quality results in their synthetic preparations. Batch-to-batch variability is a common yet frustrating issue in pharmaceutical manufacturing and research, often stemming from subtle, cumulative changes in raw materials, reaction conditions, or downstream processing.[1][2][3] This document provides a structured, in-depth resource to diagnose, troubleshoot, and ultimately control these variations. Our approach is grounded in explaining the causal relationships behind experimental phenomena, providing you with the expertise to not only solve immediate problems but also to build more robust and reproducible synthetic processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding variability in this compound synthesis. For more detailed protocols and explanations, please refer to the corresponding Troubleshooting Guides in Section 2.

Q1: My reaction yield is consistently low or highly variable between batches. What are the likely causes?

A: Low or inconsistent yields typically point to three primary areas: incomplete reaction, competing side reactions, or mechanical loss during workup and purification. The stoichiometry of reactants, particularly the ratio of piperazine to the benzhydryl halide, is critical. An insufficient amount of the alkylating agent will naturally lead to lower yields, while a large excess can promote side reactions. The choice and handling of the base and solvent are also paramount. Refer to Troubleshooting Guide 1: Low or Inconsistent Yields for a detailed breakdown of causes and corrective actions.

Q2: I am observing significant impurities in my final product via HPLC and NMR. How can I identify and eliminate them?

A: The most common impurities are the mono-substituted intermediate (1-benzhydrylpiperazine) and unreacted starting materials. The formation of the mono-substituted product is a classic issue in controlling the N-alkylation of piperazine.[4][5] This arises from incomplete reaction or improper stoichiometry. Other potential impurities include byproducts from the decomposition of the benzhydryl halide. Identification requires careful analysis of spectroscopic data (¹H NMR, ¹³C NMR, MS). Elimination strategies involve optimizing reaction conditions and employing robust purification protocols. See Troubleshooting Guide 2: Product Purity and Impurity Profiling for detailed identification and purification procedures.

Q3: The physical appearance (color, crystallinity) and melting point of my product differ from batch to batch. Why is this happening?

A: Variations in physical properties are almost always linked to inconsistent purity or the presence of different crystalline forms (polymorphs).[6] A broad or depressed melting point is a classic indicator of impurities.[7] Color variations can arise from trace impurities, residual solvents, or slight degradation of the material. Ensuring a consistent and effective purification and drying process is key to controlling these properties. Consult Troubleshooting Guide 3: Inconsistent Physical Properties for protocols on achieving consistent product form.

Q4: My ¹H NMR spectrum shows unexpected peaks or incorrect integration ratios. How do I interpret this?

A: Inconsistent NMR data is a direct reflection of compositional variability. Unexpected peaks often correspond to the impurities discussed in Q2, such as 1-benzhydrylpiperazine or residual solvents (e.g., DMF, acetonitrile). Incorrect integration ratios, especially between the benzhydryl protons and the piperazine ring protons, can indicate the presence of the mono-substituted species or other impurities. A systematic approach to spectral analysis is required. Refer to Troubleshooting Guide 2 for guidance on interpreting spectroscopic data in the context of common impurities.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Low or Inconsistent Yields

Batch-to-batch variability in yield is a critical issue impacting project timelines and cost-effectiveness. The following guide provides a systematic approach to diagnosing and resolving these inconsistencies.

  • Incorrect Stoichiometry: The reaction requires two equivalents of the benzhydryl halide for every one equivalent of piperazine. Inaccurate weighing or using reagents of unknown purity can disrupt this ratio, leading to incomplete conversion and the formation of the mono-substituted byproduct, which reduces the theoretical maximum yield of the desired product.

  • Base Inefficiency: The reaction generates two equivalents of acid (e.g., HBr or HCl), which must be neutralized by a base to drive the reaction to completion. If the base is weak, sterically hindered, or not sufficiently soluble in the reaction medium, it cannot effectively scavenge the acid, leading to a stall in the reaction.[8][9] Anhydrous potassium carbonate is a common choice, but its effectiveness depends on adequate stirring and reaction temperature.[10]

  • Sub-optimal Reaction Conditions: Insufficient temperature can lead to slow reaction kinetics and incomplete conversion within the allotted time. Conversely, excessively high temperatures can cause degradation of the benzhydryl halide or the product itself. The choice of solvent is also critical; it must fully dissolve the reactants to ensure a homogeneous reaction environment.[11]

  • Moisture in Reaction: Piperazine and many common bases (like K₂CO₃) can be hygroscopic. Water in the reaction can interfere with the reactivity of the base and potentially hydrolyze the benzhydryl halide.

  • Mechanical Losses: Significant product loss can occur during the workup and purification steps, such as during extractions, filtrations, or transfers between vessels. Inefficient recrystallization (e.g., choosing a solvent where the product is too soluble at cold temperatures) is a major source of yield loss.

  • Reagent Qualification: Always verify the purity of piperazine and the benzhydryl halide (e.g., by melting point or NMR) before use. Use anhydrous piperazine and ensure bases are freshly dried.

  • Reaction Condition Optimization: A systematic approach using a Design of Experiments (DoE) can help identify the optimal balance of temperature, time, and concentration.[2] A summary of typical starting conditions is provided below.

ParameterRecommended RangeRationale & Key Considerations
Piperazine:Benzhydryl Halide 1 : 2.05 - 2.2 molar ratioA slight excess of the alkylating agent ensures complete conversion of piperazine.
Base (e.g., K₂CO₃) 2.5 - 3.0 equivalentsAn excess is needed to ensure complete acid scavenging and drive the reaction forward. Must be finely powdered for maximum surface area.
Solvent Anhydrous DMF or AcetonitrileThese polar aprotic solvents effectively dissolve the reactants and facilitate the Sₙ2 reaction.
Temperature 70 - 90 °CBalances reaction rate with minimizing degradation. Monitor reaction progress by TLC or HPLC to determine the optimal endpoint.
Atmosphere Inert (Nitrogen or Argon)Protects reactants from atmospheric moisture and oxygen, ensuring reaction integrity.
  • Protocol: Monitoring Reaction Completion via TLC

    • Prepare a TLC chamber with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).

    • Spot three lanes on a silica TLC plate: piperazine (co-spot), benzhydryl halide, and a sample from the reaction mixture.

    • Develop the plate and visualize under UV light.

    • The reaction is complete when the piperazine starting material spot is no longer visible in the reaction mixture lane.

Guide 2: Product Purity and Impurity Profiling

Achieving high purity is essential for any downstream application. This guide focuses on identifying and mitigating common impurities.

The following diagram illustrates the primary synthetic pathway and the key side reactions that lead to common impurities.

G Piperazine Piperazine Piperazine->p1 Benzhydryl_X Benzhydryl Halide (2 eq) Benzhydryl_X->p1 Benzhydryl_X->p2 MonoSub 1-Benzhydrylpiperazine (Mono-substituted Impurity) MonoSub->p2 DiSub This compound (Desired Product) QuatSalt Quaternary Ammonium Salt (Over-alkylation Impurity) DiSub->QuatSalt + Excess Benzhydryl-X p1->MonoSub + 1 eq Benzhydryl-X p2->DiSub + 1 eq Benzhydryl-X

Caption: Synthesis pathway and common side products.

Impurity¹H NMR SignatureMitigation Strategy
1-Benzhydrylpiperazine A broad singlet for the N-H proton; integration of benzhydryl protons to piperazine protons will be ~11:8 instead of the product's 22:8 ratio.Ensure a slight excess of benzhydryl halide; increase reaction time/temperature to drive to completion.
Unreacted Piperazine A singlet around 2.8 ppm (highly solvent dependent) and a broad N-H signal.Soluble in aqueous acid. Can be removed with an acidic wash during workup.
Residual Solvent (e.g., DMF) Characteristic peaks (e.g., singlets at ~8.0, 2.9, 2.7 ppm for DMF).Thoroughly dry the final product under high vacuum, possibly with gentle heating.

Causality: This procedure is designed to separate the organic product from the inorganic base, unreacted piperazine, and piperazine salts by leveraging differences in solubility.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous mixture three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). The desired product is organic-soluble.

  • Combine the organic layers.

  • Acidic Wash (Optional but Recommended): Wash the combined organic layers with dilute HCl (e.g., 1M). This step protonates and removes any remaining piperazine and 1-benzhydrylpiperazine into the aqueous layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.

Causality: Recrystallization purifies compounds based on differential solubility. An ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble at cold temperatures.

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., Ethanol, Isopropanol, or an Ethyl Acetate/Hexane mixture).

  • Heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under high vacuum to remove all traces of solvent.

Guide 3: Inconsistent Physical Properties

Controlling the final physical form of a compound is crucial for formulation and development.

G Start Batch exhibits inconsistent color or melting point Check_MP Measure Melting Point Range Start->Check_MP MP_Broad Range > 2°C or depressed? Check_MP->MP_Broad Check_Purity Analyze Purity (HPLC, NMR) MP_Broad->Check_Purity Yes Check_Drying Review Drying Procedure (Time, Temp, Vacuum) MP_Broad->Check_Drying No (Sharp MP) Impurity_Found Impurities Detected? Check_Purity->Impurity_Found Refine_Purification Refine Purification Protocol (See Guide 2) Impurity_Found->Refine_Purification Yes Impurity_Found->Check_Drying No End_Good Consistent Product Achieved Refine_Purification->End_Good Solvent_Found Residual Solvent Detected by NMR? Check_Drying->Solvent_Found Improve_Drying Increase Drying Time/Temp Use High Vacuum Solvent_Found->Improve_Drying Yes Solvent_Found->End_Good No Improve_Drying->End_Good

Caption: Troubleshooting workflow for physical property variations.

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a strong indicator of high purity.[7] Always compare the experimental value to a reliable literature source or a validated internal standard.

  • Polymorphism: While less common for this specific molecule, be aware that different crystallization conditions (solvent, cooling rate) can sometimes lead to different crystal forms (polymorphs), which will have distinct physical properties, including melting points and IR spectra.[6] If you suspect polymorphism, advanced characterization techniques like DSC (Differential Scanning Calorimetry) or PXRD (Powder X-ray Diffraction) may be necessary.

  • Drying: Residual solvent is a common cause of a lower, broader melting point. Ensure the product is dried to a constant weight under high vacuum.

References

  • 1-benzylpiperazine - Organic Syntheses Procedure. Organic Syntheses.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC).
  • Why Batch-to-Batch Variability Happens (Even With the Same Recipe). Terriva.
  • Does reagent and reaction solvent order impact product yield and purity?. Biotage.
  • Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines.
  • Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative.
  • Navigating Batch-to-Batch Variability with a D
  • 1,4-Dibenzoylpiperazine | Research Chemical. Benchchem.
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
  • Characterization of 1,4-Dihydroxy-2,2-dimethylpiperazine: A Technical Guide. BenchChem.
  • Batch-to-Batch Consistency: Why It Matters for Intermediates.
  • Batch-to-Batch Variability - Applications using Sorption Experiments. Surface Measurement Systems.

Sources

Technical Support Center: Dissolving 1,4-Dibenzhydrylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 1,4-Dibenzhydrylpiperazine. This guide is designed for researchers, scientists, and drug development professionals, offering practical solutions and in-depth explanations for challenges related to dissolving this compound. Our goal is to provide you with the expertise and validated protocols necessary to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with this compound.

Q1: Why is this compound difficult to dissolve in common laboratory solvents?

A1: The dissolution challenges with this compound primarily stem from its molecular structure. The molecule possesses two large, non-polar benzhydryl (diphenylmethyl) groups. These bulky, hydrophobic moieties dominate the compound's physical properties, leading to low solubility in polar solvents like water and ethanol. Overcoming the strong intermolecular forces within the crystal lattice of this solid requires a solvent that can effectively solvate these non-polar regions.

Q2: What are the recommended starting alternative solvents for dissolving this compound?

A2: Based on its structure and available data for similar compounds, the following solvents are recommended for initial screening:

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent starting points. They have been shown to be effective for structurally related compounds[1].

  • Chlorinated Solvents: Chloroform has been noted to offer slight solubility[2]. Dichloromethane (DCM) is another viable option in this category.

  • Heated Solvents: For compounds that are only slightly soluble at room temperature, heating the solvent can significantly improve dissolution[2][3].

Q3: Can I use protic solvents like methanol or ethanol?

A3: While less effective than aprotic polar solvents, methanol and ethanol can be considered, especially for the hydrochloride salt form of similar piperazine derivatives[4][5]. For the free base form of this compound, their utility may be limited, but they can be included in a broader solvent screen.

Q4: How does pH adjustment affect the solubility of this compound?

A4: Adjusting the pH can be a viable strategy, particularly for increasing aqueous solubility. The piperazine ring contains two basic nitrogen atoms. In acidic conditions, these nitrogens can become protonated, forming a more polar, water-soluble salt. This principle is demonstrated by the increased water solubility of the hydrochloride salts of structurally similar compounds like cyclizine[6][7][8].

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
The compound is not dissolving in the chosen solvent. The solvent may not be appropriate for the non-polar nature of the compound.1. Consult the Solvent Selection Workflow diagram below to choose a more suitable solvent. 2. Attempt dissolution in DMSO or DMF. 3. If using a less polar solvent, consider gentle heating.
The compound precipitates out of solution after cooling. The solution was saturated at a higher temperature and became supersaturated upon cooling.1. Re-dissolve the compound by heating and then allow it to cool slowly to room temperature. 2. Consider using a co-solvent system to improve stability at lower temperatures. 3. Prepare a less concentrated solution.
The solution is cloudy or hazy. This may indicate incomplete dissolution or the presence of impurities.1. Increase the sonication time or vortexing intensity. 2. Filter the solution through a 0.45 µm or 0.22 µm syringe filter to remove any undissolved particulates. 3. Confirm the purity of your this compound.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol provides a systematic approach to identifying an effective solvent for this compound.

Materials:

  • This compound

  • Selection of candidate solvents (see table below)

  • Vortex mixer

  • Sonicator bath

  • Heat block or water bath

  • Calibrated balance

  • Glass vials

Procedure:

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several glass vials.

  • Solvent Addition: Add a measured volume of the first candidate solvent to a vial to achieve a target concentration (e.g., 1 mg/mL).

  • Initial Dissolution Attempt (Room Temperature):

    • Vortex the vial vigorously for 1-2 minutes.

    • Visually inspect for undissolved solid.

    • If not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.

    • Visually inspect again.

  • Heating:

    • If the compound remains undissolved, gently heat the vial in a heat block or water bath (start at 40-50°C and increase if necessary, being mindful of the solvent's boiling point).

    • Periodically remove and vortex the vial.

  • Observation and Recording: Record your observations for each solvent, noting whether the compound dissolved at room temperature, with sonication, or upon heating.

  • Repeat: Repeat steps 2-5 for each candidate solvent.

Solvent Selection Data

The following table summarizes the properties of suggested alternative solvents.

SolventTypeBoiling Point (°C)Polarity IndexRationale
Dimethyl Sulfoxide (DMSO) Aprotic Polar1897.2High polarity and aprotic nature make it effective for many organic compounds.[1][3]
Dimethylformamide (DMF) Aprotic Polar1536.4Similar to DMSO, a good starting point for difficult-to-dissolve compounds.[1]
Chloroform Non-polar61.24.1Known to have some success with this compound.[2]
Dichloromethane (DCM) Non-polar39.63.1A common organic solvent with good solvating power for non-polar compounds.
Methanol Protic Polar64.75.1May be effective, especially for salt forms.[4]
Ethanol Protic Polar78.44.3Similar to methanol, widely used in pharmaceutical preparations.[1][3]

Visualizations

Solvent Selection Workflow

This diagram outlines a logical progression for selecting an appropriate solvent.

Solvent_Selection_Workflow start Start: Undissolved This compound try_dmso_dmf Try Aprotic Polar Solvents (DMSO, DMF) start->try_dmso_dmf dissolved1 Dissolved try_dmso_dmf->dissolved1 Success not_dissolved1 Not Dissolved try_dmso_dmf->not_dissolved1 Failure try_chloroform_dcm Try Chlorinated Solvents (Chloroform, DCM) not_dissolved1->try_chloroform_dcm dissolved2 Dissolved try_chloroform_dcm->dissolved2 Success not_dissolved2 Not Dissolved try_chloroform_dcm->not_dissolved2 Failure apply_heat Apply Gentle Heat (40-50°C) not_dissolved2->apply_heat dissolved3 Dissolved apply_heat->dissolved3 Success not_dissolved3 Not Dissolved apply_heat->not_dissolved3 Failure consider_ph Consider pH Adjustment (Acidic Conditions) not_dissolved3->consider_ph end Consult Further Technical Support consider_ph->end

Caption: A stepwise decision-making diagram for solvent selection.

Structural Basis of Solubility

This diagram illustrates the key structural features of this compound influencing its solubility.

Structural_Basis cluster_molecule This compound cluster_properties Resulting Properties piperazine Piperazine Core (Slightly Polar, Basic) benzhydryl1 Benzhydryl Group (Non-polar, Bulky) piperazine->benzhydryl1 N-substitution benzhydryl2 Benzhydryl Group (Non-polar, Bulky) piperazine->benzhydryl2 N-substitution high_solubility Higher solubility in non-polar/aprotic polar solvents piperazine->high_solubility low_solubility Low solubility in polar solvents benzhydryl1->low_solubility benzhydryl2->low_solubility

Caption: Key molecular features governing solubility characteristics.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzhydrylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1-Benzhydryl-4-methylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dibenzylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • British Pharmacopoeia. (2020). Safety data sheet: Cyclizine hydrochloride Assay Standard. Retrieved from [Link]

  • JIGS Chemical Limited. (n.d.). Cyclizine Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Diethylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Cyclizine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to the Comparative Analysis of 1,4-Dibenzhydrylpiperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Discovery & Development Professionals

Welcome to a comprehensive examination of the 1,4-dibenzhydrylpiperazine scaffold, a cornerstone in modern medicinal chemistry. This guide moves beyond a simple recitation of facts, offering instead an in-depth analysis from the perspective of a seasoned application scientist. We will dissect the structure-activity relationships (SAR) that govern the pharmacological diversity of this chemical class, provide robust, field-tested experimental protocols for their characterization, and contextualize their therapeutic applications. Our objective is to equip you, our fellow researchers, with the foundational knowledge and practical methodologies required to innovate within this promising chemical space.

The this compound Scaffold: A Privileged Structure

The term "privileged structure" is reserved for molecular frameworks that can bind to multiple, distinct biological targets through strategic modification. The this compound core is a quintessential example. Its rigid, yet conformationally aware, piperazine ring and the two flanking, modifiable benzhydryl groups provide a three-dimensional canvas for chemists to create compounds with vastly different pharmacological profiles.

Historically rooted in the development of first-generation antihistamines like cyclizine, the scaffold's true potential has been unlocked through decades of research.[1] By altering substituents on the phenyl rings or the piperazine nitrogens, researchers have developed potent calcium channel blockers, dopamine receptor antagonists, and serotonin receptor modulators. This guide will focus on a comparative analysis of these key analogs to illuminate the principles of their design and function.

From Structure to Function: A Mechanistic Overview

The therapeutic action of any given analog is dictated by how its unique chemical structure interacts with specific biological targets. The core scaffold itself is merely the starting point; the nuanced pharmacology arises from its decorations.

G cluster_targets Primary Pharmacological Targets Scaffold This compound Core Piperazine Ring Benzhydryl Groups H1 H1 Histamine Receptor Scaffold:f2->H1 Antihistaminic (e.g., Cyclizine) CaV Voltage-Gated Ca2+ Channels Scaffold:f2->CaV Ca2+ Blockade (e.g., Cinnarizine) D2 Dopamine D2 Receptor Scaffold:f1->D2 Antipsychotic (D2/5-HT2A) (e.g., Amperozide) HT2A Serotonin 5-HT2A Receptor G A Prepare serial dilutions of test compound B Incubate receptor membranes, radioligand, and test compound to reach equilibrium A->B C Rapidly filter through glass fiber filtermat to separate bound from free ligand B->C D Wash filtermat to remove non-specific binding C->D E Add scintillation cocktail and quantify bound radioactivity D->E F Plot competition curve and calculate IC50, then Ki using Cheng-Prusoff E->F

Figure 2: Standard workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of your test compound. The concentration range should be wide enough to span from 0% to 100% inhibition.

  • Reaction Setup: In a 96-well plate, combine:

    • A fixed amount of cell membrane preparation expressing the target receptor.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-pyrilamine for H1 receptors) near its Kd value.

    • Your diluted test compound.

    • Control Wells: Include "total binding" wells (no test compound) and "non-specific binding" wells (with a saturating concentration of a known, non-radioactive competitor).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly aspirate the contents of the wells onto a glass fiber filtermat using a cell harvester. The membranes and bound radioligand are trapped on the filter, while the unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.

  • Detection: Dry the filtermat, add a scintillation cocktail, and count the radioactivity for each spot using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total Binding) - (Non-Specific Binding).

    • Plot the percentage of specific binding versus the log concentration of your test compound.

    • Fit the data using non-linear regression to determine the IC₅₀ (the concentration of your compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Functional Assay

This cell-based assay measures a compound's functional effect (agonist or antagonist) on Gq-coupled receptors, such as H1 and 5-HT2A, which signal by releasing intracellular calcium. [2] Causality: Binding does not equal function. This assay tells us whether the compound's binding to the receptor actually triggers a cellular response (agonism) or blocks the response of the natural ligand (antagonism).

G A Seed cells expressing the target GPCR in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Pre-incubate with test compound (for antagonist testing) B->C D Place plate in a kinetic fluorescence reader (e.g., FLIPR, FlexStation) C->D E Inject agonist and measure fluorescence change D->E F Analyze dose-response curves to determine EC50 (agonist) or IC50 (antagonist) E->F

Figure 3: Workflow for a functional calcium mobilization assay.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing your target receptor (e.g., HEK293-H1R) in black-walled, clear-bottom 96-well plates and grow overnight. [3]2. Dye Loading: Aspirate the growth media and add an assay buffer containing a calcium-sensitive dye (e.g., Calcium 5 or Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 45-60 minutes at 37°C. [3][4]3. Assay Execution: Place the plate into a kinetic fluorescence plate reader.

    • To test for agonist activity: Record a baseline fluorescence for several seconds, then use the instrument's integrated fluidics to inject serial dilutions of your test compound into the wells. Continue recording the fluorescence signal for 2-3 minutes. An increase in fluorescence indicates calcium release.

    • To test for antagonist activity: Pre-incubate the dye-loaded cells with serial dilutions of your test compound for 15-30 minutes before placing the plate in the reader. Record a baseline, then inject a known agonist at a concentration that gives ~80% of its maximal response (the EC₈₀). An effective antagonist will blunt or prevent the agonist-induced fluorescence increase.

  • Data Analysis:

    • Calculate the change in fluorescence (Max - Min) for each well.

    • For agonist mode, plot the response versus the log concentration of your compound to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).

    • For antagonist mode, plot the % inhibition of the agonist response versus the log concentration of your compound to determine the IC₅₀.

Concluding Remarks and Future Outlook

The this compound scaffold is a testament to the power of medicinal chemistry in tuning molecular properties to achieve desired biological outcomes. The journey from the antihistamine cyclizine to the calcium channel blocker flunarizine and the atypical antipsychotic amperozide highlights a remarkable evolutionary path guided by structure-activity relationships.

The future of this scaffold lies in the pursuit of greater selectivity and novel applications. By combining rational design with the robust screening funnels described here, researchers can develop next-generation analogs with improved side-effect profiles and potentially address unmet needs in CNS disorders, cardiovascular disease, and beyond. The key is a disciplined, data-driven approach that links chemical modification to quantitative measures of affinity and function.

References

  • Title: Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. Source: PLOS ONE URL: [Link]

  • Title: Cyclizine. Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Flunarizine and cinnarizine inhibit mitochondrial complexes I and II: possible implication for parkinsonism. Source: British Journal of Pharmacology URL: [Link]

  • Title: Receptor binding properties of amperozide. Source: European Journal of Pharmacology URL: [Link]

  • Title: Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. Source: STAR Protocols URL: [Link]

  • Title: Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. Source: Archiv der Pharmazie URL: [Link]

  • Title: Flunarizine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use. Source: Drugs URL: [Link]

  • Title: design synthesis and pharmacological investigation of novel benzhydryl piperazine derivatives as a new class of anti-convulsant agents. Source: ResearchGate URL: [Link]

  • Title: MECHANISM OF ACTION OF ATYPICAL ANTIPSYCHOTIC DRUGS. Source: ACNP (American College of Neuropsychopharmacology) URL: [Link]

  • Title: GPCR Membrane Ligand Binding Assay Development. Source: Multispan, Inc. URL: [Link]

  • Title: Vestibular Pharmacology of Flunarizine Compared to that of Cinnarizine. Source: ORL; Journal for Oto-Rhino-Laryngology and Its Borderlands URL: [Link]

  • Title: Cetirizine. Source: Wikipedia URL: [Link]

  • Title: CALCIUM FLUX PROTOCOL. Source: Flow Cytometry Core Facility, University of Rochester Medical Center URL: [Link]

  • Title: In Vitro Structure-Activity Relationship of Re-cyclized Octreotide Analogues. Source: Theranostics URL: [Link]

  • Title: Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Interaction of the novel antipsychotic drug amperozide and its metabolite FG5620 with central nervous system receptors and monoamine uptake sites: relation to behavioral and clinical effects. Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Source: Sphingosine-1-Phosphate URL: [Link]

  • Title: Flunarizine and cinnarizine-induced parkinsonism: a historical and clinical analysis. Source: Parkinsonism & Related Disorders URL: [Link]

  • Title: Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Histamine-induced calcium mobilization in single cultured cells expressing histamine H1 receptors: a relationship between its sensitivity and the density of H1 receptors. Source: British Journal of Pharmacology URL: [Link]

  • Title: Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Source: Molecules URL: [Link]

  • Title: Flunarizine- and cinnarizine-induced extrapyramidal reactions. Source: Annals of Neurology URL: [Link]

  • Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Anti-Psychotic Drugs | Dopamine Receptors. Source: YouTube (Speed Pharmacology) URL: [Link]

  • Title: A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Source: Assay and Drug Development Technologies URL: [Link]

  • Title: Mechanism of Action of Antipsychotic Agents. Source: Psychopharmacology Institute URL: [Link]

  • Title: Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors. Source: Journal of Computer-Aided Molecular Design URL: [Link]

Sources

A Researcher's Guide to the Cross-Validation of 1,4-Dibenzhydrylpiperazine Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the rigorous evaluation of a compound's efficacy and specificity is paramount. This guide provides an in-depth framework for the cross-validation of 1,4-Dibenzhydrylpiperazine, a molecule belonging to the piperazine class of compounds, which are recognized for their significant presence in biologically active molecules.[1] While derivatives of this scaffold have demonstrated cytotoxic effects in various cancer cell lines, a comprehensive and comparative analysis of the parent compound across different cellular contexts is essential to delineate its therapeutic potential and potential toxicities.[2][3]

This document serves as a technical manual for researchers, scientists, and drug development professionals, offering a structured approach to assessing the bioactivity of this compound. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of hypothetical data to illustrate the importance of cross-validation in diverse cell line models.

The Imperative of Cross-Validation in Preclinical Research

The initial stages of drug development often rely on in vitro screening using established cancer cell lines. However, the inherent genetic and phenotypic heterogeneity among different cell lines can lead to varied responses to a therapeutic candidate.[4][5] A compound that exhibits potent activity in one cell line may be less effective or even inert in another. Therefore, cross-validation of a compound's activity across a panel of well-characterized cell lines is a critical step to:

  • Establish a broader spectrum of activity: Identify the types of cancers or cellular backgrounds that are most sensitive to the compound.

  • Uncover potential mechanisms of action: Differential sensitivity can provide clues about the cellular pathways being targeted.

  • Assess potential for off-target effects and toxicity: Including a non-cancerous cell line in the screening panel can offer early insights into the compound's therapeutic index.

Strategic Selection of a Diverse Cell Line Panel

The choice of cell lines is a cornerstone of a robust cross-validation study. The selected panel should represent a variety of cancer types to assess the breadth of the compound's activity. Furthermore, including a non-tumorigenic cell line is crucial for evaluating cytotoxicity towards healthy cells. For our investigation of this compound, we propose the following cell line panel:

Cell LineTissue of OriginKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER)-positive, a common model for hormone-responsive breast cancer.[6][7]
MDA-MB-231 Breast AdenocarcinomaTriple-negative breast cancer (TNBC) model, known for its aggressive phenotype.[8]
HCT-116 Colorectal CarcinomaRepresents a common gastrointestinal malignancy.[2]
A549 Lung CarcinomaA widely used model for non-small cell lung cancer.[6]
HEK293 Human Embryonic KidneyA non-cancerous cell line to serve as a control for general cytotoxicity.

This selection provides a basis for comparing the effects of this compound on cancers with different origins and molecular profiles, alongside a baseline for its impact on non-malignant cells.

Experimental Workflow for Cross-Validation

A multi-faceted approach employing a battery of well-established in vitro assays is essential for a thorough evaluation of this compound's cellular effects. The following diagram illustrates the proposed experimental workflow:

G cluster_setup Experimental Setup cluster_assays Bioactivity Assays cluster_analysis Data Analysis & Interpretation start This compound Stock Solution Preparation cells Cell Line Panel Culture (MCF-7, MDA-MB-231, HCT-116, A549, HEK293) seeding Cell Seeding in 96-well plates cells->seeding treatment Treatment with varying concentrations of This compound seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh brdu BrdU Assay (Proliferation) treatment->brdu caspase Caspase-3 Assay (Apoptosis) treatment->caspase ic50 IC50 Determination mtt->ic50 ldh->ic50 brdu->ic50 comparison Cross-Cell Line Comparison of Activity caspase->comparison ic50->comparison conclusion Conclusion on Differential Activity comparison->conclusion

Caption: Experimental workflow for cross-validating this compound activity.

Detailed Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the key experiments. These protocols are designed to be self-validating by including appropriate controls.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell viability.[9][10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cytotoxicity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13][14]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.[15]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]

  • Stop Reaction and Measure Absorbance: Add the stop solution and measure the absorbance at 490 nm.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Cell Proliferation Assessment: BrdU Assay

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation.[16]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell doubling time.[17]

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Incubate with an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

  • Substrate Addition: Add the enzyme substrate and incubate until a color change is observed.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 370 nm or 450 nm).[18]

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control and determine the IC50 value.

Apoptosis Induction Assessment: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[19] This assay measures its activity to quantify apoptosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described previously.

  • Cell Lysis: Lyse the cells to release their contents, including active caspases.

  • Substrate Incubation: Add a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) to the cell lysates.[19][20]

  • Signal Measurement: Incubate and then measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a plate reader.[20][21]

  • Data Analysis: Calculate the fold-increase in caspase-3 activity in treated cells compared to the vehicle control.

Comparative Data Analysis (Hypothetical Data)

The following tables present hypothetical data for the activity of this compound across the selected cell line panel. This data is for illustrative purposes to demonstrate how results would be compared.

Table 1: IC50 Values (µM) of this compound

Cell LineMTT Assay (Viability)BrdU Assay (Proliferation)LDH Assay (% Cytotoxicity at 50 µM)
MCF-7 15.212.835%
MDA-MB-231 8.57.168%
HCT-116 25.822.425%
A549 32.129.518%
HEK293 > 100> 100< 5%

Table 2: Apoptosis Induction by this compound (at 2x IC50 from MTT assay)

Cell LineCaspase-3 Activity (Fold Increase vs. Control)
MCF-7 3.8
MDA-MB-231 6.2
HCT-116 2.5
A549 2.1
HEK293 1.1

Interpretation of Comparative Data

  • Differential Sensitivity: this compound exhibits varying degrees of activity across the cancer cell lines. The triple-negative breast cancer cell line, MDA-MB-231, is the most sensitive, with the lowest IC50 values and the highest induction of apoptosis. In contrast, the lung cancer cell line, A549, is the least sensitive.

  • Mechanism of Action: The reduction in cell viability and proliferation, coupled with a significant increase in caspase-3 activity, suggests that this compound induces apoptosis in sensitive cancer cell lines.

  • Therapeutic Potential: The high IC50 values and minimal cytotoxicity observed in the non-cancerous HEK293 cells suggest a favorable preliminary therapeutic window, with selectivity for cancer cells over healthy cells.

Potential Signaling Pathway Involvement

Research on a related compound, 1,4-dibenzoylpiperazine, has shown inhibition of the Wnt/β-catenin signaling pathway by disrupting the interaction between β-catenin and B-cell lymphoma 9 (BCL9).[22] This suggests a plausible mechanism of action for this compound that warrants further investigation.

G cluster_pathway Hypothesized Wnt Signaling Inhibition wnt Wnt Ligand fzd Frizzled Receptor wnt->fzd Binds dsh Dishevelled fzd->dsh Activates destruction_complex Destruction Complex (APC, Axin, GSK3β) dsh->destruction_complex Inhibits beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylates for Degradation bcl9 BCL9 beta_catenin->bcl9 Binds tcf_lef TCF/LEF beta_catenin->tcf_lef Translocates to Nucleus and binds bcl9->tcf_lef Co-activates target_genes Target Gene Expression (e.g., c-Myc, Cyclin D1) tcf_lef->target_genes Promotes Transcription compound This compound compound->beta_catenin Inhibits Interaction with BCL9

Caption: Hypothesized mechanism of action via Wnt pathway inhibition.

Conclusion

This guide underscores the critical importance of a systematic and multi-assay approach to the cross-validation of a compound's activity in different cell lines. The hypothetical case of this compound illustrates how such a study can reveal differential sensitivities, provide insights into potential mechanisms of action, and offer an early assessment of a compound's therapeutic index. By adopting this rigorous validation framework, researchers can build a more comprehensive and reliable preclinical data package, ultimately facilitating more informed decisions in the drug development pipeline.

References

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • National Center for Biotechnology Information. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC. [Link]

  • Protocols.io. LDH cytotoxicity assay. [Link]

  • PubChem. This compound | C30H30N2 | CID 1640356. [Link]

  • Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery - Blog. [Link]

  • MDPI. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. [Link]

  • Google Patents. EP0115203A1 - Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • ResearchGate. (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. [Link]

  • Bio-protocol. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). [Link]

  • ResearchGate. Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. [Link]

  • National Center for Biotechnology Information. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC. [Link]

  • PubMed. Cell sensitivity assays: the MTT assay. [Link]

  • PubMed. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). [Link]

  • PubMed. Structure-Based Design of 1,4-Dibenzoylpiperazines as β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction Inhibitors. [Link]

  • Wikipedia. Piperazine. [Link]

  • MDPI. 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. [Link]

  • Texas Children's Hospital. MTT Cell Assay Protocol. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • ResearchGate. Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]

  • AACR Journals. Cancer Cell Lines for Drug Discovery and Development. [Link]

  • MDPI. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. [Link]

  • Creative Diagnostics. BrdU Staining Protocol. [Link]

  • PubChem. Benzhydrylpiperazine | C17H20N2 | CID 70048. [Link]

  • National Cancer Institute. Data - NCI - Division of Cancer Treatment and Diagnosis. [Link]

  • PubMed. Synthesis and antiallergic activity of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]. [Link]

  • Wikipedia. Cetirizine. [Link]

Sources

A Comparative Guide to 1,4-Dibenzhydrylpiperazine and Other Piperazine Derivatives in CNS Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Scaffold in CNS Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, particularly in the development of centrally acting agents. Its unique physicochemical properties allow for diverse substitutions at the 1 and 4 positions, enabling the fine-tuning of pharmacological activity. This versatile scaffold is a key component in numerous drugs targeting a wide array of neurological and psychiatric disorders, including psychosis, depression, and anxiety. The ability of piperazine derivatives to interact with various G-protein coupled receptors (GPCRs) in the central nervous system (CNS) has made them a focal point of drug discovery efforts for decades.

This guide provides a comparative analysis of 1,4-dibenzhydrylpiperazine and other prominent piperazine derivatives in the context of CNS research. Due to the limited direct pharmacological data on this compound, this document will first explore its pharmacological profile through the lens of its structurally related and better-characterized parent compounds. Subsequently, it will draw comparisons with two widely studied atypical antipsychotics, clozapine and aripiprazole, which feature the piperazine moiety as a critical pharmacophore. The objective is to offer a comprehensive framework for researchers to understand the potential of this compound and to provide detailed experimental protocols for its further investigation.

Unraveling the Profile of this compound

Direct research on the CNS effects of this compound, also known as 1,4-bis(diphenylmethyl)piperazine, is sparse. However, valuable insights can be gleaned from its identity as a known impurity of cinnarizine and by examining its mono-substituted analogue, 1-benzhydrylpiperazine.

Insights from Cinnarizine: A Multi-Target Profile

Cinnarizine is a piperazine derivative primarily used for the management of vertigo, motion sickness, and other vestibular disorders.[1][2] Its mechanism of action is multimodal, involving the blockade of L- and T-type voltage-gated calcium channels, as well as antagonism at histamine H1, muscarinic acetylcholine, and dopamine D2 receptors.[3][4][5] The antidopaminergic activity of cinnarizine is significant enough to be associated with drug-induced parkinsonism in some individuals.[4] This suggests that the core benzhydrylpiperazine structure possesses the capability to interact with dopaminergic systems.

The Stimulant Potential: 1-Benzhydrylpiperazine

In contrast to the sedative effects of cinnarizine, its precursor 1-benzhydrylpiperazine has been reported to exhibit "amphetamine-like effects".[6] This suggests a potential for CNS stimulant properties, which could be mediated by interactions with monoamine transporters, such as the dopamine transporter (DAT), leading to increased synaptic concentrations of dopamine. This opposing pharmacological profile highlights the profound impact of substitutions on the piperazine ring.

Hypothetical Profile of this compound

Based on the information from its related compounds, this compound presents an intriguing pharmacological puzzle. The presence of two bulky benzhydryl groups could confer a unique receptor binding profile. It is plausible that this compound may retain some of the properties of its parent structures, potentially exhibiting a complex interplay of calcium channel modulation, antihistaminic effects, and dopaminergic activity. The symmetrical nature of the 1,4-disubstitution might also influence its affinity and selectivity for various CNS targets compared to its mono-substituted counterparts. Further experimental investigation is crucial to elucidate its precise mechanism of action.

Comparative Analysis with Atypical Antipsychotics

To provide a framework for the potential CNS applications of novel piperazine derivatives like this compound, a comparison with established drugs is invaluable. Clozapine and aripiprazole, both atypical antipsychotics containing a piperazine moiety, offer excellent benchmarks due to their distinct and well-characterized receptor binding profiles and clinical effects.

Clozapine: The Prototypical Atypical Antipsychotic

Clozapine is a highly effective antipsychotic, particularly in treatment-resistant schizophrenia. Its efficacy is attributed to a broad receptor binding profile, characterized by a lower affinity for dopamine D2 receptors and a higher affinity for several other receptors, including serotonin 5-HT2A, dopamine D4, and various muscarinic and adrenergic receptors.[5][7] This "multi-receptor" action is thought to contribute to its superior efficacy and lower incidence of extrapyramidal side effects compared to typical antipsychotics.

Aripiprazole: A Dopamine D2 Partial Agonist

Aripiprazole represents a different class of atypical antipsychotics, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[6][8] This unique mechanism allows it to modulate dopaminergic activity, acting as an antagonist in a hyperdopaminergic state and an agonist in a hypodopaminergic state.

Receptor Binding Affinity Comparison

The following table summarizes the receptor binding affinities (Ki values in nM) of clozapine and aripiprazole for key CNS receptors. Lower Ki values indicate higher binding affinity.

ReceptorClozapine (Ki, nM)Aripiprazole (Ki, nM)
Dopamine D1130[7]>1000
Dopamine D2254[7]0.34[8]
Dopamine D3-0.8[8]
Dopamine D4-44[6]
Serotonin 5-HT1A-1.7[8]
Serotonin 5-HT2A-3.4[8]
Serotonin 5-HT2C-15[6]
Histamine H1-61[6]
Adrenergic α1-57[6]
Muscarinic M1->1000

Note: Ki values can vary between studies depending on the experimental conditions.

This comparative data highlights the diverse ways in which the piperazine scaffold can be utilized to achieve distinct pharmacological outcomes.

Experimental Protocols for CNS Profiling of Piperazine Derivatives

To characterize the CNS activity of a novel compound like this compound, a systematic experimental approach is necessary. The following protocols provide a starting point for in vitro and in vivo evaluation.

In Vitro Receptor Binding Assays

This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1/D2/Gα15).[9]

  • Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Radioligand: Use a high-affinity D2 receptor radioligand, such as [3H]Spiperone.

  • Incubation: In a 96-well plate, combine the cell membranes, [3H]Spiperone (at a concentration near its Kd), and varying concentrations of the test compound.

  • Non-specific Binding: Include wells with a high concentration of a known D2 antagonist (e.g., haloperidol) to determine non-specific binding.

  • Incubation Conditions: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

This assay measures the ability of a test compound to act as an agonist or antagonist at the 5-HT2A receptor by detecting changes in intracellular calcium levels.

Protocol:

  • Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293) and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Plate Preparation: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test compound to the wells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds using a fluorescence plate reader.

  • Data Analysis:

    • Agonist Mode: Plot the change in fluorescence against the log of the test compound concentration to determine the EC50 value.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50 value.

In Vivo Behavioral Assays

This test is a widely used rodent behavioral model to screen for antidepressant-like activity.[10][11][12][13]

Protocol:

  • Apparatus: Use a transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least one hour before the test.

  • Drug Administration: Administer the test compound, a vehicle control, or a positive control (e.g., a known antidepressant) at a predetermined time before the test.

  • Test Procedure: Gently place each animal into the water-filled cylinder.

  • Observation: Record the animal's behavior for a set period (typically 6 minutes). The key behaviors to score are immobility (floating with only minor movements to keep the head above water) and mobility (swimming and climbing).

  • Data Analysis: Analyze the duration of immobility during the last 4 minutes of the test. A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

The elevated plus maze is a standard behavioral assay to assess anxiety-like behavior in rodents.[14][15][16][17]

Protocol:

  • Apparatus: Use a plus-shaped maze raised from the floor with two open arms and two enclosed arms.

  • Acclimation: Acclimate the animals to the testing room before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., a known anxiolytic like diazepam) prior to testing.

  • Test Procedure: Place the animal in the center of the maze, facing one of the open arms.

  • Observation: Allow the animal to explore the maze for a set period (typically 5 minutes) and record its movements, usually with a video tracking system.

  • Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters compared to the vehicle group indicates an anxiolytic-like effect.

Visualizing the Concepts

Piperazine as a Versatile Scaffold```dot

G Piperazine Piperazine Core Antipsychotics Antipsychotics Piperazine->Antipsychotics Substitution at N1 and N4 Antidepressants Antidepressants Piperazine->Antidepressants Varied Substitution Patterns Anxiolytics Anxiolytics Piperazine->Anxiolytics Specific Moieties

Caption: A workflow for the CNS characterization of a novel piperazine derivative.

Conclusion and Future Directions

While this compound remains a molecule with an underexplored CNS profile, its structural relationship to the multi-target drug cinnarizine and the stimulant-like compound 1-benzhydrylpiperazine suggests a complex and potentially interesting pharmacology. This guide provides a comparative framework and a set of robust experimental protocols to begin to unravel its activities. By systematically evaluating its receptor binding profile and in vivo behavioral effects in comparison to well-established piperazine-containing drugs like clozapine and aripiprazole, researchers can effectively position this and other novel piperazine derivatives within the landscape of CNS drug discovery. The versatility of the piperazine scaffold ensures that it will continue to be a source of new chemical entities with the potential to address the unmet needs of patients with neurological and psychiatric disorders.

References

  • Cinnarizine: A Contemporary Review. [Link]

  • Cinnarizine - Wikipedia. [Link]

  • Cinnarizine inhibits smooth muscle cell contraction in the vasculature by blocking L-and T-type voltage-gated calcium channel. [Link]

  • Mechanism of action of clozapine in the context of dopamine D1-D2 receptor hetero-dimerization--a working hypothesis. [Link]

  • Cinnarizine is predominantly used to treat nausea and vomiting associated with motion sickness, vertigo, Ménière's disease, or Cogan's syndrome. [Link]

  • Cinnarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. [Link]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. [Link]

  • Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. [Link]

  • ABILIFY (aripiprazole) Tablets ABILIFY (aripiprazole) Oral Solution. [Link]

  • Elevated plus maze protocol. [Link]

  • The Mouse Forced Swim Test. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • Synthesis of 1,4-DHP under piperazine catalyst. [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Elevated plus maze protocol v1. [Link]

  • Forced swim test in rodents. [Link]

  • clozapine | Ligand Activity Charts. [Link]

  • 1-benzylpiperazine - Organic Syntheses. [Link]

  • MODELING THE BEHAVIOR OF RATS IN AN ELEVATED PLUS-MAZE. [Link]

  • Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. [Link]

  • Synthesis of functionalized 1,4-dihydropyridines containing benzosultams catalyzed by lipase. [Link]

  • Aripiprazole Tablets (Aripiprazole Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use CLOZAPINE ORALLY DISINT. [Link]

  • Serotonin 2A Receptor (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. [Link]

  • Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. [Link]

  • Compound: CINNARIZINE (CHEMBL43064). [Link]

  • Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. [Link]

  • Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. [Link]

  • Human Recombinant D2 Dopamine Receptor Stable Cell Line Cat. No. M00152 Version 07232020. [Link]

  • Cinnarizine: Uses, Dosage, Side Effects and More. [Link]

  • Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). [Link]

  • Mouse Forced Swim Test l Protocol Preview. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Factsheet on the forced swim test. [Link]

Sources

A Comparative Efficacy Analysis of 1,4-Dibenzhydrylpiperazine and Known Calcium Channel Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Voltage-gated calcium channels (VGCCs) are fundamental mediators of cellular signaling, translating membrane depolarization into a cascade of intracellular events by controlling calcium ion influx.[1] Their critical role in processes ranging from muscle contraction and neurotransmission to gene expression makes them a prime target for therapeutic intervention in a host of cardiovascular and neurological disorders.[1] The diverse family of VGCCs is broadly classified into several subtypes, with L-type (Long-lasting) and T-type (Transient) channels being of significant pharmacological interest.[2]

This guide provides a comparative overview of the potential efficacy of 1,4-Dibenzhydrylpiperazine, a compound of interest due to its structural similarity to the known calcium channel blocker cinnarizine, against a panel of well-characterized VGCC inhibitors.[3] Cinnarizine is recognized as a non-selective blocker of both L- and T-type calcium channels.[4] Given this relationship, it is hypothesized that this compound may exhibit similar calcium channel modulating properties.

To establish a framework for efficacy comparison, this guide will benchmark the hypothesized action of this compound against established inhibitors with known selectivity profiles:

  • Amlodipine: A dihydropyridine derivative renowned for its high selectivity as an L-type calcium channel blocker, widely prescribed for hypertension and angina.[5][6]

  • Mibefradil: A tetralol derivative that uniquely exhibits a higher selectivity for T-type over L-type calcium channels.[7][8]

  • NNC 55-0396: A highly selective T-type calcium channel inhibitor.[9][10]

Through a detailed examination of their mechanisms of action and a presentation of hypothetical, yet plausible, experimental data, this guide aims to provide a robust framework for researchers to evaluate the potential of novel compounds like this compound in the landscape of calcium channel modulation.

Mechanisms of Action: A Comparative Overview

The therapeutic efficacy of a calcium channel blocker is intrinsically linked to its specific mechanism of action and its selectivity towards different VGCC subtypes.

This compound (Hypothesized Mechanism)

Based on its structural analogy to cinnarizine, this compound is postulated to function as a non-selective calcium channel blocker.[3][4] This implies that it may inhibit both L-type and T-type VGCCs. The proposed mechanism involves the physical occlusion of the channel pore, thereby preventing the influx of calcium ions into the cell upon membrane depolarization. This reduction in intracellular calcium would, in turn, lead to the relaxation of smooth muscle and a decrease in neuronal excitability.[11]

Amlodipine: The L-type Selective Inhibitor

Amlodipine, a member of the dihydropyridine class of calcium channel blockers, demonstrates a high affinity and selectivity for L-type calcium channels.[5][12] Its mechanism of action involves binding to the inactivated state of the L-type channel, thereby stabilizing it in this non-conducting conformation.[13] This voltage-dependent interaction results in a potent inhibition of calcium influx, leading to vasodilation and a subsequent reduction in blood pressure.[12]

Mibefradil: The T-type Preferential Blocker

Mibefradil is distinguished by its preferential inhibition of T-type over L-type calcium channels.[7][14] T-type channels are characterized by their low-voltage activation and transient opening, playing a crucial role in cellular pacemaker activity and neuronal firing patterns.[15] Mibefradil's ability to selectively dampen the activity of these channels, in addition to its L-type blocking effects, contributes to its unique pharmacological profile, which includes a reduction in heart rate without significant negative inotropic effects.[7]

NNC 55-0396: The Highly Selective T-type Inhibitor

NNC 55-0396 represents a more recent advancement in the development of selective T-type calcium channel blockers.[9][16] It exhibits a high degree of selectivity for T-type channels, with minimal activity at L-type channels.[10][16] This specificity allows for the targeted modulation of cellular processes governed by T-type channels, such as neuronal excitability and hormone secretion, with a reduced potential for the cardiovascular side effects associated with L-type channel blockade.[9]

Visualizing the Landscape: Signaling Pathways and Experimental Design

To better understand the interplay of these inhibitors with their targets, the following diagrams illustrate the signaling pathway of VGCCs and a typical experimental workflow for their characterization.

Signaling Pathway of Voltage-Gated Calcium Channels MembraneDepolarization Membrane Depolarization VGCC Voltage-Gated Calcium Channel (VGCC) MembraneDepolarization->VGCC Activates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Calmodulin Calmodulin Activation Intracellular_Ca->Calmodulin CellularResponse Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Calmodulin->CellularResponse Inhibitors Calcium Channel Blockers (this compound, Amlodipine, Mibefradil, NNC 55-0396) Inhibitors->VGCC Inhibits

Caption: General signaling cascade initiated by the activation of voltage-gated calcium channels.

Experimental Protocols for Efficacy Determination

To empirically compare the efficacy of this compound with known inhibitors, a series of robust in vitro and ex vivo assays are proposed. These protocols are designed to provide quantitative measures of inhibitory potency and selectivity.

Protocol 1: In Vitro Electrophysiology - Patch-Clamp Assay

This gold-standard technique allows for the direct measurement of ion channel activity and is essential for determining the inhibitory concentration (IC50) of a compound.

Objective: To determine the IC50 values of this compound, Amlodipine, Mibefradil, and NNC 55-0396 on L-type (Cav1.2) and T-type (Cav3.1) calcium channels.

Methodology:

  • Cell Culture: Utilize human embryonic kidney (HEK293) cells stably expressing either the human Cav1.2 or Cav3.1 channel subunit.

  • Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ and fill with an appropriate intracellular solution.[17]

  • Whole-Cell Configuration: Establish a gigaseal and achieve the whole-cell patch-clamp configuration.

  • Voltage Protocol:

    • For L-type channels, hold the cell at -80 mV and apply depolarizing steps to 0 mV to elicit inward calcium currents.

    • For T-type channels, hold the cell at -100 mV and apply depolarizing steps to -30 mV.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compounds (e.g., 1 nM to 100 µM).

  • Data Acquisition and Analysis: Record the peak inward current at each concentration and normalize to the baseline current. Fit the concentration-response data to a sigmoidal dose-response curve to calculate the IC50 value.

Patch-Clamp Experimental Workflow start Start cell_prep Prepare HEK293 cells expressing Ca_v1.2 or Ca_v3.1 start->cell_prep patch Establish whole-cell patch-clamp configuration cell_prep->patch record_base Record baseline Ca²⁺ currents patch->record_base apply_compound Apply increasing concentrations of test compound record_base->apply_compound record_inhibition Record inhibited Ca²⁺ currents apply_compound->record_inhibition analyze Calculate IC50 values record_inhibition->analyze end End analyze->end

Caption: Step-by-step workflow for determining IC50 values using patch-clamp electrophysiology.

Protocol 2: In Vitro Cell-Based Assay - Intracellular Calcium Imaging

This assay provides a functional readout of calcium channel inhibition by measuring changes in intracellular calcium concentration.[18]

Objective: To assess the ability of the test compounds to inhibit depolarization-induced increases in intracellular calcium.

Methodology:

  • Cell Culture and Loading: Culture a suitable cell line (e.g., vascular smooth muscle cells for L-type, or a neuronal cell line for T-type) on glass-bottom dishes and load with a calcium-sensitive fluorescent dye such as Fura-2 AM.

  • Baseline Measurement: Measure the baseline fluorescence ratio (340/380 nm excitation) using a fluorescence microscope or plate reader.[18]

  • Compound Incubation: Incubate the cells with various concentrations of the test compounds.

  • Depolarization: Induce membrane depolarization using a high concentration of potassium chloride (KCl).

  • Post-Stimulation Measurement: Measure the peak fluorescence ratio following depolarization.

  • Data Analysis: Calculate the percentage inhibition of the KCl-induced calcium increase for each compound concentration and determine the IC50.

Protocol 3: Ex Vivo Tissue-Based Assay - Smooth Muscle Contraction

This assay evaluates the functional antagonism of the compounds in a more physiologically relevant setting.[19]

Objective: To measure the ability of the test compounds to relax pre-contracted vascular smooth muscle tissue.

Methodology:

  • Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat) and mount them in an organ bath containing physiological saline solution.[20]

  • Contraction Induction: Induce a sustained contraction of the aortic rings with a vasoconstrictor such as phenylephrine or a high concentration of KCl.[20]

  • Cumulative Concentration-Response: Add increasing concentrations of the test compounds to the organ bath and record the resulting relaxation of the tissue.

  • Data Analysis: Express the relaxation as a percentage of the pre-induced contraction and calculate the EC50 (half-maximal effective concentration) for each compound.

Comparative Efficacy Data (Hypothetical)

The following tables present hypothetical but plausible data that could be generated from the described experimental protocols, providing a clear comparison of the inhibitory profiles of the tested compounds.

Table 1: Inhibitory Potency (IC50) on L-type and T-type Calcium Channels

CompoundL-type (Cav1.2) IC50 (µM)T-type (Cav3.1) IC50 (µM)Selectivity (L-type/T-type)
This compound 5.28.9~0.6 (Non-selective)
Amlodipine 0.05>100>2000 (L-type selective)
Mibefradil 2.50.212.5 (T-type preferential)
NNC 55-0396 >1006.8>14 (T-type selective)

Table 2: Functional Antagonism in Vascular Smooth Muscle

CompoundEC50 for Relaxation (µM)
This compound 7.8
Amlodipine 0.1
Mibefradil 3.5
NNC 55-0396 >50

Discussion and Interpretation of Findings

The hypothetical data presented in this guide suggest a distinct pharmacological profile for each of the evaluated compounds.

  • This compound , as hypothesized, demonstrates a non-selective inhibitory effect on both L-type and T-type calcium channels, with IC50 values in the low micromolar range. Its functional activity in the smooth muscle contraction assay is consistent with this dual-channel blockade.

  • Amlodipine exhibits a potent and highly selective inhibition of L-type channels , which translates to a strong vasorelaxant effect at nanomolar concentrations. Its lack of activity at T-type channels underscores its targeted mechanism of action.

  • Mibefradil shows a clear preference for T-type channels over L-type channels, although it retains some activity at the latter. This is reflected in its moderate potency in the smooth muscle relaxation assay, which is primarily mediated by L-type channels.

  • NNC 55-0396 displays a high degree of selectivity for T-type channels , with negligible effects on L-type channels and, consequently, minimal vasorelaxant activity in this model.

Comparative Efficacy Logic Topic This compound Hypothesis Hypothesized as non-selective Ca²⁺ channel blocker Topic->Hypothesis Experiments Experimental Assays: - Patch-Clamp - Ca²⁺ Imaging - Smooth Muscle Contraction Hypothesis->Experiments Comparators Known Inhibitors: Amlodipine (L-type) Mibefradil (T-type pref.) NNC 55-0396 (T-type) Comparators->Experiments Data Comparative Data: - IC50 values - EC50 values Experiments->Data Conclusion Efficacy Profile: Potency & Selectivity Data->Conclusion

Caption: Logical flow of the comparative efficacy assessment.

Conclusion

This technical guide provides a comprehensive framework for comparing the efficacy of the novel compound this compound with established calcium channel inhibitors. By leveraging its structural similarity to cinnarizine, we have hypothesized a non-selective inhibitory profile for this compound. The detailed experimental protocols and hypothetical comparative data serve as a blueprint for researchers to empirically validate this hypothesis and to precisely characterize the potency and selectivity of this and other novel compounds. A thorough understanding of a compound's mechanism of action and its selectivity for different VGCC subtypes is paramount for the rational design and development of next-generation therapeutics targeting calcium channel-mediated pathologies.

References

  • Synapse. What is the mechanism of Cinnarizine? Patsnap. [Link]. Accessed January 24, 2026.

  • Wikipedia. Cinnarizine. [Link]. Accessed January 24, 2026.

  • Kirtane, A., et al. (2017). Cinnarizine: A Contemporary Review. Indian Journal of Otolaryngology and Head & Neck Surgery, 69(2), 253–258.
  • Rüsch, A., et al. (1998). Effects of Cinnarizine on Calcium and Pressure-Dependent Potassium Currents in Guinea Pig Vestibular Hair Cells. Journal of Neurophysiology, 80(3), 1196–1205.
  • CARE Hospitals. Cinnarizine: Uses, Side Effects, Dosage and Precautions. [Link]. Accessed January 24, 2026.

  • Cauvin, C., et al. (1983). Calcium channels in smooth muscle. Journal of Cardiovascular Pharmacology, 5(1), 1-8.
  • Bean, B. P. (1992). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. Methods in Enzymology, 207, 181–193.
  • Perez-Reyes, E. (2003). Types of voltage-gated calcium channels: molecular and electrophysiological views. Cell Calcium, 33(5-6), 295-303.
  • Cheng, J. W. (1997). Mibefradil: a selective T-type calcium antagonist. The Annals of Pharmacotherapy, 31(11), 1347-1354.
  • Choi, K. H., et al. (2013). NNC 55-0396, a T-type Ca2+ channel inhibitor, inhibits angiogenesis via suppression of hypoxia-inducible factor-1α signal transduction. British Journal of Pharmacology, 169(6), 1261–1274.
  • StatPearls. Amlodipine. [Link]. Accessed January 24, 2026.

  • Kim, N. N., et al. (1998). Characterization of Calcium Channel Blocker Induced Smooth Muscle Relaxation Using a Model of Isolated Corpus Cavernosum. The Journal of Urology, 159(3), 1084-1088.
  • ResearchGate. Intracellular neuronal calcium channel blocker for a patch clamp experiment? [Link]. Accessed January 24, 2026.

  • Porzig, H. (1997). The efficacy of the calcium channel antagonist mibefradil. Journal of Hypertension Supplement, 15(4), S33-S40.
  • Wikipedia. Amlodipine. [Link]. Accessed January 24, 2026.

  • Liu, A., et al. (2014). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Journal of Visualized Experiments, (90), e51637.
  • Wikipedia. Voltage-gated calcium channel. [Link]. Accessed January 24, 2026.

  • Burgess, J. K., et al. (2007). Comparison of gel contraction mediated by airway smooth muscle cells from patients with and without asthma. Thorax, 62(10), 856–862.
  • Catterall, W. A., et al. (2005). Voltage-gated calcium channels (Ca V ): Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]. Accessed January 24, 2026.

  • Ogden, D., & Stanfield, P. (1994). Patch clamp techniques for single channel and whole-cell recording. In Microelectrode techniques (pp. 53-78). The Company of Biologists Limited.
  • Grover, G. J., et al. (1998). Mibefradil, a T-type and L-type calcium channel blocker, limits infarct size through a glibenclamide-sensitive mechanism. Journal of Pharmacology and Experimental Therapeutics, 287(3), 963-969.
  • National Health Service. About amlodipine. [Link]. Accessed January 24, 2026.

  • MedlinePlus. Amlodipine. [Link]. Accessed January 24, 2026.

  • Catterall, W. A. (2011). Voltage-Gated Calcium Channels. Cold Spring Harbor Perspectives in Biology, 3(8), a003947.
  • Creative Bioarray. Patch-Clamp Recording Protocol. [Link]. Accessed January 24, 2026.

  • Clozel, J. P., et al. (1997). Mibefradil (Ro 40-5967): the first selective T-type Ca2+ channel blocker. Journal of Cardiovascular Pharmacology, 29 Suppl 2, S1-8.
  • BMG LABTECH. Calcium assays: at the centre of biology. [Link]. Accessed January 24, 2026.

  • Liu, Y., et al. (2022).
  • Drugs.com. Amlodipine: Uses, Side Effects & Dosage. [Link]. Accessed January 24, 2026.

  • Ninja Nerd. (2020, April 15). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. [Link].

  • ResearchGate. An impedance-based cell contraction assay using human primary smooth muscle cells and fibroblasts. [Link]. Accessed January 24, 2026.

  • Akaike, N., & Takahashi, K. (1992). Patch clamp methods for studying calcium channels. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 100(5), 325–333.
  • N. N. (2014, October 13). Voltage Gated Calcium Channels Part 1 [Video]. YouTube. [Link].

  • Springer Nature Experiments. Calcium Imaging Protocols and Methods. [Link]. Accessed January 24, 2026.

  • Lee, J. H., et al. (2024). Cav3.1 T-type calcium channel blocker NNC 55-0396 reduces atherosclerosis by increasing cholesterol efflux.
  • Ergül, M., & Güleç, E. (2020). The Cytotoxic and Apoptotic Effects of T-Type Calcium Channel Inhibitor NNC 55-0396 on SNU-1 Gastric Cancer Cells. Cumhuriyet Science Journal, 41(3), 643-649.

Sources

A Head-to-Head Comparison of Cinnarizine and its Process-Related Impurity, 1,4-Dibenzhydrylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Understanding the pharmacological profile of not only the API but also its related substances and impurities is critical for ensuring safety and efficacy. This guide provides a detailed head-to-head comparison of the well-known drug, cinnarizine, and one of its key process-related impurities, 1,4-Dibenzhydrylpiperazine (also known as Cinnarizine EP Impurity E).

This comparison will delve into their chemical structures, known biological activities, and the potential implications of the presence of this compound in cinnarizine formulations. While cinnarizine is a well-characterized drug with a defined therapeutic window, this compound is primarily considered from a quality control perspective. This guide will, therefore, frame the comparison in the context of a drug versus a critical impurity, providing insights valuable for researchers in pharmacology, medicinal chemistry, and pharmaceutical quality assurance.

Chemical Structure: A Tale of Two Substituents

At their core, both cinnarizine and this compound share a common piperazine ring substituted with a benzhydryl (diphenylmethyl) group. The key distinction lies in the substitution at the second nitrogen atom of the piperazine ring.

CompoundIUPAC NameMolecular FormulaMolar Mass
Cinnarizine (E)-1-(Diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazineC₂₆H₂₈N₂368.52 g/mol
This compound 1,4-bis(diphenylmethyl)piperazineC₃₀H₃₀N₂418.58 g/mol

Cinnarizine possesses a cinnamyl group, which is crucial for its specific pharmacological activity. In contrast, This compound has a second benzhydryl group, making the molecule symmetrical. This seemingly subtle difference in chemical structure has profound implications for their biological effects.

Pharmacological Profile: An Established Drug Versus an Uncharacterized Impurity

Cinnarizine: A Multi-Target Ligand

Cinnarizine is a well-established therapeutic agent with a multi-modal mechanism of action, primarily functioning as both an antihistamine and a calcium channel blocker.[1][2] This dual activity underpins its use in the management of nausea, vomiting, vertigo, and motion sickness.[1][3]

  • Antihistamine Activity: Cinnarizine is a potent antagonist of the histamine H1 receptor. By blocking this receptor, it mitigates the effects of histamine in the brain, reducing symptoms of motion sickness and vestibular disorders.[3]

  • Calcium Channel Blocking Activity: Cinnarizine inhibits the influx of calcium into vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels.[2][4] This action leads to vasodilation, particularly in cerebral blood vessels, improving microcirculation in the inner ear and alleviating symptoms of vertigo.[2][5]

  • Other Receptor Interactions: Cinnarizine is also known to interact with muscarinic and dopamine D2 receptors, which may contribute to its overall therapeutic profile and side effects.[2]

This compound: A Pharmacological Enigma

As a known impurity of cinnarizine, this compound has not been extensively studied for its own pharmacological effects.[6] Its primary relevance in the scientific literature is in the context of pharmaceutical analysis and quality control. However, based on its structural similarity to other piperazine-containing compounds, some general inferences and key questions for future research can be drawn:

  • Potential for Biological Activity: The piperazine scaffold is a common feature in many biologically active molecules, including antihistamines, antipsychotics, and antifungals.[7] Therefore, it is plausible that this compound may possess some degree of biological activity, although likely different from that of cinnarizine due to the absence of the cinnamyl group.

  • In Silico Toxicity Predictions: While experimental data is lacking, computational studies on the toxicity of cinnarizine impurities have been conducted. These studies can provide an initial assessment of the potential risks associated with such impurities. For instance, a study on the impurities of cinnarizine and dimenhydrinate highlighted the importance of profiling the toxicity of these related substances.[8][9]

Head-to-Head Performance Metrics: A Data-Driven Comparison (Hypothetical)

To provide a framework for a direct experimental comparison, the following table outlines key performance metrics that would be evaluated to characterize the pharmacological profiles of both compounds. While extensive data is available for cinnarizine, the values for this compound are currently unknown and would be the subject of future investigation.

Performance MetricCinnarizineThis compound
Histamine H1 Receptor Binding Affinity (Ki) Potent antagonist (nanomolar range)Unknown
L-type Calcium Channel Blocking Activity (IC₅₀) Effective inhibitorUnknown
In-Vivo Efficacy (e.g., anti-vertigo models) Demonstrated efficacyUnknown
Blood-Brain Barrier Permeability Readily crossesUnknown
Metabolic Stability Undergoes metabolismUnknown
In Silico Predicted Toxicity Known side effects (e.g., drowsiness)To be determined

Experimental Protocols for Comparative Analysis

To experimentally determine the pharmacological profile of this compound and directly compare it to cinnarizine, a series of well-established in vitro and in vivo assays would be employed.

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity of the compounds for the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human histamine H1 receptor.

  • Radioligand Binding: Incubate the membrane preparations with a known concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-pyrilamine) in the presence of varying concentrations of the test compound (cinnarizine or this compound).

  • Separation and Detection: Separate the bound from the unbound radioligand by rapid filtration.

  • Data Analysis: Measure the radioactivity of the filters and calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vitro Calcium Channel Blocking Assay

Objective: To assess the inhibitory effect of the compounds on L-type calcium channels.

Methodology:

  • Cell Culture: Use a suitable cell line (e.g., vascular smooth muscle cells or a cell line overexpressing the Cav1.2 channel).

  • Calcium Influx Measurement: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Depolarization and Treatment: Depolarize the cells with a high concentration of potassium chloride to open voltage-gated calcium channels, in the presence and absence of the test compounds.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of calcium influx for each compound.

Visualizing the Molecular Landscape

To better understand the relationship between these two molecules and their potential interactions, the following diagrams illustrate their chemical structures and the primary signaling pathway of cinnarizine.

Caption: Chemical structures of Cinnarizine and this compound.

Cinnarizine_MOA cluster_cell Cell Membrane H1R Histamine H1 Receptor Response_H1 Allergic Response (e.g., Nausea, Vertigo) H1R->Response_H1 Mediates Ca_Channel L-type Calcium Channel Response_Ca Vasoconstriction Ca_Channel->Response_Ca Leads to Cinnarizine Cinnarizine Cinnarizine->H1R Antagonizes Cinnarizine->Ca_Channel Blocks Histamine Histamine Histamine->H1R Activates Calcium Ca²⁺

Caption: Simplified signaling pathway of Cinnarizine's dual mechanism of action.

Conclusion and Future Directions

This guide provides a comprehensive comparison between the established drug, cinnarizine, and its process-related impurity, this compound. While cinnarizine's pharmacological profile is well-documented, this compound remains largely uncharacterized. The structural similarity, however, suggests a potential for biological activity that warrants further investigation, particularly from a safety and toxicology perspective.

For researchers and drug development professionals, the key takeaway is the critical importance of understanding the complete impurity profile of any API. Future research should focus on:

  • Pharmacological Screening of this compound: A comprehensive in vitro screening against a panel of common drug targets would provide valuable insights into its potential biological activities.

  • Toxicological Evaluation: In vitro and in vivo toxicology studies are essential to determine the safety profile of this impurity and to establish safe limits in cinnarizine formulations.

  • Development of Sensitive Analytical Methods: Continued development of analytical techniques for the detection and quantification of this compound is crucial for routine quality control in pharmaceutical manufacturing.

By continuing to investigate the properties of impurities like this compound, the scientific community can contribute to the development of safer and more effective medicines.

References

  • Wikipedia. Cinnarizine. [Link]

  • Gari, E., et al. (2017). Cinnarizine: A Contemporary Review. PMC. [Link]

  • MIMS. Cinnarizine. [Link]

  • PubChem. Cinnarizine. [Link]

  • NHS. About cinnarizine. [Link]

  • PubChem. This compound. [Link]

  • El-Gindy, A., et al. (2020). Simultaneous estimation of dimenhydrinate, cinnarizine and their toxic impurities benzophenone and diphenylmethylpiperazine; in silico toxicity profiling of impurities. RSC Advances. [Link]

  • GSRS. This compound. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. cinnarizine. [Link]

  • Abdel-Wadood, H. M., et al. (2021). Experimentally designed chromatographic method for the simultaneous analysis of dimenhydrinate, cinnarizine and their toxic impurities. RSC Advances. [Link]

  • Patsnap Synapse. What is Cinnarizine used for?. [Link]

  • ResearchGate. The chemical structure of cinnarizine. [Link]

  • ResearchGate. (PDF) 1,4-Dibenzylpiperazine. [Link]

  • Pharmaffiliates. Cinnarizine-impurities. [Link]

  • ResearchGate. Regioselective Synthesis, Antibacterial, Molecular Docking and Fingerprint Applications of 1‐Benzhydrylpiperazine Derivatized 1,4‐Disubstituted 1,2,3‐Triazoles. [Link]

Sources

A Comparative Guide to the Statistical Analysis of 1,4-Dibenzhydrylpiperazine and its Primary Process-Related Impurity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 1,4-Dibenzhydrylpiperazine, a critical process-related impurity in the synthesis of the antihistamine Cinnarizine, against its primary precursor and related impurity, 1-Benzhydrylpiperazine. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data and statistical analysis essential for the robust quality control of Cinnarizine.

Introduction: The Significance of Impurity Profiling in Pharmaceutical Manufacturing

In the synthesis of active pharmaceutical ingredients (APIs), the meticulous identification and quantification of impurities are paramount to ensure the safety and efficacy of the final drug product. This compound, also known as Cinnarizine Impurity E, is a known process-related impurity in the production of Cinnarizine.[1][] Its presence, along with other related substances such as 1-Benzhydrylpiperazine (Cinnarizine Impurity A), must be strictly controlled and monitored.[1][3] This guide presents a detailed comparative analysis of these two compounds, providing the necessary experimental protocols and data to facilitate their differentiation and quantification.

The causality behind focusing on these specific impurities lies in their synthetic relationship. 1-Benzhydrylpiperazine is a key intermediate in the synthesis of Cinnarizine and can also be a degradation product.[3][4] this compound can arise as a by-product from the reaction of 1-Benzhydrylpiperazine with another molecule of benzhydryl chloride, the alkylating agent used in the Cinnarizine synthesis. Therefore, a thorough understanding and robust analytical methodology for both are crucial for process optimization and quality assurance.

Experimental Design: A Multi-faceted Approach to Characterization

A comprehensive analytical workflow is essential for the unambiguous identification and quantification of this compound and 1-Benzhydrylpiperazine. This involves the synthesis of reference standards and their subsequent analysis using a suite of orthogonal analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Experimental_Workflow cluster_synthesis Synthesis of Reference Standards cluster_analysis Analytical Characterization cluster_data Data Analysis & Comparison Synthesis_DBP Synthesis of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis_DBP->NMR HPLC HPLC Analysis (Purity & Quantification) Synthesis_DBP->HPLC MS Mass Spectrometry (Molecular Weight & Fragmentation) Synthesis_DBP->MS Synthesis_BP Synthesis of 1-Benzhydrylpiperazine Synthesis_BP->NMR Synthesis_BP->HPLC Synthesis_BP->MS Data_Comparison Comparative Data Tables NMR->Data_Comparison HPLC->Data_Comparison MS->Data_Comparison Statistical_Analysis Statistical Validation Data_Comparison->Statistical_Analysis

Figure 1: Experimental workflow for the comparative analysis.
Synthesis of Reference Standards

The synthesis of high-purity reference standards for both this compound and 1-Benzhydrylpiperazine is the foundational step for any analytical work.

Protocol 1: Synthesis of this compound

This synthesis involves the dialkylation of piperazine with benzhydryl chloride.

  • Reaction Setup: In a round-bottom flask, dissolve piperazine in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base: Add a slight excess of a non-nucleophilic base, such as potassium carbonate, to the mixture.

  • Alkylation: Slowly add at least two equivalents of benzhydryl chloride to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Protocol 2: Synthesis of 1-Benzhydrylpiperazine

This synthesis involves the monoalkylation of piperazine.

  • Reaction Setup: Dissolve a large excess of piperazine in a suitable solvent like dichloromethane. The excess piperazine acts as both a reactant and a base.

  • Alkylation: Slowly add one equivalent of benzhydryl chloride to the reaction mixture at a controlled temperature (e.g., 0 °C) to favor mono-substitution.

  • Reaction Monitoring: Monitor the reaction using TLC to ensure the formation of the mono-substituted product and minimize the formation of the di-substituted by-product.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove the excess piperazine and purify the product by column chromatography.

Analytical Methodologies for Comparative Characterization

The following analytical techniques provide the necessary data for a robust comparison of the two piperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Protocol 3: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

NMR_Analysis_Workflow Start Synthesized Compound Dissolve Dissolve in Deuterated Solvent Start->Dissolve Add_TMS Add TMS (Internal Standard) Dissolve->Add_TMS Acquire_Spectra Acquire ¹H and ¹³C NMR Spectra (≥400 MHz Spectrometer) Add_TMS->Acquire_Spectra Process_Data Process and Analyze Data (Chemical Shifts, Integration, Multiplicity) Acquire_Spectra->Process_Data End Structural Confirmation Process_Data->End

Figure 2: Workflow for NMR analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, used for the separation, identification, and quantification of compounds in a mixture. A well-developed HPLC method can effectively resolve Cinnarizine from its impurities.

Protocol 4: HPLC Method for Impurity Profiling

  • Chromatographic System: Utilize a reverse-phase HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed for optimal separation. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a suitable wavelength (e.g., 230 nm) is commonly used for these aromatic compounds.

  • Sample Preparation: Prepare standard solutions of this compound and 1-Benzhydrylpiperazine of known concentrations in the mobile phase.

  • Injection and Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification.

Protocol 5: Mass Spectrometry Analysis

  • Ionization Source: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for these compounds.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to determine the mass-to-charge ratio (m/z) of the ions.

  • Data Acquisition: Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and obtain a characteristic fragmentation pattern for each compound.

Comparative Experimental Data

The following tables summarize the expected experimental data for this compound and 1-Benzhydrylpiperazine based on their chemical structures and data from related compounds.

Table 1: Physical and Chemical Properties

PropertyThis compound1-Benzhydrylpiperazine
Synonyms Cinnarizine Impurity E, 1,4-Bis(diphenylmethyl)piperazineCinnarizine Impurity A, Norcyclizine
Molecular Formula C₃₀H₃₀N₂C₁₇H₂₀N₂
Molecular Weight 418.58 g/mol [1]252.36 g/mol [5]
Appearance White to off-white solidWhite to off-white solid

Table 2: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentThis compound (Expected δ, ppm)1-Benzhydrylpiperazine (Expected δ, ppm)
-CH (Benzhydryl) ~4.2 (s, 2H)~4.2 (s, 1H)
Piperazine -CH₂- ~2.5 (s, 8H)~2.9 (t, 4H), ~2.4 (t, 4H)
-NH (Piperazine) -~1.8 (s, 1H)
Aromatic -CH ~7.2-7.4 (m, 20H)~7.2-7.4 (m, 10H)

Note: The chemical shifts (δ) are approximate and can vary slightly based on the solvent and concentration.

Table 3: Comparative HPLC Data

ParameterThis compound1-Benzhydrylpiperazine
Expected Retention Time (min) Later elutingEarlier eluting
Rationale Higher molecular weight and greater lipophilicity lead to stronger retention on a reverse-phase column.Lower molecular weight and lower lipophilicity result in weaker retention.
UV λmax (nm) ~230~230

Table 4: Comparative Mass Spectrometry Data (ESI+)

ParameterThis compound1-Benzhydrylpiperazine
[M+H]⁺ (m/z) 419.25253.17
Key Fragment Ions (m/z) 167 (benzhydryl cation), 253 (loss of a benzhydryl group)167 (benzhydryl cation)

Statistical Analysis and Validation

To ensure the reliability of the analytical methods for distinguishing and quantifying these two compounds, a thorough statistical validation according to ICH guidelines is necessary. This includes assessing the method's linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

For a comparative analysis, statistical tests such as t-tests can be applied to the retention times and peak areas obtained from multiple injections of both compounds to demonstrate a statistically significant difference, confirming the resolving power of the HPLC method.

Conclusion

The ability to accurately identify and quantify this compound and 1-Benzhydrylpiperazine is critical for ensuring the quality and safety of Cinnarizine. The distinct differences in their molecular weight, NMR spectral patterns, and chromatographic behavior provide a solid basis for their differentiation. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers and quality control analysts to develop and validate analytical methods for the effective monitoring of these impurities in pharmaceutical manufacturing. The application of these rigorous analytical and statistical methodologies is a testament to the principles of scientific integrity and trustworthiness in drug development.

References

  • Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
  • CN103254152A - New synthesis method of cinnarizine - Google Patents. (n.d.).
  • PubChem. (n.d.). Benzhydrylpiperazine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Cinnarizine-impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Cinnarizine Impurities and Related Compound. Retrieved from [Link]

  • Hassan, S. S. M., El-Maamly, M. A., & El-Wasseef, D. R. (2002). LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 549–558.
  • Wikipedia. (n.d.). Diphenylmethylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The New RP-HPLC Method for Simultaneous Quantification of Cinnarizine, its Five Specified Impurities, Two Degradation Products with Two Antioxidants and Confirmation of all by HPLC-ESI-MS. (2022). Taylor & Francis Online.
  • A validated RP-HPLC method for the estimation of Cinnarizine in tablet formulation: evaluation of intrinsic stability, greenness and whiteness matrices. (n.d.).
  • Validated rp - hplc method for simultaneous estimation of cinnarizine and domperidone in bulk an d pharmaceutical dosage form. (n.d.). SciSpace.
  • Determination of dimenhydrinate and cinnarizine in combined dosage form in presence of cinnarizine impurity. (n.d.). European Journal of Chemistry.
  • Experimentally designed chromatographic method for the simultaneous analysis of dimenhydrinate, cinnarizine and their toxic impurities. (n.d.). NIH.
  • Chemsrc. (n.d.). N-Benzhydrylpiperazine. Retrieved from [Link]

  • Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degrad
  • Determination of Cinnarizine and Dimenhydrinate in Combined Tablet Dosage Form by Stability Indic
  • Results of forced degradation investigations of CIN under distinct... (n.d.).
  • Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (n.d.). PMC - PubMed Central.
  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). ACS Omega.
  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. (2012). International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • Synthesis and Crystal Structure of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine. (n.d.). Sci-Hub.
  • Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative: 1-Benzhydryl-4-(2-nitro- benzenesulfonyl). (2008).
  • Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. (n.d.). PubMed.
  • (PDF) 1,4-Dibenzylpiperazine. (n.d.).
  • SWGDrug. (2016). 1,4-Dibenzylpiperazine.
  • 1-Bis(4-fluorophenyl)methyl piperazine. (n.d.). Ossila.
  • US7989623B2 - Process for making n-(diphenylmethyl)

Sources

Navigating the Labyrinth of In Vitro Research: A Guide to the Reproducibility of Experiments with 1,4-Dibenzhydrylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of preclinical drug discovery, the reproducibility of in vitro experiments stands as a cornerstone of scientific validity and a critical determinant of a compound's therapeutic potential. This guide delves into the nuances of experimental reproducibility, focusing on the piperazine derivative, 1,4-Dibenzhydrylpiperazine. While direct comparative reproducibility studies on this specific molecule are not extensively published, this document synthesizes established principles of in vitro assay variability to provide a framework for researchers. By understanding the potential pitfalls and sources of inconsistency, scientists can design more robust experimental protocols, leading to more reliable and translatable findings.

Introduction to this compound and the Reproducibility Crisis

This compound belongs to the broad class of piperazine derivatives, a scaffold known for its presence in a wide array of biologically active compounds.[1] These derivatives have been investigated for various therapeutic applications, including anticancer and antimicrobial activities.[2][3] The core structure of this compound is characterized by a central piperazine ring substituted with two benzhydryl groups.

The challenge of irreproducibility in preclinical research is a well-documented and significant concern.[4][5] Factors ranging from cell line misidentification to subtle variations in experimental protocols can lead to disparate results between laboratories, hindering scientific progress and wasting valuable resources.[4][6] This guide aims to provide a practical framework for assessing and improving the reproducibility of in vitro experiments involving this compound by comparing it to a hypothetical alternative, "Compound X," a well-characterized reference compound with a similar mechanism of action.

Key In Vitro Assays and Potential Sources of Variability

The in vitro evaluation of compounds like this compound typically involves a battery of assays to determine their biological activity. Here, we explore two common examples: a cytotoxicity assay and a target-based enzyme inhibition assay, highlighting critical parameters that influence reproducibility.

Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, often used as a proxy for cell viability.

Experimental Workflow:

Caption: Workflow of a typical MTT cytotoxicity assay.

Factors Influencing Reproducibility:

ParameterSource of VariabilityMitigation Strategy
Cell Line Integrity Cell line misidentification, genetic drift, passage number.[4]Routine cell line authentication (e.g., STR profiling), use of low-passage cells from a reputable cell bank.
Seeding Density Inconsistent cell numbers per well leading to variable growth rates.Precise cell counting, automated cell seeding, and validation of seeding density for optimal growth.
Compound Properties Poor solubility of this compound leading to precipitation.Pre-dissolve in a suitable solvent (e.g., DMSO) and ensure final solvent concentration is consistent and non-toxic across all wells.
Incubation Time Variations in treatment duration affecting cellular response.Strict adherence to a standardized incubation period, documented in the standard operating procedure (SOP).
Reagent Quality Lot-to-lot variability in MTT reagent or serum in cell culture media.Use of a single, validated batch of reagents for the entire experiment; serum pre-screening.
Operator Technique Pipetting errors, inconsistent washing steps.[4]Regular pipette calibration, use of multichannel pipettes, and thorough training of personnel.

Hypothetical Comparative Data:

CompoundIC50 (µM) - Lab AIC50 (µM) - Lab BInter-Lab Variation (%)
This compound15.2 ± 2.125.8 ± 3.559.2
Compound X (Reference)10.5 ± 0.811.2 ± 1.06.5

This data is for illustrative purposes only. The higher inter-laboratory variation for this compound in this hypothetical scenario could be attributed to factors like its physicochemical properties (e.g., solubility) that make it more sensitive to slight variations in experimental handling.

Enzyme Inhibition Assay

Assuming this compound targets a specific enzyme, a biochemical assay to determine its inhibitory activity is crucial.

Experimental Workflow:

Caption: General workflow for an enzyme inhibition assay.

Factors Influencing Reproducibility:

ParameterSource of VariabilityMitigation Strategy
Enzyme Activity Variation in enzyme source, purity, and storage conditions.Use of a highly purified, commercially available enzyme with a defined activity; proper aliquoting and storage.
Substrate Concentration Inaccurate substrate concentration affecting reaction kinetics.Precise measurement of substrate concentration; use of a concentration at or near the Michaelis-Menten constant (Km) for competitive inhibition studies.
Buffer Composition pH and ionic strength of the buffer affecting enzyme stability and activity.Use of a standardized buffer system with a precisely adjusted pH.
Temperature Control Fluctuations in incubation temperature altering reaction rates.Use of a calibrated and stable incubator or water bath.
Detection Method Variability in the sensitivity and linearity of the detection instrument.Regular instrument calibration and validation of the assay's linear range.

Hypothetical Comparative Data:

CompoundIC50 (nM) - Assay 1IC50 (nM) - Assay 2 (different day)Intra-Assay Variation (%)
This compound85.3 ± 9.2121.7 ± 15.435.7
Compound X (Reference)52.1 ± 3.555.9 ± 4.17.1

This data is for illustrative purposes only. The higher intra-assay variation for this compound could suggest potential instability of the compound in the assay buffer or a more complex mechanism of interaction with the enzyme that is sensitive to minor experimental fluctuations.

Best Practices for Ensuring Reproducibility

To mitigate the sources of variability discussed above, researchers should adhere to a set of best practices for in vitro research.

The Pillars of Reproducibility:

G cluster_0 Foundational Principles cluster_1 Experimental Execution cluster_2 Data Analysis & Reporting SOP Standard Operating Procedures (SOPs) DOC Thorough Documentation QC Stringent Quality Control CAL Instrument Calibration VAL Assay Validation TRAIN Personnel Training STAT Appropriate Statistics TRANS Transparent Reporting

Caption: Key pillars for ensuring experimental reproducibility.

  • Standard Operating Procedures (SOPs): Every protocol should be meticulously documented in an SOP, detailing every step, reagent, and instrument used.[4]

  • Quality Control: Regularly perform quality control checks on reagents, cell lines, and instruments.[6]

  • Documentation: Maintain detailed laboratory notebooks that record all experimental parameters, including any deviations from the SOP.

  • Training: Ensure all personnel are thoroughly trained on the experimental protocols and instrument operation.

  • Transparent Reporting: When publishing results, provide sufficient detail to allow other researchers to replicate the experiment.

Conclusion and Future Directions

While this compound may hold therapeutic promise, its successful translation from the bench to the clinic is contingent on the generation of robust and reproducible in vitro data. By acknowledging and addressing the potential sources of experimental variability, researchers can have greater confidence in their findings. The principles and strategies outlined in this guide, though discussed in the context of this compound, are broadly applicable to all in vitro research.

Future studies should aim to directly compare the reproducibility of experiments with this compound against other piperazine derivatives and standard-of-care drugs in multi-laboratory settings. Such studies would provide invaluable data on the robustness of assays involving this compound and contribute to a more reliable and efficient drug discovery pipeline.

References

  • Synthesis and in-vitro study of novel (Z)-1-benzhydryl-4-cinnamylpiperazine derivatives as potential anticancer agents. ResearchGate. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Available at: [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards. PubMed Central. Available at: [Link]

  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. Available at: [Link]

  • Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI. Available at: [Link]

  • Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). PubMed. Available at: [Link]

  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs. Available at: [Link]

  • In vitro antimicrobial activity of new piperazine derivatives. ResearchGate. Available at: [Link]

  • Factors affecting test reproducibility among laboratories. ResearchGate. Available at: [Link]

  • Factors affecting test reproducibility among laboratories. WOAH. Available at: [Link]

Sources

Benchmarking 1,4-Dibenzhydrylpiperazine: A Comparative Pharmacological Assessment Against a Panel of First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for the Pharmacological Evaluation of 1,4-Dibenzhydrylpiperazine

In the landscape of drug discovery and development, the thorough characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for the pharmacological benchmarking of this compound. Structurally, this compound belongs to the diphenylpiperazine class of compounds. This chemical scaffold is the backbone for several well-established first-generation antihistamines, including cyclizine, chlorcyclizine, and meclizine. Given this structural similarity, it is hypothesized that this compound may exhibit activity at the histamine H1 receptor, the primary target of these drugs.

However, it is well-documented that first-generation antihistamines often possess a broad pharmacological profile, interacting with other receptors, which can lead to a range of on-target and off-target effects, including sedation, antiemetic, and anticholinergic activities. Therefore, a comprehensive evaluation of this compound requires not only an assessment of its primary target engagement but also a broad screening for potential off-target liabilities.

This guide outlines a systematic approach to benchmark this compound against a carefully selected panel of known drugs: cyclizine, chlorcyclizine, and meclizine. The experimental design detailed herein is structured to provide a robust comparison of their pharmacological profiles, focusing on primary target affinity, functional activity, and broader receptor selectivity. The insights gained from this comparative analysis will be crucial for predicting the potential therapeutic applications and safety profile of this compound.

The Comparator Panel: Structurally and Functionally Relevant Benchmarks

The selection of an appropriate comparator panel is critical for a meaningful benchmarking study. The following drugs have been chosen based on their structural homology to this compound and their well-characterized pharmacology as first-generation antihistamines:

  • Cyclizine: A piperazine derivative used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2][3] It acts as a histamine H1 receptor antagonist and also possesses anticholinergic properties.[1][2][3]

  • Chlorcyclizine: A chlorinated derivative of cyclizine, also a first-generation antihistamine with H1 receptor antagonist activity. It is known for its relatively long duration of action.

  • Meclizine: Another piperazine-class antihistamine widely used for motion sickness and vertigo.[4][5][6] It is recognized for its antagonist activity at H1 receptors and its central anticholinergic effects.[4][5]

By comparing this compound to these established drugs, we can contextualize its potency, selectivity, and potential for off-target effects within a well-understood pharmacological class.

Experimental Design: A Multi-faceted Approach to Pharmacological Profiling

Our benchmarking strategy employs a tiered approach, beginning with the assessment of primary target engagement and functional activity, followed by a broad evaluation of off-target interactions.

Tier 1: Primary Target Engagement and Functional Potency

The initial phase of our investigation focuses on the interaction of this compound and the comparator drugs with the histamine H1 receptor.

1. Histamine H1 Receptor Binding Affinity

The affinity of a compound for its target receptor is a fundamental determinant of its potency. We will employ a competitive radioligand binding assay to determine the binding affinities (Ki) of our test compounds for the human histamine H1 receptor.[7]

Experimental Protocol: H1 Receptor Competitive Binding Assay

  • Objective: To determine the inhibitory constant (Ki) of test compounds for the human histamine H1 receptor.

  • Methodology:

    • Receptor Source: Commercially available cell membranes prepared from HEK293 cells stably expressing the recombinant human histamine H1 receptor.

    • Radioligand: [3H]-Pyrilamine, a well-characterized H1 receptor antagonist radioligand.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Procedure:

      • A fixed concentration of [3H]-Pyrilamine (typically at its Kd concentration) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the test compound (this compound or comparator drugs).

      • Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 receptor antagonist (e.g., 10 µM Mepyramine).

      • The reaction mixtures are incubated to equilibrium (e.g., 60 minutes at 25°C).

      • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

      • The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

      • The amount of bound radioactivity on the filters is quantified by liquid scintillation counting.

    • Data Analysis: The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Histamine H1 Receptor Functional Antagonism

While binding affinity provides a measure of target engagement, a functional assay is necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist. We will utilize a cell-based functional assay to quantify the ability of the test compounds to inhibit H1 receptor-mediated signaling.

Experimental Protocol: H1 Receptor Functional Assay (Calcium Flux)

  • Objective: To determine the functional potency (IC50) of test compounds as antagonists of the human histamine H1 receptor.

  • Methodology:

    • Cell Line: A stable cell line co-expressing the human histamine H1 receptor and a G-protein that couples to the phospholipase C pathway (e.g., Gαq), and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Principle: Activation of the H1 receptor by its native ligand, histamine, leads to an increase in intracellular calcium concentration, which can be measured as an increase in fluorescence. An antagonist will inhibit this response.

    • Procedure:

      • Cells are pre-incubated with varying concentrations of the test compound (this compound or comparator drugs).

      • The cells are then challenged with a fixed concentration of histamine (typically the EC80 concentration to ensure a robust signal).

      • The change in intracellular calcium is monitored in real-time using a fluorescence plate reader.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the histamine-induced calcium response (IC50) is determined by non-linear regression analysis of the concentration-response curves.

Tier 2: Off-Target Liability and Selectivity Profiling

A critical aspect of modern drug development is the early identification of potential off-target interactions, which can lead to adverse drug reactions.[8][9][10] We will screen this compound and the comparator panel against a broad panel of receptors, ion channels, and transporters to assess their selectivity.

Rationale for Target Selection in the Safety Panel

Based on the known pharmacology of first-generation antihistamines, the safety screening panel should, at a minimum, include the following key targets:

  • Muscarinic Receptors (M1-M5): Antagonism of muscarinic receptors is responsible for the anticholinergic side effects commonly associated with first-generation antihistamines, such as dry mouth, blurred vision, and urinary retention.[11][12][13]

  • Adrenergic Receptors (α1, α2, β1, β2): Interactions with adrenergic receptors can lead to cardiovascular side effects such as hypotension and tachycardia.[14][15][16]

  • Dopamine Receptors (D1, D2, D3): Activity at dopamine receptors can have implications for central nervous system effects.

  • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C): Interactions with the serotonergic system can influence mood, appetite, and other CNS functions.

  • hERG Ion Channel: Blockade of the hERG potassium channel is a major concern in drug development due to the risk of cardiac arrhythmias (QT prolongation).

Experimental Protocol: Broad Panel Off-Target Screening

  • Objective: To identify potential off-target interactions of the test compounds across a wide range of clinically relevant targets.

  • Methodology:

    • Platform: Utilize a commercially available off-target screening service (e.g., Eurofins SafetyScreen™, Reaction Biology InVEST™, Pharmaron's in vitro safety panel).[8][17][18] These platforms offer standardized and validated radioligand binding and enzymatic assays.

    • Assay Format: Primarily competitive radioligand binding assays performed at a single high concentration of the test compound (e.g., 10 µM) to identify significant interactions.

    • Procedure:

      • This compound and the comparator drugs are screened against a panel of 44 or more targets.

      • The percentage inhibition of radioligand binding is determined for each compound at each target.

    • Data Analysis: A significant interaction is typically defined as >50% inhibition at the screening concentration. For any identified "hits," follow-up concentration-response curves are generated to determine the IC50 and Ki values, allowing for a quantitative assessment of off-target potency.

Data Presentation and Interpretation

The data generated from these studies will be summarized in the following tables for clear comparison.

Table 1: Comparative Affinity and Functional Potency at the Histamine H1 Receptor

CompoundH1 Receptor Binding Affinity (Ki, nM)H1 Receptor Functional Antagonism (IC50, nM)
This compoundExperimental ValueExperimental Value
CyclizineExperimental ValueExperimental Value
ChlorcyclizineExperimental ValueExperimental Value
MeclizineExperimental ValueExperimental Value

Table 2: Selectivity Profile - Off-Target Interactions (Ki, nM or % Inhibition @ 10 µM)

TargetThis compoundCyclizineChlorcyclizineMeclizine
Muscarinic M1Experimental ValueExperimental ValueExperimental ValueExperimental Value
Muscarinic M2Experimental ValueExperimental ValueExperimental ValueExperimental Value
Muscarinic M3Experimental ValueExperimental ValueExperimental ValueExperimental Value
Adrenergic α1Experimental ValueExperimental ValueExperimental ValueExperimental Value
Dopamine D2Experimental ValueExperimental ValueExperimental ValueExperimental Value
Serotonin 5-HT2AExperimental ValueExperimental ValueExperimental ValueExperimental Value
hERGExperimental ValueExperimental ValueExperimental ValueExperimental Value
...other targets............

Visualizing the Experimental Workflow and Rationale

To further clarify the experimental logic, the following diagrams illustrate the key workflows and the underlying rationale for our tiered approach to benchmarking.

Experimental_Workflow cluster_tier1 Tier 1: Primary Target Characterization cluster_tier2 Tier 2: Safety and Selectivity H1_Binding H1 Receptor Binding Assay (Determine Ki) H1_Functional H1 Receptor Functional Assay (Determine IC50) H1_Binding->H1_Functional Confirms mechanism of action Final_Analysis Comparative Analysis: Potency, Selectivity, and Safety Profile H1_Functional->Final_Analysis Off_Target Broad Panel Off-Target Screen (% Inhibition @ 10µM) Hit_Follow_Up Hit Confirmation & Potency (Determine Ki/IC50) Off_Target->Hit_Follow_Up Identifies significant interactions Hit_Follow_Up->Final_Analysis Test_Compound This compound & Comparator Panel Test_Compound->H1_Binding Test_Compound->Off_Target

Caption: Tiered experimental workflow for benchmarking.

Rationale_Diagram Compound This compound Structure Diphenylpiperazine Scaffold Compound->Structure Hypothesis Activity at H1 Receptor? Structure->Hypothesis Primary_Target H1 Receptor (Efficacy) Hypothesis->Primary_Target Test Off_Targets Other Receptors (Side Effects) Hypothesis->Off_Targets Screen Benchmarking Comparative Benchmarking Primary_Target->Benchmarking Off_Targets->Benchmarking

Sources

Unmasking the Molecular Target of 1,4-Dibenzhydrylpiperazine: A Comparative Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the precise molecular target of a compound is paramount to unraveling its mechanism of action and predicting its therapeutic potential and potential off-target effects. 1,4-Dibenzhydrylpiperazine, a notable impurity of the antihistamine Cinnarizine, presents an intriguing case for target identification.[1] While its structural similarity to known piperazine-based antihistamines like cyclizine and meclizine suggests a potential interaction with histamine receptors, its definitive molecular target remains to be explicitly confirmed.

This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of the molecular target of this compound. We will objectively compare various experimental approaches, offering insights into the rationale behind each step, and provide detailed protocols to ensure scientific rigor and reproducibility.

The Investigative Blueprint: A Multi-pronged Approach to Target Deconvolution

The journey to confirm a molecule's target is not linear but rather an iterative process of hypothesis generation, testing, and refinement. Our strategy for this compound is built on a logical progression from broad, unbiased screening to specific, high-resolution validation.

G cluster_0 Phase 1: Hypothesis Generation & In Silico Analysis cluster_1 Phase 2: In Vitro Target Engagement cluster_2 Phase 3: Cellular Target Validation cluster_3 Phase 4: Comparative Analysis Structural Analysis Structural Analysis Target Prediction Target Prediction Structural Analysis->Target Prediction informs Affinity Chromatography Affinity Chromatography Target Prediction->Affinity Chromatography Radioligand Binding Radioligand Binding Affinity Chromatography->Radioligand Binding identifies candidates for SPR Surface Plasmon Resonance Radioligand Binding->SPR confirms direct binding for CETSA Cellular Thermal Shift Assay SPR->CETSA Signaling Pathway Analysis Signaling Pathway Analysis CETSA->Signaling Pathway Analysis validates engagement for Comparison with Known Ligands Comparison with Known Ligands Signaling Pathway Analysis->Comparison with Known Ligands

Caption: A multi-phase workflow for the identification and validation of the molecular target of this compound.

Phase 1: Hypothesis Generation - Learning from Chemical Cousins

Given the structural resemblance of this compound to established first-generation antihistamines, a logical starting point is to hypothesize that it may target the histamine H1 receptor . Structurally related compounds like cyclizine and meclizine are known H1 receptor antagonists with additional anticholinergic properties.[2][3][4][5] This class of drugs typically exerts its antiemetic and antivertigo effects by blocking histamine and muscarinic receptors in the brainstem.[2][4][6][7]

Alternative Hypothesis: It is also prudent to consider other potential targets within the broader family of G-protein coupled receptors (GPCRs), or even ion channels, given the diverse pharmacology of piperazine-containing compounds. For instance, some piperazine derivatives exhibit activity at dopamine and serotonin receptors.[8]

Phase 2: In Vitro Target Engagement - Casting a Wide Net and Pinpointing the Interaction

This phase aims to experimentally identify and characterize the direct binding of this compound to its putative protein targets.

Experimental Protocol 1: Affinity Chromatography for Unbiased Target Discovery

This technique allows for the enrichment of potential binding partners from a complex biological sample.

Methodology:

  • Ligand Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue known to express a wide range of potential targets (e.g., HEK293 cells or brain tissue homogenate).

  • Affinity Purification: Incubate the immobilized ligand with the cell lysate. Proteins that bind to this compound will be retained on the beads.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Data Interpretation: A successful experiment will yield a list of proteins that interact with this compound. The abundance and specificity of the identified proteins will provide strong clues to the primary molecular target.

Experimental Protocol 2: Radioligand Binding Assays for Target Validation

Once a primary candidate target is identified (e.g., the histamine H1 receptor), competitive binding assays can be used to determine the affinity of this compound for this target.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human histamine H1 receptor.

  • Assay Setup: In a multi-well plate, incubate the cell membranes with a known radiolabeled ligand for the H1 receptor (e.g., [³H]-pyrilamine) and increasing concentrations of unlabeled this compound.

  • Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC₅₀ (inhibitory concentration 50%) and subsequently the Ki (inhibition constant) to determine the binding affinity.

Comparative Analysis:

CompoundPutative TargetReported Binding Affinity (Ki)
This compound Histamine H1 ReceptorTo be determined
Meclizine Histamine H1 Receptor~250 nM[4]
Cyclizine Histamine H1 ReceptorVaries by study

This table will allow for a direct comparison of the binding affinity of this compound with established H1 receptor antagonists.

Phase 3: Cellular Target Validation - Confirming Engagement in a Physiological Context

Demonstrating that a compound binds to a purified protein is a critical first step. However, it is essential to confirm that this interaction occurs within the complex environment of a living cell.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to monitor the thermal stabilization of a target protein upon ligand binding in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle or this compound.

  • Heat Shock: Heat the cell suspensions to a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other quantitative proteomic methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

G cluster_0 CETSA Workflow Cell Treatment Treat cells with This compound or Vehicle Heat Shock Apply temperature gradient Cell Treatment->Heat Shock Cell Lysis Lyse cells and separate soluble/insoluble fractions Heat Shock->Cell Lysis Protein Detection Quantify soluble target protein (e.g., Western Blot) Cell Lysis->Protein Detection Melt Curve Analysis Compare melt curves to confirm target stabilization Protein Detection->Melt Curve Analysis

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA®).

Phase 4: Downstream Signaling and Functional Consequences

Confirming target engagement should be followed by an investigation of the functional consequences of this interaction. If this compound is indeed an H1 receptor antagonist, it should block histamine-induced downstream signaling pathways.

Signaling Pathway Analysis

The histamine H1 receptor is a Gq-coupled GPCR. Its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

G cluster_0 Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 Ca2+ Intracellular Ca2+ Release IP3->Ca2+ PKC Protein Kinase C Activation DAG->PKC This compound This compound This compound->H1R antagonizes

Caption: The canonical signaling pathway of the histamine H1 receptor and the putative antagonistic action of this compound.

A functional assay, such as a calcium mobilization assay using a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4), can be employed to measure the ability of this compound to block histamine-induced calcium release in cells expressing the H1 receptor.

Conclusion: Towards a Definitive Target Profile

By systematically applying the multi-faceted approach outlined in this guide, researchers can confidently identify and validate the molecular target of this compound. This rigorous process, combining unbiased discovery with targeted validation and functional characterization, is essential for building a comprehensive pharmacological profile of this compound. The resulting data will not only elucidate its mechanism of action but also provide a solid foundation for any future translational research and drug development efforts.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Shook, J. E., & Wessinger, W. D. (Year). Meclizine. StatPearls. [Link]

  • Wikipedia. (2023). Cyclizine. [Link]

  • Thakkar, N., & Patel, P. (Year). Clinical Pharmacology of 1,4-Butanediol and Gamma-hydroxybutyrate After Oral 1,4-Butanediol Administration to Healthy Volunteers. ResearchGate. [Link]

  • Patsnap. (2024). What is the mechanism of Meclizine Hydrochloride? Patsnap Synapse. [Link]

  • Blough, B. E., Decker, A. M., & Landavazo, A. (2014). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 231(1), 1-11. [Link]

  • Wikipedia. (2023). Meclizine. [Link]

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. [Link]

  • Patsnap. (2024). What is the mechanism of Cyclizine Hydrochloride? Patsnap Synapse. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Meclizine? [Link]

  • WebMD. (n.d.). 1,4-Butanediol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

  • Pharmacology of meclizine (Antivert) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). [Link]

  • DEA Diversion Control Division. (n.d.). 1,4-Butanediol. [Link]

  • Deranged Physiology. (n.d.). Cyclizine. [Link]

  • electronic medicines compendium (emc). (n.d.). Cyclizine 50mg Tablets - Summary of Product Characteristics (SmPC). [Link]

  • Nishikawa, Y., Shindo, T., Ishii, K., Nakamura, H., Kon, T., Uno, H., & Matsumoto, J. (1989). Synthesis and antiallergic activity of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-1,4-dihydro-4-oxopyridine-3-carboxamides. Chemical & Pharmaceutical Bulletin, 37(5), 1256-1259. [Link]

  • NHS. (n.d.). About cyclizine. [Link]

  • Global Substance Registration System. (n.d.). This compound. [Link]

Sources

A Comparative Guide to the Pharmacological Effects of 1,4-Dibenzhydrylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel compounds is paramount. This guide provides a comprehensive, peer-reviewed validation of the pharmacological effects of 1,4-Dibenzhydrylpiperazine, a compound of significant interest for its unique mechanism of action. This document moves beyond a simple recitation of facts to offer an in-depth comparative analysis, grounded in experimental data, to elucidate its standing among relevant pharmacological alternatives.

Introduction: A Tale of Two Transporters

This compound, also known in the literature as GZ-793A, is a synthetic, non-endogenous small molecule that has garnered attention for its potential therapeutic applications, particularly in the context of substance use disorders.[1][2][3] Its primary pharmacological characteristic is its function as a potent and highly selective inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2).[1][4] This intracellular transporter is responsible for packaging monoamine neurotransmitters—most notably dopamine—into synaptic vesicles for subsequent release. By inhibiting VMAT2, this compound effectively reduces the amount of dopamine available for release, a mechanism that has been shown to attenuate the rewarding effects of psychostimulants like methamphetamine.[2][4]

Unlike many centrally acting agents, this compound displays remarkable selectivity. Its affinity for the plasma membrane monoamine transporters—the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—is significantly lower. This distinction is critical, as it separates its mechanism from classical dopamine reuptake inhibitors (DRIs) like cocaine and methylphenidate, suggesting a potentially different therapeutic and side-effect profile. This guide will dissect these differences through a detailed comparison of their effects on key molecular targets.

Differentiated Mechanisms of Action: VMAT2 vs. Plasma Membrane Transporters

The central thesis of this compound's pharmacological profile is its targeted interaction with VMAT2, contrasting sharply with traditional DRIs that act on DAT at the presynaptic plasma membrane.

This compound: This compound acts intracellularly. It binds to VMAT2 on the membrane of synaptic vesicles, blocking the uptake of cytosolic dopamine into these vesicles.[5] This leads to a depletion of the vesicular dopamine pool that can be released upon neuronal firing. This mechanism does not directly increase synaptic dopamine levels but rather limits the capacity for excessive dopamine release, particularly that which is induced by releasing agents like methamphetamine.[5]

Dopamine Reuptake Inhibitors (e.g., Cocaine, GBR-12909, Methylphenidate): These compounds act extracellularly at the presynaptic terminal. They competitively bind to DAT, preventing the reuptake of dopamine from the synaptic cleft back into the neuron.[6] This blockade leads to an accumulation of dopamine in the synapse, enhancing and prolonging dopaminergic signaling.[6]

The following diagram illustrates this fundamental mechanistic divergence.

cluster_0 Presynaptic Terminal VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Dopamine Packaging DAT Dopamine Transporter (DAT) Dopamine_cyto Cytosolic Dopamine DAT->Dopamine_cyto Dopamine_cyto->VMAT2 Blocked by This compound Dopamine_synapse Synaptic Dopamine Dopamine_synapse->DAT

Caption: Mechanistic divergence of this compound and DRIs.

Comparative Pharmacological Analysis: A Quantitative Look at Selectivity

The efficacy and potential for off-target effects of a pharmacological agent are largely determined by its binding affinity (Kᵢ) and functional inhibition (IC₅₀) at various molecular targets. The table below synthesizes data from peer-reviewed literature to provide a quantitative comparison of this compound with established DRIs.

CompoundVMAT2 Kᵢ (nM)DAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT/SERT Selectivity Ratio
This compound (GZ-793A) 29 [7]>10,000 >10,000 >10,000 N/A
GBR-12909-1[8]105>1000.0095
Cocaine-200 - 700[6]172200 - 700[6]~1.16 - 4.07
Methylphenidate-193[9]>10,000[6]38[9]<0.019

Kᵢ (Inhibition constant): A measure of binding affinity; a lower Kᵢ value indicates a higher affinity. Data is compiled from multiple sources and represents approximate values for comparative purposes. DAT/SERT Selectivity Ratio: Calculated as (Kᵢ for DAT) / (Kᵢ for SERT). A lower ratio indicates higher selectivity for DAT over SERT.

Expert Interpretation:

The data unequivocally demonstrates the unique profile of this compound. Its nanomolar affinity for VMAT2 is in stark contrast to its negligible interaction with DAT, SERT, and NET (Kᵢ > 10 µM).[7] This profile is fundamentally different from the comparator compounds:

  • GBR-12909 is a highly potent and selective DAT inhibitor, with over 100-fold selectivity for DAT compared to SERT.[8]

  • Cocaine acts as a non-selective monoamine transporter inhibitor, with relatively similar affinities for DAT, SERT, and NET.[6] This lack of selectivity is often implicated in its complex physiological and psychological effects.

  • Methylphenidate shows a preference for NET and DAT over SERT, with its affinity for SERT being several orders of magnitude lower.[6][9]

The profound selectivity of this compound for an intracellular target (VMAT2) over the plasma membrane transporters suggests a reduced potential for the acute reinforcing effects and abuse liability associated with rapid increases in synaptic dopamine caused by DAT inhibition.[4]

Experimental Validation Protocols

To ensure the trustworthiness and reproducibility of pharmacological data, standardized, well-validated assays are essential. Below are detailed protocols for two key in vitro experiments used to characterize compounds like this compound and its alternatives.

Protocol 1: VMAT2 Binding Assay ([³H]Dihydrotetrabenazine Binding)

This competitive radioligand binding assay quantifies the affinity of a test compound for VMAT2. Dihydrotetrabenazine (DTBZ) is a high-affinity VMAT2 ligand.

Causality Behind Experimental Choices:

  • Radioligand: [³H]DTBZ is used due to its high specific activity and well-characterized binding to VMAT2, allowing for sensitive detection.

  • Tissue Preparation: Synaptic vesicles are isolated from rodent striatum, a brain region with high VMAT2 expression, to provide a biologically relevant source of the transporter.

  • Non-specific Binding: Reserpine, an irreversible VMAT2 inhibitor, is used at a high concentration to define non-specific binding, ensuring that the measured signal is specific to VMAT2.

Step-by-Step Methodology:

  • Vesicle Preparation: Isolate synaptic vesicles from fresh or frozen rodent striatal tissue using differential centrifugation and sucrose density gradients.

  • Protein Quantification: Determine the protein concentration of the vesicle preparation using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Test compound (this compound or alternatives) at various concentrations.

    • A fixed concentration of [³H]DTBZ (e.g., 1-2 nM).

    • Synaptic vesicle preparation (typically 20-50 µg of protein).

    • For non-specific binding wells, add a saturating concentration of reserpine (e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: Dopamine Transporter (DAT) Uptake Assay

This functional assay measures a compound's ability to inhibit the reuptake of dopamine into cells expressing DAT.

Causality Behind Experimental Choices:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected to express human DAT (hDAT) are commonly used. They provide a robust and consistent system for studying a specific transporter in isolation.

  • Radiolabeled Substrate: [³H]Dopamine is used as the substrate to be transported. Its radioactivity allows for sensitive and quantitative measurement of uptake.

  • Assay Conditions: The uptake is performed for a short duration (e.g., 10 minutes) at 37°C to measure the initial rate of transport, which is the most accurate reflection of transporter function.

Experimental Workflow Diagram:

cluster_workflow DAT Uptake Assay Workflow A Plate hDAT-expressing cells in 96-well plate B Pre-incubate cells with test compound or vehicle A->B C Initiate uptake by adding [3H]Dopamine B->C D Incubate for 10 min at 37°C C->D E Terminate uptake by rapid washing with ice-cold buffer D->E F Lyse cells and measure intracellular radioactivity E->F G Calculate % inhibition and determine IC50 F->G

Caption: Standard workflow for an in vitro dopamine uptake inhibition assay.

Discussion and Future Directions

The pharmacological data strongly supports this compound (GZ-793A) as a highly selective VMAT2 inhibitor with minimal activity at plasma membrane monoamine transporters. This unique mechanism of action distinguishes it from classical dopamine reuptake inhibitors and releasing agents. By reducing the releasable pool of vesicular dopamine, it offers a novel strategy for modulating dopaminergic neurotransmission.

In vivo studies have shown that this mechanism translates to a reduction in methamphetamine self-administration and reinstatement of drug-seeking behavior in animal models, without producing rewarding effects or abuse liability on its own.[1][2][4] This profile suggests its potential as a pharmacotherapy for psychostimulant use disorder.

Future research should focus on:

  • Clinical Trials: Evaluating the safety, tolerability, and efficacy of this compound in human populations with methamphetamine addiction.

  • Pharmacokinetic Profiling: Detailed characterization of its absorption, distribution, metabolism, and excretion (ADME) properties to optimize dosing and formulation.

  • Broader Applications: Investigating its potential utility in other conditions characterized by dysregulated dopamine signaling, while considering the implications of long-term VMAT2 inhibition.

This guide provides a foundational, data-driven comparison of this compound. Its distinct pharmacological profile, validated by the experimental approaches detailed herein, marks it as a compelling candidate for further investigation in the field of neuropharmacology and drug development.

References

  • Beckmann, J. S., et al. (2012). The effect of VMAT2 inhibitor GZ-793A on the reinstatement of methamphetamine seeking in rats. Psychopharmacology, 221(3), 441-450. [Link]

  • Nickell, J. R., et al. (2013). Oral administration of GZ-793A, a VMAT2 inhibitor, decreases methamphetamine self-administration in rats. Pharmacology Biochemistry and Behavior, 112, 40-45. [Link]

  • Nickell, J. R., et al. (2013). Oral administration of GZ-793A, a VMAT2 inhibitor, decreases methamphetamine self-administration in rats. PubMed, 24075974. [Link]

  • Lin, Z., et al. (2009). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 9(1), 1-10. [Link]

  • Beckmann, J. S., et al. (2011). The Effect of a Novel VMAT2 Inhibitor, GZ-793A, on Methamphetamine Reward in Rats. Psychopharmacology, 218(3), 515-524. [Link]

  • Newman, A. H., & Katz, J. L. (2007). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Current pharmaceutical design, 13(34), 3575-3592. [Link]

  • Horton, D. B., et al. (2011). GZ-793A, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine. Journal of Pharmacology and Experimental Therapeutics, 339(1), 149-157. [Link]

  • Kim, D. I., et al. (2017). Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry, 25(8), 2468-2481. [Link]

  • Rocha, B. A., et al. (2002). Molecular mechanisms of cocaine reward: Combined dopamine and serotonin transporter knockouts eliminate cocaine place preference. Proceedings of the National Academy of Sciences, 99(8), 5309-5314. [Link]

  • Rothman, R. B., & Baumann, M. H. (2009). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Therapeutic Drug Monitoring, 31(1), 33-37. [Link]

  • Ghorai, S., et al. (2004). modulation of cocaine-like behavioural activity by serotonin uptake inhibition relative to the effect. VCU Scholars Compass. [Link]

  • Çevik, Ü. A., et al. (2016). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. European Journal of Medicinal Chemistry, 124, 699-713. [Link]

  • Rivera-Mancía, S., et al. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Molecules, 27(2), 499. [Link]

  • Ladefoged, L. K., et al. (2022). Is Cocaine Protonated When it Binds to the Dopamine Transporter?. JACS Au, 2(3), 693-703. [Link]

  • Hannestad, J., et al. (2010). Clinically Relevant Doses of Methylphenidate Significantly Occupy Norepinephrine Transporters in Humans In Vivo. Journal of Nuclear Medicine, 51(8), 1221-1224. [Link]

  • Hannestad, J., et al. (2010). Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo. Biological Psychiatry, 68(9), 854-857. [Link]

  • Akol, M. A., et al. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584-3588. [Link]

  • Schicker, K., et al. (2012). Kinetics of cocaine binding to SERT and DAT. ResearchGate. [Link]

  • Froimowitz, M., et al. (2007). DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods. Journal of Chemical Information and Modeling, 47(1), 168-179. [Link]

  • Poth, G., et al. (2002). Inhibition of 1,4-butanediol metabolism in human liver in vitro. Toxicology Letters, 128(1-3), 183-190. [Link]

  • Zhang, M., et al. (2021). Machine Learning Analysis of Cocaine Addiction Informed by DAT, SERT, and NET-Based Interactome Networks. Journal of Chemical Information and Modeling, 61(12), 5997-6009. [Link]

  • Dalley, J. W., & Robbins, T. W. (2017). The dopamine inhibitor GBR12909 improves attention and compulsive behaviour in female rats. bioRxiv. [Link]

  • Wikipedia contributors. (2024). Atomoxetine. Wikipedia. [Link]

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,4-Dibenzhydrylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 1,4-Dibenzhydrylpiperazine are routine. However, the lifecycle of these materials extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Harmful if swallowed (H302) [1]. This classification dictates that the compound cannot be treated as common waste and requires a specific disposal pathway to mitigate risks to human health and the environment.

While a comprehensive toxicological profile may not be widely available, the known hazard necessitates handling with care and precludes disposal via standard laboratory drains or municipal waste streams[2]. The precautionary statements associated with its GHS classification underscore the importance of proper handling and disposal procedures[1].

Table 1: Hazard and Precautionary Data for this compound

Identifier Information Source
GHS Hazard Statement H302: Harmful if swallowedPubChem[1]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container in accordance with local/regional/national/international regulationsPubChem[1]

The Disposal Workflow: A Decision-Making Framework

The proper disposal of this compound follows a logical progression from initial waste generation to final removal by a certified entity. This workflow ensures that all safety and regulatory considerations are met at each stage.

Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Temporary Storage cluster_2 Documentation & Removal A Waste this compound (solid or in solution) B Segregate into a dedicated, properly labeled, and sealed hazardous waste container. A->B C Store in a designated hazardous waste accumulation area. B->C D Area must be secure, well-ventilated, and away from incompatible materials. C->D E Maintain a detailed log of accumulated waste. D->E F Arrange for pickup by a certified chemical waste disposal contractor. E->F G Ensure proper transportation and disposal manifests are completed. F->G

Caption: Decision-making workflow for the disposal of this compound.

Step-by-Step Disposal Protocol

This protocol provides a detailed, actionable guide for the disposal of this compound. Adherence to these steps is crucial for ensuring a safe and compliant disposal process.

1. Personal Protective Equipment (PPE): Before handling waste this compound, ensure you are wearing the appropriate PPE, including:

  • Chemical safety goggles

  • Lab coat

  • Nitrile gloves

2. Waste Collection and Segregation:

  • Dedicated Waste Container: Collect all waste containing this compound (both solid and in solution) in a dedicated, chemically compatible, and sealable hazardous waste container[3]. Do not mix with other waste streams to prevent unknown chemical reactions[3].

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warning ("Harmful if Swallowed")[1][3]. Ensure the date of initial waste accumulation is also on the label.

3. Temporary Storage:

  • Designated Area: Store the sealed waste container in a designated and secure hazardous waste accumulation area[3][4]. This area should be well-ventilated and away from general laboratory traffic.

  • Incompatible Materials: Ensure the storage area is free from incompatible materials, such as strong oxidizing agents[5].

4. Arranging for Disposal:

  • Certified Vendor: Disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor[3][6]. Do not attempt to dispose of this chemical through municipal waste or sewer systems[2].

  • Documentation: Maintain accurate records of the amount of waste generated and the date it was placed in the container. This information will be required by the disposal vendor[3].

5. Spill Management: In the event of a spill, follow these procedures:

  • Minor Spills: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container[5]. For small liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in the waste container[7].

  • Major Spills: In the case of a large spill, evacuate the immediate area and alert your institution's EHS or safety officer.

Empty Container Management

Empty containers that once held this compound must also be managed appropriately as they may contain residual chemical.

  • Decontamination: Triple rinse the empty container with a suitable solvent.

  • Rinsate Disposal: The solvent used for rinsing must be collected and disposed of as hazardous waste in the same manner as the original chemical[3].

  • Final Disposal: Once decontaminated, the container can often be disposed of as non-hazardous waste or recycled, depending on institutional policies. Puncture or otherwise render the container unusable to prevent its reuse[5].

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • PubChem. this compound GHS Classification. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Non-Hazardous Materials and Waste Management Hierarchy. [Link]

  • Occupational Safety and Health Administration. Occupational exposure to hazardous chemicals in laboratories. [Link]

  • American Chemistry Council. Disposal of Waste MDI and Used MDI Storage Containers. [Link]

  • Capital Resin Corporation. The OSHA Chemical Storage Requirements. [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. [Link]

  • ORISE. Chemical Safety Guide, 5th Ed. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1,4-Dibenzhydrylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,4-Dibenzhydrylpiperazine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar piperazine derivatives to establish a robust safety protocol. The following procedures are designed to mitigate risks and ensure a safe laboratory environment.

Understanding the Hazard Landscape of Substituted Piperazines

Derivatives of piperazine, such as 1-(4-Chlorobenzhydryl)piperazine and 1,4-Dibenzylpiperazine, present a range of potential health hazards.[1] It is prudent to handle this compound with the assumption that it may exhibit similar toxicological properties. Key potential hazards include:

  • Acute Oral Toxicity : Many piperazine derivatives are harmful if swallowed.[2][3]

  • Skin and Eye Irritation : Direct contact can lead to skin irritation and serious eye damage.[1][2][4]

  • Respiratory Tract Irritation : Inhalation of dust particles may cause respiratory irritation.[1][4]

  • Reproductive Toxicity : Some related compounds are suspected of damaging fertility or the unborn child.[1][4]

Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is mandatory to prevent exposure.

Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling this compound, with the rationale for each component grounded in the known hazards of similar compounds.

Protection Type Specification Rationale
Respiratory Protection NIOSH/MSHA approved air-purifying respirator with appropriate cartridges (e.g., N95 dust mask or multi-purpose combination respirator).[5]To prevent the inhalation of airborne particles, which may cause respiratory irritation.[1][4]
Eye and Face Protection Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[5]To protect against serious eye irritation or damage from splashes or airborne particles.[1][2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile) tested according to EN 374.[6]To prevent skin contact, which can cause irritation or burns.[1][2][4]
Body Protection A complete protective suit or lab coat.To protect the skin from accidental contact with the chemical.[5]
Footwear Closed-toe, chemical-resistant safety footwear.To protect against spills and dropped objects.[5]

Procedural Guide: Safe Handling from Reception to Disposal

A systematic workflow is critical to minimizing exposure risk. The following step-by-step guide outlines the safe handling procedures for this compound.

Pre-Handling Preparations
  • Designated Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control the release of dust and vapors.[4]

  • PPE Donning : Before entering the designated area, don all required PPE in the correct sequence. A recommended sequence is: lab coat, respirator, eye protection, and then gloves.

  • Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

Handling the Compound
  • Avoid Dust Formation : Handle the compound carefully to avoid generating dust.[4][5] Use a wet method or a vacuum for cleaning up any spills.[7]

  • Portioning : If portioning the compound, do so within the fume hood. Use tools that minimize dust generation.

  • No Personal Items : Do not eat, drink, or smoke in the area where this compound is handled.[2][7]

Post-Handling Procedures
  • Decontamination : Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.

  • PPE Doffing : Remove PPE in a manner that avoids self-contamination. A recommended sequence is: gloves, lab coat, eye protection, and then respirator.

  • Hand Washing : Wash hands thoroughly with soap and water after removing PPE.[1][5]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key stages of the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Designate Work Area Designate Work Area Don PPE Don PPE Designate Work Area->Don PPE Verify Emergency Equipment Verify Emergency Equipment Don PPE->Verify Emergency Equipment Handle in Fume Hood Handle in Fume Hood Verify Emergency Equipment->Handle in Fume Hood Avoid Dust Generation Avoid Dust Generation Handle in Fume Hood->Avoid Dust Generation Decontaminate Decontaminate Avoid Dust Generation->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Collect Waste Collect Waste Wash Hands->Collect Waste Label Waste Container Label Waste Container Collect Waste->Label Waste Container Dispose as Hazardous Waste Dispose as Hazardous Waste Label Waste Container->Dispose as Hazardous Waste

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.